3,3'-Diethylthiadicarbocyanine iodide
Description
3-Ethyl-2-(5-(3-ethyl-2-benzothiazolinylidene)-1,3- pentadienyl)benzothiazolium. A benzothiazole that was formerly used as an antinematodal agent and is currently used as a fluorescent dye.
Properties
IUPAC Name |
3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDKWZEUULFPX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3'-Diethylthiadicarbocyanine Iodide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Cyanine Dye
3,3'-Diethylthiadicarbocyanine iodide is a synthetic, lipophilic, cationic fluorescent dye belonging to the extensive family of cyanine dyes.[1][2] Characterized by two quinoline heterocyclic nuclei linked by a polymethine bridge, this dye exhibits intense absorption and fluorescence in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[3][4] Its unique photophysical properties, including a high molar extinction coefficient and sensitivity to the microenvironment, have established it as an invaluable tool in a diverse array of scientific disciplines.[5] This guide provides a comprehensive technical overview of this compound, delving into its core chemical attributes, mechanisms of action, and practical applications, with a focus on empowering researchers in their experimental designs and data interpretation.
Physicochemical and Spectral Characteristics
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization. These properties dictate its behavior in different environments and its suitability for various applications.
Chemical Structure and Properties
The chemical identity of this compound is defined by its distinct molecular architecture.
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```**Figure 1:** Chemical Structure of this compound.
Property Value Reference(s) Molecular Formula C₂₁H₂₁IN₂S₂ [2] Molecular Weight 492.44 g/mol [2] Appearance Green to dark green or brown crystalline powder Melting Point ~249 °C (decomposes) Solubility Soluble in methanol, ethanol, and DMSO [5] CAS Number 905-97-5 [2]
Spectral Profile
The utility of this compound as a fluorescent probe is intrinsically linked to its absorption and emission characteristics. These properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.
Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Quantum Yield (Φ_F) Reference(s) Ethanol ~559 ~575 161,000 0.05 [5] Methanol ~560 - - - - Dimyristoylphosphatidylcholine Liposomes - - - 0.27 (Dihexyl derivative) [6]
The fluorescence quantum yield of thiacarbocyanine dyes is notably influenced by the rigidity of their environment. In solution, non-radiative decay pathways, such as photoisomerization, are significant, leading to lower quantum yields. [1]However, when incorporated into more organized and restrictive media like liposomes or when bound to macromolecules, these non-radiative pathways are hindered, resulting in enhanced fluorescence.
[6]
Synthesis of this compound
The synthesis of symmetrical carbocyanine dyes like this compound typically involves the condensation of two equivalents of a quaternary salt of a heterocyclic base with a suitable polymethine chain precursor.
Figure 3: General workflow for staining cells with this compound.
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a physiologically compatible buffer (e.g., PBS or HBSS) or serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Staining: Remove the culture medium from the cells and wash them once with the buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with the buffer to remove any unbound dye.
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Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained cells using a fluorescence microscope equipped with filter sets suitable for the dye's excitation and emission wavelengths (e.g., a TRITC or similar filter set).
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The cationic nature of this compound leads to its accumulation in mitochondria, driven by the negative mitochondrial membrane potential. I[7][8]n healthy, energized mitochondria with a high ΔΨm, the dye can form aggregates, leading to a shift in its fluorescence emission. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye remains in its monomeric form in the cytoplasm, exhibiting a different fluorescence signal. This property allows for the ratiometric analysis of mitochondrial health. While other cyanine dyes like JC-1 are more commonly used for this specific application due to their more pronounced and distinct fluorescence shift upon aggregation, the principle can be adapted for this compound.
-
Cell Preparation: Harvest and suspend cells in a suitable buffer or medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Controls: Prepare a negative control (untreated cells) and a positive control for mitochondrial depolarization. For the positive control, treat cells with a mitochondrial uncoupler such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 10-50 µM for 15-30 minutes.
-
Staining: Add this compound to the cell suspensions to a final concentration that needs to be optimized for the specific cell type and instrument (typically in the nanomolar to low micromolar range). Incubate for 15-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer. For aggregated and monomeric forms of the dye, different fluorescence channels will be used for detection (e.g., FL2 for red-shifted aggregates and FL1 for green-shifted monomers). The ratio of red to green fluorescence intensity is then calculated to determine the relative mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
[4]#### 3. Interaction with Nucleic Acids
This compound can interact with DNA, and this interaction can significantly alter its photophysical properties. U[9][10]pon binding to DNA, the dye's fluorescence quantum yield often increases due to the restriction of intramolecular motion. T[11][12]his property makes it a useful probe for studying DNA structure and dye-DNA binding dynamics. The mode of binding can be complex and may include intercalation or groove binding, which can be investigated using spectroscopic techniques like absorption and fluorescence spectroscopy, as well as circular dichroism.
[3][13]##### Experimental Workflow: Investigating Dye-DNA Interactions
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Prepare Solutions: Prepare stock solutions of this compound and the DNA of interest in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Titration: Perform a titration by adding increasing concentrations of DNA to a fixed concentration of the dye.
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Spectroscopic Measurements: After each addition of DNA, record the absorption and fluorescence spectra of the solution.
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Data Analysis: Analyze the changes in the absorption maximum (hypochromism or hyperchromism, and bathochromic or hypsochromic shifts) and fluorescence intensity to determine the binding affinity (binding constant, K) and stoichiometry of the interaction.
[9]#### 4. Potential in Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. C[14]yanine dyes, including this compound, are being explored as potential photosensitizers for PDT due to their strong absorption in the red and near-infrared regions, which allows for deeper tissue penetration of light. U[15]pon light activation, the dye can transition to an excited triplet state, which can then transfer its energy to molecular oxygen to produce highly cytotoxic singlet oxygen.
Figure 4: Simplified mechanism of Type II photodynamic therapy.
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Cell Culture and Incubation: Culture cancer cells in appropriate well plates. Incubate the cells with a specific concentration of this compound for a predetermined time to allow for cellular uptake.
-
Washing: Wash the cells to remove the extracellular photosensitizer.
-
Irradiation: Irradiate the cells with a light source of the appropriate wavelength (corresponding to the absorption maximum of the dye) and a specific light dose.
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using a standard assay such as MTT, XTT, or trypan blue exclusion to determine the phototoxic effect of the treatment.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is classified as an irritant to the eyes, skin, and respiratory system.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and dark place, as the compound is light-sensitive. Keep the container tightly sealed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and powerful tool for researchers across various scientific fields. Its strong fluorescence, environmental sensitivity, and ability to interact with biological macromolecules provide a wide range of applications, from cellular imaging and mitochondrial analysis to nucleic acid studies and potential therapeutic interventions. A comprehensive understanding of its chemical and photophysical properties, coupled with optimized experimental protocols, is key to harnessing its full potential in advancing scientific knowledge and developing innovative technologies.
References
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Choi, J. K., D'Urso, A., Trauernicht, M., Shabbir-Hussain, M., Holmes, A. E., & Balaz, M. (2011). 3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence. International journal of molecular sciences, 12(11), 8052–8062. [Link]
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Aramendia, P. F., Duchowicz, R., Scaiano, J. C., & Latter, O. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. Photochemistry and photobiology, 57(3), 472–479. [Link]
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Aramendia, P. F., & Scaiano, J. C. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution. Photochemistry and photobiology, 57(3), 472-9. [Link]
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Cossarizza, A., Salvioli, S., & Franceschi, C. (1997). A flow cytometry-based assay for measuring mitochondrial membrane potential in cardiac myocytes after hypoxia/reoxygenation. FEBS letters, 411(1), 77–82. [Link]
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Semantic Scholar. (n.d.). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Retrieved from [Link]
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Anikovsky, M. Y., Baskin, I. I., Alfimov, M. V., & Tatikolov, A. S. (1999). Complex formation between 3;3´-diethylthiacarbocyanine iodide and DNA and its investigation in aqueous solution. International Journal of Photoenergy, 1(2), 111-118. [Link]
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Tatikolov, A. S., Derevyanko, N. A., & Ishchenko, A. A. (2001). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Russian Chemical Bulletin, 50(7), 1191-1195. [Link]
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Salvioli, S., Ardizzoni, A., Franceschi, C., & Cossarizza, A. (1997). JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess delta psi changes in intact cells: implications for studies on mitochondrial functionality during apoptosis. FEBS letters, 411(1), 77–82. [Link]
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Shapiro, H. M., & Perlmutter, N. G. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1366(1-2), 121-131. [Link]
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Dempsey, J. F., & Patterson, L. K. (1993). Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide. Journal of the Chemical Society, Faraday Transactions 2, 89(12), 2057-2062. [Link]
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UiTM Journal. (n.d.). View of Photophysical Properties of 3,3'- Diethylthiacarbocyanine Iodide (DTCI) in Deep Eutectic Solvents (DES) and Molecular Solvents. Retrieved from [Link]
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Petrov, N. K., Gulakov, M. N., Alfimov, M. V., Busse, G., Frederichs, B., & Techert, S. (2003). Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 107(33), 6341-6344. [Link]
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Cossarizza, A., et al. (2001). Flow cytometric analysis of mitochondrial membrane potential using JC-1. Current protocols in cytometry, Chapter 9, Unit 9.14. [Link]
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Sivandzade, F., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. [Link]
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National Cancer Institute. (2022, May 15). Photodynamic Therapy to Treat Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. Retrieved from [Link]
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Thomas, M. S., Nuñez, V., Upadhyayula, S., Bao, D., Vasquez, J. M., Bahmani, B., & Vullev, V. I. (2010). Kinetics of bacterial fluorescence staining with 3,3'-diethylthiacyanine. Langmuir : the ACS journal of surfaces and colloids, 26(12), 9756–9765. [Link]
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Curtis, S. (2025, February 20). Better Photodynamic Therapy for Breast Cancer. Optics & Photonics News. [Link]
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PubChem. (n.d.). 3,3'-Diethylthiatricarbocyanine iodide. Retrieved from [Link]
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Cieplik, F., et al. (2024). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. International Journal of Molecular Sciences, 25(14), 7586. [Link]
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Mfouo-Tynga, I., & Abrahamse, H. (2024). Photodynamic Therapy in Cancer: Principles, State of the Art, and Future Directions. International Journal of Molecular Sciences, 25(23), 14930. [Link]
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Ozkan, V., & O'Malley, J. (2021). Photodynamic Therapy for the Treatment and Diagnosis of Cancer–A Review of the Current Clinical Status. Frontiers in Oncology, 11, 691272. [Link]
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MDPI. (2024). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. Retrieved from [Link]
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An In-depth Technical Guide to 3,3'-Diethylthiadicarbocyanine Iodide: Properties and Applications in Cellular Analysis
This technical guide provides a comprehensive overview of the chemical and photophysical properties of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a cyanine dye with significant applications in life sciences and drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile fluorescent probe.
Introduction: Unveiling a Powerful Fluorophore
This compound, also known as DiSC2(5), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family.[1] Its defining characteristic is a polymethine chain connecting two heterocyclic benzothiazole moieties. This extended π-electron system is the basis for its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum.[2] This property is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous biomolecules, allowing for a higher signal-to-noise ratio in cellular imaging and analysis.[2]
The utility of this compound stems from its sensitivity to the local microenvironment, particularly the electric potential across biological membranes. This has led to its widespread use as a potentiometric probe for monitoring changes in plasma and mitochondrial membrane potential, crucial indicators of cell health and function.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₃IN₂S₂ | [3] |
| Molecular Weight | 518.48 g/mol | [1] |
| CAS Number | 514-73-8 | [1] |
| Appearance | Dark green to black powder | [4] |
| Melting Point | 249 °C (decomposes) | [5] |
| Solubility | Slightly soluble in methanol and ethanol; soluble in DMSO. Insoluble in water. | [6][7] |
Chemical Structure
The chemical structure of this compound is pivotal to its function. The molecule consists of two benzothiazole rings linked by a pentamethine chain, with ethyl groups attached to the nitrogen atoms of the benzothiazole rings. The positive charge is delocalized across the conjugated system, and the iodide ion serves as the counter-ion.
Caption: Chemical structure of this compound.
Spectroscopic Properties: A Deep Dive into its Photophysics
The utility of this compound as a fluorescent probe is dictated by its spectroscopic properties. Its long polymethine chain allows for efficient absorption of light in the red to near-infrared region, with a corresponding fluorescence emission at slightly longer wavelengths.
| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Source |
| Ethanol | 655 | 249,000 | ~670 | 0.35 | PhotochemCAD |
| Methanol | 651 | >175,000 | ~670 | - | [4] |
| DMSO | - | - | ~670 | - | [8] |
| Water | Aggregates | - | Broad emission | - | [9] |
Note: Spectroscopic properties, particularly emission maxima and quantum yield, can be highly dependent on the solvent environment due to the dye's sensitivity to polarity and viscosity.
Solvent Effects
The photophysical properties of cyanine dyes like this compound are known to be influenced by the solvent environment. In polar solvents, the excited state can be stabilized, leading to a red-shift in the emission spectrum.[8] Conversely, in non-polar environments or when aggregated, the fluorescence can be quenched or shifted. In aqueous solutions, this compound has a tendency to form non-fluorescent H-aggregates or weakly fluorescent J-aggregates, which is a critical aspect of its mechanism as a membrane potential probe.[9]
Synthesis of this compound
The synthesis of this compound typically involves the condensation of two equivalents of a quaternary salt of a benzothiazole derivative with a polymethine chain precursor. A general synthetic approach is outlined below.
A common method involves the reaction of 1-methylbenzothiazole ethiodide with β-ethylthioacrolein diethyl acetal in the presence of a base like pyridine.[5] The reaction mixture is heated, and subsequent treatment with an aqueous solution of potassium iodide precipitates the desired product. The crude product can then be purified by recrystallization from a suitable solvent such as methanol.[5]
Caption: General synthesis workflow for this compound.
Application as a Mitochondrial Membrane Potential Probe
One of the most powerful applications of this compound is in the measurement of mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a significant electrochemical gradient, which is essential for ATP synthesis and other cellular processes. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and is often associated with apoptosis and cellular stress.[10]
Mechanism of Action
The cationic and lipophilic nature of this compound drives its accumulation in the negatively charged mitochondrial matrix.[11] The extent of this accumulation is directly proportional to the magnitude of the mitochondrial membrane potential, as described by the Nernst equation.
-
High Membrane Potential (Healthy Cells): In healthy cells with a high ΔΨm, the dye accumulates to high concentrations within the mitochondria. This high concentration leads to the formation of J-aggregates, which exhibit a red-shifted fluorescence emission and/or self-quenching of fluorescence.[12]
-
Low Membrane Potential (Apoptotic or Stressed Cells): When the ΔΨm collapses, the driving force for dye accumulation is lost. The dye is released into the cytoplasm and exists primarily as monomers, which exhibit a characteristic fluorescence.[12]
This change in fluorescence intensity or spectral properties upon depolarization of the mitochondrial membrane provides a robust method for quantifying changes in ΔΨm.
Caption: Mechanism of DTDC as a mitochondrial membrane potential probe.
Experimental Protocol: Measurement of ΔΨm by Flow Cytometry
This protocol provides a general framework for using this compound to measure changes in mitochondrial membrane potential in a cell suspension using flow cytometry.
Materials:
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Cell culture medium or a suitable buffer (e.g., HBSS)
-
Cell suspension of interest
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) or other uncoupler as a positive control for depolarization (stock solution in DMSO)
-
Flow cytometer with appropriate laser and filter sets (e.g., excitation at ~633 nm, emission at ~660-680 nm)
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed (37°C) cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.
-
Control Preparation: Prepare a positive control for mitochondrial depolarization by treating a sample of cells with an appropriate concentration of FCCP (e.g., 1-10 µM) for 10-15 minutes at 37°C.
-
Dye Loading: Add this compound to the cell suspensions (including the FCCP-treated control) to a final concentration in the nanomolar to low micromolar range. The optimal concentration should be determined empirically for each cell type and experimental setup. A typical starting concentration is 50-100 nM.
-
Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the dye with a red laser (e.g., 633 nm or 640 nm) and collect the fluorescence emission using a filter appropriate for the dye's emission maximum (e.g., a 670/30 nm bandpass filter).
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter to exclude debris. Compare the fluorescence intensity of the experimental samples to that of the untreated (high ΔΨm) and FCCP-treated (low ΔΨm) controls. A decrease in fluorescence intensity in the experimental samples compared to the untreated control indicates mitochondrial depolarization.
Caption: Experimental workflow for measuring ΔΨm using DTDC and flow cytometry.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation.[13] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[13] The dye is also light-sensitive, so it should be stored in a cool, dark place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a powerful and versatile near-infrared fluorescent probe with significant utility in cell biology and drug discovery. Its sensitivity to membrane potential makes it an invaluable tool for assessing mitochondrial health and function. By understanding its chemical and photophysical properties, researchers can effectively leverage this dye to gain critical insights into cellular processes and the effects of therapeutic agents. This guide provides a solid foundation for the informed application of this compound in a research setting.
References
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- π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. (2013). New Journal of Chemistry, 37(10), 3143-3149.
- Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. (2003). The Journal of Physical Chemistry A, 107(44), 9375–9381.
- Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. (2020). mSphere, 5(4), e00598-20.
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View of Photophysical Properties of 3,3'- Diethylthiacarbocyanine Iodide (DTCI) in Deep Eutectic Solvents (DES) and Molecular Solvents. (2024). UiTM Journal. Retrieved from [Link]
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PhotochemCAD. (n.d.). 3,3'-Diethylthiatricarbocyanine iodide. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectral Properties of 3,3'-Diethylthiadicarbocyanine Iodide
This guide provides a comprehensive technical overview of the core spectral properties of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a cyanine dye with significant applications in fluorescence-based methodologies. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. We will delve into the fundamental principles governing its light absorption and emission characteristics, the influence of its environment on these properties, and standardized protocols for its spectral characterization.
Introduction to this compound
This compound, also known as DTDC or DTDCI, is a synthetic polymethine dye belonging to the carbocyanine family.[1] Its chemical structure, characterized by two benzothiazole rings linked by a pentamethine chain, gives rise to its distinct spectral properties in the visible and near-infrared regions.[2] The delocalized π-electron system across the chromophore is responsible for its strong light absorption and fluorescence.[3] This dye is a valuable tool in various scientific disciplines, including as a fluorescent probe for fluorometric analysis and in biological imaging.[1][3]
Key Identifiers:
| Identifier | Value |
| CAS Number | 514-73-8[1] |
| Molecular Formula | C₂₃H₂₃IN₂S₂[1] |
| Molecular Weight | 518.48 g/mol [1] |
| Synonyms | Dithiazanine iodide, DTDC iodide[4] |
| Appearance | Green powder/crystals[2][5] |
Core Spectral Properties
The utility of this compound as a fluorescent probe is fundamentally dictated by its interaction with light. The key spectral parameters that define its performance are its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.
Absorption and Emission Spectra
The electronic absorption spectrum of a molecule reveals the wavelengths of light it absorbs, which corresponds to electronic transitions within the molecule. For this compound, the primary absorption peak is typically observed in the 650-660 nm range in ethanol.[6] The fluorescence emission spectrum represents the wavelengths of light emitted by the molecule after excitation. A representative emission spectrum in dimethyl sulfoxide shows a peak in the red to near-infrared region.[5]
A notable characteristic of many cyanine dyes, including DTDC, is the formation of aggregates, such as H- and J-aggregates, particularly in aqueous solutions or at high concentrations.[7] These aggregation phenomena can lead to significant shifts in the absorption spectrum.[7] J-aggregates typically result in a bathochromic (red) shift, while H-aggregates cause a hypsochromic (blue) shift.[8]
Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative applications, as defined by the Beer-Lambert Law. This compound exhibits a very high molar extinction coefficient, indicating its efficiency as a light absorber.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescent probes. The quantum yield of this compound can be influenced by its environment, such as the solvent and the presence of quenchers.
Table of Spectral Properties in Ethanol:
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | 655.75 nm | [9] |
| Molar Extinction Coefficient (ε) | 249,000 M⁻¹cm⁻¹ | [9] |
| Fluorescence Quantum Yield (Φf) | 0.35 | [9] |
Environmental Effects on Spectral Properties
The spectral properties of this compound are highly sensitive to its local environment. Understanding these effects is critical for the accurate interpretation of experimental data and for optimizing its use in specific applications.
Solvent Effects
The polarity and viscosity of the solvent can significantly influence the absorption and emission spectra of cyanine dyes.[10] Changes in solvent can alter the energy levels of the ground and excited states, leading to shifts in the spectral bands.[11] For instance, the absorption maximum of this compound can vary between different organic solvents.[4]
Aggregation
As mentioned earlier, this compound has a tendency to form aggregates, particularly in aqueous solutions.[12] The formation of these aggregates is concentration-dependent and can dramatically alter the spectral properties of the dye.[12] In the presence of certain biological structures like DNA, this dye can form complexes which can increase the quantum yield of the triplet state.[13]
Experimental Protocols for Spectral Characterization
To ensure the scientific integrity and reproducibility of experimental results, it is essential to follow standardized protocols for the spectral characterization of this compound.
Preparation of Stock and Working Solutions
Causality: Accurate concentration determination is the foundation of quantitative spectral analysis. The use of high-purity solvents is crucial to avoid interference from impurities. The light-sensitive nature of the dye necessitates protection from light to prevent photodegradation.
Step-by-step Methodology:
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the weighed powder in a spectroscopic grade solvent (e.g., ethanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at a low temperature (e.g., -20°C) to minimize solvent evaporation and protect from light.[2]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution with the desired solvent to the final concentration required for the experiment. It is recommended to work with solutions having an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects in fluorescence measurements.
Measurement of Absorption Spectrum
Causality: The absorption spectrum provides fundamental information about the electronic transitions of the dye and is necessary for determining the optimal excitation wavelength for fluorescence measurements. A baseline correction is essential to eliminate the contribution of the solvent and the cuvette to the measured absorbance.
Step-by-step Methodology:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent used to prepare the dye solution. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 400-800 nm).
-
Sample Measurement: Empty the cuvette, rinse it with the dye solution, and then fill it with the dye solution. Place the cuvette back into the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Measurement of Fluorescence Spectrum and Quantum Yield
Causality: The fluorescence spectrum reveals the emission properties of the dye. For accurate quantum yield determination, it is crucial to use a well-characterized standard and to correct for instrumental and experimental variables. The absorbance of the solutions must be kept low to minimize inner-filter effects.
Step-by-step Methodology:
-
Instrument Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation wavelength to the λmax determined from the absorption spectrum. Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.
-
Reference Standard: Prepare a solution of a well-characterized fluorescence standard (e.g., Rhodamine 101 in ethanol, Φf = 0.98) with a similar absorbance at the excitation wavelength as the sample.[14]
-
Solvent Blank: Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Sample and Standard Measurement: Record the fluorescence emission spectra of both the this compound solution and the reference standard solution under identical experimental conditions.
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Measure the absorbance of both solutions at the excitation wavelength.
-
Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_ref * (A_ref / A_sample) * (I_sample / I_ref) * (n_sample / n_ref)²
where:
-
Φf_ref is the quantum yield of the reference standard.
-
A_ref and A_sample are the absorbances of the reference and sample at the excitation wavelength.
-
I_ref and I_sample are the integrated emission intensities of the reference and sample.
-
n_ref and n_sample are the refractive indices of the solvents used for the reference and sample.
-
-
Visualizing Experimental Workflows
Workflow for Spectral Characterization
Caption: Workflow for the spectral characterization of this compound.
Influence of Environment on Spectral Properties
Caption: Factors influencing the spectral properties of this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[4][5] General safety measures include wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[10] Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[10]
Conclusion
This technical guide has provided a detailed examination of the spectral properties of this compound. A thorough understanding of its absorption and emission characteristics, as well as the environmental factors that influence them, is paramount for its effective application in research and development. The provided experimental protocols offer a framework for obtaining reliable and reproducible spectral data, ensuring the scientific rigor of studies employing this versatile fluorescent dye. As with any scientific tool, a combination of theoretical knowledge and meticulous experimental practice will unlock its full potential.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound, Laser Grade, 99% (UV-VIS). Retrieved from [Link]
- Sheppard, S. E., Newsome, P. T., & Brigham, H. R. (1942). Some Effects of Solvents upon the Absorption Spectra of Dyes. III. Temperature and Organic Solutions of Cyanine Dyes. Journal of the American Chemical Society, 64(12), 2923–2933.
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Retrieved from [Link]
- Valdes-Aguilera, O., & Neckers, D. C. (1989). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. The Journal of Physical Chemistry, 93(19), 7013–7018.
- Wang, Y., Wang, R., Imai, Y., Hara, N., Wan, X., & Nakano, T. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 42(17), 14713–14716.
- Hassan, A., & El-Sayed, Y. S. (2014). Concentration and Dye Length Dependence of Organic Dye Laser Spectra. Journal of Spectroscopy, 2014, 1–7.
- Tobata, H., & Sagawa, T. (2013). Specific excitonic interactions in the aggregates of hyaluronic acid and cyanine dyes with different length of methine group. Photochemical & Photobiological Sciences, 12(9), 1563–1569.
- Wang, Y., Wang, R., Imai, Y., Hara, N., Wan, X., & Nakano, T. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 42(17), 14713–14716.
-
PubChem. (n.d.). 3,3'-Diethylthiacarbocyanine iodide. Retrieved from [Link]
- Tobata, H., & Sagawa, T. (2013). Specific excitonic interactions in the aggregates of hyaluronic acid and cyanine dyes with different length of methine group. Photochemical & Photobiological Sciences, 12(9), 1563–1569.
- Tatikolov, A. S., & Costa, S. M. B. (2001). Photochemical investigation of the triplet state of 3,3″-diethylthiacarbocyanine iodide in the presence of DNA. Russian Chemical Bulletin, 50(7), 1134–1137.
- Petrov, N. K., Gulakov, M. N., Alfimov, M. V., Busse, G., Frederichs, B., & Techert, S. (2003). Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 107(33), 6341–6344.
- de Melo, J. S., & Costa, S. M. B. (2000). Corrected fluorescence emission spectra of 3,3'-diethylselenocarbocyanine iodide adsorbed onto microcrystalline cellulose. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 137–143.
- McGeorge, G., & Bell, S. E. J. (1998). Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide. Journal of the Chemical Society, Faraday Transactions 2, 84(8), 1223–1231.
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- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Absorption and Emission Spectra of 3,3'-Diethylthiadicarbocyanine Iodide (DTDC)
This guide provides a comprehensive technical overview of the spectral properties of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a cyanine dye of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core photophysical characteristics of DTDC, the factors influencing its absorption and emission spectra, a detailed protocol for its spectral analysis, and its key applications.
Introduction to this compound (DTDC)
This compound, commonly abbreviated as DTDC or DTDCI, is a synthetic polymethine dye belonging to the cyanine class.[1] These dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. In the case of DTDC, the heterocycles are benzothiazole moieties. The extensive π-conjugated system of DTDC is responsible for its strong absorption and fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum. This property makes it a valuable tool in various biomedical and biotechnological applications where deep tissue penetration of light and minimal autofluorescence from biological samples are advantageous.
Understanding the absorption and emission spectra of DTDC is paramount for its effective utilization. These spectra are not static but are highly sensitive to the molecular environment, a characteristic that can be exploited for sensing and imaging purposes. This guide will provide the foundational knowledge required to harness the full potential of DTDC in your research.
Chemical and Physical Properties
A clear understanding of the fundamental properties of DTDC is essential before delving into its spectral characteristics.
| Property | Value | Source(s) |
| Chemical Name | 3-ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide | [2] |
| Synonyms | DTDCI, DiSC2(5) | [2] |
| CAS Number | 514-73-8 | [2] |
| Molecular Formula | C23H23IN2S2 | [2] |
| Molecular Weight | 518.48 g/mol | [2] |
| Appearance | Green crystalline powder | [2] |
Molecular Structure:
The structure of this compound is depicted below. The molecule consists of two benzothiazole rings connected by a five-carbon polymethine chain, with ethyl groups attached to the nitrogen atoms. The positive charge is delocalized across the conjugated system, and iodide serves as the counter-ion.
Caption: Chemical structure of this compound.
Photophysical Properties: A Solvent-Dependent Landscape
The absorption and emission characteristics of DTDC are intimately linked to its environment. The choice of solvent can significantly alter the spectral properties, a phenomenon known as solvatochromism. This section details the photophysical parameters of DTDC in various commonly used solvents.
Ethanol
Ethanol is a frequently used solvent for spectroscopic studies of cyanine dyes due to its good solvating power and relatively low viscosity. In ethanol, DTDC exists predominantly as a monomer, leading to well-defined absorption and emission spectra.
The absorption spectrum of DTDC in ethanol exhibits a strong, sharp peak in the red region of the visible spectrum. This corresponds to the S₀ → S₁ electronic transition of the delocalized π-electron system. The emission spectrum is a near mirror image of the absorption band, with a characteristic Stokes shift.
Key Photophysical Parameters in Ethanol:
| Parameter | Value | Source(s) |
| Absorption Maximum (λmax) | 655.75 nm | [3] |
| Molar Extinction Coefficient (ε) | 249,000 M⁻¹cm⁻¹ | [3] |
| Emission Maximum (λem) | ~675 nm (estimated from spectrum) | [3] |
| Fluorescence Quantum Yield (Φf) | 0.35 | [3] |
| Stokes Shift | ~20 nm | [3] |
Methanol
Methanol, being more polar than ethanol, can also influence the spectral properties of DTDC. While detailed spectral data is less commonly reported than for ethanol, available information suggests a high fluorescence quantum yield.
Key Photophysical Parameters in Methanol:
| Parameter | Value | Source(s) |
| Fluorescence Quantum Yield (Φf) | 0.36 | [1] |
Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including cyanine dyes. It is often used for preparing stock solutions. The high polarity of DMSO can lead to shifts in the absorption and emission maxima compared to alcohols.
Key Photophysical Parameters in DMSO:
| Parameter | Value | Source(s) |
| Molar Extinction Coefficient (ε) | 200,000 M⁻¹cm⁻¹ | [1] |
Water
In aqueous solutions, the photophysical behavior of DTDC becomes more complex. Due to its relatively hydrophobic nature, DTDC has a tendency to form non-fluorescent H-aggregates and sometimes fluorescent J-aggregates in water. This aggregation is concentration-dependent and leads to significant changes in the absorption spectrum, often characterized by the appearance of a new, blue-shifted band for H-aggregates or a red-shifted, sharp band for J-aggregates. The formation of these aggregates typically quenches the fluorescence of the monomeric form.
Factors Influencing Spectral Properties: Beyond the Solvent
The causality behind the observed spectral changes extends beyond simple solvent polarity. Researchers must consider several interconnected factors to ensure experimental reproducibility and accurate data interpretation.
-
Solvent Polarity and Viscosity: Increasing solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum of cyanine dyes due to the stabilization of the more polar excited state. Solvent viscosity also plays a crucial role. In more viscous environments, non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain, are hindered. This restriction of molecular motion can lead to a significant increase in the fluorescence quantum yield.
-
Aggregation: As mentioned, the formation of aggregates, particularly in aqueous environments, is a critical factor. H-aggregates (hypsochromically shifted) are typically non-fluorescent, while J-aggregates (bathochromically shifted) can be highly fluorescent. The equilibrium between the monomer and aggregated forms is sensitive to concentration, temperature, and the presence of salts or macromolecules.
-
Temperature: Temperature can influence the monomer-aggregate equilibrium and the rate of non-radiative decay processes. Generally, lower temperatures favor aggregation and can lead to an increase in fluorescence intensity in viscous solutions.
-
Presence of Macromolecules: The binding of DTDC to macromolecules such as proteins (e.g., serum albumin) or nucleic acids can significantly alter its photophysical properties. This is often accompanied by an increase in fluorescence quantum yield and a shift in the emission maximum, forming the basis for many of its applications as a fluorescent probe.
Experimental Protocol: Measuring the Absorption and Emission Spectra of DTDC
This section provides a detailed, step-by-step methodology for the accurate measurement of DTDC's spectral properties. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Materials and Reagents
-
This compound (DTDC) solid
-
Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Workflow for Spectral Analysis
Caption: Experimental workflow for the spectral analysis of DTDC.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of DTDC powder.
-
Dissolve the solid in a minimal amount of a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.
-
Causality: Using a high-polarity solvent like DMSO for the stock solution ensures complete dissolution and prevents aggregation at high concentrations.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution into the final solvent of interest (e.g., ethanol) to prepare working solutions of various concentrations.
-
For absorption measurements, aim for concentrations that yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.
-
For fluorescence measurements, use more dilute solutions (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.
-
Causality: Controlling the concentration is critical to prevent aggregation and to ensure the validity of quantitative spectroscopic laws.
-
-
Absorption Spectroscopy:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that encompasses the expected absorption of DTDC (e.g., 400-800 nm).
-
Use a quartz cuvette filled with the pure solvent to record a baseline (blank) spectrum.
-
Replace the blank with the cuvette containing the DTDC working solution and record the absorption spectrum.
-
Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value.
-
Self-Validation: The shape of the absorption spectrum can indicate the presence of aggregates. A single, sharp peak is characteristic of the monomeric form.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to a value within the absorption band of DTDC, but not necessarily at the λmax to minimize stray light effects (e.g., 640 nm for DTDC in ethanol).
-
Set the emission and excitation slit widths to control the spectral resolution and signal-to-noise ratio (e.g., 5 nm).
-
Record the emission spectrum by scanning a wavelength range red-shifted from the excitation wavelength (e.g., 650-850 nm).
-
Identify the wavelength of maximum emission (λem).
-
(Optional) Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the λem. The excitation spectrum should ideally match the absorption spectrum.
-
Self-Validation: The correspondence between the excitation and absorption spectra confirms that the observed emission originates from the species responsible for the absorption.
-
-
Data Analysis:
-
Molar Extinction Coefficient (ε): Calculate ε using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Quantum Yield (Φf): Determine the relative quantum yield by comparing the integrated fluorescence intensity of the DTDC solution to that of a well-characterized standard with a known quantum yield in the same spectral region (e.g., cresyl violet), measured under identical experimental conditions.
-
Applications in Research and Drug Development
The unique spectral properties of DTDC and its sensitivity to the local environment make it a versatile tool for researchers.
-
Fluorescent Probes for Membranes: As a lipophilic cation, DTDC can partition into biological membranes, and its fluorescence properties are often enhanced in the hydrophobic environment of the lipid bilayer. This makes it a useful probe for studying membrane potential and integrity.
-
Multicolor Imaging and Flow Cytometry: The far-red emission of DTDC allows for its use in multicolor imaging experiments with minimal spectral overlap with other common fluorophores (e.g., GFP, FITC). This is also advantageous in flow cytometry for cell labeling and analysis.
-
Probing Protein-Ligand Interactions: The fluorescence of DTDC can be modulated upon binding to proteins like serum albumins. This can be used to study binding affinities and conformational changes in proteins.
-
DNA and RNA Sensing: DTDC can interact with nucleic acids, and its spectral properties can change depending on the DNA or RNA sequence and conformation. This has been explored for the development of nucleic acid sensors.
Conclusion
This compound is a powerful fluorescent dye with a rich photophysical behavior that is highly dependent on its molecular environment. A thorough understanding of its absorption and emission spectra, and the factors that influence them, is crucial for its effective application in research and drug development. By following rigorous experimental protocols and carefully considering the principles outlined in this guide, researchers can confidently utilize DTDC to gain valuable insights into complex biological systems.
References
-
Bilmes, G. M., Tocho, J. O., & Braslavsky, S. E. (1989). Photophysical processes of polymethine dyes. An absorption, emission, and optoacoustic study on this compound. The Journal of Physical Chemistry, 93(18), 6696–6699. [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]
-
OMLC. (n.d.). Thiadicarbocyanine (C5). Oregon Medical Laser Center. Retrieved from [Link]
-
PhotochemCAD. (n.d.). This compound. Retrieved from [Link]
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3,3'-Diethylthiadicarbocyanine iodide mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 3,3'-Diethylthiadicarbocyanine Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cyanine dye with significant applications in biomedical research, primarily recognized for its fluorescent properties in biological imaging and diagnostics.[1][2] Beyond its utility as a fluorescent probe, this molecule exhibits potent anti-proliferative and pro-apoptotic activities, positioning it as a compound of interest in oncological research. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, synthesizing data from studies on the compound and its close structural analogs. The core mechanism is characterized by a dual-pronged assault on cellular integrity, initiating with direct interaction with nucleic acids and culminating in the induction of mitochondrial-mediated apoptosis. This document will detail the molecular interactions, signaling cascades, and provides validated experimental protocols for the investigation of its cellular effects.
Physicochemical Properties and Primary Applications
This compound, a member of the carbocyanine dye family, is characterized by two benzothiazole heterocyclic nuclei linked by a polymethine chain. This extended π-conjugated system is responsible for its strong light absorption and fluorescence in the visible spectrum.[3][4] Its cationic nature and lipophilicity facilitate its passage across cellular membranes, a key attribute for its biological activity and utility as a cellular stain.[5]
Table 1: Key Physicochemical and Spectral Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₃IN₂S₂ | [1] |
| Molecular Weight | 518.48 g/mol | [1] |
| CAS Number | 514-73-8 | [1] |
| Appearance | Green to brown powder/crystals | [2] |
| Max. Absorption (λmax) | ~655 nm (in Ethanol) | [6] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [7] |
Its primary applications have historically leveraged its spectral properties, including:
-
Fluorescent Imaging: Used as a fluorescent dye for labeling and visualizing cellular membranes and other hydrophobic structures.[2]
-
Flow Cytometry: Employed for the analysis and sorting of cell populations.[2]
-
DNA Probe: Acts as a sensitive reporter of DNA structure, capable of discriminating between different DNA helicities and sequences.[3][8]
Core Mechanism of Action: A Multi-Target Approach
The anti-cancer activity of this compound and its analogs is not attributable to a single mode of action but rather a cascade of events that compromise cellular viability through two primary mechanisms: direct nuclear engagement and induction of mitochondrial dysfunction.
Interaction with DNA and Inhibition of Replication
A primary cellular target of this class of compounds is nuclear DNA. Studies on closely related thiacarbocyanine dyes have demonstrated a distinct binding preference for the minor groove of the DNA double helix.[1] This interaction is not passive; it can induce the formation of dye aggregates, such as H-dimers, along the DNA template.[1][3] The binding is highly sensitive to the DNA's sequence and helical structure, showing different spectroscopic signatures when interacting with B-form versus Z-form DNA.[3][9]
A critical consequence of this DNA interaction is the inhibition of essential enzymatic processes. A structural analog, 3,3'-diethyl-9-methylthiacarbocyanine iodide (DMTCCI), has been shown to be a potent inhibitor of DNA primase.[10] By disrupting the function of DNA primase, an enzyme critical for the initiation of DNA replication, the compound effectively halts cellular proliferation. This inhibition of DNA synthesis is a key initial step in its anti-cancer effects.
Mitochondrial Targeting and Bioenergetic Collapse
As lipophilic cations, carbocyanine dyes are predisposed to accumulate within mitochondria, driven by the highly negative mitochondrial membrane potential (ΔΨm).[11] While direct studies on this compound are limited, extensive research on analogous compounds provides a clear picture of the downstream effects. A closely related compound, 3,3'-dipropylthiocarbocyanine, has been shown to inhibit mitochondrial respiration and act as an uncoupler of oxidative phosphorylation.[12] This suggests that this compound likely disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential.[12][13]
The dissipation of the ΔΨm is a critical and often early event in the apoptotic cascade. It compromises ATP synthesis and leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, directly triggering the cell death machinery.[14][15]
Induction of the Intrinsic Apoptotic Pathway
The culmination of DNA primase inhibition and mitochondrial disruption is the induction of programmed cell death, or apoptosis, via the intrinsic pathway. Research on the analog DMTCCI in human leukemia HL-60 cells has elucidated the specific molecular players involved in this process.[10]
The apoptotic cascade initiated by this compound involves:
-
Modulation of Bcl-2 Family Proteins: Treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-xL and the inhibitor of apoptosis protein (IAP), survivin.[10]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins, particularly the activation and mitochondrial translocation of Bax, leads to the permeabilization of the outer mitochondrial membrane.[14]
-
Caspase Cascade Activation: The loss of mitochondrial integrity allows for the release of cytochrome c, which in turn activates the initiator caspase, Caspase-9. Activated Caspase-9 then proteolytically cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-6.[10]
-
Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP) and DNA fragmentation factor 45 (DFF45), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[10]
The following diagram illustrates the proposed signaling pathway for apoptosis induction.
Caption: Experimental workflow for Annexin V & PI apoptosis assay.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (containing CaCl₂)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with this compound as described previously.
-
Harvest Cells: Collect all cells, including those floating in the medium, by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash: Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Stain: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.
-
Incubate: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilute and Analyze: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualization of DNA Fragmentation by TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects the extensive DNA fragmentation that is a hallmark of late-stage apoptosis. [16] Materials:
-
Cells grown on coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)
-
DAPI or Hoechst (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow and treat cells on sterile glass coverslips.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS, then permeabilize with 0.25% Triton X-100 for 10-15 minutes on ice or at room temperature.
-
Equilibration (Optional): Wash with PBS and incubate with an equilibration buffer (if provided in the kit) for 10 minutes.
-
TdT Labeling: Remove the equilibration buffer and add the TUNEL reaction mixture to the cells. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop Reaction: Stop the reaction by washing the cells 2-3 times with PBS.
-
Counterstaining: Stain the nuclei by incubating with DAPI or Hoechst solution for 5-10 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Summary and Future Directions
This compound presents a compelling multi-modal mechanism of action against cancer cells. Its ability to concurrently inhibit DNA replication and trigger mitochondrial-mediated apoptosis underscores its potential as a therapeutic lead compound. The core pathways involve direct DNA binding and primase inhibition, followed by mitochondrial accumulation, bioenergetic collapse, and the activation of the Caspase-9/-3 intrinsic apoptotic cascade.
Future research should focus on validating these mechanisms in a broader range of cancer models, including in vivo studies. Elucidating the precise binding sites on the electron transport chain and exploring potential off-target effects will be crucial for its development as a clinical candidate. The detailed protocols provided herein offer a robust framework for researchers to further investigate and harness the therapeutic potential of this and other related cyanine dyes.
References
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Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Boster Biological Technology. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
-
Valiev, F. F., et al. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. International Journal of Molecular Sciences, 12(11), 8052–8062. [Link]
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Li, Z. M., et al. (2006). Apoptosis induced by DNA primase inhibitor 3,3'-diethyl-9-methylthia-carbocyanine iodide in human leukemia HL-60 cells. Acta Pharmacologica Sinica, 27(12), 1647–1654. [Link]
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Protocol: Annexin V and PI Staining by Flow Cytometry. (n.d.). Bio-Techne. [Link]
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3,3'-Diethylthiacarbocyanine iodide. (n.d.). Chem-Impex International. [Link]
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3,3'-Diethylthiacarbocyanine iodide. (n.d.). PhotochemCAD. [Link]
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3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence. (2011). PubMed. [Link]
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Anikovsky, M. Y., et al. (1999). Complex formation between 3;3´-diethylthiacarbocyanine iodide and DNA and its investigation in aqueous solution. International Journal of Photoenergy. [Link]
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Stark Spectroscopy of Size-Selected Helical H-Aggregates of a Cyanine Dye Templated by Duplex DNA. (n.d.). ResearchGate. [Link]
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Shishkin, G. V., et al. (2001). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Russian Chemical Bulletin, 50(7), 1134-1137. [Link]
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Shrestha, D., et al. (2021). Excited-State Lifetimes of DNA-Templated Cyanine Dimer, Trimer, and Tetramer Aggregates: The Role of Exciton Delocalization, Dye Separation, and DNA Heterogeneity. The Journal of Physical Chemistry B, 125(36), 10117-10128. [Link]
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Shanti, A., et al. (2005). Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway. Journal of Biological Chemistry, 280(28), 26725-26737. [Link]
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Mitochondrial membrane potential. A: representative image of 3,3-... (n.d.). ResearchGate. [Link]
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Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115. [Link]
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Salvioli, S., et al. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1366(1-2), 119-129. [Link]
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Anderson, W. M., et al. (1995). Carbocyanine dyes with long alkyl side-chains: broad spectrum inhibitors of mitochondrial electron transport chain activity. Biochemical Pharmacology, 49(10), 1385-1392. [Link]
-
Kinnally, K. W., & Tedeschi, H. (1978). Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 503(2), 380-388. [Link]
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Evaluation of Caspase Activation to Assess Innate Immune Cell Death. (2023). PubMed. [Link]
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Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer. (2013). PLoS ONE, 8(3), e58992. [Link]
-
Cell survival following direct executioner-caspase activation. (2023). Proceedings of the National Academy of Sciences, 120(5), e2212269120. [Link]
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Designing Caspase-3 Sensors for Imaging of Apoptosis in Living Cells. (2011). ACS Chemical Biology, 6(11), 1165-1170. [Link]
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Solubility of 3,3'-Diethylthiadicarbocyanine Iodide: A Technical Guide to Preparation and Handling in DMSO and Ethanol
An In-Depth Technical Guide for Researchers
Abstract
3,3'-Diethylthiadicarbocyanine iodide is a lipophilic, fluorescent cyanine dye integral to advanced biological research, particularly for staining membranes and assessing membrane potential. The efficacy of this dye is fundamentally dependent on its proper solubilization. This guide provides an in-depth analysis of the solubility of this compound in two prevalent laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We explore the physicochemical principles governing its dissolution, present quantitative solubility data, and offer validated, step-by-step protocols for the preparation of stable stock solutions. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals to ensure reproducibility and accuracy in experiments utilizing this critical fluorescent probe.
Introduction to this compound
This compound, a member of the carbocyanine dye family, is a synthetic organic compound recognized for its strong absorption and fluorescence properties.[1] Its extended polymethine bridge between two benzothiazole heterocyclic systems allows it to absorb light in the visible spectrum and emit in the near-infrared range, a valuable characteristic for minimizing autofluorescence in biological samples.[1]
This dye is frequently employed in a variety of applications, including:
-
Fluorescence Microscopy: For labeling and visualizing cell membranes and other lipophilic structures.[2]
-
Membrane Potential Sensing: As a fluorescent probe sensitive to changes in membrane potential.
-
Flow Cytometry: For staining cells for analysis.
-
Photochemical Methods: Utilized in various photochemical and photophysical studies.[3]
As a non-sulfonated cyanine dye, this compound possesses inherently low water solubility.[4][5] This necessitates the use of organic solvents to create concentrated stock solutions, which can then be diluted into aqueous buffers for final experimental use. The choice of solvent is critical, as it not only affects solubility but can also influence the dye's spectral properties and stability.[6][7] This guide focuses on the two most common and effective solvents for this purpose: DMSO and ethanol.
Physicochemical Basis of Solubility
The dissolution of this compound is governed by the intermolecular forces between the dye molecule (solute) and the solvent molecules. The dye's structure, featuring a large, conjugated organic cation and an iodide anion, dictates its interaction with polar solvents.
Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent.[8] Its high dielectric constant and large dipole moment make it exceptionally effective at solvating cations. The oxygen atom in DMSO is a strong hydrogen bond acceptor, but it lacks donor protons. This allows it to efficiently surround the large organic cation of the dye, overcoming the crystal lattice energy of the solid. Its utility as a solvent for poorly water-soluble dyes is well-established in bioconjugation and other life science applications.[8][9]
Ethanol: Ethanol is a polar protic solvent, meaning it has a hydroxyl (-OH) group capable of both donating and accepting hydrogen bonds.[6] It can effectively solvate both the cation and the iodide anion of the dye through ion-dipole interactions and hydrogen bonding. While generally a good solvent for many organic compounds, its solvating power for this specific dye may differ from that of DMSO due to its distinct chemical nature. The polarity of ethanol plays a direct role in the dye-solvent interactions, which can stabilize the dye's excited state and affect its absorption wavelength.[6]
Diagram of Solvation Mechanisms
The following diagram illustrates the conceptual interactions between the dye cation and the two solvents.
Caption: Conceptual model of dye-solvent interactions in DMSO and ethanol.
Comparative Solubility Data
While both solvents are effective, quantitative data highlights the superior capacity of DMSO for achieving high-concentration stock solutions.
| Property | DMSO (Dimethyl Sulfoxide) | Ethanol |
| Solvent Type | Polar Aprotic | Polar Protic |
| Reported Solubility | 100 mg/mL (203.07 mM); may require ultrasound.[3] | Generally reported as "soluble," but specific quantitative limits are not widely published.[2][10] |
| Key Advantages | - Extremely high solubility for creating concentrated stocks. - Low volatility, minimizing concentration changes due to evaporation.[11] | - Less toxic to cells at higher final concentrations compared to DMSO.[12] - Volatile, allowing for easy removal by evaporation if needed. |
| Considerations | - Hygroscopic: Absorbs water from the air, which can affect solubility and dye stability. Use fresh, anhydrous grade DMSO.[3] - Cellular Toxicity: Can be toxic to cells at concentrations above 1-2.5%, depending on the cell type.[11][12] - Freezing Point: Freezes at ~18.5°C, requiring thawing before use. | - Volatility: Stock solution concentration can increase over time due to evaporation if not sealed properly. - Lower solubility limit compared to DMSO may restrict maximum stock concentration. |
Experimental Protocols: Preparation of Stock Solutions
Adherence to a precise protocol is essential for experimental success. The following steps provide a self-validating system for preparing stock solutions.
Core Requirements:
-
Purity: Use high-purity (≥95%) this compound.
-
Solvent Grade: Use anhydrous or spectroscopy-grade DMSO or absolute ethanol.
-
Environment: Handle the solid dye and solutions in an area with subdued light to prevent photobleaching. The dye is light-sensitive.[10][13]
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Workflow for Stock Solution Preparation
Caption: Standardized workflow for preparing cyanine dye stock solutions.
Step-by-Step Protocol: Preparing a 10 mM Stock Solution
-
Calculation:
-
The molecular weight of this compound is 492.44 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 492.44 g/mol * (1000 mg / 1 g) = 4.92 mg
-
-
-
Preparation:
-
Allow the vial containing the solid dye to equilibrate to room temperature before opening to prevent condensation of moisture.[2]
-
Carefully weigh 4.92 mg of the dye powder and place it into a microcentrifuge tube or a small glass vial.
-
Add 1.0 mL of either anhydrous DMSO or absolute ethanol to the vial.
-
Close the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be a clear, colored liquid with no visible particulates.
-
For high concentrations in DMSO (e.g., >50 mg/mL), brief sonication in a water bath may be necessary to facilitate complete dissolution.[3]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light.[13]
-
Store the aliquots at -20°C or -80°C. For long-term stability, -80°C is preferred.[3]
-
When stored properly, the dye is stable for at least 2 years.[2][10] Once a stock solution is prepared, it is recommended to use it within 1-6 months.[3] Avoid repeated freeze-thaw cycles.[3][14]
-
Field-Proven Insights & Troubleshooting
-
Causality of Precipitation: When diluting the organic stock solution into an aqueous buffer (e.g., PBS for cell staining), precipitation can occur. This is because the dye is poorly soluble in water. To mitigate this, add the stock solution dropwise to the aqueous buffer while vortexing vigorously. The final concentration of DMSO or ethanol in the working solution should be kept to a minimum, typically well below 1%, to avoid solvent-induced artifacts or toxicity.[5]
-
Validating Solution Integrity: Periodically check the absorbance spectrum of your stock or working solution. A significant change in the absorption maximum (λmax ~557-560 nm in methanol/ethanol) or the appearance of new peaks could indicate dye degradation or aggregation.[2][13]
-
DMSO Purity is Critical: The hygroscopic nature of DMSO means it readily absorbs atmospheric water.[3][9] "Wet" DMSO will have reduced solvating power for nonpolar compounds. Always use a fresh, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions.
Conclusion
Both DMSO and ethanol are effective solvents for this compound, a critical dye in cellular and molecular research. DMSO offers superior solubilizing power, enabling the preparation of highly concentrated stock solutions ideal for significant downstream dilution.[3] Ethanol serves as a viable alternative, particularly when concerns about DMSO toxicity in the final assay are paramount. By understanding the chemical principles behind solubility and adhering to the rigorous protocols outlined in this guide, researchers can ensure the consistent and reliable performance of this versatile fluorescent probe, thereby enhancing the quality and reproducibility of their experimental outcomes.
References
-
The Effects of Solvents on the Spectroscopy of Dyes. (n.d.). eScholarShare. Retrieved January 8, 2026, from [Link]
-
Cyanine Dyes. (n.d.). Creative Diagnostics. Retrieved January 8, 2026, from [Link]
-
Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. (2021). NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]
-
3,3'-Diethylthiacarbocyanine iodide. (n.d.). PhotochemCAD. Retrieved January 8, 2026, from [Link]
-
Cyanine Dye. (n.d.). Solubility of Things. Retrieved January 8, 2026, from [Link]
-
Investigation of Five Organic Dyes in Ethanol and Butanol for Two-Color Laser-Induced Fluorescence Ratio Thermometry. (2021). MDPI. Retrieved January 8, 2026, from [Link]
-
Fluorous Soluble Cyanine Dyes for Visualizing Perfluorocarbons in Living Systems. (n.d.). NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]
-
The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. (2015). PubMed. Retrieved January 8, 2026, from [Link]
-
Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 8, 2026, from [Link]
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This compound. (n.d.). PhotochemCAD. Retrieved January 8, 2026, from [Link]
-
Dimethyl sulfoxide DMSO. (n.d.). Shanghai Orient Chemical Co.,Ltd. Retrieved January 8, 2026, from [Link]
-
Study of the Effect of Solvent Polarity on Transitions of Absorption and Fluorescence Spectrum of a Erythrosine Dye. (2021). Scientific.Net. Retrieved January 8, 2026, from [Link]
-
Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. (2023). NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]
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Introduction: Illuminating the Bioelectric Landscape
An In-Depth Technical Guide to DiSC₂(3) as a Fluorescent Probe
Within the intricate machinery of a living cell, the electrical potential across its membranes is a fundamental parameter of life. This membrane potential (ΔΨ) is not merely a passive property but a dynamic force that drives critical physiological processes, from nerve impulse propagation and muscle contraction to ATP synthesis and cellular signaling.[1] For researchers, scientists, and drug development professionals, the ability to accurately measure and monitor ΔΨ is paramount for understanding cellular health, elucidating disease mechanisms, and screening for novel therapeutics.
Fluorescent probes have emerged as indispensable tools for this purpose, offering a non-invasive window into the cell's bioelectric state.[2][3] These probes are broadly categorized into fast- and slow-response types.[1][4] Fast-response probes, like ANEP dyes, can detect transient, millisecond-scale potential changes in excitable cells but often yield small signal changes.[1][4][5] In contrast, slow-response probes, a class to which 3,3'-Diethylthiacarbocyanine Iodide (DiSC₂(3)) belongs, undergo a physical redistribution across the membrane in response to ΔΨ, typically resulting in a larger, more readily detectable signal.[1][5]
This guide provides a comprehensive technical overview of DiSC₂(3), a cationic carbocyanine dye, detailing its core mechanism, field-proven applications, and robust experimental protocols. We will explore the causality behind experimental choices, empowering users to not only follow methodologies but to understand, optimize, and troubleshoot them effectively.
Part 1: The Core Directive: Mechanism of Action
The efficacy of DiSC₂(3) as a potentiometric probe is rooted in a sophisticated interplay of its chemical properties and the biophysical principles of cellular membranes.
Nernstian Distribution: The Driving Force
DiSC₂(3) is a lipophilic cation. This dual characteristic is the key to its function. Being positively charged, it is electrostatically drawn to compartments with a net negative charge. Healthy, respiring cells actively maintain an electrochemical gradient, resulting in a negative potential on the interior of the plasma membrane and an even more negative potential within the mitochondrial matrix. Consequently, cationic DiSC₂(3) accumulates inside energized cells and their mitochondria, following the Nernst equation, until an electrochemical equilibrium is reached.
Aggregation-Induced Spectral Shift: The Ratiometric Advantage
What truly distinguishes DiSC₂(3) is its concentration-dependent fluorescence.
-
In Monomeric Form: At low concentrations, such as in the extracellular medium or within depolarized cells where it cannot accumulate, DiSC₂(3) exists as monomers that fluoresce in the green part of the spectrum (Excitation/Emission ~482/497 nm).[6]
-
In Aggregated Form: As the probe is driven into the confined space of a hyperpolarized cell or mitochondrion, its intracellular concentration rises dramatically. This forces the dye molecules into close proximity, causing them to stack and form aggregates (often referred to as J-aggregates).[7][8][9] This aggregation event fundamentally alters the probe's photophysical properties, causing a significant shift in its fluorescence emission to the red spectrum.[6][7][8]
This spectral shift from green to red is the cornerstone of the DiSC₂(3) assay. An increase in membrane potential (hyperpolarization) leads to greater dye accumulation and aggregation, thus increasing the red fluorescence. Conversely, a loss of membrane potential (depolarization) causes the aggregates to dissipate and the dye to be released from the cell, resulting in a decrease in red fluorescence and an increase in the green fluorescence of the monomeric form in the wider medium.[7][8]
This phenomenon allows for a ratiometric measurement (Ratio of Red Fluorescence / Green Fluorescence). This is a powerful advantage because a ratiometric readout is largely independent of confounding variables such as cell size, cell number, and absolute probe concentration, leading to more accurate and reproducible data.[8]
Caption: Mechanism of DiSC₂(3). The probe accumulates in hyperpolarized cells, leading to aggregation and a red shift in fluorescence.
Part 2: Field Applications in Research and Drug Development
The unique properties of DiSC₂(3) make it a versatile tool, particularly in microbiology and high-throughput screening for drug discovery.
Microbiology and Antibiotic Discovery
The bacterial cytoplasmic membrane is a critical target for many antibiotics.[10] Compounds that disrupt membrane integrity or dissipate the proton motive force invariably cause membrane depolarization. DiSC₂(3) is extensively used to detect such activity.[7][10]
-
Mechanism of Action Studies: Researchers can rapidly determine if a novel compound's antibacterial activity involves membrane depolarization by observing an increase in DiSC₂(3) fluorescence (due to dye release and dequenching).[10][11]
-
High-Throughput Screening (HTS): The assay's simplicity and robustness make it suitable for screening large compound libraries to identify new antibacterial agents that target the cell membrane.
Eukaryotic Cells: A Window into Mitochondrial Health
Mitochondria are the powerhouses of eukaryotic cells, maintaining a significant membrane potential (ΔΨm) to drive ATP synthesis. A loss of ΔΨm is a key indicator of mitochondrial dysfunction and an early hallmark of apoptosis (programmed cell death).[12][13]
-
Apoptosis Assays: DiSC₂(3) can be used to monitor the collapse of ΔΨm during apoptosis.[14]
-
Toxicity Screening: In drug development, assessing a compound's effect on mitochondrial function is a critical part of preclinical safety assessment.[12] The DiSC₂(3) assay can be employed in a high-throughput format to flag compounds that are toxic to mitochondria.
Part 3: Experimental Design and Self-Validating Protocols
A successful experiment relies on careful optimization and the inclusion of controls that validate the results.[15][16] The narrative behind the choices made in protocol design is as important as the steps themselves.
Core Principles of Assay Optimization
The goal of optimization is to find the "sweet spot" that maximizes the signal-to-noise ratio while minimizing artifacts and cytotoxicity.[15]
| Parameter | Causality and Rationale | Typical Starting Range |
| Probe Concentration | Too low leads to a weak signal. Too high can be cytotoxic, cause fluorescence quenching (where aggregates become non-fluorescent), and lead to non-specific binding. A titration is essential.[17][18][19] | 1 µM - 30 µM[7][8] |
| Cell Density (OD₆₀₀) | Sufficient cell density is required to generate a detectable signal change. However, excessively high densities can lead to inner filter effects, where cells block the excitation or emission light. | OD₆₀₀ of 0.1 - 1.0[7] |
| Incubation Time | As a slow-response probe, DiSC₂(3) requires time to cross the membrane and reach electrochemical equilibrium. The required time can vary by cell type and buffer conditions. | 5 minutes to 30 minutes |
| Buffer/Medium | The ionic composition of the buffer is critical. For example, calibrating the assay with valinomycin requires precise control over extracellular K⁺ concentration. Media components like serum or phenol red can sometimes interfere with fluorescence.[20] | PBS, Minimal Salt Buffers, or Growth Medium[7][10] |
| Controls | Controls are non-negotiable for a self-validating system. They confirm the probe is responding as expected to known perturbations. | See below. |
Essential Controls for a Robust Assay:
-
Positive Control (Depolarization): A substance that is known to collapse the membrane potential. This validates that the probe can detect a loss of ΔΨ.
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A protonophore that shuttles protons across the membrane, dissipating the proton motive force.
-
Valinomycin: A potassium ionophore. In a buffer with high extracellular K⁺, valinomycin allows K⁺ to flood into the cell, neutralizing the negative interior potential.[8]
-
-
Negative Control: Untreated cells that should maintain a stable, high membrane potential.
-
No-Dye Control: Cells without the probe to measure the baseline cellular autofluorescence.
Experimental Workflow: High-Throughput Screening for Membrane Depolarization
This protocol describes a typical microplate-based assay for screening compounds against bacteria.
Caption: A typical high-throughput screening workflow using DiSC₂(3) to identify membrane-depolarizing compounds.
Step-by-Step Protocol: Flow Cytometry Analysis of Bacterial Membrane Potential
This method provides single-cell level data and is ideal for detailed mechanism-of-action studies.
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
Phosphate-Buffered Saline (PBS) or other suitable assay buffer.
-
DiSC₂(3) stock solution (e.g., 3 mM in DMSO).
-
CCCP stock solution (e.g., 5 mM in DMSO).
-
Flow cytometer with 488 nm (blue) and preferably 633 nm (red) lasers.
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria by centrifugation. Wash the pellet once with PBS and resuspend in fresh PBS to an OD₆₀₀ of approximately 0.5. For Gram-negative bacteria, pre-treatment with EDTA (e.g., 10 mM for 5 min) may be required to permeabilize the outer membrane.[7][10]
-
Staining: Add DiSC₂(3) to the cell suspension to a final concentration of 30 µM.[7][8] Incubate in the dark at room temperature for 15-20 minutes to allow the dye to equilibrate.
-
Control Preparation: Prepare three control tubes:
-
Unstained Control: Cells in PBS only.
-
Stained Negative Control: Cells stained with DiSC₂(3) as in step 2.
-
Stained Positive Control: To a stained cell suspension, add CCCP to a final concentration of 5 µM. Incubate for 5 minutes before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite with a 488 nm laser.
-
Collect green fluorescence in a channel appropriate for FITC (e.g., 530/30 nm).
-
Collect red fluorescence in a channel appropriate for PerCP or a similar far-red fluorophore (e.g., >650 nm).
-
-
Data Interpretation: Healthy, hyperpolarized cells (Negative Control) will exhibit low green and high red fluorescence. Depolarized cells (Positive Control) will show a shift towards higher green and lower red fluorescence. The ratio of red to green fluorescence provides a robust, semi-quantitative measure of membrane potential.[8]
Part 4: Data Interpretation and Troubleshooting
Accurate data interpretation requires understanding the expected outcomes and recognizing potential pitfalls.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Name | 3,3'-Diethylthiacarbocyanine iodide | [21][22][23] |
| Molecular Weight | ~460.31 g/mol | [6] |
| Monomer Ex/Em (MeOH) | ~482 / 497 nm | [6] |
| Aggregate Ex/Em | Shifts to longer wavelengths (Red) | [6][7] |
| Response Type | Slow (Translational) | [5][6] |
| Typical Concentration | 1 - 30 µM | [7][8] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No fluorescence signal or very weak signal | 1. Probe concentration too low.2. Cell density too low.3. Instrument settings incorrect (gain, filters).4. Cells are not viable. | 1. Increase DiSC₂(3) concentration.2. Increase cell density.3. Optimize instrument settings using controls.4. Check cell viability with a secondary stain (e.g., Propidium Iodide). |
| High background fluorescence in negative control | 1. Probe concentration too high, leading to non-specific binding.2. Autofluorescence from cells or media.3. Insufficient quenching due to low membrane potential in "healthy" cells. | 1. Decrease DiSC₂(3) concentration.2. Run a "no-dye" control to subtract background.3. Ensure cells are in an optimal metabolic state (e.g., provide glucose). |
| Inconsistent results between replicates | 1. Inaccurate pipetting.2. Inconsistent cell numbers per well.3. Temperature fluctuations affecting dye uptake.4. Compound precipitation or aggregation. | 1. Use calibrated pipettes or automated liquid handlers.[15]2. Ensure homogenous cell suspension before aliquoting.3. Maintain a constant temperature during incubation.4. Check compound solubility in assay buffer. |
Conclusion: A Powerful and Versatile Potentiometric Tool
DiSC₂(3) stands as a robust and highly sensitive fluorescent probe for the investigation of membrane potential. Its unique mechanism of potential-driven accumulation and aggregation-induced spectral shift provides a powerful ratiometric system for quantifying changes in cellular bioenergetic states. While its slow response time makes it unsuitable for tracking rapid neuronal firing, its strengths are fully realized in applications demanding high sensitivity and throughput, such as screening for membrane-targeting antibiotics and assessing mitochondrial toxicity in drug development pipelines. By understanding the core principles of its function and adhering to rigorous, self-validating experimental design, researchers can confidently leverage DiSC₂(3) to illuminate the critical role of membrane potential in health and disease.
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Tycon, M. A., & Dienel, G. A. (2017). Fluorescent indicators for imaging membrane potential of organelles. Methods, 114, 3-17. Retrieved from [Link]
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Stokes, J. M., et al. (2020). Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. mSphere, 5(4), e00543-20. Retrieved from [Link]
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Bhat, S. V., et al. (2018). Exposure to Sub-lethal 2,4-Dichlorophenoxyacetic Acid Arrests Cell Division and Alters Cell Surface Properties in Escherichia coli. Frontiers in Microbiology, 9, 219. Retrieved from [Link]
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Novo, D., Perlmutter, N. G., Hunt, R. H., & Shapiro, H. M. (1999). Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique. Cytometry, 35(1), 55-63. Retrieved from [Link]
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Lamsa, A., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. Retrieved from [Link]
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DiSC2(3) (3,3-Diethylthiacarbocyanine iodide) - 25 mg. (n.d.). Confocal. Retrieved from [Link]
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Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. (n.d.). ResearchGate. Retrieved from [Link]
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The fluorescent probe DISBAC2(3) provides a high-throughput screening tool for evaluating abiotic stress tolerance in plants. (2024). The Plant Cell. Retrieved from [Link]
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Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. (n.d.). Molecular Devices. Retrieved from [Link]
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Revolutionizing Drug Discovery: The Impact of Distinct Designs and Biosensor Integration in Microfluidics-Based Organ-on-a-Chip Technology. (2023). Micromachines, 14(7), 1399. Retrieved from [Link]
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Mathur, A., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular Research, 46(1), 126-138. Retrieved from [Link]
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Scaduto, R. C. Jr., & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1 Pt 1), 469-477. Retrieved from [Link]
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Representative aggregation time course and relative fluorescence. (n.d.). ResearchGate. Retrieved from [Link]
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Zhao, W., et al. (2023). Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. Nanoscale, 15(21), 9290-9296. Retrieved from [Link]
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Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. (2024). Dispendix. Retrieved from [Link]
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Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. (2021). The Journal of Physical Chemistry B, 125(17), 4438-4446. Retrieved from [Link]
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Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants. (2018). Biotechnology and Bioengineering, 115(1), 131-142. Retrieved from [Link]
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dPCR assay development. (n.d.). Qiagen. Retrieved from [Link]
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Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023). STAR Protocols, 4(4), 102680. Retrieved from [Link]
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Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). Journal of Medicinal Chemistry, 65(21), 14389-14402. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Photophysical Properties of Cyanine Dyes
Abstract
This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with cyanine dyes. We move beyond a mere listing of properties to provide a deep dive into the core principles governing their photophysical behavior. This guide elucidates the critical structure-property relationships, details rigorous experimental protocols for their characterization, explores the impact of environmental factors and aggregation, and contextualizes these properties within advanced applications such as near-infrared (NIR) imaging and super-resolution microscopy. Our focus is on providing not just the "what," but the "why," empowering researchers to rationally select, design, and validate cyanine-based tools for their specific applications.
Introduction: The Enduring Utility of Cyanine Dyes
Cyanine dyes represent a versatile class of synthetic fluorophores that have become indispensable tools in biotechnology and medicine.[1] Their defining structural feature is a polymethine bridge of varying length connecting two nitrogen-containing heterocyclic rings.[1][2] This conjugated π-electron system is responsible for their most valuable characteristics: exceptionally high molar extinction coefficients, often exceeding 150,000 M⁻¹cm⁻¹, and synthetically tunable absorption and emission profiles that span the visible to the near-infrared (NIR) spectrum.[3]
Unlike many conventional dyes such as fluoresceins and rhodamines, cyanines offer brighter and more photostable options, particularly in the far-red and NIR regions, which are critical for deep-tissue and in vivo imaging applications.[1][4] This guide will provide the foundational knowledge and practical methodologies required to fully harness the potential of these powerful fluorophores.
The Cyanine Chromophore: A Structure-Property Deep Dive
The photophysical properties of a cyanine dye are not arbitrary; they are a direct consequence of its molecular architecture. Understanding this relationship is paramount for selecting an appropriate dye or designing a novel one with tailored characteristics.
The Polymethine Chain: The Wavelength Tuner
The length of the conjugated polymethine chain is the primary determinant of the dye's absorption (λabs) and fluorescence emission (λem) maxima. The delocalized π-electrons in the chain can be modeled as electrons in a one-dimensional box. As the length of the chain (the "box") increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a bathochromic (red) shift in both absorption and emission.
A well-established rule of thumb is that each additional vinyl unit (-CH=CH-) in the polymethine chain shifts the absorption maximum by approximately 100 nm.[5] This predictable tunability allows for the rational design of dyes across the spectrum, from the visible (e.g., Cy3) to the NIR-II window (e.g., IR-1061).[1][4]
Heterocyclic End Groups: The Modulators
The nature of the terminal heterocyclic systems (e.g., indolenine, quinoline, benzoxazole) flanking the polymethine chain plays a crucial role in modulating the dye's properties. These groups influence:
-
Spectral Position: The basicity of the heterocycles affects the electron density distribution along the chain, providing fine-tuning of the absorption and emission wavelengths.
-
Photostability and Quantum Yield: Rigidifying the structure by incorporating rings or bulky groups into the heterocyclic systems can limit non-radiative decay pathways, such as trans-cis isomerization, thereby increasing the fluorescence quantum yield and photostability.[6]
-
Solubility and Aggregation: The overall hydrophobicity or hydrophilicity of the end groups dictates the dye's behavior in aqueous environments.
Substituents: The Functionalizers
Attaching specific substituents to the core structure is the final step in tailoring a cyanine dye for a particular application. The most common and impactful modification is sulfonation. The addition of sulfonate groups (-SO₃⁻) dramatically increases water solubility, which is critical for biological applications.[1][3] Sulfonated cyanines are less prone to aggregation in aqueous buffers and simplify bioconjugation protocols by eliminating the need for organic co-solvents.[1] Other substituents can be reactive groups (e.g., NHS esters, maleimides, azides) for covalent labeling of biomolecules like proteins and nucleic acids.[7]
Caption: Core structure-property relationships in cyanine dyes.
Key Photophysical Parameters and Their Characterization
Rigorous and reproducible characterization is the bedrock of scientific integrity. Here, we outline the core photophysical parameters and provide self-validating protocols for their measurement.
Molar Absorptivity (ε)
Molar absorptivity, or the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property crucial for quantitative applications.
-
Experimental Protocol:
-
Preparation: Prepare a stock solution of the dye in a high-purity solvent (e.g., DMSO for non-sulfonated dyes, ultrapure water for sulfonated dyes) with a precisely known concentration. Create a series of dilutions in the desired experimental buffer (e.g., PBS).
-
Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar absorptivity (ε) is the slope of the linear regression divided by the cuvette path length (l, typically 1 cm). The high quality of the linear fit (R² > 0.99) validates the measurement.
-
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield (QY) is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[8] It is a critical parameter for determining the brightness of a fluorophore.
-
Principle: The relative comparative method is the most common and reliable approach.[8][9] It involves comparing the fluorescence of the unknown sample to a well-characterized standard of known quantum yield (e.g., Rhodamine 101 in ethanol, ΦF = 0.91).[10]
-
Experimental Protocol:
-
Standard & Sample Preparation: Prepare a series of 5-6 dilutions for both the test dye and the reference standard in the same solvent (or solvents with known refractive indices). The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[8]
-
Absorbance Measurement: Record the full absorbance spectrum for each dilution of both the sample and the standard.
-
Fluorescence Measurement: Using a fluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission curve for each spectrum.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear. The quantum yield of the sample (ΦX) is calculated using the following equation:[11]
ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)
Where ST and X denote the standard and sample, Grad is the gradient (slope) of the plot, and η is the refractive index of the solvent.[8][11]
-
Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state.[12] It is an intrinsic property, independent of concentration, and sensitive to the dye's local environment, making it valuable for sensing applications.
-
Principle: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements.[13] It involves exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.
-
Experimental Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a picosecond pulsed diode laser and a fast single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the dye (absorbance < 0.1 at the excitation wavelength).
-
Data Acquisition: Collect the photon arrival time histogram until sufficient counts (typically >10,000 in the peak channel) are acquired to define the decay curve.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., dilute Ludox) in place of the sample.
-
Data Analysis: Fit the experimental decay curve using deconvolution software that incorporates the measured IRF. The fluorescence lifetime (τ) is determined from the best fit to a single or multi-exponential decay model. The quality of the fit (e.g., χ² value close to 1.0) validates the result.
-
Photostability
Photostability refers to a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to light. High photostability is crucial for long-term imaging experiments.
-
Principle: Photostability is typically quantified by measuring the rate of fluorescence intensity decay under continuous illumination.[14]
-
Experimental Protocol:
-
Sample Preparation: Prepare a sample in the desired format (e.g., dye-conjugated antibodies on a microscope slide, dye in a polymer film).
-
Imaging Setup: Use a fluorescence microscope with a stable light source (e.g., laser or LED). Set the illumination intensity to a level relevant for the intended application.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view.
-
Data Analysis: Measure the mean fluorescence intensity of the sample in each frame and plot it as a function of time or exposure number.
-
Quantification: The data can be fit to an exponential decay function to determine the photobleaching half-life (t1/2), which is the time required for the intensity to drop to 50% of its initial value.[15] Comparing the t1/2 of a new dye to a standard (e.g., Alexa Fluor 647) under identical conditions provides a robust, comparative metric.
-
| Parameter | Symbol | Definition | Importance |
| Molar Absorptivity | ε | Light absorption efficiency at λmax | Determines light-harvesting ability; essential for quantification. |
| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed | Defines fluorescence efficiency; a key component of brightness. |
| Fluorescence Lifetime | τ | Duration of the excited state | Intrinsic property sensitive to the environment; enables advanced imaging (FLIM). |
| Photostability | t1/2 | Resistance to photobleaching | Determines robustness for long-term or high-intensity imaging. |
| Table 1. Core photophysical parameters for characterizing cyanine dyes. |
Environmental and Aggregation Effects: The Real-World Performance
The photophysical properties of cyanine dyes are not static; they are highly sensitive to their immediate environment.
Solvatochromism
The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.[16][17] While many cyanine dyes show only modest solvatochromism due to their symmetrical charge distribution, changes in solvent viscosity can have a profound effect.[18] In viscous environments, non-radiative decay through molecular rotation (isomerization) is hindered, often leading to a significant increase in fluorescence quantum yield.[19][20]
Aggregation: The Formation of J- and H-Aggregates
In aqueous solutions, particularly at high concentrations, the planar structures of cyanine dyes promote self-assembly into aggregates. This behavior is explained by exciton theory, which describes the coupling of the transition dipoles of adjacent dye molecules.[21] Two primary types of aggregates are observed:
-
H-aggregates (Hypsochromic): Formed from a "face-to-face" or sandwich-type stacking. This arrangement leads to a blue-shift in the absorption spectrum and is often associated with strong fluorescence quenching.[21][22]
-
J-aggregates (Bathochromic): Result from a "head-to-tail" or slipped co-facial arrangement. This leads to a sharp, intense, and red-shifted absorption band known as the J-band.[21][22] J-aggregates are often highly fluorescent.[21]
The formation of aggregates can be controlled by factors such as dye concentration, solvent composition, temperature, and the presence of salts or biomolecules.[23][24] Understanding and controlling aggregation is critical, as it can either be an undesirable artifact or a useful property to be exploited in sensing applications.
Advanced Applications in Modern Research
The unique photophysical properties of cyanines have positioned them at the forefront of bio-imaging.
In Vivo and Near-Infrared (NIR) Imaging
The development of heptamethine cyanines (Cy7 and beyond) has been revolutionary for in vivo imaging.[25] These dyes absorb and emit in the NIR window (700-1700 nm), where light penetration through biological tissue is maximal due to reduced absorption and scattering by hemoglobin and water.[4][26] This allows for deep-tissue imaging in small animal models for applications ranging from tumor imaging to angiography.[26][27]
Super-Resolution Microscopy (STORM/PALM)
Certain cyanine dyes, most notably Cy5 and Alexa Fluor 647, are central to techniques like (d)STORM (direct Stochastic Optical Reconstruction Microscopy). These dyes can be reversibly photoswitched between a fluorescent "on" state and a long-lived dark "off" state.[28][29] By stochastically activating and localizing a sparse subset of molecules in each imaging frame, a composite image can be reconstructed with a spatial resolution far beyond the diffraction limit of light, enabling the visualization of subcellular architecture with unprecedented detail.[30][31]
Caption: Experimental workflow for comprehensive cyanine dye characterization.
Conclusion
Cyanine dyes are far more than simple fluorescent labels; they are highly engineered molecular tools whose behavior is governed by a clear set of photophysical principles. By understanding the interplay between chemical structure and optical properties, researchers can make informed decisions in dye selection and application. The rigorous, self-validating experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data. As imaging technologies continue to advance, a deep, mechanistic understanding of cyanine photophysics will remain essential for pushing the boundaries of scientific discovery.
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 20. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pradeepresearch.org [pradeepresearch.org]
- 22. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ionic liquid-controlled J- versus H-aggregation of cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 26. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5))
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated that a profound comprehension of our fundamental research tools is the bedrock of scientific advancement. Among the diverse array of fluorescent probes, 3,3'-Diethylthiadicarbocyanine iodide, commonly referred to as DiSC₂(5), distinguishes itself through its unique photophysical properties and remarkable versatility. This guide is conceived not as a rigid protocol, but as a comprehensive resource, synthesizing established scientific principles with practical, field-tested insights. Our goal is to demystify DiSC₂(5), equipping you with the essential knowledge and practical acumen to confidently integrate this potent tool into your research and development endeavors. We will explore the causal relationships underpinning experimental choices, ensuring that each described protocol functions as a self-validating system rooted in scientific integrity.
Unveiling the Molecule: Chemical and Spectroscopic Identity
This compound is a member of the carbocyanine family of dyes. These molecules are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain is a primary determinant of the dye's absorption and emission wavelengths.
Chemical Structure:
Caption: Chemical structure of this compound.
This cationic and lipophilic nature is fundamental to its primary application in measuring membrane potential.
Spectroscopic Profile:
The utility of any fluorescent probe is intrinsically linked to its absorption and emission spectra. For DiSC₂(5), these characteristics are highly sensitive to the surrounding environment, a feature that is leveraged in its applications.
| Property | Wavelength (nm) in Methanol |
| Absorption Maximum (λmax) | ~650 nm |
| Emission Maximum (λmax) | ~670 nm |
Note: These values are illustrative and can shift based on solvent polarity, binding to cellular components, and aggregation state.
The Core Mechanism: Sensing Membrane Potential
The efficacy of DiSC₂(5) as a probe for membrane potential is a direct result of its cationic and lipophilic properties. This allows the dye to readily partition into the lipid bilayers of cells and their organelles.
The Nernstian Distribution:
The distribution of DiSC₂(5) across a biological membrane is principally governed by the Nernst equation. In a typical resting cell, the cytoplasm maintains a negative electrical potential relative to the extracellular space. This potential difference drives the accumulation of the positively charged DiSC₂(5) molecules inside the cell.
Fluorescence Quenching as the Readout:
As DiSC₂(5) accumulates within the cell or organelle in response to the membrane potential, its local concentration rises dramatically. At these elevated concentrations, the dye molecules form aggregates that are non-fluorescent, a phenomenon known as self-quenching. This process is the cornerstone of its utility as a membrane potential indicator.
-
Hyperpolarization (More Negative Interior): An increase in the negative membrane potential enhances the influx and accumulation of DiSC₂(5), leading to greater aggregation and a subsequent decrease in the overall fluorescence signal.
-
Depolarization (Less Negative Interior): A reduction in the membrane potential causes DiSC₂(5) to be released from the cell, leading to the disaggregation of the dye molecules and a corresponding increase in fluorescence.
Caption: Mechanism of DiSC₂(5) as a membrane potential probe.
Applications and Methodologies: A Practical Guide
The distinct characteristics of DiSC₂(5) make it suitable for a range of applications in biological research. Below, we provide detailed protocols and the scientific reasoning behind critical procedural steps.
Measuring Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and is often assessed in studies of apoptosis and cellular metabolism. DiSC₂(5) is a valuable tool for monitoring changes in ΔΨm.
Experimental Protocol: Fluorometric Measurement of ΔΨm in Isolated Mitochondria
-
Reagent Preparation:
-
DiSC₂(5) Stock Solution: Prepare a 1 mM stock solution in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture. DMSO is the solvent of choice due to the dye's hydrophobicity.
-
Mitochondrial Respiration Buffer: A typical buffer may contain 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, and 0.5 mM EGTA, adjusted to pH 7.0. The components are selected to maintain the structural and functional integrity of the isolated mitochondria.
-
-
Experimental Setup:
-
Configure a fluorometer with excitation set to approximately 620 nm and emission to approximately 670 nm. These settings should be optimized based on your specific instrument.
-
Add 2 mL of respiration buffer to a temperature-controlled cuvette and allow it to equilibrate.
-
Add the isolated mitochondria to a final concentration of 0.25-0.5 mg/mL protein.
-
-
Dye Loading and Measurement:
-
Add DiSC₂(5) from the stock solution to a final concentration of 1-2 µM. The optimal concentration should be empirically determined for your specific mitochondrial preparation.
-
Record the baseline fluorescence. An initial decrease in fluorescence will be observed as the dye is taken up by the energized mitochondria and undergoes self-quenching.
-
Initiate Respiration: Add a respiratory substrate, such as 5 mM succinate (in the presence of rotenone to inhibit Complex I), to energize the mitochondria and establish a stable ΔΨm. This will cause a further decrease in fluorescence.
-
Induce Depolarization: To validate the assay, add an uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) at a final concentration of 1-2 µM. This will dissipate the proton gradient, leading to mitochondrial depolarization and a rapid increase in fluorescence as DiSC₂(5) is released and disaggregates.
-
Data Interpretation: The extent of the fluorescence increase following the addition of the uncoupler is proportional to the initial mitochondrial membrane potential.
Caption: Workflow for measuring mitochondrial membrane potential using DiSC₂(5).
Flow Cytometry Analysis of Bacterial Membrane Potential
DiSC₂(5) can be effectively used to assess the membrane potential of bacteria, offering insights into their viability and their response to antimicrobial compounds.
Experimental Protocol: Flow Cytometry Analysis
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase of growth.
-
Cell Preparation: Harvest the bacteria via centrifugation and wash them twice with a suitable buffer, such as PBS. Resuspend the cells to a density of approximately 10⁶ cells/mL.
-
Dye Staining: Add DiSC₂(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature for 10-20 minutes. The optimal dye concentration and incubation time may vary depending on the bacterial species.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for excitation and an appropriate emission filter (e.g., a 660/20 nm bandpass filter).
-
Essential Controls:
-
Unstained Cells: To establish the background fluorescence of the bacterial population.
-
Depolarized Cells: Treat a separate sample of cells with an uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to induce complete depolarization. This sample will serve as a positive control for increased fluorescence.
-
Data Interpretation: A shift in the fluorescence intensity of the bacterial population indicates a change in membrane potential. Healthy, polarized bacteria will exhibit lower fluorescence, while depolarized or dead cells will show a significant increase in fluorescence intensity.
Considerations for Robust and Reliable Data
To ensure the acquisition of accurate and reproducible data with DiSC₂(5), careful attention to several experimental parameters is essential.
-
Dye Concentration: The optimal concentration of DiSC₂(5) must be empirically determined for each cell type and application. Insufficient dye will yield a poor signal-to-noise ratio, whereas excessive concentrations can be toxic and may introduce artifacts.
-
Toxicity: Like many cyanine dyes, DiSC₂(5) can exhibit cellular toxicity, particularly at higher concentrations and with extended incubation times. It is crucial to minimize incubation periods and utilize the lowest effective dye concentration.
-
Phototoxicity and Photobleaching: Upon illumination, DiSC₂(5) can generate reactive oxygen species, potentially causing phototoxic damage to cells. The dye is also susceptible to photobleaching. Minimize exposure to light during all incubation and measurement steps.
-
Calibration: For quantitative assessments of membrane potential, a calibration curve is often necessary. This can be achieved by using a potassium ionophore like valinomycin in the presence of varying external potassium concentrations to clamp the membrane potential at known values.
Beyond Membrane Potential: Emerging Applications
While DiSC₂(5) is primarily recognized as a membrane potential probe, its photosensitizing capabilities are attracting increasing interest. As a photosensitizer, it can generate cytotoxic reactive oxygen species upon light activation. This property is being explored for applications in photodynamic therapy (PDT) for the targeted destruction of cancer cells and pathogenic microbes. This area of research is continually evolving and underscores the potential for repurposing this established dye for novel therapeutic modalities.
Conclusion: A Versatile Tool in the Scientist's Toolkit
This compound is a potent and versatile fluorescent probe that provides invaluable insights into cellular and mitochondrial physiology. By understanding its fundamental mechanism of action and the critical parameters that govern its performance, researchers can effectively employ this dye to investigate a broad spectrum of biological inquiries. From fundamental explorations of cellular bioenergetics to the development of innovative therapeutic strategies, DiSC₂(5) remains a highly relevant and indispensable tool in the modern life sciences laboratory.
References
-
Sims, P. J., Waggoner, A. S., Wang, C. H., & Hoffman, J. F. (1974). Studies on the mechanism by which cyanine dyes measure membrane potential in red blood cells and phosphatidylcholine vesicles. Biochemistry, 13(16), 3315–3330. Retrieved from [Link]
The Definitive Guide to 3,3'-Diethylthiadicarbocyanine Iodide: Structure, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diethylthiadicarbocyanine iodide (DTDCI) is a near-infrared (NIR) fluorescent dye belonging to the extensive family of cyanine dyes. Characterized by its unique polymethine bridge structure, DTDCI exhibits strong absorption and emission properties in the NIR spectrum, making it an invaluable tool in various biomedical and research applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of DTDCI, with a particular focus on its utility as a fluorescent probe for fluorometric analysis and cellular imaging. Furthermore, this document will serve as a practical resource by detailing experimental protocols and addressing the common nomenclature confusion with its structural analogs.
Introduction: Navigating the Cyanine Dye Landscape
The cyanine dye family is a broad class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. The length of this chain is a primary determinant of their spectral properties. Confusion often arises from the similar naming conventions for dyes with varying polymethine chain lengths. It is crucial to distinguish this compound from its close relatives.
To address this, the following table provides a clear differentiation between the three most common variants:
| Common Name | Systematic Name | Polymethine Chain Length | CAS Number | Molecular Formula |
| Thiacarbocyanine | 3-Ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propenyl]benzothiazolium iodide | 3 carbons | 905-97-5 | C₂₁H₂₁IN₂S₂ |
| Thiadicarbocyanine | 3-Ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide | 5 carbons | 514-73-8 | C₂₃H₂₃IN₂S₂ |
| Thiatricarbocyanine | 3-Ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl]benzothiazolium iodide | 7 carbons | 3071-70-3 | C₂₅H₂₅IN₂S₂ |
This guide will focus exclusively on This compound (DTDCI) , the dicarbocyanine variant with a five-carbon polymethine chain.
Molecular Structure and Physicochemical Properties
The structural integrity of DTDCI is fundamental to its function. The molecule consists of two benzothiazole heterocyclic rings linked by a five-carbon polymethine chain, with ethyl groups attached to the nitrogen atoms. The positive charge of the cation is delocalized across the chromophore, and it is accompanied by an iodide anion.[1]
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of DTDCI's properties is essential for its effective application.
| Property | Value | Source(s) |
| CAS Number | 514-73-8 | [1][2] |
| Molecular Formula | C₂₃H₂₃IN₂S₂ | [1][2] |
| Molecular Weight | 518.48 g/mol | [1][2] |
| Appearance | Dark green to black powder | [3] |
| Melting Point | 249 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO; slightly soluble in methanol or ethanol | [3] |
| Absorption Max (λmax) | ~655-660 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 249,000 cm⁻¹M⁻¹ in ethanol | [5] |
| Emission Max (λem) | ~750-800 nm | [3][6] |
| Quantum Yield (Φ) | 0.35 in ethanol | [5] |
DTDCI's strong absorption in the near-infrared region is particularly advantageous for biological applications as it allows for deeper tissue penetration and minimizes autofluorescence from endogenous biomolecules.[3][6] The significant Stokes shift, the difference between the absorption and emission maxima, helps in reducing background interference and improving the signal-to-noise ratio in imaging experiments.[3][6]
Synthesis
While detailed proprietary synthesis methods may vary, a general approach for the synthesis of thiadicarbocyanine dyes involves the condensation of a quaternary salt of a heterocyclic base with a polymethine chain precursor. A representative synthesis involves reacting 1-methylbenzothiazole ethiodide with a suitable five-carbon chain intermediate, such as β-ethylthioacrolein diethyl acetal, in a basic solvent like pyridine. The reaction mixture is heated, and the resulting dye is precipitated by adding an aqueous solution of potassium iodide. The crude product is then purified by recrystallization, typically from methanol, to yield green, needle-like crystals.[7]
Key Applications and Mechanisms of Action
The unique photophysical properties of DTDCI make it a versatile tool in several scientific domains.
Fluorescent Probe for Cellular Imaging
DTDCI is widely used as a fluorescent probe in various imaging techniques to visualize cells and tissues.[3][8] Its lipophilic nature allows it to readily intercalate into lipid bilayers, making it an effective stain for cellular membranes.[3][8]
Mechanism of Action: As a cationic dye, DTDCI's distribution across biological membranes is influenced by the membrane potential. In healthy cells with a polarized mitochondrial membrane, the dye accumulates in the mitochondria due to the negative potential. This accumulation can lead to changes in its fluorescence properties, which can be quantified to assess mitochondrial health and function.[3][8]
Measurement of Membrane Potential
The fluorescence of DTDCI is sensitive to changes in membrane potential, making it a valuable probe for such measurements.[3][8] Upon depolarization of the membrane, the dye is released from the mitochondria into the cytoplasm, resulting in a detectable change in fluorescence intensity. This property is exploited in drug discovery and toxicology to screen for compounds that affect mitochondrial function.
Other Applications
-
Fluorescence Lifetime Tomography: DTDCI can be used as a fluorescent contrast agent in three-dimensional fluorescence lifetime tomography.[4]
-
Genetic Screening: It has been employed as a dye for rapid genetic screening protocols.[4]
-
Anthelmintic Agent: DTDCI has also been investigated as a broad-spectrum anthelmintic, showing efficacy against various parasitic worms.[9] Its mechanism in this context is believed to involve the inhibition of protein synthesis by binding to the parasite's cell membranes.[9]
Experimental Protocol: Measurement of Mitochondrial Membrane Potential
The following is a generalized protocol for measuring changes in mitochondrial membrane potential in cultured cells using a DTDCI-like dye, adapted from established methods for similar cyanine dyes. This protocol should be optimized for specific cell types and experimental conditions.
Caption: Workflow for Measuring Mitochondrial Membrane Potential.
Step-by-Step Methodology:
-
Cell Preparation: Suspend cultured cells in warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Controls: For a positive control for membrane depolarization, treat a sample of cells with a mitochondrial membrane potential uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-10 minutes at 37°C.
-
Staining: Add DTDCI to the cell suspension to a final concentration of 20-100 nM. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): To reduce background fluorescence, cells can be washed once with warm PBS. Centrifuge the cell suspension, remove the supernatant, and resuspend the cells in fresh warm PBS.
-
Analysis: Analyze the stained cells promptly by flow cytometry or fluorescence microscopy. For flow cytometry, use an excitation source near 650 nm (e.g., a 633 nm HeNe laser) and detect the emission in the near-infrared range (typically around 750-800 nm).
Rationale for Experimental Choices:
-
Warming of Reagents: Maintaining cells and reagents at 37°C is crucial to ensure the physiological activity of the cells and the proper functioning of the mitochondrial membrane potential.
-
Use of CCCP: CCCP is a protonophore that disrupts the proton gradient across the inner mitochondrial membrane, leading to a rapid loss of membrane potential. This provides a crucial negative control to validate that the observed fluorescence changes are indeed due to alterations in membrane potential.
-
Titration of Dye Concentration: The optimal staining concentration of DTDCI can vary between cell types due to differences in cell size, membrane composition, and metabolic activity. Therefore, it is essential to perform a concentration titration to achieve optimal staining with minimal cytotoxicity.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[10] It is also light-sensitive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Use in a well-ventilated area and avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[3] Protect from light and moisture.[3]
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[10]
Conclusion
This compound is a powerful near-infrared fluorescent dye with significant utility in cell biology and related fields. Its unique spectral properties, coupled with its sensitivity to membrane potential, make it an indispensable tool for researchers investigating mitochondrial function, cellular health, and the effects of novel therapeutic agents. A clear understanding of its structure, properties, and the potential for confusion with its analogs is paramount for its successful and accurate application in scientific research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound, Laser Grade, 99% (UV-VIS). Retrieved from [Link]
-
PhotochemCAD. (n.d.). This compound. Retrieved from [Link]
-
Vinci-Biochem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. DiSC2(7) [3,3-Diethylthiatricarbocyanine iodide] *CAS#: 3071-70-3* | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
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- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: Navigating the Nuances of a Potent Fluorescent Probe
An In-depth Technical Guide to the Safe Handling of 3,3'-Diethylthiadicarbocyanine Iodide for Research Applications
This compound, often abbreviated as DTDC or DiSC2(5), is a cyanine dye widely utilized by researchers for its fluorescent properties.[1][2] Its applications range from serving as a sensitizer for photographic emulsions to acting as a fluorescent contrast agent in advanced imaging techniques.[1][2] While its utility in the laboratory is significant, the physicochemical nature of this compound—a fine, dark green, light-sensitive powder—necessitates a robust and informed approach to its handling and safety.[3][4]
This guide is designed for the professional researcher and drug development scientist. It moves beyond mere recitation of safety data sheet (SDS) information, adopting the perspective of a senior application scientist. The core philosophy is to explain the causality behind safety protocols, fostering a proactive safety culture built on deep understanding. By treating each protocol as a self-validating system, we aim to empower researchers to handle this valuable compound with the confidence and respect it requires.
Section 1: Compound Identification and Physicochemical Profile
A foundational element of safe handling is a thorough understanding of the material's identity and physical properties. DTDC is an organic salt, and its characteristics dictate the necessary storage and handling precautions.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | Dithiazanine iodide, DTDC iodide, DiSC2(5) | [2][3][4][5] |
| CAS Number | 514-73-8 | [2][4][5] |
| Molecular Formula | C₂₃H₂₃IN₂S₂ | [2][4] |
| Molecular Weight | 518.48 g/mol | [2] |
| Appearance | Green to dark green-black crystalline powder | [1][3][4] |
| Melting Point | ~249 °C with decomposition | [1][2] |
| Solubility | Insoluble in water. Soluble in solvents like methanol, ethanol, and DMSO. | [1][6][7] |
| Key Characteristics | Light-sensitive | [3][6] |
Section 2: Hazard Analysis and Risk Assessment
DTDC is classified as hazardous, and understanding the nature of these hazards is crucial for developing effective safety protocols.[5] The primary risks are associated with its irritant properties and its physical form as a fine powder.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][8][9][10] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4][8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][5][8][10] |
Expert Insight: The Causality of Irritation
The irritant nature of DTDC stems from its complex organic structure and reactivity. As a cationic dye, it can interact with negatively charged biological membranes, potentially disrupting cellular integrity upon contact with skin or eyes. Inhalation is a significant concern because, as a fine powder, the particles have a large surface area and can be easily aerosolized.[11][12] Once in the respiratory tract, they can cause mechanical and chemical irritation.[3][5][11]
Additional Risk Factors:
-
Light Sensitivity: Exposure to light can degrade the compound, potentially altering its chemical properties and efficacy.[3][6] This necessitates storage in opaque containers in dark locations.[3]
-
Dust Explosion Potential: Like many fine organic powders, if DTDC is dispersed in the air in sufficient concentration, it can form an explosive mixture with an ignition source.[12] This underscores the importance of avoiding dust generation during handling.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, known as the "Hierarchy of Controls," is the most effective way to mitigate risks. This hierarchy prioritizes engineering solutions over reliance on personal protective equipment.
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
Engineering Controls (First Line of Defense)
The primary goal of engineering controls is to contain the powdered DTDC at the source, preventing it from becoming airborne and reaching the user.
-
Chemical Fume Hood/Local Exhaust Ventilation: All weighing and handling of solid DTDC must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is non-negotiable. The airflow captures any generated dust, pulling it away from the operator's breathing zone.[3][9][13]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[3][5]
Administrative Controls (Safe Work Practices)
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving DTDC.
-
Training: Ensure all personnel are trained on the specific hazards of DTDC and the established SOPs.
-
Restricted Access: The areas where DTDC is handled and stored should be clearly marked and access should be limited to authorized personnel.
Personal Protective Equipment (PPE) (Final Barrier)
PPE is essential but should not be the sole means of protection. It is the last line of defense should engineering and administrative controls fail.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][10] A standard lab coat is insufficient; goggles provide a seal around the eyes to protect against fine dust.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or PVC.[11] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A full-sleeved lab coat must be worn and kept fastened.
-
-
Respiratory Protection: In situations where a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is required.[3][10][11][13]
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental integrity.
Protocol 1: Weighing and Preparing Stock Solutions
-
Preparation: Don appropriate PPE (goggles, lab coat, gloves) before entering the designated handling area.
-
Work Area Setup: Perform all work in a chemical fume hood. Place a disposable absorbent liner on the work surface to contain any minor spills.
-
Weighing:
-
Use a tared, sealed container (like a microcentrifuge tube or vial) to receive the powder.
-
Carefully transfer the required amount of DTDC to the container using a micro-spatula. Avoid any scooping motions that could generate dust.
-
Immediately and securely close the primary DTDC container and the weighing container.
-
-
Cleaning: Carefully wipe the spatula and any surfaces with a damp cloth or wipe to collect residual dust without aerosolizing it. Dispose of the wipe as hazardous waste.
-
Solubilization:
-
Add the solvent (e.g., DMSO, methanol) to the sealed container with the weighed DTDC.
-
Mix by vortexing or gentle agitation until the solid is fully dissolved. This prevents exposure to the dry powder.
-
-
Final Steps: Clean the exterior of the solution container. Label it clearly with the compound name, concentration, solvent, and date.
Protocol 2: Storage
-
Container: Store DTDC in its original, tightly sealed, and opaque container to protect it from light and moisture.[3][8]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][5]
-
Security: The storage location should be locked to restrict access to authorized personnel only.[5][8] Long-term storage at -20°C is recommended for stability.[6]
Section 5: Emergency Response Protocols
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is essential.
Spill Management
The response to a spill depends entirely on its scale. The immediate priority is to prevent the spilled powder from becoming airborne.
Caption: Decision workflow for responding to a DTDC spill.
Protocol 3: Minor Spill Cleanup (<1 gram, not airborne)
-
Alert: Inform colleagues in the immediate vicinity.
-
Contain: Do NOT dry sweep. Gently cover the spill with damp paper towels to wet the powder and prevent it from becoming airborne.[11]
-
Collect: Wearing appropriate PPE, carefully wipe up the material from the outside in, and place all contaminated materials into a clearly labeled, sealable bag or container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Protocol 4: Major Spill Cleanup (>1 gram or airborne)
-
Evacuate: Immediately evacuate the area and alert others to do the same.[11][12]
-
Isolate: Close the doors to the affected area and prevent re-entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department and your lab supervisor immediately.
-
Professional Cleanup: Do not attempt to clean a major spill yourself. This must be handled by trained emergency responders with full protective gear, including respiratory protection.[11][12]
Table 3: First Aid Measures for Exposure
| Exposure Route | First Aid Protocol | Source(s) |
| Eyes | Immediately hold eyelids apart and flush with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][4][5][13] |
| Skin | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [3][5][13] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention. | [3][5][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][4][13] |
In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.[8]
Section 6: Waste Disposal
Proper disposal is a critical final step in the safe handling lifecycle of DTDC. All waste streams are considered hazardous.
Protocol 5: Waste Segregation and Disposal
-
Solid Waste: All un-used solid DTDC and materials heavily contaminated with the powder (e.g., from a spill cleanup) must be placed in a sealed, clearly labeled hazardous waste container.
-
Contaminated Disposables: Used gloves, wipes, and absorbent pads should be collected in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions of DTDC should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain.
-
Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[8][12] Consult your institution's EHS department for specific procedures.
Conclusion
This compound is a powerful tool for scientific discovery. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of control measures. By moving beyond a simple checklist approach to safety and embracing the principles of risk assessment, engineering controls, and rigorous protocols, researchers can protect themselves and their colleagues while advancing their work. Treat this compound with the respect its properties demand, and it will remain a valuable asset in the laboratory.
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An In-Depth Technical Guide to 3,3'-Diethylthiadicarbocyanine Iodide (CAS 905-97-5): A Versatile Fluorescent Probe for Cellular Analysis
This guide provides a comprehensive technical overview of 3,3'-Diethylthiadicarbocyanine iodide, a lipophilic cationic cyanine dye renowned for its utility in cellular and molecular biology. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its function, provides detailed experimental protocols, and offers insights into its application for assessing mitochondrial health and cellular processes.
Introduction: Unveiling a Powerful Fluorophore
This compound, belonging to the carbocyanine family of dyes, is a valuable tool in fluorescence-based biological assays.[1][2] Its defining characteristic is its ability to permeate cell membranes and accumulate in regions of high negative membrane potential, most notably within the mitochondria of healthy, respiring cells.[3][4] This property, coupled with its environment-sensitive fluorescence, makes it a powerful indicator of mitochondrial membrane potential (ΔΨm), a critical parameter of cellular health and function.[5][6] Beyond its role as a potentiometric probe, this dye also finds applications in general cellular staining for fluorescence microscopy and flow cytometry, as well as in the study of DNA-dye interactions.[7][8]
Physicochemical and Spectral Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Source(s) |
| CAS Number | 905-97-5 | [2] |
| Molecular Formula | C₂₁H₂₁IN₂S₂ | [2] |
| Molecular Weight | 492.44 g/mol | [2] |
| Appearance | Amber to brown to dark green powder/crystals | [9] |
| Solubility | Soluble in DMSO, methanol, and ethanol | [10][11] |
| Purity | Typically ≥95-98% (HPLC) | [2][7] |
| Storage | Store at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. | [9][10] |
Spectral Characteristics:
The absorption and emission spectra of this compound are influenced by the solvent environment.
| Solvent | Absorption Max (λ_max) | Emission Max (λ_em) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Source(s) |
| Methanol (MeOH) | ~560 nm | ~557 nm | - | - | [9][11] |
| Ethanol | ~559.25 nm | - | 0.05 | 161,000 cm⁻¹M⁻¹ | [12] |
Note: Spectral properties can vary slightly between different sources and measurement conditions.
Mechanism of Action: A Tale of Accumulation and Aggregation
The utility of this compound as a probe for mitochondrial membrane potential stems from its cationic and lipophilic nature. This allows it to passively diffuse across the plasma membrane and subsequently accumulate in organelles with a negative transmembrane potential, in accordance with the Nernst equation.[13]
Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, typically ranging from -150 to -180 mV (negative on the inside). This strong negative potential drives the electrophoretic accumulation of the positively charged this compound molecules within the mitochondrial matrix.
A key aspect of this dye's behavior is its propensity to form J-aggregates at high concentrations.[14] In healthy cells with polarized mitochondria, the intramitochondrial concentration of the dye becomes sufficiently high to induce this aggregation. J-aggregates exhibit distinct spectral properties compared to the monomeric form of the dye, often characterized by a red-shift in the emission spectrum.[14]
Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses.[5] This depolarization prevents the accumulation of the dye within the mitochondria. As a result, the dye remains in the cytoplasm at a lower concentration, predominantly in its monomeric form, which emits fluorescence at a shorter wavelength (typically green).[14] This shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized cells) fluorescence provides a ratiometric readout of mitochondrial health.
Caption: Mechanism of this compound as a mitochondrial membrane potential probe.
Experimental Protocols
The following protocols provide a starting point for using this compound in common applications. It is crucial to optimize parameters such as dye concentration and incubation time for specific cell types and experimental conditions.
Preparation of Stock and Working Solutions
-
Stock Solution (1-10 mM): Dissolve the powdered this compound in high-quality, anhydrous DMSO.[10][15] For example, to prepare a 1 mM stock solution, dissolve 0.492 mg of the dye in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[10]
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., PBS, HBSS, or serum-free medium) to the desired working concentration.[15] Use the working solution immediately and do not store it.
Caption: Workflow for preparing this compound solutions.
Staining Protocol for Fluorescence Microscopy
This protocol is adaptable for both adherent and suspension cells.
-
Cell Preparation:
-
Adherent Cells: Plate cells on coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
-
Suspension Cells: Harvest cells by centrifugation and resuspend them in a suitable buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
-
Staining:
-
Adherent Cells: Remove the culture medium and wash the cells once with a warm buffer. Add the pre-warmed working solution to cover the cells.
-
Suspension Cells: Add the working solution to the cell suspension.
-
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[16]
-
Washing:
-
Adherent Cells: Gently remove the staining solution and wash the cells 2-3 times with a warm buffer.
-
Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh buffer. Repeat the wash step.
-
-
Imaging: Mount the coverslips or image the plates/cell suspension using a fluorescence microscope equipped with appropriate filters (e.g., a standard FITC filter set for green fluorescence and a TRITC/Texas Red filter set for red fluorescence).
Staining Protocol for Flow Cytometry
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., Flow Cytometry Staining Buffer) at a concentration of 1 x 10⁶ cells/mL.[17]
-
Controls: Prepare an unstained cell sample and a positive control for depolarization. For the positive control, treat a separate aliquot of cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-15 minutes at 37°C prior to staining.[18]
-
Staining: Add the this compound working solution to the cell suspensions (including the positive control) and incubate at 37°C for 15-30 minutes, protected from light.[16]
-
Washing (Optional but Recommended): Wash the cells once with a buffer to remove excess dye.[18]
-
Analysis: Analyze the samples on a flow cytometer. Use the unstained sample to set the forward and side scatter gates and the baseline fluorescence. Use the positive control to set the gate for depolarized (green fluorescent) cells. For healthy cells, detect the red fluorescence from J-aggregates. A ratiometric analysis of red versus green fluorescence can provide a quantitative measure of mitochondrial polarization.
Applications in Research and Drug Development
The ability to monitor mitochondrial membrane potential makes this compound a valuable tool in various research areas:
-
Apoptosis Research: The collapse of mitochondrial membrane potential is an early hallmark of apoptosis. This dye can be used to identify and quantify apoptotic cells.[3][5]
-
Toxicology and Drug Screening: Many cytotoxic compounds exert their effects by disrupting mitochondrial function. This dye can be employed in high-throughput screening assays to identify drugs that induce mitochondrial depolarization.[19][20][21]
-
Cell Metabolism Studies: Mitochondrial membrane potential is directly linked to cellular respiration and energy production. This dye can be used to study the effects of various stimuli on cellular metabolism.[6]
-
Neuroscience: Neuronal activity is highly dependent on mitochondrial function. This dye can be used to study mitochondrial health in neurons and investigate the effects of neurotoxic agents.
-
Cancer Biology: Alterations in mitochondrial metabolism are a hallmark of many cancers. This dye can be used to study these changes and to screen for anti-cancer drugs that target mitochondria.
Troubleshooting and Considerations
-
Weak or No Staining:
-
Suboptimal Dye Concentration: Titrate the working concentration of the dye to find the optimal concentration for your cell type.
-
Insufficient Incubation Time: Increase the incubation time to allow for adequate dye accumulation.
-
Low Cell Viability: Ensure that the cells are healthy and viable before staining.[16]
-
-
High Background Fluorescence:
-
Excessive Dye Concentration: Reduce the working concentration of the dye.
-
Inadequate Washing: Ensure thorough washing to remove unbound dye.
-
-
Photobleaching and Phototoxicity: Cyanine dyes are susceptible to photobleaching and can be phototoxic upon intense illumination.[22][23] Minimize light exposure during staining and imaging. Use the lowest possible laser power during microscopy and flow cytometry.
-
Comparison with Other Dyes: While this compound is a powerful tool, other potentiometric dyes like JC-1, TMRM, and DiOC6(3) are also available.[1][5][6][24] The choice of dye may depend on the specific application, instrumentation, and cell type. JC-1, for instance, is well-known for its distinct and reversible color change from green to red.[5][14]
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile and sensitive fluorescent probe with broad applications in cell biology, particularly for the assessment of mitochondrial function. Its ability to report on changes in mitochondrial membrane potential through a fluorescence shift provides a robust method for studying cellular health, apoptosis, and the effects of therapeutic compounds. By following the guidelines and protocols outlined in this guide, researchers can effectively harness the power of this dye to gain valuable insights into complex cellular processes.
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A Technical Guide to the Photostability of 3,3'-Diethylthiadicarbocyanine Iodide (DTDC)
Abstract
This technical guide provides a comprehensive examination of the photostability of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a critical parameter governing its efficacy and reliability in various advanced applications. As a member of the cyanine dye family, DTDC is prized for its strong absorption and fluorescence in the red to near-infrared (NIR) region, making it invaluable for fluorescence microscopy, DNA analysis, and as a photosensitizer. However, its utility is often constrained by its susceptibility to photodegradation. This document delineates the core mechanisms of its photobleaching, focusing on photooxidation mediated by reactive oxygen species (ROS). We will explore the key environmental and structural factors that modulate its stability, present robust experimental protocols for its assessment, and discuss field-proven strategies for enhancing its operational lifetime. This guide is intended for researchers, scientists, and drug development professionals who utilize DTDC and related cyanine dyes and require a deep, mechanistic understanding of their photochemical behavior.
Introduction: The Dichotomy of Light and Instability
This compound (DTDC) is a polymethine dye characterized by two benzothiazole heterocyclic nuclei linked by a five-carbon polymethine chain. This extended conjugated π-electron system is responsible for its signature intense absorption and fluorescence properties. However, this same electronic structure renders the molecule vulnerable to photochemical reactions, primarily oxidation, which irreversibly destroys the chromophore and quenches its fluorescence—a process known as photobleaching. Understanding and mitigating this degradation is paramount for applications requiring high-intensity or prolonged light exposure.
| Property | Value | Solvent |
| CAS Number | 514-73-8 | N/A |
| Absorption Maximum (λ_max) | ~655 nm | Ethanol |
| Molar Extinction Coefficient (ε) | ~249,000 M⁻¹cm⁻¹ | Ethanol |
| Fluorescence Quantum Yield (Φ_f) | ~0.35 | Ethanol |
| Table 1: Key Spectroscopic Properties of DTDC. Data sourced from PhotochemCAD.[1] |
The Primary Degradation Pathway: A Mechanistic Deep Dive
The predominant mechanism for the photodegradation of DTDC, like many cyanine dyes, is photooxidation mediated by singlet oxygen (¹O₂).[2][3][4] This process can be understood as a sequence of photophysical and photochemical events, initiated by the absorption of a photon.
The Genesis of a Reactive State
Upon absorbing light, the DTDC molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). While most molecules in the S₁ state will relax back to the ground state by emitting a photon (fluorescence), a small fraction can undergo a spin-forbidden transition known as intersystem crossing (ISC) to an excited triplet state (T₁).[5]
The Role of Molecular Oxygen
The triplet state (³Dye*) is relatively long-lived and possesses sufficient energy to interact with ambient molecular oxygen (³O₂), which is unique in having a triplet ground state. Through a process called triplet-triplet annihilation or energy transfer, the dye molecule returns to its ground state while exciting oxygen to its highly reactive singlet state (¹O₂).[4][5]
The Attack on the Polymethine Bridge
Singlet oxygen is a potent electrophile that readily attacks the electron-rich double bonds of the polymethine chain in DTDC. The reaction often proceeds via a [2+2] cycloaddition to form an unstable dioxetane intermediate.[3][6] This intermediate subsequently cleaves, breaking the conjugated chain and typically yielding aldehyde or ketone fragments.[3] This cleavage irrevocably destroys the chromophore, resulting in the loss of absorption and fluorescence.
Caption: Primary photooxidation pathway of DTDC.
Modulators of Photostability: Key Influential Factors
The rate and extent of DTDC photodegradation are not intrinsic constants but are heavily influenced by the dye's immediate environment.
-
Solvent Properties : The choice of solvent is critical. Viscosity and polarity can alter the efficiency of photoisomerization and intersystem crossing.[7][8] More importantly, the solubility of oxygen in the solvent directly correlates with the degradation rate; solvents with high oxygen solubility, such as perfluorocarbons, can dramatically accelerate photobleaching.[6][9]
-
Molecular Aggregation : Cyanine dyes like DTDC can self-assemble into ordered structures known as J-aggregates, characterized by a sharp, red-shifted absorption band.[10][11] J-aggregate formation can significantly enhance photostability by suppressing the formation of the triplet state, thereby reducing singlet oxygen generation.[5][12][13][14]
-
Presence of Stabilizers : The inclusion of specific chemical agents in the formulation can drastically improve photostability. These can be broadly categorized as:
-
Triplet State Quenchers : Molecules like cyclooctatetraene (COT) can directly interact with the excited triplet state of the dye, returning it to the ground state before it can sensitize oxygen.[15][16]
-
Reactive Oxygen Species Scavengers : Antioxidants such as Trolox or combinations of reducing and oxidizing agents (ROXS) can chemically neutralize singlet oxygen and other ROS, protecting the dye from attack.[15]
-
-
Binding and Encapsulation : When DTDC binds to macromolecules like DNA or is encapsulated within host molecules like cyclodextrins, its conformational freedom is restricted.[17][18] This restriction can inhibit non-radiative decay pathways and alter the dye's susceptibility to photooxidation, often leading to enhanced stability.[19]
Caption: Key factors influencing the photostability of DTDC.
Experimental Assessment of Photostability
Quantifying the photostability of DTDC is essential for predicting its performance and developing stabilization strategies. A standardized protocol involves controlled irradiation and spectroscopic monitoring.
Standard Protocol: Photobleaching Quantum Yield
This protocol measures the rate of dye degradation under constant, known illumination.
| Parameter | Recommended Specification | Rationale |
| Solvent | Application-specific (e.g., Ethanol, PBS) | To mimic the environment of intended use. |
| Concentration | ~1-10 µM | Ensure absorbance is within the linear range of the spectrophotometer (< 0.1). |
| Light Source | Wavelength-filtered lamp or laser | Isolate excitation to the dye's main absorption band (~655 nm). |
| Irradiance | Measured with a power meter (e.g., 1-10 mW/cm²) | To ensure reproducibility and allow for quantum yield calculation. |
| Detection | UV-Vis Spectrophotometer or Spectrofluorometer | To monitor the decay of the chromophore. |
| Control | Dark control sample | To account for any degradation not induced by light.[20] |
Step-by-Step Methodology:
-
Preparation : Prepare a stock solution of DTDC and dilute it to the working concentration in the chosen solvent within a quartz cuvette.
-
Initial Measurement (t=0) : Record the full UV-Vis absorption spectrum and/or fluorescence emission spectrum.
-
Irradiation : Place the cuvette in a temperature-controlled holder and expose it to the light source of known wavelength and power.
-
Time-Course Monitoring : At fixed time intervals (e.g., every 30-60 seconds), briefly interrupt the irradiation to record the absorption or fluorescence spectrum.
-
Data Analysis : Plot the absorbance at λ_max (or integrated fluorescence intensity) as a function of cumulative irradiation time. The decay curve is often fitted to an exponential function to determine the photobleaching rate constant (k_pb).
Advanced Mechanistic Study: Singlet Oxygen Quantum Yield (ΦΔ)
To confirm the role of singlet oxygen, its generation efficiency can be quantified. This is typically done indirectly using a chemical trap.
Methodology Overview:
-
Reagents : A solution containing DTDC, a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF), and a reference photosensitizer with a known ΦΔ (e.g., phenazine[21]) are prepared in the same solvent.
-
Procedure : The solution containing DTDC and DPBF is irradiated at a wavelength absorbed by DTDC but not DPBF. The rate of decrease in DPBF's characteristic absorbance (around 415 nm) is monitored over time.
-
Calculation : The experiment is repeated with the reference sensitizer. By comparing the rates of DPBF photobleaching under identical conditions, the ΦΔ for DTDC can be calculated relative to the standard. Low singlet oxygen quantum yields are generally desirable for fluorescent probes, though higher yields are sought for photodynamic therapy applications.[22]
Caption: Experimental workflow for assessing DTDC photostability.
Conclusion and Outlook
The photostability of this compound is a multifaceted issue governed by a well-defined photooxidative mechanism. The primary pathway of degradation involves the dye's triplet state sensitizing molecular oxygen to its singlet state, which then attacks and cleaves the dye's polymethine bridge. Consequently, the most effective strategies for stabilization involve either minimizing the population of the dye's triplet state or scavenging the resulting reactive oxygen species. For professionals in research and drug development, a quantitative understanding of photostability is not merely academic; it is a prerequisite for designing robust assays, obtaining reliable imaging data, and developing effective phototherapeutics. By carefully controlling the solvent environment, promoting protective aggregation states, and employing chemical stabilizers, the operational lifetime of DTDC can be significantly extended, thereby unlocking its full potential in demanding applications.
References
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Photostabilization of J-aggregate cyanine dyes for exciton-polariton based devices. (2018). MIT. [Link]
- Photodegradation of cyanine and merocyanine dyes. (2001). Dyes and Pigments.
- Photodegradation of cyanine and merocyanine dyes. Request PDF.
- 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. (2011). Sensors.
- Reactive species involved in the regioselective photooxidation of heptamethine cyanines. (2015). Journal of the American Chemical Society.
- New Cy5 photosensitizers for cancer phototherapy: a low singlet–triplet gap provides high quantum yield of singlet oxygen. Chemical Science.
- Singlet oxygen quantum yields of all dyes in chloroform, using phenazine as standard.
- This compound. PhotochemCAD.
- 3,3′-Diethylthiacarbocyanine iodide. Chemodex.
- Singlet oxygen quantum yields of the dyes. The solvent used was chloroform in all cases.
- Fluorescent Cyanine Dye J-Aggregates in the Fluorous Phase. (2018). Journal of the American Chemical Society.
- 3,3'-Diethylthi
- This compound. Thermo Scientific Chemicals.
- Fluorescent Cyanine Dye J-Aggregates in the Fluorous Phase. (2018). Journal of the American Chemical Society.
- Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. (2019). ACS Central Science.
- Fluorescent J-aggregates of cyanine dyes: basic research and applications review.
- Suppression Mechanism of the Photodegradation of J-Aggregate Thin Films of Cyanine Dyes by Coating with Polysilanes. (2011). The Journal of Physical Chemistry C.
- On the Mechanisms of Cyanine Fluorophore Photostabilization. Request PDF.
- The effect of solvent on the optical properties of cyanine dye films. (2001). Dyes and Pigments.
- Triplet state access in multi-component heavy atom free photosensitizers in photomedicine. (2022). UvA-DARE.
- Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes.
- Singlet oxygen production and fluorescence yields of merocyanine 540: a comparative study in solution and model membrane systems. (1992). Biochimica et Biophysica Acta (BBA) - Biomembranes.
- SPECTROSCOPIC INVESTIGATION ON SOLVENT EFFECT FOR CYANINE DYES.
- Cyanine fluorophore derivatives with enhanced photostability. (2011).
- A cyanine dye based supramolecular photosensitizer enabling visible-light-driven organic reaction in water.
- Enhanced brightness and photostability of cyanine dyes by supramolecular containment. (2020). arXiv.
- 3,3'-Diethylthiacarbocyanine iodide. AdipoGen Life Sciences.
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2013). Photochemistry and Photobiology.
- Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes. (2013). The Journal of Organic Chemistry.
- Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. (2016). PLOS ONE.
- Structure and solvent effect on the photostability of indolenine cyanine dyes. (1999). Dyes and Pigments.
- Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. ChemRxiv.
- Photoswitching mechanism of cyanine dyes. (2009). Journal of the American Chemical Society.
- On the Mechanisms of Cyanine Fluorophore Photostabilization. (2011). Journal of the American Chemical Society.
- Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. (2003). The Journal of Physical Chemistry A.
- Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. (2001).
- 3,3′-Diethylthiacarbocyanine iodide. Sigma-Aldrich.
- Photostability and Photostabiliz
- Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Request PDF.
- Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide. Journal of the Chemical Society, Faraday Transactions 2.
- Photostability testing theory and practice. (2021). Q1 Scientific.
- Roles of reactive oxygen species (ROS) in the photocatalytic degradation of pentachlorophenol and its main toxic intermediates by TiO2/UV. Request PDF.
- Factors affecting accelerated testing of polymer photostability.
- Photostability Issues in Pharmaceutical Dosage Forms and Photostabiliz
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- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3,3'-Diethylthiadicarbocyanine Iodide in Fluorescence Microscopy
Authored by: Your Senior Application Scientist
Introduction: Unveiling Cellular Bioenergetics with 3,3'-Diethylthiadicarbocyanine Iodide
This compound, hereafter referred to as DiSC2(5), is a cationic carbocyanine dye with potent applications in cellular and molecular biology. While historically utilized as a nucleic acid stain, its utility extends to the dynamic assessment of cellular membrane potential, a critical indicator of cell health, metabolic activity, and apoptosis.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of DiSC2(5) for fluorescence microscopy, with a focus on monitoring mitochondrial membrane potential.
The fundamental principle behind the use of DiSC2(5) as a membrane potential probe lies in its cationic nature and lipophilic properties. In healthy, energized cells, the mitochondrial membrane maintains a significant electrochemical gradient, with a negatively charged interior. This negative potential drives the accumulation of the positively charged DiSC2(5) molecules within the mitochondrial matrix.[2] As the concentration of the dye increases within the confined space of the mitochondria, it forms aggregates, leading to a phenomenon known as aggregation-caused quenching (ACQ). This self-quenching significantly reduces the fluorescence emission of the dye.[3]
Conversely, in cells with depolarized mitochondrial membranes—an early hallmark of cellular stress and apoptosis—the driving force for dye accumulation is diminished.[4] Consequently, DiSC2(5) disperses into the cytoplasm in its monomeric form, resulting in a marked increase in fluorescence intensity. This direct relationship between mitochondrial membrane potential and fluorescence signal allows for a robust and sensitive method to assess cellular bioenergetics.
Spectral Properties
The spectral characteristics of DiSC2(5) are crucial for designing imaging experiments. The dye exhibits a broad absorption spectrum with a maximum that can be influenced by its environment.
| Property | Wavelength (nm) | Solvent/State | Reference |
| Absorption Maximum (λAbs) | ~646 | pH 7.5 Buffer (Free Dye) | [1] |
| Absorption Maximum (λAbs) | ~655 | Ethanol | [5] |
| Emission Maximum (λEm) | Not explicitly stated for microscopy, but expected to be in the red to far-red region, typical for dicarbocyanine dyes. |
Note: The emission wavelength should be determined empirically on the specific microscopy setup, but a starting point would be to use a standard Cy5 filter set.
Key Experimental Considerations
Several factors must be carefully considered to ensure successful and reproducible results when using DiSC2(5) for fluorescence microscopy.
-
Dye Concentration: The optimal concentration of DiSC2(5) is critical. High concentrations can lead to artifacts and cytotoxicity, while low concentrations may result in insufficient signal. A titration experiment is highly recommended to determine the ideal concentration for the specific cell type and experimental conditions. A starting range of 100 nM to 500 nM is suggested.
-
Incubation Time: The time required for the dye to equilibrate and accumulate in the mitochondria will vary depending on the cell type and temperature. Typical incubation times range from 15 to 30 minutes.
-
Cell Health: The health of the cell culture is paramount. Unhealthy or dying cells will have compromised membrane potential, leading to inaccurate baseline readings.
-
Controls: Appropriate controls are essential for data interpretation.
-
Negative Control (Depolarized): Cells treated with a depolarizing agent, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), will exhibit maximum fluorescence and serve as a benchmark for depolarization.
-
Positive Control (Healthy): Untreated, healthy cells will show minimal fluorescence due to quenching and represent the baseline polarized state.
-
-
Photostability: Like many fluorescent dyes, DiSC2(5) is susceptible to photobleaching. Minimize light exposure and use the lowest possible laser power during image acquisition.
Experimental Workflow and Protocols
The following section details the step-by-step protocols for utilizing DiSC2(5) in fluorescence microscopy to assess mitochondrial membrane potential.
Reagent Preparation
-
DiSC2(5) Stock Solution (1 mM):
-
Working Solution (e.g., 200 nM):
-
On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free culture medium) to the desired final concentration. For example, to make 1 mL of 200 nM working solution, add 0.2 µL of the 1 mM stock solution to 1 mL of buffer.
-
-
CCCP Stock Solution (10 mM):
-
Dissolve CCCP in DMSO to a final concentration of 10 mM.
-
Store at -20°C.
-
Staining Protocol for Live Cells
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.
-
Prepare Controls:
-
For the negative control, treat a sample of cells with 10 µM CCCP for 10-15 minutes prior to and during DiSC2(5) staining.
-
-
Staining:
-
Wash the cells once with pre-warmed HBSS or serum-free medium.
-
Add the DiSC2(5) working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing (Optional):
-
For some cell types, washing with fresh, pre-warmed buffer after incubation may reduce background fluorescence. However, this may also lead to some loss of signal. This step should be optimized for your specific assay.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., Cy5).
-
Use a heated stage and CO2 incubation chamber to maintain cell viability during imaging.
-
Acquire images of both the control and experimental samples using identical imaging parameters.
-
Co-staining with a Nuclear Marker (e.g., Hoechst 33342)
For cell segmentation and counting, a nuclear counterstain can be used in conjunction with DiSC2(5).
-
Follow the DiSC2(5) staining protocol as described above.
-
In the final 5-10 minutes of the DiSC2(5) incubation, add Hoechst 33342 to a final concentration of 1 µg/mL.
-
Wash the cells as described above (if necessary).
-
Image using both DAPI and Cy5 filter sets.
Experimental Workflow Diagram
Caption: Mechanism of DiSC2(5) as a membrane potential probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inappropriate filter set. | Ensure the use of a filter set appropriate for Cy5 or a similar far-red dye. |
| Dye concentration too low. | Perform a concentration titration to find the optimal staining concentration. | |
| Cells are unhealthy or dead. | Use healthy, actively growing cells. Consider a viability stain. | |
| Photobleaching. | Reduce laser power and exposure time. Use an anti-fade mounting medium if fixing cells. | |
| High Background Fluorescence | Dye concentration too high. | Titrate the dye to a lower concentration. |
| Incomplete washing. | Include a wash step after staining. | |
| Autofluorescence. | Image an unstained control to assess the level of cellular autofluorescence. | |
| Inconsistent Staining | Uneven dye distribution. | Ensure the working solution is well-mixed and evenly applied to the cells. |
| Cell density is too high or too low. | Optimize cell seeding density for uniform growth. |
References
-
Absorption and emission spectra of 3,3′-diethylthiatricarbocyanine iodide in dimethyl sulfoxide. - ResearchGate. [Link]
-
3,3'-Diethylthiacarbocyanine iodide | C21H21IN2S2 | CID 5709759 - PubChem. [Link]
-
Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed. [Link]
-
Spectral properties of 3,3′-diethyloxadicarbocyanine included in phospholipid liposomes. - Semantic Scholar. [Link]
-
Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed. [Link]
-
[Mechanism of the fluorescent response of carbocyanine probe diS-C3-(5) to membrane potential change] - PubMed. [Link]
-
Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and Their Use in Ion Channel Screening Assays - PubMed. [Link]
-
DiSC2(3) (3,3-Diethylthiacarbocyanine iodide) - 25 mg | Confocal. [Link]
-
Troubleshooting in Fluorescent Staining - Creative Bioarray. [Link]
-
Flow Cytometry Troubleshooting Tips - Elabscience. [Link]
-
Solutions to Detect Mitochondrial Membrane Potential - YouTube. [Link]
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- 6. biotium.com [biotium.com]
Application Notes & Protocols: Mitochondrial Staining with 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5))
Prepared by a Senior Application Scientist
Introduction
3,3'-Diethylthiadicarbocyanine iodide, commonly abbreviated as DiSC₂(5), is a cationic carbocyanine dye utilized for the fluorescent labeling of mitochondria in living cells. Its accumulation within the mitochondrial matrix is driven by the negative mitochondrial membrane potential (ΔΨm). Consequently, the fluorescence intensity of DiSC₂(5) can be used as a qualitative and quantitative indicator of mitochondrial energization and overall cellular health. This document provides a comprehensive guide to the principles and practical application of DiSC₂(5) for mitochondrial staining.
Principle of the Method
The fundamental principle behind the use of DiSC₂(5) as a mitochondrial probe lies in its cationic nature and the electrochemical gradient across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain actively pumps protons out of the mitochondrial matrix, creating a significant negative charge within the matrix relative to the cytosol. This negative potential, the ΔΨm, drives the electrophoretic accumulation of the positively charged DiSC₂(5) molecules inside the mitochondria.
At lower concentrations, DiSC₂(5) exists in a monomeric state and exhibits fluorescence. However, as it concentrates within the energized mitochondria, the dye molecules aggregate, leading to a phenomenon known as fluorescence quenching. A decrease in mitochondrial membrane potential, often an early indicator of apoptosis or cellular stress, will result in less DiSC₂(5) accumulation and therefore, an increase in fluorescence intensity as the dye remains in its monomeric, fluorescent state in the cytoplasm. Conversely, hyperpolarized mitochondria will sequester more dye, leading to increased quenching and lower fluorescence signals.
Spectral Properties
Understanding the excitation and emission spectra of DiSC₂(5) is crucial for accurate experimental design and data acquisition.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~620 nm |
| Emission Maximum | ~670 nm |
Note: The exact spectral properties may vary slightly depending on the solvent environment and binding state of the dye.
Experimental Protocols
The following protocols provide a starting point for the use of DiSC₂(5) in fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.
I. Reagent Preparation
A. Stock Solution (1 mM):
-
DiSC₂(5) is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve the appropriate amount of the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
For example, to prepare 1 mL of a 1 mM stock solution of DiSC₂(5) (Molecular Weight: 518.46 g/mol ), dissolve 0.518 mg of the dye in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
B. Staining Solution (Working Concentration):
-
The optimal working concentration of DiSC₂(5) typically ranges from 10 nM to 100 nM. This should be determined empirically for each cell type and application.
-
On the day of the experiment, dilute the 1 mM stock solution in a physiologically compatible buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free cell culture medium, to the desired final concentration.
-
For example, to prepare 1 mL of a 100 nM staining solution, add 0.1 µL of the 1 mM stock solution to 1 mL of buffer.
II. Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Culture adherent cells on glass-bottom dishes or coverslips suitable for microscopy.
-
When cells have reached the desired confluency, aspirate the culture medium.
-
Wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.
-
Add the freshly prepared DiSC₂(5) staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary.
-
After incubation, gently aspirate the staining solution.
-
Wash the cells twice with pre-warmed HBSS or serum-free medium to remove excess dye.
-
Add fresh, pre-warmed buffer or medium to the cells for imaging.
-
Proceed with imaging using a fluorescence microscope equipped with appropriate filters for the spectral properties of DiSC₂(5) (e.g., a Texas Red or Cy5 filter set).
III. Staining Protocol for Suspension Cells (Flow Cytometry)
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in a pre-warmed, serum-free medium or HBSS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add the DiSC₂(5) staining solution to the cell suspension to achieve the desired final concentration.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
(Optional) Wash the cells by adding excess pre-warmed buffer, centrifuging, and resuspending the pellet in fresh buffer. This can help to reduce background fluorescence.
-
Analyze the stained cells promptly on a flow cytometer equipped with a laser and emission filter suitable for detecting DiSC₂(5) fluorescence (e.g., a 633 nm or 640 nm laser for excitation and a 670/30 nm bandpass filter for emission).
Experimental Workflow Visualization
Caption: Workflow for mitochondrial staining using DiSC₂(5).
Considerations and Troubleshooting
-
Phototoxicity and Photobleaching: Like many fluorescent dyes, DiSC₂(5) can be susceptible to photobleaching and can induce phototoxicity upon prolonged exposure to excitation light. To minimize these effects, use the lowest possible laser power and exposure times during imaging.
-
Cell Health: The staining intensity of DiSC₂(5) is highly dependent on the metabolic state of the cells. Ensure that cells are healthy and handled gently throughout the staining procedure.
-
Quenching Effects: Be mindful of the concentration-dependent quenching of DiSC₂(5). High intramitochondrial concentrations can lead to a decrease in the fluorescence signal, which could be misinterpreted. It is advisable to use a positive control, such as the uncoupling agent CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to depolarize the mitochondrial membrane and observe the expected increase in fluorescence.
-
Cytotoxicity: At higher concentrations or with prolonged incubation times, DiSC₂(5) can be toxic to cells. It is essential to perform a concentration and time-course titration to determine the optimal, non-toxic staining conditions for your specific cell type.
Data Interpretation
-
Qualitative Analysis (Microscopy): In healthy cells, DiSC₂(5) will exhibit a punctate staining pattern, co-localizing with mitochondria. A diffuse, cytoplasmic staining pattern may indicate a loss of mitochondrial membrane potential.
-
Quantitative Analysis (Flow Cytometry): A shift in the fluorescence intensity of the cell population can be used to quantify changes in mitochondrial membrane potential. A decrease in fluorescence intensity (due to quenching) is indicative of healthy, polarized mitochondria, while an increase in fluorescence suggests mitochondrial depolarization.
Mechanism of Action Visualization
Caption: Mechanism of DiSC₂(5) accumulation in mitochondria.
References
Application Notes and Protocols: Measuring Mitochondrial Membrane Potential with 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5))
For: Researchers, scientists, and drug development professionals.
Foundational Principles: The 'Why' of Measuring Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and metabolic activity. Generated by the electron transport chain, this electrochemical gradient is the primary driving force for ATP synthesis via oxidative phosphorylation.[1][2] A stable ΔΨm is essential for mitochondrial homeostasis, ion transport, and quality control mechanisms like mitophagy.[1] Consequently, a sustained drop in ΔΨm is an early hallmark of mitochondrial dysfunction, cellular stress, and the initiation of apoptotic pathways.[3] Accurate measurement of ΔΨm is therefore indispensable in fields ranging from fundamental cell biology to toxicology and preclinical drug safety assessment.[4][5]
This guide provides a comprehensive overview and detailed protocols for using 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5)), a sensitive fluorescent probe, to quantify changes in ΔΨm.
Mechanism of Action: DiSC₂(5) as a Potentiometric Probe
DiSC₂(5) is a lipophilic, cationic cyanine dye. Its positive charge and lipophilicity are the keys to its function. The interior of an energized mitochondrion maintains a strong negative charge relative to the cytoplasm (approximately -140 to -180 mV). This negative potential acts as an electrophoretic force, driving the accumulation of the positively charged DiSC₂(5) molecules inside the mitochondrial matrix, in accordance with the Nernst equation.
The unique feature of DiSC₂(5) is its concentration-dependent fluorescence quenching. At the high concentrations achieved within healthy, polarized mitochondria, DiSC₂(5) molecules form non-fluorescent aggregates, leading to a significant quenching of their fluorescence signal.[6][7] When mitochondria depolarize, the driving force for accumulation is lost. The dye is released back into the cytoplasm, where it disaggregates into fluorescent monomers. This results in a measurable increase in fluorescence intensity .
Therefore, the fundamental principle of the assay is: Depolarization of mitochondria leads to de-quenching of the DiSC₂(5) signal and an increase in fluorescence.
Caption: Mechanism of DiSC₂(5) in measuring mitochondrial membrane potential.
Experimental Design: Protocols for Robust Measurement
A robust protocol is self-validating. This requires the inclusion of appropriate controls to establish the dynamic range of the assay and confirm that the observed fluorescence changes are indeed due to alterations in ΔΨm.
Required Materials and Reagents
-
Probe: this compound (DiSC₂(5)) (CAS 514-73-8)[8]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell Culture: Adherent or suspension cells of interest.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Positive Control (Uncoupler): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).
-
Negative Control (Optional): Oligomycin (ATP synthase inhibitor, can cause hyperpolarization).[9]
-
Instrumentation: Fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Reagent Preparation
-
DiSC₂(5) Stock Solution (1 mM): Dissolve 5.18 mg of DiSC₂(5) (MW: 518.48 g/mol )[8][10] in 10 mL of anhydrous DMSO. Mix thoroughly. Aliquot into small volumes and store at -20°C, protected from light and moisture.
-
CCCP/FCCP Stock Solution (10 mM): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
DiSC₂(5) Working Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed assay buffer to the final desired concentration. Crucially, the optimal concentration must be determined empirically for each cell type, typically ranging from 10-100 nM. A concentration that is too high will quench cytoplasmic fluorescence and reduce the dynamic range of the assay.
General Experimental Workflow
The following diagram outlines the universal steps for a DiSC₂(5) assay, adaptable for plate readers, microscopy, or flow cytometry.
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- 1. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 404 Not Found | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 5. fiveable.me [fiveable.me]
- 6. sites.temple.edu [sites.temple.edu]
- 7. mdpi.com [mdpi.com]
- 8. 3,3′-二乙基硫二碳碘化氰 Dye content 98 % | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotium.com [biotium.com]
Application Note: High-Throughput Analysis of Plasma Membrane Potential Using 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5)) and Flow Cytometry
Introduction: The Significance of Membrane Potential
The electrochemical gradient across the plasma membrane, known as the membrane potential (ΔΨ), is a fundamental parameter of cellular health and function. It is not merely a static property but a dynamic indicator of cellular activity, playing a pivotal role in processes such as nutrient transport, signal transduction, multidrug resistance, and the initiation of apoptosis.[1] In excitable cells like neurons and muscle cells, rapid changes in membrane potential, or action potentials, are the very basis of cell-to-cell communication and physiological response.[2][3][4][5][6] Consequently, the ability to accurately measure and monitor membrane potential is critical for researchers in fields ranging from fundamental cell biology and microbiology to drug discovery and toxicology.
This application note provides a comprehensive guide to the use of 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5)), a sensitive fluorescent probe, for the quantitative assessment of plasma membrane potential via flow cytometry. Flow cytometry offers the distinct advantage of rapid, single-cell analysis, enabling the characterization of heterogeneous responses within a cell population.[1][7] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and validated method to investigate cellular bioenergetics and screen for compounds that modulate membrane potential.[8][9]
Principle of the Assay: How DiSC2(5) Measures Membrane Potential
DiSC2(5) is a lipophilic, cationic cyanine dye.[10][11] Its mechanism of action is based on its ability to redistribute across the plasma membrane in response to the electrochemical gradient.
-
In Healthy, Polarized Cells: Healthy cells maintain a negative charge on the interior of their plasma membrane relative to the exterior (typically -40 to -80 mV). This negative potential drives the accumulation of the positively charged DiSC2(5) dye inside the cell. As the intracellular dye concentration increases, it self-quenches, resulting in a low fluorescence signal.
-
In Depolarized Cells: When the membrane potential collapses (becomes less negative), as occurs during apoptosis or in response to certain chemical agents, the driving force for dye accumulation is lost. DiSC2(5) is released from the cell into the extracellular medium, leading to a significant increase in fluorescence intensity as the quenching effect is relieved.
This change in fluorescence intensity is directly proportional to the degree of membrane depolarization and can be precisely quantified on a per-cell basis using a flow cytometer.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| DiSC2(5) Dye | Biotium (Cat. No. 40041) or equivalent | Fluorescent membrane potential probe |
| Anhydrous DMSO | Sigma-Aldrich (Cat. No. D2650) or equivalent | Solvent for DiSC2(5) stock solution |
| Cells of Interest | Suspension or adherent cell lines, primary cells, bacteria | Experimental sample |
| Complete Cell Culture Medium | As required for the specific cell type | Cell maintenance and staining |
| Phosphate-Buffered Saline (PBS) | Gibco (Cat. No. 10010023) or equivalent, Ca²⁺/Mg²⁺-free | Washing and cell suspension |
| Flow Cytometry Staining Buffer | eBioscience (Cat. No. 00-4222) or equivalent (PBS + 1-2% BSA/FBS) | Final cell suspension for analysis |
| CCCP (Positive Control) | Sigma-Aldrich (Cat. No. C2759) or equivalent | Protonophore; induces membrane depolarization |
| Polystyrene Flow Cytometry Tubes | Falcon (Cat. No. 352058) or equivalent | Sample acquisition |
| Microcentrifuge Tubes | Standard 1.5 mL tubes | Reagent preparation |
| Flow Cytometer | Equipped with a ~633/640 nm laser | Data acquisition |
Experimental Workflow and Protocols
The overall experimental process involves preparing reagents, staining cells, acquiring data on a flow cytometer, and subsequent analysis.
Sources
- 1. Cell/Cytoplasmic Membrane Potential Activity & Analysis | AAT Bioquest [aatbio.com]
- 2. Action potential - Wikipedia [en.wikipedia.org]
- 3. Physiology, Action Potential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Khan Academy [khanacademy.org]
- 6. What is Action Potential, Membrane Potential, Action Potential Chart [moleculardevices.com]
- 7. sdu.dk [sdu.dk]
- 8. Display technologies: Application for the discovery of drug and gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery and Development Applications | Molecular Devices [moleculardevices.com]
- 10. DiSC2(5) (3, 3'-diethylthiadicarboCyanine, iodide) - Biotium [bioscience.co.uk]
- 11. PhotochemCAD | this compound [photochemcad.com]
Application Notes and Protocols for 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5)) Staining
Authored by: Senior Application Scientist
Introduction: Unveiling Cellular Bioenergetics with DiSC2(5)
3,3'-Diethylthiadicarbocyanine iodide, commonly abbreviated as DiSC2(5), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family.[1][2][3][4] This potentiometric probe is an invaluable tool for researchers in microbiology, cell biology, and drug development for monitoring changes in plasma membrane potential, a critical indicator of cellular health and function.[5][6][7][8] An action potential, for instance, represents a rapid change in membrane voltage, crucial for nerve impulse propagation and muscle contraction.[9][10][11][12]
The fundamental principle behind DiSC2(5) lies in its ability to accumulate in cells with a hyperpolarized (negative-inside) membrane potential. In an energized cell, the dye enters and aggregates within the cytoplasm, leading to a quenching of its fluorescence.[5][13] Conversely, depolarization of the membrane potential, often a hallmark of cellular stress, damage, or the effect of certain antimicrobial agents, leads to the release of the dye back into the extracellular medium, resulting in a significant increase in fluorescence (dequenching).[5][7][13] This fluorescence change can be quantitatively measured using techniques such as fluorometry, flow cytometry, and fluorescence microscopy.[6][7][14]
While DiSC2(5) is a powerful tool, its effective use is highly dependent on determining the optimal working concentration for the specific biological system under investigation. This guide provides a comprehensive overview of the principles of DiSC2(5) staining, detailed protocols for optimizing its working concentration, and troubleshooting advice to ensure reliable and reproducible results.
Note on a related probe, DiSC3(5): Much of the recent literature focuses on a closely related analog, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[6][7][14] The protocols and principles outlined in this document are largely based on the extensive data available for DiSC3(5) and serve as an excellent starting point for optimizing DiSC2(5) staining, given their similar mechanisms of action.
Mechanism of Action: A Visual Representation
The following diagram illustrates the fundamental principle of membrane potential measurement using DiSC2(5).
Caption: Mechanism of DiSC2(5) as a membrane potential probe.
Determining the Optimal Working Concentration: A Step-by-Step Guide
The optimal working concentration of DiSC2(5) is a critical parameter that requires empirical determination for each experimental setup. Factors such as cell type, cell density, and the instrumentation used for fluorescence detection can significantly influence the outcome.[15][16] An ideal concentration will provide a maximal fluorescence difference between polarized and depolarized cells, while minimizing artifacts and toxicity.
Key Considerations Before You Begin:
-
Cell Density: A consistent cell density (e.g., measured by optical density at 600 nm, OD₆₀₀) is crucial for reproducible results.[15]
-
Dye Concentration: Too high a concentration can lead to artifacts and toxicity, while too low a concentration will result in a poor signal-to-noise ratio.[15][17]
-
Solvent: DiSC2(5) is typically dissolved in dimethyl sulfoxide (DMSO) or methanol to create a stock solution.[1][4][14] The final concentration of the solvent in the cell suspension should be kept low (typically ≤1%) to avoid solvent-induced artifacts.[14][18]
Experimental Protocol: Titration of DiSC2(5)
This protocol describes a method for determining the optimal working concentration of DiSC2(5) using a fluorometric assay in a 96-well plate format.
Materials:
-
This compound (DiSC2(5))
-
DMSO or Methanol (for stock solution)
-
Bacterial or other cell culture of interest
-
Appropriate growth medium or buffer (e.g., PBS with glucose)[13][18]
-
A known depolarizing agent (e.g., Valinomycin for bacteria, CCCP for mitochondria) to serve as a positive control.[14][15][19]
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation ~622 nm, Emission ~670 nm)
Procedure:
-
Prepare a DiSC2(5) Stock Solution: Dissolve DiSC2(5) in DMSO or methanol to a concentration of 1 mM. Store protected from light at 4°C.[1]
-
Cell Preparation:
-
Set up the Titration Plate:
-
In a 96-well plate, create a serial dilution of the DiSC2(5) stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).
-
For each DiSC2(5) concentration, prepare replicate wells containing the cell suspension.
-
Include control wells:
-
Cells only (no dye): To measure background autofluorescence.
-
Dye only (no cells): To measure the fluorescence of the dye in the buffer.
-
Positive control for depolarization: Cells with an intermediate DiSC2(5) concentration and the addition of a depolarizing agent.
-
-
-
Incubation: Incubate the plate at the appropriate temperature for your cells (e.g., 37°C for many bacteria) for 5-15 minutes in the dark to allow the dye to equilibrate.[13][14]
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
For kinetic assays, take readings at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence (cells only) from all readings.
-
Plot the fluorescence intensity against the DiSC2(5) concentration.
-
The optimal concentration will be the one that gives the largest difference in fluorescence signal between the polarized (untreated) and depolarized (positive control) cells.
-
Visualizing the Optimization Workflow
Caption: Workflow for determining the optimal DiSC2(5) concentration.
Recommended Starting Concentrations
The following table provides suggested starting concentrations of DiSC2(5) for various applications. These should be considered as a starting point for the optimization protocol described above.
| Application | Cell Type | Recommended Starting Concentration | Reference(s) |
| Bacterial Membrane Potential (Fluorometry) | Gram-positive (e.g., B. subtilis, S. aureus) | 0.5 - 2 µM | [14][15] |
| Gram-negative (e.g., E. coli, S. enterica) | 0.5 - 2 µM (may require outer membrane permeabilizing agent) | [5][7][18] | |
| Bacterial Membrane Potential (Microscopy) | Gram-positive & Gram-negative | 1 - 5 µM | [14][18] |
| Mitochondrial Membrane Potential | Eukaryotic Cells | 50 - 200 nM | [19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Incorrect dye concentration (too low).- Insufficient incubation time.- Poor cell viability. | - Perform a titration to optimize the dye concentration.[20]- Increase the incubation time.[20]- Ensure cells are healthy and metabolically active. |
| High Background Fluorescence | - Dye concentration is too high.- Dye has precipitated out of solution.- Autofluorescence of the sample or medium. | - Reduce the dye concentration.[21][22]- Ensure the dye is fully dissolved in the stock solution and the final assay buffer.[14]- Include a "cells only" control to subtract background fluorescence. |
| Uneven or Patchy Staining | - Incomplete deparaffinization (for tissue sections).- Air bubbles trapped on the sample.- Inadequate mixing of the dye and cell suspension. | - Ensure complete removal of paraffin.[23][24]- Carefully apply coverslips to avoid air bubbles.[20]- Gently mix the cell suspension after adding the dye. |
| Cell Death or Artifacts | - Dye concentration is too high, leading to toxicity.- Prolonged exposure to the dye.- Phototoxicity from excessive light exposure during microscopy. | - Use the lowest effective dye concentration.- Minimize the incubation time.- Use neutral density filters and minimize exposure time during imaging.[25] |
References
-
Popp, P. F., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. [Link]
-
Popp, P. F., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology (Reading). [Link]
-
Strahl, H., & Hamoen, L. W. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Microbiology. [Link]
-
Grassi, L., et al. (2017). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. [Link]
-
Popp, P. F., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. PubMed. [Link]
-
Strahl, H., & Hamoen, L. W. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. PubMed Central. [Link]
-
Popp, P. F., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. [Link]
-
Yu, W., et al. (1995). Optimal staining and sample storage time for direct microscopic enumeration of total and active bacteria in soil with two fluorescent dyes. Houston Methodist Scholars. [Link]
-
DCI. (n.d.). IHC Troubleshooting. DCI. [Link]
-
Lebaron, P., et al. (1998). Comparison of Blue Nucleic Acid Dyes for Flow Cytometric Enumeration of Bacteria in Aquatic Systems. PubMed Central. [Link]
-
Stokes, J. M., et al. (2019). Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load. Frontiers in Microbiology. [Link]
-
Dehghani, A. (2023). Best fluorescent dyes and protocol for live/dead bacterial staining using PI and Hoechst 33342?. ResearchGate. [Link]
-
Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Leica Biosystems. [Link]
-
Schwartz, D. C., & Koval, J. (1997). Characteristics of Different Nucleic Acid Staining Dyes for DNA Fragment Sizing by Flow Cytometry. ResearchGate. [Link]
-
Stöppler, M. C. (2022). Physiology, Action Potential. StatPearls. [Link]
-
Di Meo, A., et al. (2023). Expanding the microbiologist toolbox via new far-red-emitting dyes suitable for bacterial imaging. PubMed Central. [Link]
-
Amoeba Sisters. (2023). Action Potential. YouTube. [Link]
-
Forgacs, E., & Cserháti, T. (2021). Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017-2021). PubMed. [Link]
-
Byrne, J. H. (n.d.). Ionic Mechanisms and Action Potentials. Neuroscience Online. [Link]
-
TeachMePhysiology. (2023). The Action Potential. TeachMePhysiology. [Link]
-
HealthSky Biotechnology Co., Ltd. (2024). Factors Affecting the Fading of Stained Slides. HealthSky Biotechnology Co., Ltd. [Link]
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- 4. adipogen.com [adipogen.com]
- 5. biorxiv.org [biorxiv.org]
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- 8. Membrane Potential Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Physiology, Action Potential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
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- 25. Expanding the microbiologist toolbox via new far-red-emitting dyes suitable for bacterial imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3,3'-Diethylthiadicarbocyanine Iodide Stock Solutions
Introduction
3,3'-Diethylthiadicarbocyanine iodide, often abbreviated as DTDC or DiSC2(5), is a cyanine dye with significant applications in fluorescence-based assays. Its utility as a solvent-soluble laser dye and a fluorescent probe for genetic screening and membrane potential studies makes it a valuable tool for researchers in various fields.[1] The lipophilic nature of this dye allows it to be incorporated into membranes, and its fluorescence is sensitive to the surrounding environment.[2] Proper preparation of a stock solution is paramount to ensure the reproducibility and accuracy of experimental results. This guide provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, grounded in established laboratory practices and safety guidelines.
Chemical Properties and Solubility
Understanding the fundamental properties of this compound is crucial for its effective use. The table below summarizes its key chemical and physical characteristics.
| Property | Value | Source |
| Chemical Formula | C23H23IN2S2 | [1] |
| Molecular Weight | 518.48 g/mol | [1] |
| Appearance | Green crystalline powder | [1][3] |
| Melting Point | 249 °C (with decomposition) | [1] |
| Maximum Absorption (λmax) | 655 nm | [4] |
| Solubility | Soluble in methanol, ethanol, and Dimethyl Sulfoxide (DMSO) | [3] |
Safety Precautions and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
Hazard Identification:
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin contact.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn to protect from skin exposure.
-
Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
Protocol for Stock Solution Preparation
This protocol outlines the step-by-step procedure for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements. DMSO is a common choice due to its excellent solvating properties for many organic compounds.
Materials and Reagents
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Step-by-Step Protocol
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the dye powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the weighed powder to achieve the desired stock concentration (e.g., 1-10 mM). It is recommended to add the solvent to the powder to minimize the dispersal of the solid.
-
Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the powder. If complete dissolution is not achieved with vortexing, brief sonication in a water bath can be used to aid the process. Visually inspect the solution to ensure that no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the dye, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[4]
-
Storage: Store the aliquots in a light-protected container at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Always protect the solution from light.[3]
Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
Stability and Storage
The stability of the this compound stock solution is critical for obtaining consistent experimental results.
-
Light Sensitivity: Cyanine dyes are notoriously light-sensitive.[3] All steps of preparation and storage should be performed with minimal exposure to light. Use of amber vials or tubes wrapped in aluminum foil is recommended.
-
Temperature: For long-term stability, storage at -80°C is recommended, which can preserve the solution for up to 6 months.[4] For shorter periods, -20°C is acceptable for up to one month.[4]
-
Moisture: The presence of moisture can lead to hydrolysis and degradation of the dye. Using anhydrous solvents and ensuring proper sealing of storage containers is crucial.
-
Freeze-Thaw Cycles: Repeated changes in temperature can degrade the dye. Aliquoting the stock solution into smaller volumes for single use is the most effective way to avoid this issue.[4]
Application Example: Fluorescent Staining of Cells
A common application of this compound is in fluorescence microscopy for labeling cell membranes. The following is a general protocol for staining live cells.
Protocol for Cell Staining
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration (typically in the low micromolar range). The optimal concentration should be determined empirically for each cell type and application.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in a culture dish.
-
Staining: Remove the culture medium and wash the cells with PBS. Add the working solution of this compound to the cells and incubate for a predetermined time (e.g., 5-20 minutes) at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells gently with PBS to remove any unbound dye.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for cyanine dyes.
Conclusion
The preparation of a high-quality stock solution of this compound is a fundamental step for its successful use in research. By following the detailed protocol and adhering to the safety and storage guidelines outlined in this application note, researchers can ensure the integrity and performance of this versatile fluorescent dye, leading to more reliable and reproducible experimental outcomes.
References
-
Kopach, O., et al. (2023). Photonics of Some Monomethine Cyanine Dyes in Solutions and in Complexes with Biomolecules. PMC. Retrieved from [Link]
- Zhang, J. P., et al. (2001). The effect of solvent on the optical properties of cyanine dye films. Dyes and Pigments, 51(1), 93-101.
-
Scientific Laboratory Supplies. (n.d.). 3,3-Diethylthiacarbocyanine io. Retrieved from [Link]
- New Journal of Chemistry. (2012). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 36(5), 1185-1191.
Sources
- 1. This compound | 514-73-8 [chemicalbook.com]
- 2. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 3. adipogen.com [adipogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for 3,3'-Diethylthiadicarbocyanine Iodide (DTDCI) as a Laser Dye
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3,3'-Diethylthiadicarbocyanine iodide (DTDCI) as a laser dye. This document covers the fundamental physicochemical and spectral properties of DTDCI, the mechanism of its action in a laser system, and detailed protocols for its preparation, characterization, and application. Emphasis is placed on explaining the rationale behind experimental choices to ensure both optimal performance and operational safety.
Introduction: The Role of DTDCI in Near-Infrared Lasing
This compound, often abbreviated as DTDCI, is a synthetic polymethine dye belonging to the cyanine class.[1][2] Renowned for their vibrant colors and strong light absorption, cyanine dyes are pivotal in a multitude of photonic applications. DTDCI is particularly valued as a laser dye for its efficient generation of tunable, pulsed laser light in the near-infrared (NIR) region of the electromagnetic spectrum. Its strong absorption and fluorescence characteristics make it an invaluable tool for applications in time-resolved spectroscopy, materials science, and biomedical imaging.[3] This guide serves as a practical resource for harnessing the full potential of DTDCI in a laboratory setting.
Physicochemical & Spectral Properties
A thorough understanding of DTDCI's properties is foundational to its successful application. The dye is a green crystalline solid, and its key characteristics are summarized below.[4]
| Property | Value | Source |
| Synonyms | DTDCI, DiSC2(5), 3-Ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide | [2][5] |
| CAS Number | 514-73-8 | [2][5] |
| Molecular Formula | C₂₃H₂₃IN₂S₂ | [2] |
| Molecular Weight | 518.48 g/mol | [2] |
| Appearance | Green crystalline solid | [4] |
| Solubility | Soluble in alcohols (ethanol, methanol) and dimethyl sulfoxide (DMSO) | [4][6] |
| Storage | Store at -20°C, protected from light and moisture | [4] |
Spectral Characteristics in Ethanol
The solvent environment significantly influences the spectral properties of DTDCI. Ethanol is a commonly used solvent for this dye in laser applications.
| Spectral Parameter | Value | Details | Source |
| Absorption Maximum (λ_max) | ~656 nm | This is the wavelength of maximum absorption, critical for selecting a suitable pump laser. | [5] |
| Molar Absorptivity (ε) | 249,000 L mol⁻¹ cm⁻¹ | A high molar absorptivity indicates efficient light absorption, a key trait for a good laser dye. | [5] |
| Fluorescence Quantum Yield (Φ_f) | 0.35 | This represents the efficiency of converting absorbed photons into emitted fluorescent photons. | [5] |
| Fluorescence Maximum (λ_em) | ~680-710 nm | This indicates the central wavelength of the potential laser tuning range. |
Mechanism of Action: From Photon Absorption to Lasing
The function of DTDCI as a laser dye is governed by the electronic transitions within the molecule upon excitation by a high-intensity light source (a pump laser or flashlamp). The process can be visualized using a simplified Jablonski diagram.
The key steps are:
-
Excitation: A pump source excites the DTDCI molecule from its ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁).
-
Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state (non-radiative, ~10⁻¹² s).
-
Stimulated Emission: If a population inversion is achieved (more molecules in the S₁ state than the S₀ state), an incoming photon with energy matching the S₁ → S₀ transition can stimulate the emission of an identical photon. This is the basis of light amplification in a laser.
-
Fluorescence: Molecules in the S₁ state can also return to the S₀ state via spontaneous emission of a photon (fluorescence). This process competes with stimulated emission.
-
Loss Mechanisms: Efficiency is reduced by competing non-radiative pathways such as intersystem crossing to the triplet state (T₁) and subsequent triplet-triplet absorption, or the formation of non-fluorescent photo-isomers. For related dyes, the quantum efficiency of these loss pathways is low, making fluorescence and stimulated emission the dominant decay routes.[7]
Caption: Simplified energy diagram for DTDCI laser action.
Application Notes: Optimizing Laser Performance
Solvent Selection and Preparation
The choice of solvent is critical as it affects not only the spectral properties but also the dye's stability and the overall laser efficiency.
-
Causality: Solvents interact with the dye molecules, and polar solvents can stabilize the excited state more than the ground state, leading to a red-shift in the emission spectrum (solvatochromism).[8]
-
Recommendation: Spectroscopic or HPLC-grade solvents (e.g., ethanol, methanol) are mandatory. Impurities can quench the excited state of the dye, severely reducing or preventing laser output.
-
Validation: Before use, the transparency of the solvent should be verified in a 1 cm cuvette using a spectrophotometer. The transmission should be greater than 98% at the intended pump wavelength.[6]
Pump Source Considerations
For efficient laser operation, the emission wavelength of the pump source must overlap with an absorption band of DTDCI (λ_abs ~656 nm).
-
Suitable Pump Sources:
-
Flashlamps
-
Ruby laser (694 nm)
-
Copper vapor laser (511 nm and 578 nm, less efficient)
-
Frequency-doubled Nd:YAG laser (532 nm) can be used, but pumping is less efficient than with a source closer to the absorption maximum.
-
Dye Concentration Optimization
The concentration of the dye solution must be carefully optimized to ensure sufficient gain without introducing detrimental effects.
-
Causality:
-
Too Low: Insufficient dye molecules result in low absorption of the pump light and inadequate gain for lasing.
-
Too High: At high concentrations, dye molecules can form non-fluorescent aggregates (dimers).[9] Furthermore, self-absorption, where emitted fluorescence is re-absorbed by other dye molecules, becomes problematic, leading to energy loss and a shift in the output wavelength.
-
-
Recommended Starting Point: A concentration in the range of 1x10⁻⁴ to 1x10⁻³ M is a typical starting point for optimization in a standard 1 cm path length cuvette. The optimal concentration will depend on the specific laser cavity design and pump energy.
Experimental Protocols
Workflow for DTDCI Laser Dye Preparation and Use
Sources
- 1. CAS 905-97-5: 3,3′-Diethylthiacarbocyanine iodide [cymitquimica.com]
- 2. 3,3′-二乙基硫二碳碘化氰 Dye content 98 % | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. adipogen.com [adipogen.com]
- 5. PhotochemCAD | this compound [photochemcad.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. DSpace [escholarshare.drake.edu]
- 9. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Rapid Genetic Screening with 3,3'-Diethylthiadicarbocyanine Iodide
Abstract
In the fields of high-throughput screening (HTS) and drug discovery, the ability to rapidly assess the physiological state of cells following genetic modification is of utmost importance. This document provides a comprehensive protocol and technical guide for utilizing 3,3'-Diethylthiadicarbocyanine Iodide, a sensitive fluorescent probe, for the purpose of rapid genetic screening. We will explore the fundamental principles of its mechanism, offer detailed, step-by-step protocols for its application, and provide insights into data interpretation. This document is intended to be a thorough resource for researchers, scientists, and professionals in drug development.
Introduction: Leveraging Membrane Potential as a Screening Parameter
The cellular membrane potential is a crucial indicator of a cell's health, viability, and overall functional status. This electrical potential is actively maintained by the precise regulation of ion distribution across the plasma membrane, a process governed by ion channels, pumps, and transporters.[1] Any disruption in the expression or function of these vital membrane proteins, often as a result of genetic alterations, can lead to substantial changes in the membrane potential. These changes can be used as a strong and early indicator of the effects of genetic modifications.
This compound is a lipophilic, cationic fluorescent dye that possesses a remarkable characteristic: its fluorescence intensity and spectral properties are directly linked to the cellular membrane potential.[2][3] In healthy, polarized cells, the dye accumulates within the cytoplasm, which causes its fluorescence to be quenched. In contrast, in depolarized cells, the dye is expelled from the cell, leading to a marked increase in fluorescence intensity. This direct relationship between membrane potential and fluorescence signal makes this compound an excellent tool for swift, high-throughput genetic screening.
Mechanism of Action: Visualizing Cellular Electrophysiology
The functionality of this compound is based on its capacity to dynamically move between the extracellular space and the cell's cytoplasm in reaction to shifts in membrane potential.[4][5]
-
In Polarized Cells (Healthy State): A healthy cell's interior is negatively charged in comparison to its exterior. This negative potential attracts the positively charged this compound molecules, causing them to build up inside the cell. At high intracellular concentrations, the dye molecules form aggregates, leading to a phenomenon known as fluorescence self-quenching, which results in a weak fluorescence signal.[3][4]
-
In Depolarized Cells (Compromised State): When the membrane potential is disturbed (becomes less negative), the force driving the dye into the cell is diminished. As a result, the concentration of the dye inside the cell decreases, which prevents the formation of quenched aggregates. The individual dye molecules that either stay in the plasma membrane or are released into the extracellular fluid exhibit strong fluorescence.[4][5]
This "turn-on" fluorescence response offers a distinct and readily measurable signal for pinpointing cells with modified membrane potential, which can signal the functional outcomes of genetic changes.
Caption: Mechanism of this compound in response to membrane potential changes.
Materials and Reagents
Reagents
-
This compound (diS-C2(5))
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell culture medium appropriate for the cell line being used
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Positive control (e.g., Potassium Chloride (KCl) for depolarization)
-
Negative control (e.g., wild-type or mock-transfected cells)
Equipment
-
Fluorescence plate reader with appropriate filter sets (e.g., Ex/Em ~620/670 nm)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
-
Fluorescence microscope with appropriate filter sets
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multi-channel pipette
-
96-well or 384-well black, clear-bottom microplates
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to a final concentration of 1 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solution Buffer:
-
Prepare HBSS or another physiological buffer. Ensure the buffer is at the appropriate pH and temperature for your cells.
-
-
Positive Control (High Potassium Solution):
-
Prepare a high potassium solution (e.g., 140 mM KCl) in your working solution buffer to induce depolarization.
-
Cell Preparation
-
Cell Seeding:
-
Culture cells in appropriate medium until they reach the desired confluency (typically 80-90%).
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density optimized for your cell line (e.g., 10,000 - 50,000 cells per well).
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours to allow the cells to adhere and recover.
-
Staining Protocol
-
Prepare Staining Solution:
-
Dilute the 1 mM this compound stock solution in the working solution buffer to the desired final concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Cell Staining:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with the working solution buffer.
-
Add the staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined for your specific experimental setup.
-
Data Acquisition
4.4.1. Fluorescence Plate Reader
-
After incubation, measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ~620/670 nm).
-
For kinetic assays, multiple readings can be taken over time.
-
For endpoint assays, a single reading after the incubation period is sufficient.
4.4.2. Flow Cytometry
-
After staining, gently detach the cells from the plate.
-
Resuspend the cells in the working solution buffer.
-
Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).
-
Collect the fluorescence signal in the appropriate channel (e.g., APC or Alexa Fluor 647 channel).
-
Gate on the live cell population based on forward and side scatter properties.
Caption: Experimental workflow for rapid genetic screening.
Data Analysis and Interpretation
The main result of this assay is a change in fluorescence intensity.
-
Increased Fluorescence: This suggests membrane depolarization, which could be the result of a genetic modification impacting ion channel function (for instance, a loss-of-function mutation in a potassium channel, or a gain-of-function in a sodium or calcium channel).
-
Decreased Fluorescence: This may point to hyperpolarization, possibly due to a gain-of-function mutation in a potassium channel or a loss-of-function in a sodium or calcium channel.
For a thorough data analysis, it is essential to use the right controls:
-
Negative Control (Wild-Type/Mock): This sets the baseline fluorescence for healthy, polarized cells.
-
Positive Control (e.g., KCl): This induces depolarization and gives the highest possible fluorescence signal, which allows for data normalization and the calculation of a Z-factor to evaluate the quality of the assay.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| High background fluorescence | Dye concentration is too high. | Titrate the dye concentration to find the optimal signal-to-noise ratio. |
| Incomplete washing. | Ensure thorough but gentle washing of the cells after staining. | |
| Low signal | Dye concentration is too low. | Increase the dye concentration. |
| Incubation time is too short. | Increase the incubation time. | |
| Cell density is too low. | Optimize the cell seeding density. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
The use of this compound provides a potent, swift, and economical approach for genetic screening based on cellular membrane potential. Its simple protocol and suitability for high-throughput systems make it a priceless asset for discovering genetic alterations that affect cellular electrophysiology. By adhering to the comprehensive protocols and taking into account the optimization advice provided in this guide, researchers can proficiently use this assay to fast-track their drug discovery and functional genomics studies.
References
- Falconer, M., Smith, F., Surah-Narwal, S., Congrave, G., Liu, Z., Hayter, P., Ciaramella, G., Keighley, W., Haddock, P., Waldron, G., & Sewing, A. (2002). High-throughput screening for ion channel modulators. Journal of Biomolecular Screening, 7(5), 460-465.
- Zheng, W., & Spencer, R. H. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 36(1), 1-13.
- Vetter, I., & Lewis, R. J. (2020). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Methods in Molecular Biology, 2108, 15-36.
- Sims, P. J., Waggoner, A. S., Wang, C. H., & Hoffman, J. F. (1974). The relation between dicarbocyanine dye fluorescence and the membrane potential of human red blood cells set at varying Donnan equilibria. Biochemistry, 13(16), 3315-3330.
- Te Winkel, J. D., Gray, D. A., & Strahl, H. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology, 6, 34.
- Valiev, F. A., Salakhov, M. K., & Galyametdinov, Y. G. (2011). 3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence. International Journal of Molecular Sciences, 12(11), 8052-8062.
Sources
- 1. d-nb.info [d-nb.info]
- 2. This compound - CAS-Number 514-73-8 - Order from Chemodex [chemodex.com]
- 3. The relation between dicarbocyanine dye fluorescence and the membrane potential of human red blood cells set at varying Donnan equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes: 3,3'-Diethylthiadicarbocyanine Iodide for Advanced Studies of Molecular Interactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
I. Introduction: A Versatile Probe for Dynamic Biological Systems
In the landscape of molecular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying complex molecular events. Among these, 3,3'-Diethylthiadicarbocyanine iodide, commonly known as DiSC2(5), emerges as a particularly versatile cationic cyanine dye. Its utility stems from a core principle: environment-sensitive fluorescence. The quantum yield of DiSC2(5) is exquisitely sensitive to its local microenvironment, including polarity, viscosity, and binding-induced conformational changes. This property allows it to serve as a dynamic reporter for a range of molecular interactions.
This guide provides an in-depth exploration of DiSC2(5), moving beyond simple protocols to explain the scientific rationale behind its application. We will detail its use in three critical areas of research: the real-time analysis of cellular membrane potential, the characterization of nucleic acid interactions, and the detection of protein aggregation. The protocols herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.
II. Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity and performance of DiSC2(5). The dye is light-sensitive, and prolonged exposure should be avoided.[1]
| Property | Value | Source |
| Synonyms | DiSC2(5); this compound | [2] |
| Molecular Formula | C₂₃H₂₃IN₂S₂ | [2] |
| Molecular Weight | 518.48 g/mol | [2] |
| Appearance | Dark green solid/powder | [2][3] |
| Solubility | DMSO, Methanol (MeOH) | [2] |
| Storage | Store at 4°C, protected from light and moisture. | [2][4] |
| Spectral Data | See Table 2 below |
Table 1: Key physicochemical properties of this compound.
| State | λAbs (nm) | λEm (nm) | Notes | Source |
| Free Dye (in buffer) | ~646 - 650 | ~670-680 | In aqueous solution, the dye is weakly fluorescent. | [2][3] |
| Bound to dsDNA | ~586 | N/A | Binding causes a significant (~60 nm) blue-shift in absorption. | [2] |
| Bound to PNA-DNA | ~531 | N/A | A very large (~115 nm) blue-shift indicates strong interaction. | [2] |
| Bound to Aggregates | Variable | Enhanced | Fluorescence emission is significantly enhanced. | [5] |
Table 2: Spectral properties of DiSC2(5) in different environments. Note that emission peaks can vary with the specific binding partner and environment.
Preparation of Stock Solutions
-
Allow the vial of DiSC2(5) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution, typically 1-5 mM, in anhydrous DMSO or methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.
III. Core Principle: A Molecular Rotor Sensing Viscosity and Confinement
The functionality of DiSC2(5) in diverse applications is rooted in its photophysical behavior as a fluorescent molecular rotor .[5][6] In a low-viscosity environment like an aqueous buffer, the excited state of the dye can rapidly deactivate non-radiatively through intramolecular rotation around its polymethine bridge. This process is efficient and results in very low intrinsic fluorescence (fluorescence quenching).
However, when the dye's rotation is sterically hindered, this non-radiative decay pathway is inhibited.[7] This restriction can occur in several ways:
-
Increased Microviscosity: Binding within the crowded, viscous interior of a protein aggregate.[5]
-
Intercalation/Groove Binding: Confinement within the grooves of a nucleic acid duplex.[2]
-
Membrane Insertion: Partitioning into the ordered, viscous lipid bilayer of a cell membrane.
In these rotationally-constrained states, the excited dye is forced to return to the ground state via the radiative pathway, leading to a dramatic increase in fluorescence quantum yield.[7]
Figure 1: Mechanism of a molecular rotor like DiSC2(5).
IV. Application 1: Real-Time Analysis of Cellular Membrane Potential
The cationic and lipophilic nature of DiSC2(5) makes it an excellent probe for measuring plasma membrane potential (ΔΨ), a key indicator of cell viability and function. This application is particularly relevant in microbiology and drug discovery for screening compounds that disrupt bacterial energetics.[8]
Causality: In healthy, energized cells with a negative-inside membrane potential, the positively charged DiSC2(5) dye is driven into the cytoplasm, accumulating at high concentrations. This intracellular accumulation leads to aggregation and efficient self-quenching of its fluorescence. If a compound (e.g., an antibiotic) depolarizes the membrane, the driving force for accumulation is lost. The dye is released back into the extracellular medium, causing it to de-aggregate and resulting in a sharp, measurable increase in fluorescence.
Figure 2: Workflow for membrane potential assay.
Protocol: Microplate-Based Membrane Depolarization Assay
This protocol is optimized for a 96-well microplate format, suitable for high-throughput screening.
1. Reagents and Materials:
-
Cells: Bacterial or eukaryotic cells of interest.
-
Assay Buffer: A buffer that maintains cell viability but has low potassium concentration to maximize the membrane potential, e.g., 5 mM HEPES, 20 mM glucose, 100 mM NaCl, 5 mM KCl, pH 7.2.
-
DiSC2(5) Stock Solution: 1 mM in DMSO.
-
Positive Control (Depolarizer): 10 mM Valinomycin or 10 mM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) in DMSO.
-
Equipment: Fluorescence microplate reader (Excitation: ~640-650 nm, Emission: ~670-680 nm), black-walled clear-bottom 96-well plates.
2. Experimental Procedure:
-
Cell Preparation:
-
Culture cells to the mid-logarithmic growth phase.
-
Harvest cells by centrifugation (e.g., 4000 x g for 10 min).
-
Wash the cell pellet twice with the assay buffer.
-
Resuspend the final pellet in assay buffer to a desired optical density (OD₆₀₀), typically 0.05-0.1.
-
-
Dye Loading:
-
Add the DiSC2(5) stock solution to the cell suspension to a final concentration of 0.5 - 2.0 µM. The optimal concentration should be determined empirically to achieve >80% fluorescence quenching without causing toxicity.
-
Dispense 100 µL of this cell/dye mixture into the wells of the 96-well plate.
-
Incubate at room temperature (or 37°C for mammalian cells) in the dark for 20-60 minutes, or until the fluorescence signal stabilizes at a low level (quenching is complete). Monitor kinetically in the plate reader.
-
-
Compound Addition and Measurement:
-
Prepare a separate "compound plate" with your test agents at 5x the final desired concentration. Include wells with a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., Valinomycin, final concentration 1-10 µM).
-
Using the plate reader's injection function, add 25 µL from the compound plate to the cell plate.
-
Immediately begin monitoring fluorescence kinetically for 15-30 minutes. A rapid increase in fluorescence indicates membrane depolarization.[8]
-
3. Data Analysis and Trustworthiness:
-
Normalization: Express the fluorescence data as a percentage of the maximum depolarization signal achieved with the positive control (e.g., Valinomycin).
-
Self-Validation: A robust assay will show a low, stable baseline fluorescence with the vehicle control and a rapid, sustained increase with the positive control. The magnitude of the signal from test compounds can be directly compared to these controls.
V. Application 2: Probing Nucleic Acid Interactions and Hybridization
DiSC2(5) serves as a sensitive, label-free indicator for the presence of double-stranded nucleic acids and can be used to monitor hybridization events.
Causality: The free DiSC2(5) dye has a characteristic absorption maximum in the far-red region (~646 nm). Upon binding to the grooves of a double-stranded DNA (dsDNA) or a Peptide Nucleic Acid (PNA)-DNA duplex, the dye's conformation is altered, resulting in a dramatic hypsochromic (blue) shift in its absorption spectrum.[2] The magnitude of this shift is dependent on the nature of the duplex, with PNA-DNA hybrids inducing a particularly large shift of over 100 nm.[2] This spectral change provides a direct, colorimetric, and fluorometric readout of duplex formation.[9]
Figure 3: Principle of the nucleic acid hybridization assay.
Protocol: Spectrophotometric Analysis of Hybridization
This protocol describes a titration experiment to observe the spectral shift upon duplex formation.
1. Reagents and Materials:
-
Nucleic Acids: Single-stranded DNA (ssDNA) oligonucleotide and its complementary strand. PNA oligomers if studying PNA-DNA hybrids.
-
Hybridization Buffer: e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.5.
-
DiSC2(5) Stock Solution: 1 mM in DMSO.
-
Equipment: UV-Vis Spectrophotometer or a microplate reader capable of absorbance scans.
2. Experimental Procedure:
-
Prepare Samples:
-
In a microcuvette or well, prepare a solution containing a fixed concentration of DiSC2(5) (e.g., 5 µM) and the single-stranded nucleic acid (e.g., 5 µM) in hybridization buffer.
-
-
Initial Spectrum:
-
Record the absorbance spectrum of this initial solution from 400 nm to 750 nm. Note the absorbance maximum of the free dye (~646 nm).
-
-
Titration:
-
Perform a stepwise addition of the complementary nucleic acid strand from a concentrated stock solution.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.
-
-
Spectral Measurement:
-
Record the full absorbance spectrum after each addition.
-
-
Data Analysis:
-
Observe the decrease in the absorbance peak at ~646 nm and the concomitant increase in a new, blue-shifted peak (e.g., ~586 nm for dsDNA).
-
Plot the change in absorbance at the new peak wavelength against the molar ratio of the complementary strands to analyze the binding stoichiometry and affinity.
-
3. Authoritative Grounding:
VI. Application 3: Detection and Analysis of Protein Aggregation
Protein aggregation is a hallmark of many neurodegenerative diseases and a critical quality attribute to monitor in biopharmaceutical development.[12] DiSC2(5), as a molecular rotor, can be used to detect the formation of protein aggregates.
Causality: In the presence of native, soluble proteins, DiSC2(5) remains in the aqueous buffer, its rotation is unhindered, and its fluorescence is low. During the aggregation process, proteins misfold and expose hydrophobic patches, which then coalesce to form oligomers and larger fibrils. DiSC2(5) preferentially binds to these exposed hydrophobic regions.[5] Within the viscous microenvironment of the aggregate, the intramolecular rotation of the dye is restricted, inhibiting the non-radiative decay pathway and causing a significant enhancement in fluorescence emission.[6] This method is sensitive enough to track the kinetics of aggregation from early oligomeric species to mature fibrils.[5]
Figure 4: Workflow for protein aggregation assay.
Protocol: Kinetic Protein Aggregation Assay
This protocol describes a real-time assay to monitor the kinetics of protein aggregation.
1. Reagents and Materials:
-
Protein: Purified protein of interest (e.g., Lysozyme, Amyloid Beta, an antibody).
-
Aggregation Buffer: Buffer conditions known to induce aggregation (e.g., specific pH, salt concentration).
-
DiSC2(5) Stock Solution: 1 mM in DMSO.
-
Equipment: Fluorescence microplate reader with temperature control and shaking capability (Excitation: ~640-650 nm, Emission: ~670-680 nm), black 96-well plates.
2. Experimental Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the protein solution (final concentration typically 10-100 µM) and DiSC2(5) (final concentration 5-20 µM) in the pre-warmed aggregation buffer.
-
Include controls: a) buffer + dye only (background), b) native protein + dye in a non-aggregating buffer (baseline).
-
-
Initiate Aggregation and Measurement:
-
Place the plate in the reader, pre-heated to the desired temperature for aggregation (e.g., 37°C or higher).
-
Configure the reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes) for several hours or days. Intermittent orbital shaking can be used to accelerate aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer + dye) from all readings.
-
Plot the fluorescence intensity versus time. The resulting sigmoidal curve is characteristic of amyloid aggregation, showing a lag phase, an exponential growth phase, and a plateau phase.
-
Parameters such as the lag time (t_lag) and the maximum rate of aggregation can be extracted from the kinetic traces.
-
3. Authoritative Grounding:
-
The use of molecular rotors to track protein aggregation is a powerful technique. Unlike dyes like Thioflavin T (ThT), which primarily recognize cross-β-sheet structures in mature fibrils, molecular rotors like DiSC2(5) can detect a broader range of intermediate species due to their sensitivity to microviscosity, offering a more complete picture of the aggregation pathway.[5][13]
VII. High-Throughput Screening (HTS) in Drug Discovery
The microplate-based formats for all three applications described make DiSC2(5) an excellent tool for HTS campaigns in drug discovery.[14] Whether screening for novel antibiotics that disrupt membrane potential, inhibitors of protein aggregation for neurodegenerative diseases, or compounds that interfere with nucleic acid interactions, these assays can be automated to test tens of thousands of compounds rapidly and efficiently.
VIII. References
-
Choi, J. K., et al. (2011). 3,3'-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. International Journal of Molecular Sciences. [Link]
-
Halle, A., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Pharmaceuticals. [Link]
-
Balaz, M., et al. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. International Journal of Molecular Sciences. [Link]
-
Kuimova, M. K. (2019). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Angewandte Chemie International Edition. [Link]
-
Aramendia, P. F., et al. (1996). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. Journal of Physical Chemistry. [Link]
-
Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Protocol. [Link]
-
Ghosh, S., et al. (2011). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry. [Link]
-
ResearchGate. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. PDF. [Link]
-
Le, T. V., et al. (2014). Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies. SLAS Discovery. [Link]
-
Liu, T., et al. (2023). A fluorescent molecular rotor for biomolecular imaging analysis. Chemical Communications. [Link]
-
Mirus Bio LLC. (n.d.). Label IT® Nucleic Acid Labeling Kits. Protocol. [Link]
-
Castillo, C., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences. [Link]
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Dyes with Segmental Mobility: Molecular Rotors. Advanced Fluorescence Reporters in Chemistry and Biology I. [Link]
-
Yasuda, R., et al. (2021). Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. Pharmaceuticals. [Link]
-
Chen, C., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules. [Link]
-
Ghosh, D., et al. (2008). Methods for assessing DNA hybridization of peptide nucleic acid-titanium dioxide nanoconjugates. Analytical Biochemistry. [Link]
-
ResearchGate. (2010). Dyes with Segmental Mobility: Molecular Rotors. PDF. [Link]
-
Thut, C. (1998). Large Scale In Situ Hybridization Protocol. Protocol. [Link]
-
Baylor Tutoring Center. (2023). Tricky Topics: Nucleic Acid Hybridization. YouTube. [Link]
Sources
- 1. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. 043851.02 [thermofisher.com]
- 4. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]
- 5. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for assessing DNA hybridization of peptide nucleic acid-titanium dioxide nanoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Optimizing Fluorescence Microscopy for Mitochondrial Membrane Potential Assessment Using 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5))
Introduction: The Critical Role of Mitochondrial Membrane Potential and its Fluorometric Detection
The mitochondrion, often referred to as the cellular powerhouse, is central to cellular bioenergetics and a key regulator of cell death pathways.[1][2] The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function, representing the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthesis.[1][2] A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in the apoptotic cascade.[1] Consequently, the precise measurement of ΔΨm is paramount for researchers in fields ranging from metabolic diseases and neurodegenerative disorders to cancer biology and drug development.
Among the tools available for this assessment, fluorescent cationic dyes that accumulate in mitochondria in a potential-dependent manner are invaluable.[1][2] 3,3'-Diethylthiadicarbocyanine iodide, commonly known as DiSC2(5), is a lipophilic, cationic cyanine dye that exhibits fluorescence properties sensitive to the mitochondrial membrane potential. In healthy, energized cells with a high ΔΨm, DiSC2(5) accumulates in the mitochondrial matrix, leading to a detectable fluorescent signal. Conversely, in cells with depolarized mitochondria, the dye fails to accumulate, resulting in a diminished signal. This document provides a comprehensive guide to selecting the optimal fluorescence filter set for DiSC2(5) and a detailed protocol for its application in fluorescence microscopy.
Scientific Principles of Filter Set Selection for DiSC2(5)
The success of fluorescence microscopy hinges on the ability to effectively separate the desired fluorescence emission from the intense excitation light. This is achieved through a carefully selected optical filter set, typically housed in a filter cube within the microscope.[3][4][5][6] A standard filter set consists of three key components: an excitation filter, a dichroic beamsplitter (or dichroic mirror), and an emission filter.[3][4][5][6]
-
Excitation Filter: This filter is designed to transmit only the wavelengths of light that are efficiently absorbed by the fluorophore, in this case, DiSC2(5).[4][7]
-
Dichroic Beamsplitter: Positioned at a 45-degree angle, the dichroic mirror reflects the excitation light towards the specimen while allowing the longer-wavelength emission light from the specimen to pass through to the detector.[4][5]
-
Emission Filter (Barrier Filter): This filter is placed before the detector and serves to block any stray excitation light, transmitting only the fluorescence emitted by the sample.[4][7]
The selection of these components must be precisely matched to the spectral characteristics of the fluorophore to maximize the signal-to-noise ratio.[3]
Spectral Properties of DiSC2(5)
The absorption maximum (λAbs) of free DiSC2(5) is approximately 646 nm .[4] While a precise emission maximum for DiSC2(5) when accumulated in mitochondria is not extensively documented, we can infer its properties from chemically similar dicarbocyanine dyes used for the same application. For instance, 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide (DiIC1(5)) has an excitation maximum of 638 nm and an emission maximum of 658 nm. Another related probe, DiSBAC2(5), exhibits an excitation peak at 636 nm and an emission peak at 655 nm.[3] Based on these data, the emission maximum of DiSC2(5) in a polarized mitochondrial environment is expected to be in the 655-665 nm range.
Recommended Filter Set for DiSC2(5)
Based on the spectral properties of DiSC2(5) and its analogs, the following filter set specifications are recommended for optimal performance in fluorescence microscopy:
| Component | Center Wavelength (CWL) | Bandwidth (FWHM) | Recommended Specification |
| Excitation Filter | ~630-645 nm | 10-20 nm | e.g., 640/20 nm |
| Dichroic Mirror | N/A | N/A | Longpass at ~650 nm |
| Emission Filter | ~660-680 nm | 20-40 nm | e.g., 670/30 nm or 665 nm Longpass |
This configuration ensures efficient excitation of DiSC2(5) while effectively capturing its emitted fluorescence and blocking bleed-through from the excitation source. A filter set designed for fluorophores like Cy5 or Alexa Fluor 647 may also be suitable.
Experimental Workflow and Protocols
The following section outlines a detailed protocol for the use of DiSC2(5) in assessing mitochondrial membrane potential in cultured cells via fluorescence microscopy.
Diagram of the Experimental Workflow
Caption: Accumulation of DiSC2(5) in energized mitochondria.
In healthy cells, the inner mitochondrial membrane maintains a substantial negative potential. This strong electrochemical gradient drives the accumulation of the positively charged DiSC2(5) molecules from the cytosol into the mitochondrial matrix. This accumulation leads to an increase in the local concentration of the dye, resulting in a detectable fluorescence signal. When the mitochondrial membrane potential is dissipated (e.g., by treatment with CCCP), the driving force for dye accumulation is lost, and the dye remains dispersed in the cytosol at a lower concentration, leading to a significant reduction in the fluorescence signal from the mitochondria.
Conclusion and Best Practices
The selection of an appropriate filter set is a cornerstone of successful fluorescence microscopy. For the reliable assessment of mitochondrial membrane potential using DiSC2(5), a filter set that is spectrally matched to its excitation and emission properties is essential. The recommendations provided in this guide, coupled with the detailed experimental protocol, offer a robust framework for researchers to obtain high-quality, reproducible data. It is always advisable to empirically determine the optimal dye concentration and incubation time for the specific cell type and experimental conditions to ensure the highest quality data.
References
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LabPlanet. (n.d.). Biotium Disc2(5) 40041 w/ Free Shipping. Retrieved from [Link]
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Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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Omega Optical. (n.d.). Filters for Fluorescence Microscopy. Retrieved from [Link]
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Re, D., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58862. Available at: [Link]
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Thorlabs. (n.d.). Fluorescence Imaging Filters. Retrieved from [Link]
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Reers, M., Smiley, S. T., Mottola-Hartshorn, C., Chen, A., Lin, M., & Chen, L. B. (1995). Mitochondrial membrane potential monitored by JC-1 dye. Methods in Enzymology, 260, 406–417. Available at: [Link]
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Carl Zeiss Microscopy, LLC. (n.d.). Filter Assistant. Retrieved from [Link]
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Alluxa. (n.d.). Single-Band Fluorescence Filter Sets. Retrieved from [Link]
-
Li, D., et al. (2022). Imaging mitochondrial membrane potential via concentration-dependent fluorescence lifetime changes. Nature Communications, 13(1), 1-13. Available at: [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
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Virdi, G., & Choi, M. (2022). Live-cell imaging: Mitochondria membrane potential. protocols.io. Available at: [Link]
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Montecucco, C., Pozzan, T., & Rink, T. J. (1979). Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 546(2), 252-259. Available at: [Link]
-
PhotochemCAD. (n.d.). 3,3'-Diethylthiacarbocyanine iodide. Retrieved from [Link]
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Boppana, N. B., et al. (2015). Detecting changes in the mitochondrial membrane potential by quantitative fluorescence microscopy. Protocol Exchange. Available at: [Link]
-
Garner, D. L., Thomas, C. A., & Seidel, G. E. (2008). Determination of high mitochondrial membrane potential in spermatozoa loaded with the mitochondrial probe 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolyl-carbocyanine iodide (JC-1) by using fluorescence-activated flow cytometry. Methods in Molecular Biology, 477, 89-97. Available at: [Link]
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Abbbio. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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Application Notes and Protocols for 3,3'-Diethylthiadicarbocyanine Iodide Cytotoxicity Assay
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to utilizing 3,3'-Diethylthiadicarbocyanine Iodide, a cationic carbocyanine dye, for the assessment of cellular cytotoxicity. The protocol herein is centered on the principle of monitoring mitochondrial membrane potential (ΔΨm), a critical indicator of cellular health and a key parameter that is often compromised during cytotoxic events. This application note is intended for researchers, scientists, and professionals in the field of drug development and cellular biology, offering a detailed methodology, scientific rationale, and data interpretation guidelines.
Introduction: The Central Role of Mitochondrial Membrane Potential in Cytotoxicity
Mitochondria are fundamental organelles that govern the life and death of a cell. A primary function of mitochondria is to generate ATP through oxidative phosphorylation, a process that establishes a significant electrochemical gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm).[1][2] This potential is a vital indicator of mitochondrial function and overall cellular health. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in the apoptotic cascade.[1][2]
Many cytotoxic agents exert their effects by directly or indirectly targeting mitochondria, leading to a collapse of the ΔΨm. Therefore, the measurement of ΔΨm serves as a sensitive and reliable method for quantifying the cytotoxic effects of chemical compounds. Cationic, lipophilic fluorescent dyes are valuable tools for this purpose, as they accumulate in the negatively charged mitochondrial matrix of healthy cells. In cells with depolarized mitochondria, these dyes fail to accumulate and remain in the cytoplasm, providing a measurable shift in fluorescence.[2][3]
This compound is a cyanine dye with fluorescent properties that make it suitable for monitoring changes in membrane potential.[4][5] While it has been used in various photochemical and nucleic acid binding studies, its application in cytotoxicity assays based on mitochondrial membrane potential is a logical extension of its properties as a cationic fluorescent probe.[6][7] This guide provides a detailed protocol for its use in this context, based on the established principles of similar mitochondrial membrane potential-sensitive dyes.
Physicochemical Properties of this compound
Understanding the properties of the dye is critical for successful assay design and execution.
| Property | Value | Source |
| Alternate Names | 3-Ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide; DTDCI | [5] |
| CAS Number | 514-73-8 | [5] |
| Molecular Formula | C₂₃H₂₃IN₂S₂ | [7] |
| Molecular Weight | 518.48 g/mol | [7] |
| Appearance | Dark solid | [7] |
| Solubility | Soluble in DMSO and Methanol | [7][8] |
| Storage | Store at 4°C, protect from light and moisture. For long-term storage of stock solutions, -20°C or -80°C is recommended. | [6][7] |
| Spectral Properties | λAbs (free dye in pH 7.5 buffer) = 646 nm | [7] |
Mechanism of Action in Cytotoxicity Assessment
The utility of this compound in a cytotoxicity assay is predicated on its behavior as a potentiometric probe. The underlying mechanism can be visualized as a two-state system dependent on the health of the mitochondria.
Caption: Mechanism of this compound in cytotoxicity assessment.
In healthy cells with a high mitochondrial membrane potential, the cationic this compound dye is driven into the mitochondrial matrix, where it accumulates and forms aggregates, resulting in a high fluorescence signal. Following a cytotoxic event that compromises mitochondrial integrity, the membrane potential collapses. Consequently, the dye is no longer sequestered within the mitochondria and disperses throughout the cytoplasm in its monomeric form, leading to a significant decrease in fluorescence intensity. This change in fluorescence can be quantified to determine the extent of cytotoxicity.
Detailed Assay Protocol
This protocol is designed for a 96-well plate format, but can be adapted for other formats.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and vehicle control
-
Positive control (e.g., a known mitochondrial uncoupler like FCCP)
-
Black, clear-bottom 96-well microplates suitable for fluorescence measurements
-
Adherent or suspension cells
-
Fluorescence microplate reader
Preparation of Reagents
-
Dye Stock Solution (1 mM): Dissolve 5.18 mg of this compound in 10 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.
-
Working Dye Solution (1 µM): On the day of the experiment, dilute the 1 mM stock solution 1:1000 in pre-warmed cell culture medium. The optimal concentration of the working dye solution may vary depending on the cell type and should be determined empirically.
Experimental Workflow
Caption: Experimental workflow for the this compound cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density. Allow adherent cells to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells, ensuring the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include wells for untreated cells (vehicle control) and a positive control.
-
Incubation: Incubate the plate for a period appropriate for the test compounds to induce a cytotoxic effect (e.g., 24, 48, or 72 hours).
-
Dye Loading: Add the prepared working dye solution to each well.
-
Incubation with Dye: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation ~640 nm, emission ~660 nm). The exact wavelengths should be optimized for the specific instrument.
Data Analysis and Interpretation
The cytotoxicity of the test compound is determined by the decrease in fluorescence signal, which corresponds to the loss of mitochondrial membrane potential.
-
Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Calculation of Percent Cytotoxicity: % Cytotoxicity = (1 - (Fluorescence of Treated Cells / Fluorescence of Untreated Cells)) * 100
-
Dose-Response Curves: Plot the percent cytotoxicity against the concentration of the test compound to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the signal) can be calculated using a suitable non-linear regression model.
Assay Validation and Controls
For a robust and reliable assay, the inclusion of appropriate controls is essential.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compounds. This represents 0% cytotoxicity.
-
Positive Control: Cells treated with a known mitochondrial toxicant (e.g., FCCP) that induces a maximal decrease in mitochondrial membrane potential. This represents 100% cytotoxicity.
-
No-Cell Control: Wells containing only cell culture medium and the dye. This is used for background fluorescence subtraction.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Dye concentration is too high. | Optimize the dye concentration by performing a titration. |
| Low signal-to-noise ratio | Cell density is too low. | Increase the number of cells seeded per well. |
| Dye incubation time is too short. | Increase the incubation time with the dye. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use proper pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
The this compound cytotoxicity assay offers a sensitive and reliable method for assessing the impact of chemical compounds on cell viability through the measurement of mitochondrial membrane potential. By following the detailed protocol and considerations outlined in these application notes, researchers can effectively screen for cytotoxic effects and gain valuable insights into the mechanisms of drug action and toxicity.
References
-
Springer Nature Experiments. (n.d.). Results for "Cytotoxicity Assay". Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of DiSC 2 (5) with DNA of a) 0, b) 1, c) 5, d) 20 and e) 100 times of the dye (molar ratio). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An automated differential nuclear staining assay for accurate determination of mitocan cytotoxicity. Retrieved from [Link]
-
The Development of an Assay to Monitor Mitochondrial Membrane Potential (Δψm). (2025). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (1997). Retrieved from [Link]
-
ResearchGate. (2001). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Retrieved from [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (1997). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. (2025). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The AutoDiSC: Development and Validation of a Novel Chemotherapy Sensitivity and Resistance Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
PubMed. (2017). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Retrieved from [Link]
-
ResearchGate. (n.d.). Membrane potential fluorescence assay with DisC2(3) during 2,4-D.... Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of 3,3'-Diethylthiadicarbocyanine Iodide
Welcome to the technical support center for 3,3'-Diethylthiadicarbocyanine iodide (DTDCi). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize photobleaching and ensure the acquisition of high-quality, reproducible fluorescence data.
Understanding the Challenge: The Nature of this compound Photobleaching
This compound, a lipophilic cyanine dye, is a valuable tool for fluorescently labeling membranes and other hydrophobic structures.[1] However, like many fluorophores, it is susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. This phenomenon can significantly compromise experimental results by reducing signal-to-noise ratios and limiting the duration of imaging experiments.
The primary mechanism behind the photobleaching of cyanine dyes, including DTDCi, involves the generation of reactive oxygen species (ROS).[2] Upon excitation, the dye molecule can transition to a long-lived triplet state. This triplet state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen, which in turn chemically degrades the fluorophore, rendering it non-fluorescent.[3]
Frequently Asked Questions (FAQs)
Q1: My DTDCi signal is fading rapidly during my experiment. What is the most likely cause?
Rapid signal loss with DTDCi is almost always due to photobleaching. This is caused by a combination of factors including high excitation light intensity, prolonged exposure to the excitation source, and the presence of molecular oxygen.[2][3] The fundamental process involves the dye molecule entering a reactive triplet state upon excitation, which then interacts with oxygen to produce damaging reactive oxygen species (ROS) that destroy the fluorophore.
Q2: Are there specific reagents I should avoid when working with DTDCi?
Yes. While many antifade reagents are effective, some are incompatible with cyanine dyes. Specifically, p-Phenylenediamine (PPD), a common component in some antifade formulations, has been reported to react with and cleave cyanine dyes, leading to a loss of fluorescence.[4] It is advisable to use antifade reagents with alternative scavenging systems, such as those based on n-propyl gallate or 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6]
Q3: Can the local environment of the dye affect its photostability?
Absolutely. The photophysical properties of DTDCi, including its susceptibility to photobleaching, are influenced by its microenvironment. For instance, incorporation into organized assemblies like liposomes can alter the dye's fluorescence quantum yield and triplet state formation, which can, in turn, affect the generation of singlet oxygen.[7] This is an important consideration when designing experiments involving cellular membranes or other complex biological structures.
Q4: Is it better to use a higher laser power for a shorter time or a lower laser power for a longer time?
Generally, it is preferable to use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[2] While the total photon dose is a factor, high peak power from intense laser sources can accelerate the population of the destructive triplet state and increase the rate of ROS generation. Therefore, longer exposure times with lower intensity light are often less damaging.[8]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid and complete signal loss in the imaged area. | High excitation light intensity; Prolonged and continuous exposure. | Reduce laser power or lamp intensity to the minimum required for a clear signal.[9] Decrease exposure time per image and increase the gain if necessary. Use neutral density filters to attenuate the excitation light.[9] |
| Gradual decrease in fluorescence intensity over time-lapse imaging. | Cumulative photobleaching from repeated exposures. | Minimize the number of exposures and the duration of each exposure.[10] Employ an antifade mounting medium.[10] If possible, use more photostable alternative dyes if the experimental conditions are particularly harsh. |
| No or very weak initial signal. | Incompatible antifade reagent (e.g., containing PPD); Dye degradation prior to use. | Ensure the use of a cyanine-compatible antifade reagent.[4] Store DTDCi protected from light and moisture as recommended by the supplier. Prepare fresh working solutions of the dye for each experiment. |
| High background fluorescence. | Non-specific binding of the dye; Autofluorescence from the sample or mounting medium. | Optimize staining protocols to ensure specific labeling and include thorough washing steps. Use a high-quality, low-autofluorescence mounting medium. Acquire a background image from an unstained area to subtract from your experimental images. |
| Signal loss after permeabilization for antibody staining. | Disruption of lipid membranes where the lipophilic dye is located. | For experiments requiring subsequent immunolabeling, consider using a reactive dye that covalently attaches to cellular components and is retained after permeabilization.[11] |
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate-Based Antifade Mounting Medium
This protocol provides a simple and effective method for preparing an antifade mounting medium suitable for use with DTDCi and other cyanine dyes.[5]
Materials:
-
n-Propyl gallate (Sigma-Aldrich, P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Stir plate and stir bar
-
Conical tubes for storage
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate: Dissolve 2 g of n-propyl gallate in 10 ml of DMSO. Gentle warming may be required to fully dissolve the powder. Note: n-propyl gallate has poor solubility in aqueous solutions.
-
Prepare the mounting medium base: In a separate container, thoroughly mix 9 parts glycerol with 1 part 10X PBS.
-
Combine the solutions: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Store properly: Aliquot the final mounting medium into light-protected tubes and store at -20°C for long-term use or at 4°C for short-term use.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This protocol outlines a systematic approach to adjusting confocal microscopy settings to reduce photobleaching of DTDCi.
Instrumentation:
-
Confocal laser scanning microscope
Procedure:
-
Initial Sample Focusing: Locate the region of interest using transmitted light or a low-magnification objective with minimal fluorescence excitation to reduce unnecessary light exposure.[10]
-
Laser Power Adjustment: Start with the lowest possible laser power setting for the excitation wavelength of DTDCi (approximately 650 nm). Gradually increase the power until a discernible signal is observed above the background noise.[12]
-
Detector Gain and Offset Optimization: Instead of further increasing the laser power, first try to optimize the signal by adjusting the detector gain (or high voltage). Increase the gain to amplify the signal electronically. Adjust the offset to set the black level just below the darkest part of the image.
-
Pinhole Adjustment: For confocal microscopy, use the smallest pinhole diameter that provides a good quality image to maximize rejection of out-of-focus light and improve the signal-to-noise ratio. Be aware that a smaller pinhole reduces the amount of light reaching the detector, which may necessitate a slight increase in gain.
-
Scan Speed and Averaging: Use a faster scan speed to reduce the dwell time of the laser on any given pixel.[12] If the signal is weak, you can use frame averaging or accumulation to improve the signal-to-noise ratio, but be mindful that this increases the total exposure time.[12]
-
Time-Lapse Imaging Settings: For time-lapse experiments, use the longest possible interval between acquisitions that will still capture the biological process of interest.[9] Only acquire images for the duration necessary to answer your experimental question.[9]
Visualizing the Photobleaching Process and Mitigation Strategies
Caption: A decision-making workflow for troubleshooting DTDCi photobleaching.
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.).
-
Minimizing Photobleaching in Fluorescence Microscopy - News-Medical.Net. (2018, October 24). Retrieved from [Link]
-
Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (2018, April 26). Retrieved from [Link]
- Guide to Confocal 5 - University of Bristol. (n.d.). Retrieved from a university guide on confocal microscopy.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.).
- Mounting Media and Antifade Reagents - SciSpace. (n.d.). Retrieved from a document on mounting media and antifade reagents.
-
Troubleshooting in Fluorescent Staining - Creative Bioarray. (n.d.). Retrieved from [Link]
- Mounting Medium Mounting media can be prepared in the lab or commercially available ones can be purchased from several of the co. (n.d.). Retrieved from a document on preparing mounting media.
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide | Boster Bio. (n.d.). Retrieved from [Link]
- DABCO Mounting Medium Recipes. (n.d.). Retrieved from a document providing recipes for DABCO mounting medium.
-
Fluorescence and photobleaching dynamics of single light-harvesting complexes - NIH. (n.d.). Retrieved from [Link]
- Mounting Media and Antifade reagents - BIDC UCSF. (n.d.). Retrieved from a university resource on mounting media.
-
Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide - Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. (n.d.). Retrieved from [Link]
-
Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed. (n.d.). Retrieved from [Link]
- (PDF) Photobleaching - ResearchGate. (n.d.).
-
3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - NIH. (n.d.). Retrieved from [Link]
-
This compound - PhotochemCAD. (n.d.). Retrieved from [Link]
-
π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
- Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | 2197-01-5. (n.d.).
-
Primary Photoprocesses of 3,3 ´-Diethylthiacarbocyanine in the Presence of Cucurbitu[8]ril: Laser Flash Photolysis and Quantum Chemical Calculations - ResearchGate. (n.d.). Retrieved from a research paper on the topic.
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Technical Support Center: A Guide to Reducing 3,3'-Diethylthiadicarbocyanine Iodide (DTDC) Aggregation
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges with cyanine dyes. A common and critical issue is the aggregation of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a versatile dye used for fluorescence microscopy, photographic sensitization, and as a laser dye[1][2][3]. Aggregation can lead to unpredictable spectral shifts, fluorescence quenching, and precipitation, ultimately compromising experimental results. This guide is designed to provide you with a deep understanding of the causes of DTDC aggregation and to offer practical, field-proven solutions to mitigate it. We will move beyond simple steps to explain the causality behind each recommendation, ensuring you can design robust and reproducible experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding DTDC Aggregation
This section addresses the fundamental concepts of DTDC aggregation.
Q1: What is dye aggregation and why is it a significant problem?
A1: Dye aggregation is the self-association of individual dye molecules in solution to form larger clusters, such as dimers (two molecules) and higher-order H- or J-aggregates[4][5][6][7]. This process is primarily driven by non-covalent interactions, such as hydrophobic effects and van der Waals forces, especially in aqueous environments where the dye's organic structure seeks to minimize contact with water[8]. Aggregation is a major experimental problem because it fundamentally alters the photophysical properties of the dye, leading to:
-
Fluorescence Quenching: Aggregates often provide non-radiative decay pathways for the excited state, causing a significant loss of fluorescence signal[5][8][9].
-
Spectral Shifts: The absorption and emission wavelengths can shift unpredictably, making it difficult to use standard filter sets and leading to data misinterpretation[5].
-
Precipitation: Large aggregates can become insoluble and precipitate out of solution, lowering the effective dye concentration.
Q2: How can I identify aggregation in my DTDC sample?
A2: Aggregation can be identified through visual and spectroscopic methods. Visually, you may see turbidity or the formation of a precipitate in your solution. Spectroscopically, aggregation is revealed by characteristic changes in the absorption spectrum compared to the monomeric dye. DTDC in its monomeric form has an absorption maximum (λmax) around 655 nm in ethanol[10].
-
H-aggregates (Hypsochromic shift): These aggregates exhibit a blue-shifted absorption band (a shift to a shorter wavelength) relative to the monomer[4][7].
-
J-aggregates (Bathochromic shift): These aggregates are characterized by a sharp, intense, and red-shifted absorption band (a shift to a longer wavelength)[6][11].
Q3: What are the primary factors that cause DTDC to aggregate?
A3: Several environmental and experimental factors directly influence the monomer-aggregate equilibrium:
-
High Concentration: Increased dye concentration raises the likelihood of intermolecular interactions, strongly promoting aggregation[5][7][11].
-
Solvent Choice: DTDC is insoluble in water and prone to aggregation in aqueous solutions[2][12]. Organic solvents like methanol, ethanol, and DMSO are necessary to maintain the dye in its monomeric form[1].
-
High Ionic Strength: The presence of salts can shield the electrostatic repulsion between the cationic dye molecules, facilitating their association and leading to aggregation[5][8][13].
-
Low Temperature: Decreasing the temperature can enhance the formation of J-aggregates, as lower thermal energy favors the more ordered, aggregated state[11][14][15].
Part 2: Troubleshooting Guide - Practical Solutions for Common Issues
This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Precipitate Forms or Solution Appears Cloudy When Preparing Aqueous Buffers
-
Possible Cause: The aqueous buffer lacks sufficient organic co-solvent to maintain DTDC solubility, leading to immediate aggregation and precipitation.
-
Solution Pathway:
-
Introduce a Co-solvent: Prepare your working solution by adding the DTDC stock (dissolved in 100% DMSO or ethanol) to your aqueous buffer to a final co-solvent concentration of 5-10% (v/v)[8][16]. The organic solvent molecules will disrupt the hydrophobic interactions that drive aggregation in water.
-
Sonication: Use a bath or probe sonicator to break up existing micro-aggregates and facilitate complete dissolution[8].
-
Gentle Warming: For some solutions, warming to 40-50°C can temporarily increase solubility and help dissolve aggregates. However, be aware that temperature effects can be complex, and cooling may re-induce aggregation[8][14]. Always check the solution's appearance after it returns to room temperature.
-
Issue 2: Unexpected Blue or Red Shifts in Absorbance/Fluorescence Spectra
-
Possible Cause: Your DTDC has formed H-aggregates (blue shift) or J-aggregates (red shift) due to suboptimal solution conditions.
-
Solution Pathway:
-
Verify and Lower Concentration: Ensure your working concentration is appropriate. If possible, dilute the sample, as aggregation is highly concentration-dependent[7].
-
Add a Disaggregating Agent: For existing solutions, you can add agents to break up aggregates.
-
Urea: Add urea to a final concentration of up to 2 M. Urea disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic forces driving aggregation[8].
-
Non-ionic Surfactants: Incorporate a surfactant like Tween 20 or Triton X-100 at a low concentration (e.g., 0.05% v/v)[8]. The surfactant micelles can encapsulate the dye molecules, isolating them from one another and favoring the monomeric state[17].
-
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a high-concentration organic stock solution immediately before your experiment to minimize the time the dye spends in aggregation-prone aqueous environments[8].
-
Issue 3: Low or No Fluorescence Signal (Quenching)
-
Possible Cause: The dye has formed non-fluorescent or weakly fluorescent aggregates (particularly H-aggregates), which dissipate the excitation energy through non-radiative pathways[5][18].
-
Solution Pathway:
-
Filter the Solution: Use a 0.22 µm syringe filter to remove larger aggregates that may be scattering light and contributing to quenching[8].
-
Centrifuge the Sample: For robust samples, pellet larger aggregates by centrifuging at high speed (e.g., >10,000 x g for 10 minutes) and carefully collect the supernatant for your experiment[8].
-
Implement Solutions from Issue 2: Apply the strategies of dilution, adding co-solvents, or incorporating disaggregating agents like surfactants to break up the quenching aggregates and restore monomer fluorescence[8][17].
-
Part 3: Protocols & Methodologies
These detailed protocols provide a validated starting point for working with DTDC.
Protocol 1: Preparation of a Disaggregated DTDC Stock Solution
This protocol ensures your starting material is in a monomeric state.
-
Weighing: Carefully weigh out the required amount of this compound powder in a low-light environment, as cyanine dyes can be light-sensitive[1][19].
-
Dissolution: Add high-purity, anhydrous DMSO or ethanol to the powder to achieve a high-concentration stock (e.g., 1-10 mM).
-
Vortexing: Vortex the solution vigorously for 2-3 minutes until all solid particles are visibly dissolved.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure the dissolution of any micro-aggregates.
-
Storage: Store the stock solution tightly sealed in an amber vial at -20°C. Protect from light and moisture[1].
Protocol 2: Method for Reducing Aggregation in an Existing Aqueous Sample
This protocol is for rescuing a sample where aggregation is suspected.
-
Assessment: Measure the absorbance spectrum of your sample to confirm the presence of aggregate shoulders or shifted peaks.
-
Addition of Surfactant: Prepare a 1% (v/v) stock solution of Tween 20 in deionized water. Add this stock solution to your DTDC sample to achieve a final Tween 20 concentration of 0.05%.
-
Incubation: Gently mix the sample and incubate at room temperature for 15-20 minutes to allow the surfactant to break apart the aggregates.
-
Re-assessment: Re-measure the absorbance spectrum. You should observe a decrease in the aggregate peaks and an increase in the monomer peak (~650 nm region). If successful, proceed with your experiment. Note that the presence of the surfactant may need to be accounted for in your experimental controls.
Part 4: Data Summaries & Visual Guides
Table 1: Influence of Key Parameters on DTDC Aggregation
| Parameter | General Effect on Aggregation | Recommended Action to Reduce Aggregation | Rationale & Citations |
| Dye Concentration | Increases with higher concentration | Use the lowest concentration that provides adequate signal. | Reduces probability of intermolecular interactions.[5][11] |
| Solvent | High in aqueous solutions; Low in organic solvents | Use organic co-solvents (DMSO, ethanol) at 5-10% v/v in aqueous buffers. | Disrupts hydrophobic forces driving self-assembly.[8][16] |
| Temperature | J-aggregation often increases at lower temperatures | Prepare solutions at room temperature. Gentle warming (40-50°C) can aid dissolution. | Higher thermal energy favors the disordered monomeric state over ordered aggregates.[11][14][15] |
| Ionic Strength (Salts) | Increases with higher salt concentration | Use buffers with the lowest practical salt concentration. | Minimizes charge screening, maintaining electrostatic repulsion between dye molecules.[5][13] |
| pH | Can influence surface charge and interactions | Maintain a consistent, optimized pH for your system. | The stability of charged molecules is often pH-dependent.[6][20][21] |
| Additives | Surfactants and chaotropic agents disrupt aggregates | Add non-ionic surfactants (e.g., 0.05% Tween 20) or urea (up to 2M). | Surfactants create micelles to isolate dye molecules; urea disrupts water structure.[8][17] |
Diagram 1: The DTDC Monomer-Aggregate Equilibrium
This diagram illustrates the dynamic relationship between the monomeric and aggregated states of DTDC and the key factors that influence this equilibrium.
Caption: Factors influencing the equilibrium between monomeric and aggregated DTDC.
References
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Temperature-Dependent Exciton Properties of Two Cylindrical J-Aggregates. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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Temperature and concentration dependence of J-aggregate of a cyanine dye in a Laponite film fabricated by Langmuir–Blodgett te. Applied Clay Science. Available at: [Link]
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TEMPERATURE AND CONCERNTRATION-DEPENDENT ABSORPTION AND FLUORESENCE OF THAITS J-AGGREGATE DYE, REVEAL SUPRA-MOLECULAR ARCHITECT. Semantic Scholar. Available at: [Link]
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Tuning morphology and photophysics of cyanine dye molecular aggregates via solvation. SPIE Proceedings. Available at: [Link]
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Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. ResearchGate. Available at: [Link]
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π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview. PMC - NIH. Available at: [Link]
-
π-Stacked and unstacked aggregate formation of 3,3'-diethylthiatricarbocyanine iodide, a near-infrared dye. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]
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The effect of solvent on the optical properties of cyanine dye films. ScienceDirect. Available at: [Link]
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SPECTROSCOPIC INVESTIGATION ON SOLVENT EFFECT FOR CYANINE DYES. Semantic Scholar. Available at: [Link]
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Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes. University of Miami. Available at: [Link]
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Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PMC - PubMed Central. Available at: [Link]
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Specific excitonic interactions in the aggregates of hyaluronic acid and cyanine dyes with different length of methine group. RSC Publishing. Available at: [Link]
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Stark Spectroscopy of Size-Selected Helical H-Aggregates of a Cyanine Dye Templated by Duplex DNA. ResearchGate. Available at: [Link]
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3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. NIH. Available at: [Link]
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Aggregation of Dyes in Aqueous Solutions. ResearchGate. Available at: [Link]
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Forcing Aggregation of Cyanine Dyes with Salts: A Fine Line Between Dimers and Higher-Ordered Aggregates. ResearchGate. Available at: [Link]
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This compound - PhotochemCAD. PhotochemCAD. Available at: [Link]
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Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates. PubMed. Available at: [Link]
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Isomerization and Properties of Isomers of Carbocyanine Dyes. MDPI. Available at: [Link]
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Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles. PMC - PubMed Central. Available at: [Link]
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Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies. PubMed. Available at: [Link]
-
Excited-State Lifetimes of DNA-Templated Cyanine Dimer, Trimer, and Tetramer Aggregates: The Role of Exciton Delocalization, Dye Separation, and DNA Heterogeneity. PubMed Central. Available at: [Link]
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Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. MDPI. Available at: [Link]
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Activatable Carbocyanine Dimers for Photoacoustic and Fluorescent Detection of Protease Activity. PMC - NIH. Available at: [Link]
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Technical Support Center: Optimizing Staining Concentration of 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5))
Welcome to the technical support guide for optimizing the use of 3,3'-Diethylthiadicarbocyanine Iodide, a lipophilic cationic dye widely utilized for measuring membrane potential in various cell types. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of DiSC₂(5) staining and troubleshoot common issues encountered during experimentation. Our goal is to provide you with the expertise and practical insights necessary to achieve reliable and reproducible results.
Understanding the Mechanism: The "Why" Behind the Staining
This compound (DiSC₂(5)) is a fluorescent probe that exhibits environment-sensitive fluorescence. In aqueous solutions, the dye is weakly fluorescent. However, upon binding to the hydrophobic interior of the cell membrane, its fluorescence quantum yield increases significantly.[1][2] The key to its function as a membrane potential indicator lies in its cationic nature.
Cells maintain a negative resting membrane potential, an electrical gradient across their plasma membrane.[3][4] This negative potential drives the accumulation of the positively charged DiSC₂(5) molecules within the cell. As the intracellular concentration of the dye increases, it forms aggregates, leading to self-quenching of its fluorescence.[5][6]
A depolarization of the membrane (the potential becomes less negative) reduces the driving force for dye accumulation, causing the dye to dissociate from the membrane and disaggregate, resulting in an increase in fluorescence . Conversely, hyperpolarization (the potential becomes more negative) enhances dye accumulation and aggregation, leading to a decrease in fluorescence .[7][8]
Visualizing the Staining Mechanism
Below is a diagram illustrating the relationship between membrane potential and DiSC₂(5) fluorescence.
Caption: Mechanism of DiSC₂(5) as a membrane potential probe.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for DiSC₂(5)?
A1: DiSC₂(5) is typically excited around 620-650 nm, with its fluorescence emission maximum being around 670 nm.[9] However, it's crucial to consult the specific product datasheet from your supplier, as slight variations can exist. It is also important to note that binding to nucleic acids can cause a blue-shift in the absorption spectrum.[9]
Q2: Can DiSC₂(5) be used on fixed cells?
A2: No, DiSC₂(5) is a membrane potential-dependent dye, and its staining relies on an intact and energized cell membrane. Fixation and permeabilization disrupt the membrane potential, making the dye unsuitable for fixed cells.[10]
Q3: Is DiSC₂(5) toxic to cells?
A3: Like many fluorescent dyes, DiSC₂(5) can exhibit cytotoxicity, particularly at higher concentrations and with prolonged incubation times.[11][12] It is essential to perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio while minimizing cellular stress.[13][14]
Q4: How should I prepare and store DiSC₂(5) stock solutions?
A4: DiSC₂(5) is typically dissolved in dimethyl sulfoxide (DMSO) or methanol to prepare a concentrated stock solution.[9] It is recommended to store the stock solution at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of DiSC₂(5) staining.
Problem 1: Weak or No Fluorescence Signal
A weak or absent signal can be frustrating. Here are the likely culprits and how to address them:
| Possible Cause | Explanation & Solution |
| Incorrect Dye Concentration | The optimal concentration of DiSC₂(5) is highly cell-type dependent. If the concentration is too low, the signal will be weak. Solution: Perform a concentration titration to determine the optimal concentration for your specific cells and experimental conditions. Start with a range and systematically test different concentrations.[13][14] |
| Insufficient Incubation Time | The dye needs adequate time to partition into the cell membrane and reach equilibrium. Solution: Ensure an appropriate incubation time, typically ranging from 15 to 30 minutes.[10] Optimize this parameter for your cell type. |
| Low Cell Viability | Dead or unhealthy cells cannot maintain a proper membrane potential, leading to poor dye uptake and a weak signal. Solution: Always start with a healthy and viable cell population. Use a viability dye, such as Propidium Iodide or 7-AAD, to exclude dead cells from your analysis.[15][16] |
| Instrument Settings | Incorrect settings on your fluorescence microscope or flow cytometer will result in poor signal detection. Solution: Ensure that the excitation and emission filters are appropriate for DiSC₂(5). Adjust the detector gain or voltage to an optimal level. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your cells. Here’s how to troubleshoot it:
| Possible Cause | Explanation & Solution |
| Excessive Dye Concentration | Using too much dye is a common cause of high background due to non-specific binding and dye aggregation in the staining buffer.[10][17] Solution: Perform a thorough concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.[18] |
| Inadequate Washing | Residual, unbound dye in the buffer will contribute to background fluorescence. Solution: Optimize your washing steps after staining to effectively remove unbound dye without dislodging the dye from the cell membranes. |
| Dye Aggregation in Solution | If the dye is not properly dissolved or aggregates in the staining buffer, it can lead to fluorescent precipitates and high background. Solution: Ensure your stock solution is fully dissolved. Vortex the diluted staining solution before adding it to the cells. |
| Autofluorescence | Some cell types or media components can exhibit intrinsic fluorescence at the same wavelengths as DiSC₂(5).[19] Solution: Include an unstained control to assess the level of autofluorescence. If it's significant, consider using a buffer with reduced autofluorescence or spectral unmixing if your instrument supports it. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Explanation & Solution |
| Fluctuations in Temperature | Membrane fluidity and dye partitioning are temperature-sensitive processes. Solution: Maintain a consistent temperature during staining and data acquisition.[20] |
| Variations in Cell Density | The ratio of dye to cells can affect the final staining intensity. Solution: Use a consistent cell density for all experiments. |
| Inconsistent Incubation Times | Even small variations in incubation time can lead to different levels of dye uptake. Solution: Use a timer to ensure precise and consistent incubation periods for all samples. |
| Photobleaching | Excessive exposure to excitation light can cause the dye to photobleach, leading to a decrease in signal over time. Solution: Minimize the exposure of your samples to light. Use neutral density filters or reduce laser power if possible. Acquire images or data promptly after staining. |
Experimental Protocols
Protocol 1: Preparation of DiSC₂(5) Stock Solution
-
Allow the vial of DiSC₂(5) powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 1-5 mM).
-
Vortex thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Optimizing DiSC₂(5) Concentration via Titration (Flow Cytometry)
This protocol provides a general framework. It is essential to adapt it to your specific cell type and experimental setup.[21]
-
Cell Preparation: Harvest a healthy population of cells and resuspend them in a suitable buffer (e.g., HBSS or a low-potassium buffer) at a concentration of 1 x 10⁶ cells/mL.
-
Prepare Dye Dilutions: Create a series of DiSC₂(5) working solutions by diluting the stock solution in the same buffer. A suggested starting range is 0.1 µM to 5 µM.
-
Staining: Add the different concentrations of DiSC₂(5) to separate aliquots of your cell suspension. Include a vehicle control (buffer with DMSO but no dye).
-
Incubation: Incubate the cells in the dark at a controlled temperature (e.g., 37°C) for 15-30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate excitation and emission settings for DiSC₂(5).
-
Analysis: Determine the concentration that provides the best separation between the baseline fluorescence of unstained cells and the fluorescence of stained cells, while minimizing signs of cytotoxicity (e.g., changes in forward and side scatter).
Visualizing the Optimization Workflow
Caption: Workflow for optimizing DiSC₂(5) staining concentration.
Data Presentation: Example Titration Results
The following table illustrates hypothetical results from a DiSC₂(5) concentration titration experiment, which can be used as a template for presenting your own data.
| DiSC₂(5) Concentration (µM) | Mean Fluorescence Intensity (MFI) | Coefficient of Variation (CV%) | Cell Viability (%) | Signal-to-Noise Ratio |
| 0 (Unstained) | 50 | 5.2 | 98 | 1.0 |
| 0.1 | 250 | 8.1 | 97 | 5.0 |
| 0.5 | 1200 | 7.5 | 96 | 24.0 |
| 1.0 | 2500 | 7.2 | 95 | 50.0 |
| 2.0 | 3500 | 9.8 | 88 | 70.0 |
| 5.0 | 4000 | 15.3 | 75 | 80.0 |
In this example, 1.0 µM would be chosen as the optimal concentration as it provides a high signal-to-noise ratio while maintaining high cell viability and a low coefficient of variation.
References
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
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Wikipedia. (2024). Action potential. Retrieved from [Link]
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- Olejko, M., et al. (2012). Plasmonic Molecular Nanohybrids—Spectral Dependence of Fluorescence Quenching. The Journal of Physical Chemistry C, 116(29), 15627-15635.
- Whiten, D. R., et al. (2016). Imaging individual protein aggregates to follow aggregation and determine the role of aggregates in neurodegenerative disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(2), 297-304.
- Zhang, X. F., et al. (2010). Fluorescent and triplet state photoactive J-type phthalocyanine nano assemblies: Controlled formation and photosensitizing properties. Dyes and Pigments, 86(2), 143-150.
- Foderà, V., et al. (2023). Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently. Nanoscale, 15(15), 7046-7055.
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Advanced Cell Diagnostics. (n.d.). High Background, In Situ Hybridization. Retrieved from [Link]
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- Toprakcioglu, Z., et al. (2019). Label-Free Analysis of Protein Aggregation and Phase Behavior. ACS Nano, 13(12), 13896-13905.
- St-Pierre, M., & Shrier, A. (2021). Physiology, Action Potential. In StatPearls.
- Thomas, M. S., et al. (2010). Kinetics of bacterial fluorescence staining with 3,3'-diethylthiacyanine. Langmuir, 26(12), 9756-9765.
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TeachMePhysiology. (2023). The Action Potential. Retrieved from [Link]
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Khan Academy. (n.d.). Neuron action potential mechanism. Retrieved from [Link]
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Kim, J. H., et al. (2021). Cytotoxicity of PM2.5 and Res on human DP cells. ResearchGate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Weak Fluorescence Signals with 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5))
Welcome to the technical support guide for 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5)). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this near-infrared (NIR) fluorescent dye in their experiments. DiSC2(5) is a versatile carbocyanine dye commonly employed to study membrane potential and for visualizing cells and tissues.[1] However, achieving a robust and consistent fluorescence signal can sometimes be challenging.
This guide provides in-depth troubleshooting in a user-friendly question-and-answer format, explaining the scientific principles behind the experimental choices to ensure you can confidently address and resolve issues of weak fluorescence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DiSC2(5) fluorescence signal is very weak or non-existent. What are the most common initial checks I should perform?
A1: A weak or absent signal is a frequent issue that can often be resolved by systematically checking a few key parameters.
-
Confirm Spectral Compatibility: First, ensure your instrument's excitation source and emission filters are correctly aligned with the spectral properties of DiSC2(5). The maximal excitation (λex) is approximately 649-651 nm, and the maximal emission (λem) is around 671 nm.[1][2] Using incorrect filter sets is a primary cause of poor signal detection.
-
Verify Dye Integrity and Storage: DiSC2(5) is a dark solid that should be protected from light and moisture.[1] It is typically stored at 4°C for short-term use and -20°C for long-term stability.[1][3][4] Improper storage can lead to degradation of the dye. It is also sensitive to photobleaching, so minimize its exposure to light during storage and experimental procedures.[1][5][6]
-
Check Solution Preparation: DiSC2(5) is soluble in dimethyl sulfoxide (DMSO) or methanol (MeOH).[1][3][4] Ensure you are using a high-purity, anhydrous solvent to prepare your stock solution. The presence of water can affect the dye's stability and fluorescence. Stock solutions in anhydrous DMSO should be stored desiccated at -20°C.[3]
Q2: I've confirmed my instrument settings and dye handling are correct, but the signal is still weak. Could the dye concentration be the issue?
A2: Yes, dye concentration is a critical factor. Both insufficient and excessive concentrations can lead to a weak signal.
-
Suboptimal Concentration: The working concentration of DiSC2(5) can vary significantly depending on the application and cell type. A typical starting point for cell staining is in the low micromolar (µM) range. It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific experimental setup.[7][8][9]
-
Concentration Quenching: At high concentrations, DiSC2(5) can form non-fluorescent dimers or aggregates, a phenomenon known as self-quenching.[10] This leads to a decrease in the overall fluorescence intensity. If you suspect this is the issue, try diluting your staining solution.
| Parameter | Recommended Range | Notes |
| Stock Solution | 1-5 mM in anhydrous DMSO or MeOH | Store at -20°C, protected from light and moisture. |
| Working Concentration | 10 nM - 5 µM | Highly dependent on cell type and application. Titration is essential. |
Advanced Troubleshooting
Q3: I've optimized the dye concentration, but my fluorescence signal remains weak. What other experimental factors could be at play?
A3: Several other factors related to your experimental conditions can significantly impact the fluorescence signal of DiSC2(5).
-
Solvent and Environmental Effects: The fluorescence properties of cyanine dyes like DiSC2(5) can be highly sensitive to the polarity of their environment.[11][12][13][14][15] Changes in the solvent or the binding environment (e.g., binding to different cellular components) can alter the fluorescence quantum yield. For instance, the fluorescence of DiSC2(5) is known to be influenced by interactions with DNA and membranes.[3][10][16] Ensure your staining buffer is consistent and appropriate for your experiment.
-
Photobleaching: DiSC2(5) is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][5][6][17][18][19]
-
Quenching: Quenching refers to any process that decreases the fluorescence intensity. This can be caused by interactions with other molecules in the sample (e.g., certain ions or molecular oxygen).[5] Ensure your experimental medium is free of known quenching agents.
Experimental Workflow for Troubleshooting Weak DiSC2(5) Signal
Caption: A logical workflow for troubleshooting weak DiSC2(5) fluorescence signals.
Q4: My application involves measuring membrane potential. How does this affect the fluorescence of DiSC2(5)?
A4: DiSC2(5) is a potentiometric dye, meaning its fluorescence is dependent on the membrane potential of the cell.[1][2] The dye is cationic and will accumulate in cells with a more negative membrane potential (hyperpolarized). This accumulation can lead to self-quenching, resulting in a decrease in fluorescence. Conversely, as the membrane depolarizes, the dye is released from the cell, leading to a decrease in quenching and an increase in fluorescence. Therefore, a "weak" signal might accurately reflect a hyperpolarized state. It is crucial to use appropriate controls, such as cells treated with a depolarizing agent like valinomycin, to validate your experimental system.[20]
Experimental Protocols
General Staining Protocol for Adherent Cells
-
Cell Preparation: Culture cells on coverslips or in an appropriate imaging dish.
-
Staining Solution Preparation: Prepare a working solution of DiSC2(5) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired final concentration. Pre-warm the staining solution to 37°C.
-
Staining: Remove the culture medium from the cells and gently wash once with pre-warmed buffer. Add the pre-warmed DiSC2(5) staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[21][22]
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed buffer.
-
Imaging: Add fresh, pre-warmed buffer or a suitable imaging medium to the cells and proceed with fluorescence imaging.
Note: This is a general protocol and may require optimization for your specific cell type and experimental conditions.
Alternative Dyes
If you continue to experience issues with DiSC2(5) after thorough troubleshooting, you may consider alternative fluorescent dyes with similar spectral properties or for similar applications.
| Dye | Excitation (nm) | Emission (nm) | Application |
| TO-PRO®-3 | 642 | 661 | High-affinity DNA stain[2] |
| TOTO®-3 | 642 | 660 | High-affinity DNA stain[2] |
| DiD | 644 | 665 | Membrane labeling[23] |
| ATTO™ 647N | ~647 | ~669 | General labeling, alternative to Alexa Fluor® 647[24] |
References
-
Fluorescent dyes that can be used in instruments with lasers providing excitation at wavelengths other than 488 nm. [Link]
-
3,3'-Diethylthiatricarbocyanine iodide. PubChem. [Link]
-
Is there a fluorescent dye that I can use in place of DiSC3(5)? ResearchGate. [Link]
-
Absorption spectra of DiSC 2 (5) with DNA of a) 0, b) 1, c) 5, d) 20 and e) 100 times of the dye (molar ratio). ResearchGate. [Link]
-
Biotium Disc2(5) 40041 w/ Free Shipping. LabPlanet. [Link]
-
Stains. [Link]
-
The relation between dicarbocyanine dye fluorescence and the membrane potential of human red blood cells set at varying Donnan equilibria. PubMed. [Link]
-
The Fluorescence Signal is Too Low. Immudex. [Link]
-
The Fading. [Link]
-
DISC2(5) (3,3'-DIETHYLTHIADICARBOCYANINE, IODIDE), 50mg. Dutscher. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Effects of Solvents on Fluorescence of Biological Dyes. Hackaday.io. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. [Link]
-
Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC. [Link]
-
Membrane potential fluorescence assay with DisC2(3) during 2,4-D... ResearchGate. [Link]
-
My material is 'photobleaching' in fluorescence microscope. What does this mean? ResearchGate. [Link]
-
Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. PMC. [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. Journal Repository. [Link]
-
Cell Biology and Bioimaging Core Staining Protocols. [Link]
-
Photobleaching. Wikipedia. [Link]
-
Protocols. StainsFile. [Link]
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- 3. biotium.com [biotium.com]
- 4. thomassci.com [thomassci.com]
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- 8. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. The relation between dicarbocyanine dye fluorescence and the membrane potential of human red blood cells set at varying Donnan equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 12. Effects of Solvents on Fluorescence of Biological Dyes | Details | Hackaday.io [hackaday.io]
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- 14. Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting High Background Fluorescence with 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5))
Welcome to our dedicated technical support guide for resolving challenges associated with 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5)), a lipophilic cationic dye widely used for measuring membrane potential. High background fluorescence is a common yet surmountable issue that can obscure specific signals and compromise data integrity. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to ensure you achieve clear, reproducible results.
Understanding the Source of High Background Fluorescence
This compound (DiSC₂(5)) is a fluorescent probe that accumulates in cells with polarized membranes. Its fluorescence is highly dependent on the membrane potential. However, non-specific binding, dye aggregation, and suboptimal experimental conditions can all contribute to elevated background signals, masking the true membrane potential-dependent fluorescence changes.[1][2]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve the root causes of high background fluorescence in your experiments involving DiSC₂(5).
Issue 1: Consistently High Background Fluorescence Across All Samples
If you are observing a uniformly high background signal in both your control and experimental samples, the issue likely lies with the dye preparation, buffer composition, or instrument settings.
| Potential Cause & Explanation | Troubleshooting Step | Expected Outcome |
| Dye Aggregation: DiSC₂(5), like other cyanine dyes, can form aggregates in aqueous solutions, especially at high concentrations.[3][4] These aggregates can be highly fluorescent and bind non-specifically to cellular and non-cellular surfaces. | 1. Prepare Fresh Dye Stock: Always prepare a fresh stock solution of DiSC₂(5) in a high-quality, anhydrous solvent like DMSO or Methanol before each experiment.[5][6] 2. Optimize Working Concentration: Titrate the dye concentration to find the lowest effective concentration that still provides a robust signal.[7] 3. Vortex Thoroughly: Ensure the dye is completely dissolved in the buffer by vortexing immediately before adding it to your cells. | A significant reduction in background fluorescence and a clearer distinction between polarized and depolarized cell populations. |
| Incompatible Buffer: The composition of your experimental buffer can influence dye solubility and non-specific binding. Components like phenol red or riboflavin in cell culture media can contribute to background fluorescence.[8] | 1. Use a Simple Saline Buffer: Whenever possible, use a simple buffer like Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) for staining. 2. Avoid Serum: If your protocol allows, remove serum from the media during the staining and measurement steps, as serum proteins can bind to the dye. | Lower background signal and improved signal-to-noise ratio. |
| Suboptimal Instrument Settings: Incorrect settings on your fluorometer, flow cytometer, or microscope can amplify background noise.[7] | 1. Adjust Gain/Voltage: Lower the photomultiplier tube (PMT) voltage or gain to reduce signal amplification. 2. Optimize Filter Sets: Ensure you are using the appropriate excitation and emission filters for DiSC₂(5). The free dye has an absorption maximum around 646 nm.[5][6] | A decrease in the overall fluorescence intensity of the background, allowing the specific signal to become more prominent. |
Issue 2: High Background Fluorescence Specifically in Negative Controls
When your negative control (e.g., untreated cells) shows unexpectedly high fluorescence, it suggests a problem with cell health or the baseline staining procedure.
| Potential Cause & Explanation | Troubleshooting Step | Expected Outcome |
| Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with the DiSC₂(5) signal.[7] | 1. Include an Unstained Control: Always run an unstained cell sample to determine the baseline autofluorescence of your cells. 2. Spectral Unmixing: If available on your instrument, use spectral unmixing to separate the DiSC₂(5) signal from the autofluorescence spectrum. | Accurate quantification of the DiSC₂(5)-specific signal by subtracting the autofluorescence background. |
| Dye Overloading: Incubating cells with a high concentration of DiSC₂(5) for an extended period can lead to excessive dye uptake and non-specific binding.[7] | 1. Optimize Incubation Time: Reduce the incubation time to the minimum required to achieve stable staining. This is typically between 15 and 60 minutes.[9] 2. Perform a Time-Course Experiment: Evaluate the fluorescence intensity at different time points to identify the optimal incubation period. | A clearer signal with reduced non-specific staining. |
| Poor Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability, leading to increased and uncontrolled dye uptake. | 1. Assess Cell Viability: Use a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from your analysis. 2. Ensure Proper Cell Culture Conditions: Maintain optimal cell culture conditions to ensure the health of your cells before the experiment. | Gating on the live cell population will provide a more accurate measurement of membrane potential in healthy cells. |
| Non-Specific Binding to Cell Surface: Cyanine dyes can sometimes bind non-specifically to certain cell types, like monocytes and macrophages.[10] | 1. Increase Wash Steps: After incubation, wash the cells multiple times with buffer to remove unbound dye.[11][12][13] 2. Blocking Steps: Consider pre-incubating cells with a blocking buffer containing a protein like BSA to reduce non-specific binding sites.[13] | Reduced background fluorescence from non-specific surface binding. |
Experimental Workflow: Optimizing DiSC₂(5) Staining
The following diagram outlines a systematic approach to optimizing your DiSC₂(5) staining protocol to minimize background fluorescence.
Caption: A step-by-step workflow for optimizing DiSC₂(5) staining to minimize background.
Frequently Asked Questions (FAQs)
Q1: Can I use DiSC₂(5) in media containing phenol red?
A1: It is strongly recommended to avoid using media containing phenol red, as its spectral properties can overlap with those of DiSC₂(5), potentially increasing background fluorescence and interfering with signal detection.[8] Use a phenol red-free medium or a simple saline buffer for your experiments.
Q2: How should I store my DiSC₂(5) stock solution?
A2: Prepare small aliquots of the DiSC₂(5) stock solution in an anhydrous solvent like DMSO and store them at 4°C, protected from light.[5][6] For longer-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles, as this can lead to dye degradation and aggregation.
Q3: My signal is too low after troubleshooting for high background. What should I do?
A3: If your signal is too low after optimizing for background, you can try slightly increasing the dye concentration or the incubation time. However, be mindful that this may also increase the background signal. It is a balance that needs to be empirically determined for your specific cell type and experimental conditions. Also, ensure your instrument settings are optimized for detecting the DiSC₂(5) signal.
Q4: Is DiSC₂(5) compatible with other fluorescent dyes?
A4: Yes, DiSC₂(5) can be used in multiplex assays with other fluorescent probes, provided their spectral properties do not significantly overlap. Always check the excitation and emission spectra of all dyes in your panel to avoid spectral bleed-through. You may need to use compensation controls if there is some spectral overlap.
Q5: What is a suitable positive control for DiSC₂(5) experiments?
A5: A common positive control for inducing membrane depolarization is a high concentration of potassium chloride (KCl), which depolarizes the plasma membrane. Another option is to use a protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone), which dissipates the mitochondrial membrane potential.
Protocol: Standard DiSC₂(5) Staining for Suspension Cells by Flow Cytometry
This protocol provides a starting point for staining suspension cells with DiSC₂(5). It is crucial to optimize the dye concentration and incubation time for your specific cell type.[9][14][15]
Materials:
-
DiSC₂(5) powder
-
Phenol red-free HBSS or other suitable buffer
-
Suspension cells in culture
-
Positive control (e.g., 50 µM CCCP)
-
Negative control (e.g., vehicle-treated cells)
-
Flow cytometer
Procedure:
-
Prepare a 1 mM DiSC₂(5) stock solution: Dissolve the DiSC₂(5) powder in anhydrous DMSO or Methanol.
-
Harvest and wash cells: Centrifuge your cells and wash them once with phenol red-free HBSS.
-
Resuspend cells: Resuspend the cell pellet in phenol red-free HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Prepare working solution: Dilute the 1 mM DiSC₂(5) stock solution in HBSS to the desired final concentration (start with a titration).
-
Stain cells: Add the DiSC₂(5) working solution to the cell suspension.
-
Incubate: Incubate the cells at 37°C for 15-60 minutes, protected from light.[9]
-
Add controls (optional): For positive controls, add the depolarizing agent (e.g., CCCP) during the last 5-10 minutes of incubation.
-
Acquire data: Analyze the cells immediately on a flow cytometer using the appropriate filter set. It is generally recommended not to wash the cells after staining, as the dye is lipophilic and washing may remove it from the membrane.
References
-
ResearchGate. (n.d.). Absorption spectra of DiSC 2 (5) with DNA of a) 0, b) 1, c) 5, d) 20 and e) 100 times of the dye (molar ratio). Retrieved from [Link]
-
LabPlanet. (n.d.). Biotium Disc2(5) 40041 w/ Free Shipping. Retrieved from [Link]
-
Dabos. (n.d.). DISC2(5) - 40041, 50 mg. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol overview for optimizing staining conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. Retrieved from [Link]
-
ibidi. (n.d.). Background Fluorescence - FAQ. Retrieved from [Link]
-
National Institutes of Health. (2022). Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Hidden specificity in an apparently non-specific RNA-binding protein. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]
-
PubMed. (n.d.). Large-scale co-aggregation of fluorescent lipid probes with cell surface proteins. Retrieved from [Link]
-
University of Chicago. (n.d.). Flow Basics 2.2: Optimizing the Staining Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Aggregation of dye molecules and its influence on the spectral luminescent properties of solutions. Retrieved from [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
McGovern Medical School - UTHealth Houston. (n.d.). Dye-mediated Binding. Retrieved from [Link]
-
National Institutes of Health. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Retrieved from [Link]
-
YouTube. (2022, June 28). Fluorescent nucleic acid stains & fluorescence basics. Retrieved from [Link]
Sources
- 1. Hidden specificity in an apparently non-specific RNA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. thomassci.com [thomassci.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ibidi.com [ibidi.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. arp1.com [arp1.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5))
Welcome to the technical support guide for 3,3'-Diethylthiadicarbocyanine Iodide, a lipophilic cationic fluorescent dye widely used for measuring membrane potential in various biological systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DiSC2(5) and to troubleshoot common experimental challenges.
The core principle behind DiSC2(5) is its response to the electrochemical gradient across a polarized membrane. The dye partitions into the lipid bilayer of energized cells or organelles, such as mitochondria. As it accumulates, its concentration increases, leading to the formation of non-fluorescent aggregates (H-aggregates). This process, known as aggregation-dependent quenching, results in a decrease in the overall fluorescence signal. Consequently, events that cause membrane depolarization will inhibit dye accumulation, leading to disaggregation and an increase in fluorescence. Conversely, hyperpolarization enhances dye uptake and quenching.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, mechanism, and handling of DiSC2(5).
Q1: What is the primary mechanism of DiSC2(5) for measuring membrane potential?
A1: DiSC2(5) is a cationic, lipophilic dye that accumulates in cells and organelles with a negative-inside membrane potential (e.g., the mitochondrial matrix or the cytoplasm of bacteria). Driven by this potential, the dye's concentration inside the membrane increases significantly. At these high local concentrations, the dye molecules stack together to form H-aggregates. This aggregation process leads to a phenomenon called self-quenching, where the fluorescence of the dye is dramatically reduced. A decrease in membrane potential (depolarization) prevents this accumulation, causing the dye to remain in its monomeric, fluorescent state in the buffer or at low membrane concentrations, thus increasing the measured fluorescence.
Q2: What are the recommended excitation and emission wavelengths for DiSC2(5)?
A2: The spectral properties of DiSC2(5) can be influenced by its environment (e.g., solvent, binding to membranes or DNA). However, general recommendations are provided in the table below. It is always best practice to confirm the optimal settings on your specific instrument.
| State | Excitation (Absorbance Max, λ_Abs_) | Emission (λ_Em_) |
| Free Dye (in buffer) | ~646 nm[1][2] | ~668 nm |
| Membrane-Bound | Varies (slight blue shift) | Varies |
Note: Always consult the datasheet from your specific supplier as batches can have minor variations.
Q3: How should I prepare and store DiSC2(5) stock solutions?
A3: Proper preparation and storage are critical for reproducible results.
-
Solvent: DiSC2(5) is soluble in high-quality, anhydrous dimethyl sulfoxide (DMSO) or methanol (MeOH)[1][2]. DMSO is generally preferred for cell-based assays.
-
Stock Concentration: Prepare a high-concentration stock solution, typically 1-5 mM. This minimizes the volume of solvent added to your experimental buffer, which can have off-target effects.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture[3][4]. The dye is photolabile, and repeated exposure to light should be avoided[5]. Aliquoting the stock solution into smaller, single-use vials is highly recommended to prevent degradation from repeated freeze-thaw cycles.
Q4: Can DiSC2(5) interact with other cellular components?
A4: Yes. Beyond its primary use as a membrane potential probe, DiSC2(5) is known to bind to DNA and RNA, which can alter its spectral properties and potentially complicate the interpretation of results[1][6][7]. This is a critical consideration in experiments where membrane integrity is compromised or in assays involving nucleic acid interactions.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific issues encountered during your experiments.
Problem 1: High and Unstable Background Fluorescence
Question: My baseline fluorescence is very high before adding my cells or test compound, and the signal is noisy. What's happening?
Answer: This issue typically points to dye precipitation or aggregation in the assay buffer.
Probable Causes & Solutions:
-
Dye Concentration is Too High: The most common cause is exceeding the critical concentration at which DiSC2(5) self-aggregates and precipitates in aqueous buffer.
-
Solution: Perform a concentration titration to find the optimal working concentration for your specific cell type and density. Start with a low concentration (e.g., 0.1-0.5 µM) and increase incrementally. The ideal concentration is the highest one that provides a stable, low baseline fluorescence before quenching by energized cells.
-
-
Poor Dye Solubility in Buffer: Adding the DMSO stock directly to the buffer without adequate mixing can cause localized high concentrations, leading to precipitation.
-
Solution: Add the dye stock to your buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. Pre-warming the buffer to the experimental temperature (e.g., 37°C) can also aid solubility.
-
-
Buffer Incompatibility: Certain buffer components can reduce the solubility of the dye.
-
Solution: Ensure your buffer is free of precipitates. If you suspect an incompatibility, test the dye's stability in a simplified buffer (e.g., HEPES-buffered saline) and progressively add back components to identify the problematic agent.
-
Problem 2: Weak or No Quenching Signal Upon Cell Addition
Question: I've added my cells to the dye solution, but I don't see the expected decrease in fluorescence. What could be wrong?
Answer: This indicates that the dye is not accumulating within the cells, which is necessary for quenching to occur.
Probable Causes & Solutions:
-
Low Cell Viability / Depolarized Cells: The primary driver for dye accumulation is a healthy membrane potential. Dead or unhealthy cells have depolarized membranes and will not accumulate the dye.
-
Solution: Check cell viability using a standard method like Trypan Blue exclusion or a live/dead cell stain. Ensure your cells are handled gently and are in a metabolically active state during the experiment.
-
-
Insufficient Cell Density: If the cell number is too low, the total amount of dye uptake will be insufficient to cause a detectable drop in the overall fluorescence of the solution.
-
Solution: Optimize the cell density for your assay. This is instrument-dependent (e.g., cuvette-based fluorometer vs. plate reader), but a good starting point is often 0.5-2 x 10^6 cells/mL.
-
-
Incorrect Filter Sets: Using incorrect excitation or emission filters will result in poor signal detection.
-
Solution: Verify that your instrument's filter set or monochromator settings are correctly configured for DiSC2(5)'s spectral properties (see FAQ A2).
-
Diagram: Troubleshooting Workflow for DiSC2(5) Assays
Caption: A decision tree for troubleshooting common DiSC2(5) experimental issues.
Problem 3: Signal Drifts or is Unstable After Quenching
Question: After my cells have quenched the signal, the fluorescence baseline is not stable. It either drifts upwards or is very noisy. Why?
Answer: This instability can be caused by photobleaching, dye leakage, or declining cell health over the course of the measurement.
Probable Causes & Solutions:
-
Photobleaching: DiSC2(5), like many cyanine dyes, is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore[5][8][9]. Continuous exposure to high-intensity excitation light will destroy the dye molecules, leading to a perceived increase in fluorescence as the non-fluorescent aggregates are broken down.
-
Solution: Minimize the exposure of the sample to the excitation light. Reduce the light intensity, decrease the exposure time, and use intermittent readings rather than continuous monitoring if possible. The inclusion of antifade reagents in the buffer can sometimes help, but their compatibility must be tested[9].
-
-
Dye Leakage or Efflux: Some cell types actively pump out cationic dyes via efflux pumps (e.g., multidrug resistance transporters). This would cause a gradual increase in fluorescence as the dye moves from the quenched state inside the cell to the fluorescent state in the buffer.
-
Solution: If efflux is suspected, you can test this by using known inhibitors of common efflux pumps relevant to your cell type.
-
-
Cytotoxicity: At higher concentrations or over long incubation times, DiSC2(5) can be toxic to cells, leading to membrane depolarization and cell death. This would manifest as a slow, steady increase in fluorescence as the cells lose their ability to maintain a membrane potential and retain the dye.
-
Solution: Use the lowest effective dye concentration and minimize the duration of the experiment. Perform a time-course experiment to determine the window in which the cells remain healthy and the signal is stable.
-
Part 3: Experimental Protocol and Data Presentation
General Protocol: Measuring Membrane Potential Changes
This protocol provides a general workflow. Optimization of dye concentration, cell density, and incubation times is essential for each specific cell type and experimental setup.
-
Cell Preparation: Harvest cells and resuspend them in a suitable physiological buffer (e.g., HBSS or a HEPES-based buffer) at the pre-determined optimal density.
-
Dye Loading:
-
Prepare the DiSC2(5) working solution by diluting the DMSO stock into the assay buffer. Ensure vigorous mixing.
-
Add the cell suspension to the dye solution (or vice-versa) to achieve the final desired concentrations.
-
Incubate at the appropriate temperature (e.g., 37°C) in the dark to allow the cells to equilibrate and quench the dye's fluorescence. Monitor the fluorescence until a stable, quenched baseline is achieved (typically 5-15 minutes).
-
-
Baseline Measurement: Record the stable baseline fluorescence for 1-2 minutes.
-
Compound Addition: Add your test compound (e.g., a potential ionophore, metabolic inhibitor, or drug candidate). For a positive control that induces depolarization, use a protonophore like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or a K+/H+ ionophore like nigericin.
-
Signal Measurement: Record the change in fluorescence over time until the response reaches a plateau or the desired endpoint. An increase in fluorescence indicates depolarization.
-
Data Normalization: Express the fluorescence changes relative to the initial baseline. Often, the maximal depolarization signal (e.g., from adding FCCP at the end of the experiment) is used to normalize the data as 100% depolarization.
Diagram: DiSC2(5) Mechanism of Action
Caption: Mechanism of DiSC2(5) fluorescence quenching and de-quenching.
References
-
Effects of DNA on the optical properties of cyanine dyes. ResearchGate. [Link]
-
Biotium Disc2(5) 40041 w/ Free Shipping. LabPlanet. [Link]
-
DISC2(5) - 40041, 50 mg Product Page. Dabos. [Link]
-
3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. National Institutes of Health (NIH). [Link]
-
Model of three adjacent H-dimers of DiSC2(5) bound to double-helical DNA. ResearchGate. [Link]
-
Photobleaching. ResearchGate. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Aggregation distributions on cells determined by photobleaching image correlation spectroscopy. National Institutes of Health (NIH). [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. PubMed. [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. thomassci.com [thomassci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adipogen.com [adipogen.com]
- 5. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3,3 -Diethylthiacarbocyanine iodide Dye content 95 905-97-5 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio with 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5))
Welcome to the technical support guide for 3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5)), a versatile fluorescent dye for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your experiments for a high signal-to-noise ratio.
Understanding DiSC2(5): Mechanism and Key Considerations
This compound is a carbocyanine dye widely used for various applications, including labeling nucleic acids and measuring membrane potential.[1][2] Its fluorescence is highly sensitive to its environment, a property that is leveraged in many experimental designs.[3] A critical aspect of working with DiSC2(5) is its tendency to form non-fluorescent H-aggregates and fluorescent J-aggregates at high concentrations or in aqueous solutions, which can significantly impact experimental outcomes.[4][5][6][7][8] Understanding and controlling this aggregation is key to achieving a high signal-to-noise ratio.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with DiSC2(5) in a question-and-answer format.
Question 1: Why is my DiSC2(5) signal weak or absent?
Possible Causes and Solutions:
-
Suboptimal Dye Concentration:
-
Explanation: Using a concentration that is too low will result in a weak signal. Conversely, a concentration that is too high can lead to aggregation-induced quenching.[4][7]
-
Solution: Perform a concentration titration to determine the optimal working concentration for your specific cell type and application. Start with a range of 0.1 µM to 10 µM.
-
-
Incorrect Filter Sets:
-
Explanation: DiSC2(5) has specific excitation and emission maxima that require appropriate filter sets for detection. The free dye has an absorption maximum of approximately 646-655 nm.[1][9]
-
Solution: Use a filter set that is optimized for the spectral properties of DiSC2(5). A standard Cy5 filter set is often a good starting point. Always check the spectral properties of your specific lot of dye.
-
-
Photobleaching:
-
Explanation: Like many fluorescent dyes, DiSC2(5) is susceptible to photobleaching, especially with prolonged exposure to excitation light.
-
Solution: Minimize the exposure of your stained samples to light. Use an anti-fade mounting medium for microscopy. Acquire images using the lowest possible laser power and shortest exposure time that still provides a detectable signal.
-
-
Cell Health and Viability:
-
Explanation: For applications measuring membrane potential, a weak signal might indicate that the cells are depolarized or not viable.
-
Solution: Ensure your cells are healthy and viable before and during the experiment. Use a viability dye to exclude dead cells from your analysis.
-
Question 2: I'm observing high background fluorescence. How can I reduce it?
Possible Causes and Solutions:
-
Excess Dye and Non-specific Binding:
-
Explanation: Inadequate washing after staining can leave residual dye in the solution, contributing to high background. The dye can also bind non-specifically to cellular components or extracellular matrix.[]
-
Solution: Optimize your washing steps. Increase the number of washes and the volume of washing buffer. Consider adding a blocking agent like BSA to your staining buffer to reduce non-specific binding.
-
-
Dye Aggregation:
-
Explanation: Aggregates of DiSC2(5) can form in the staining solution and adhere to surfaces, leading to fluorescent artifacts.[4][5][6][7]
-
Solution: Prepare fresh DiSC2(5) working solutions from a high-quality DMSO stock for each experiment. Avoid using aqueous buffers to make stock solutions. Briefly vortex the working solution before adding it to your samples.
-
-
Autofluorescence:
-
Explanation: Some cell types or culture media exhibit intrinsic fluorescence that can interfere with the DiSC2(5) signal.
-
Solution: Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a dye with a longer emission wavelength or spectral unmixing techniques if your imaging system supports it.
-
Question 3: My results are not reproducible. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Staining Protocol:
-
Explanation: Minor variations in incubation time, temperature, and dye concentration can lead to significant differences in staining intensity.
-
Solution: Standardize your staining protocol and adhere to it strictly for all experiments. Prepare a master mix of the staining solution to ensure consistency across samples.
-
-
Dye Stock Degradation:
-
Variability in Cell Health or Density:
-
Explanation: Changes in cell confluence or physiological state can affect membrane potential and, consequently, DiSC2(5) staining.
-
Solution: Use cells from the same passage number and ensure consistent cell seeding density and culture conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing a DiSC2(5) stock solution? A1: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing DiSC2(5) stock solutions.[1][2] The dye is poorly soluble in water, and using aqueous buffers for stock solutions can lead to precipitation and aggregation.[4][7]
Q2: How should I store my DiSC2(5) stock solution? A2: Store the DMSO stock solution at 4°C, protected from light.[1][2] For long-term storage, aliquoting the stock solution and storing it at -20°C is recommended to minimize freeze-thaw cycles.
Q3: Can I use DiSC2(5) for fixed cells? A3: DiSC2(5) is primarily used for live-cell applications, especially for measuring membrane potential, as its accumulation is dependent on an active membrane potential. Fixation will disrupt the cell membrane and dissipate the membrane potential, making the dye unsuitable for this purpose in fixed cells.
Q4: What are the typical excitation and emission wavelengths for DiSC2(5)? A4: The free dye in buffer has an absorption maximum around 646 nm.[1][2] When bound to dsDNA, the absorption maximum shifts to approximately 586 nm.[1][2] The emission maximum is typically in the far-red region of the spectrum. It is crucial to consult the manufacturer's data sheet for the specific spectral properties of your dye lot.
Q5: How does DiSC2(5) work for measuring membrane potential? A5: DiSC2(5) is a cationic dye that accumulates in cells with a negative inside membrane potential.[11][12] This accumulation leads to self-quenching of the dye's fluorescence. When the cell membrane depolarizes, the dye is released into the extracellular medium, resulting in an increase in fluorescence (de-quenching).[12]
Experimental Protocols
Protocol 1: General Staining of Live Cells with DiSC2(5) for Fluorescence Microscopy
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluence.
-
Ensure the cells are healthy and free of contamination.
-
-
Staining Solution Preparation:
-
Prepare a 1 to 10 mM stock solution of DiSC2(5) in high-quality DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (typically 0.1-5 µM). It is critical to perform a concentration titration to find the optimal concentration for your specific cell type.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the DiSC2(5) staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with a pre-warmed buffer to remove excess dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., a Cy5 filter set).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Measuring Changes in Membrane Potential using Flow Cytometry
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer.[13]
-
-
Baseline Fluorescence Measurement:
-
Add DiSC2(5) to the cell suspension at the predetermined optimal concentration.
-
Incubate for 5-10 minutes at room temperature, protected from light, to allow the dye to equilibrate and quench.
-
Acquire baseline fluorescence data on a flow cytometer using the appropriate laser and emission filters.
-
-
Inducing Depolarization:
-
Add your stimulus of interest (e.g., a high concentration of KCl or a specific ionophore) to the cell suspension.
-
Continue to acquire data immediately after adding the stimulus to monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the change in fluorescence intensity over time. Compare the fluorescence of the treated cells to that of the untreated control cells.
-
Data Presentation
Table 1: Recommended Filter Sets for DiSC2(5) Imaging
| Microscope Component | Specification | Rationale |
| Excitation Filter | 620/60 nm | To efficiently excite DiSC2(5) near its absorption maximum. |
| Dichroic Mirror | 660 nm | To separate the excitation and emission light paths effectively. |
| Emission Filter | 700/75 nm | To capture the peak emission of DiSC2(5) while minimizing background. |
Note: These are general recommendations. Optimal filter sets may vary depending on the specific instrumentation and experimental setup.
Visualizations
Mechanism of DiSC2(5) in Membrane Potential Measurement
Caption: Mechanism of DiSC2(5) for membrane potential sensing.
Experimental Workflow for Flow Cytometry
Caption: Troubleshooting decision tree for weak DiSC2(5) signal.
References
- Wang, Y., Wang, R., et al. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry.
- Wang, Y., Wang, R., et al. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. Semantic Scholar.
- Tobata, H., & Sagawa, T. (n.d.). Specific excitonic interactions in the aggregates of hyaluronic acid and cyanine dyes with different length of methine group. Photochemical & Photobiological Sciences - RSC Publishing.
- DiSC2(5) (High Purity). (n.d.). Biotium.
- Wan, Y. (2018). π-Stacked and unstacked aggregate formation of 3,3'-diethylthiatricarbocyanine iodide, a near-infrared dye. Hokkaido University Collection of Scholarly and Academic Papers.
- (a) 3,3′-Diethylthiadicarbocyanine iodide (DiSC2(5)). (b) Model of three adjacent H-dimers of DiSC2(5) bound to double-helical DNA. (n.d.).
- Flow cytometry protocols. (n.d.). Thermo Fisher Scientific.
- Te-Chen, T., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. PubMed Central.
- Buttress, J. A., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv.
- DiSC2(3) [3,3-Diethylthiacarbocyanine iodide]. (n.d.).
- 3,3 -Diethylthiadicarbocyanine iodide Dye content 98 514-73-8. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). PhotochemCAD.
- DiSC2(5) (3, 3'-diethylthiadicarboCyanine, iodide) 50mg. (n.d.). Thomas Scientific.
- Rhodamine Staining Tips for Reliable Cell Imaging. (n.d.). BOC Sciences.
Sources
- 1. biotium.com [biotium.com]
- 2. thomassci.com [thomassci.com]
- 3. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 4. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. PhotochemCAD | this compound [photochemcad.com]
- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. research.pasteur.fr [research.pasteur.fr]
Technical Support Center: 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5)) Fluorescence
Welcome to the technical support resource for researchers utilizing the fluorescent probe 3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5)). This guide is designed to provide in-depth, field-proven insights into the experimental use of DiSC2(5), with a special focus on understanding and troubleshooting the influence of pH on its fluorescent properties. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring the integrity and reproducibility of your results.
Core Concept: Is DiSC2(5) Fluorescence pH-Sensitive?
A primary concern for any fluorescence-based assay is the stability of the probe's signal in response to changes in the chemical environment, particularly pH. For cyanine dyes, the family to which DiSC2(5) belongs, there is no universal rule for pH sensitivity. While some cyanine dyes are engineered with specific functional groups that undergo protonation or deprotonation, leading to predictable changes in fluorescence, many, including DiSC2(5), are generally considered to have a fluorescence intensity that is stable across a broad, physiologically relevant pH range (approximately pH 3.5 to 8.5) when the dye is in its monomeric, unbound state.[1]
However, this does not mean that pH is an irrelevant parameter in your experiments. The fluorescence of DiSC2(5) is exquisitely sensitive to its immediate microenvironment. Therefore, pH can exert a powerful indirect influence on the dye's fluorescent output by modulating factors such as:
-
Aggregation State: DiSC2(5) has a strong tendency to form non-fluorescent or weakly fluorescent H-aggregates in aqueous solutions.[2][3] The ionic strength and composition of your buffer, which are related to its pH, can significantly impact the propensity of the dye to aggregate, leading to signal loss that could be mistaken for a direct pH effect.
-
Binding to Target Molecules: The interaction of DiSC2(5) with biological macromolecules like DNA and membranes is the basis of many of its applications.[4][5] The charge and conformation of these target molecules can be pH-dependent, thereby altering the binding affinity and the resulting fluorescence of the dye.
-
Chemical Stability: While generally stable, extreme pH values (highly acidic or alkaline) can lead to the chemical degradation of the dye over time.
This guide will focus on troubleshooting these indirect effects and providing protocols to validate the stability of DiSC2(5) in your specific experimental system.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during experiments with DiSC2(5), with a focus on differentiating true experimental effects from artifacts related to pH and other environmental factors.
Question 1: My fluorescence signal is unexpectedly low or absent after diluting the DiSC2(5) stock into my aqueous buffer. Is this a pH issue?
Answer: While an extreme pH could be a factor, the most common cause of low fluorescence in aqueous buffers is Aggregation-Caused Quenching (ACQ) . DiSC2(5) is prone to forming H-aggregates (face-to-face stacks) in water, which are typically non-emissive.[2][3]
Troubleshooting Steps:
-
Check Dye Concentration: High local concentrations promote aggregation. Ensure your final working concentration is appropriate for your application, typically in the low micromolar to nanomolar range.
-
Review Dilution Protocol: Never dilute DiSC2(5) directly from a high-concentration stock (e.g., in DMSO or methanol) into a large volume of aqueous buffer. This "shock" can cause immediate precipitation and aggregation. See the recommended protocol below for proper dye preparation.
-
Assess Buffer Composition: High ionic strength can sometimes promote aggregation. If you suspect your buffer is the issue, perform a simple control experiment by measuring the fluorescence of DiSC2(5) in your buffer versus a low-salt buffer (e.g., 10 mM Tris) at the same pH.
-
Consider Solvent Effects: DiSC2(5) is more fluorescent and less prone to aggregation in organic solvents like ethanol or methanol.[6] If your experiment allows, a small percentage of organic solvent in the final buffer might help, but be mindful of its potential effects on your biological sample.
Question 2: I observe a change in fluorescence intensity when I add my biological sample (e.g., cells, protein, liposomes) to the dye solution. How can I be sure this is a true binding event and not just a pH change introduced by the sample?
Answer: This is a critical question of experimental control. While a biological sample can slightly alter the bulk pH, the observed fluorescence change is more likely due to the dye binding to components within your sample, leading to fluorescence enhancement. Here's how to dissect the cause:
Experimental Validation Workflow:
Caption: Troubleshooting workflow for fluorescence changes.
By following this logical path, you can systematically eliminate confounding factors and increase confidence that your observed signal is due to the biological process under investigation.
Question 3: My fluorescence signal is decreasing during the course of my experiment, even with a stable sample. What could be the cause?
Answer: This is likely due to photobleaching , the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. While DiSC2(5) has moderate photostability, it is not immune to this effect, especially under intense or prolonged illumination.
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure times for imaging and only illuminate the sample when acquiring data.
-
Use Antifade Reagents: For fixed-cell imaging, incorporate a commercial antifade mounting medium.
-
Control for Photobleaching: Acquire a time-course of a control sample under identical illumination conditions to quantify the rate of photobleaching. This can be used to correct your experimental data if necessary.
Data and Protocols
Table 1: Spectral Properties of Monomeric this compound (DiSC2(5))
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λabs) | ~646 nm | pH 7.5 Buffer | [4] |
| ~655 nm | Ethanol | [7] | |
| Emission Maximum (λem) | ~670 nm | When bound to membranes | [8] |
| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 | Methanol | [9] |
| Fluorescence Quantum Yield (Φ) | Low in water, increases upon binding | Varies with environment |
Note: Spectral properties, especially emission maxima and quantum yield, are highly dependent on the dye's environment. The values provided are for general guidance.
Protocol 1: Preparation of a Working Solution of DiSC2(5) to Minimize Aggregation
This protocol is designed to prevent the formation of non-fluorescent aggregates when preparing aqueous working solutions from an organic stock.
Materials:
-
High-purity this compound solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Your final aqueous experimental buffer (e.g., HEPES, PBS)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Carefully weigh out the DiSC2(5) solid and dissolve it in anhydrous DMSO to create a stock solution of 1-5 mM.
-
Vortex thoroughly until the dye is completely dissolved. The solution should be a clear, dark color.
-
Expert Tip: Store this stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Create an Intermediate Dilution:
-
Dilute the high-concentration stock solution in DMSO or ethanol to an intermediate concentration (e.g., 100 µM).
-
-
Prepare the Final Working Solution:
-
While vortexing the final volume of your aqueous experimental buffer, add the required volume of the intermediate stock solution drop-by-drop.
-
This rapid mixing into a large volume of vortexing buffer is crucial to minimize the formation of aggregates.
-
Causality: By ensuring immediate and rapid dispersion, the dye molecules are less likely to encounter each other at high concentrations in the aqueous environment, thus preventing the π-π stacking that leads to H-aggregate formation.
-
-
Final Check (Optional but Recommended):
-
Centrifuge the final working solution at high speed (e.g., >13,000 x g) for 5-10 minutes to pellet any insoluble aggregates that may have formed.
-
Carefully collect the supernatant for your experiment.
-
Protocol 2: Experimental Validation of DiSC2(5) pH Stability
Perform this control experiment to confirm that the fluorescence of DiSC2(5) is stable in your specific buffer system across the pH range relevant to your experiment.
Materials:
-
DiSC2(5) working solution (prepared as in Protocol 1)
-
A set of your experimental buffers adjusted to different pH values (e.g., pH 5, 6, 7, 8, 9)
-
Fluorometer or fluorescence plate reader
-
pH meter
Procedure:
-
Confirm Buffer pH: Use a calibrated pH meter to confirm the exact pH of each buffer in your series.
-
Prepare Samples: In separate cuvettes or wells of a black microplate, add the same amount of DiSC2(5) working solution to each buffer from your pH series. Ensure the final concentration of the dye is identical in all samples.
-
Equilibrate: Allow the samples to equilibrate for 5-10 minutes at room temperature, protected from light.
-
Measure Fluorescence:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for DiSC2(5) (e.g., Ex: ~640 nm, Em: ~670 nm).
-
Measure the fluorescence intensity for each sample.
-
Self-Validation: Include a "buffer only" blank for each pH value to check for background fluorescence from the buffer components themselves.
-
-
Analyze Data:
-
Subtract the blank reading from each corresponding sample reading.
-
Plot the corrected fluorescence intensity as a function of pH.
-
Expected Result: If DiSC2(5) is stable in your buffer system, you should observe a flat line, indicating that fluorescence intensity does not change significantly across the tested pH range. A significant slope or a sharp drop-off at a particular pH would indicate an indirect effect of pH (e.g., promoting aggregation) or a direct pH sensitivity in your specific buffer.
-
Caption: Aggregation state and its effect on fluorescence.
By understanding the underlying principles of DiSC2(5) behavior and employing these rigorous controls and protocols, you can confidently interpret your fluorescence data and ensure the scientific validity of your research.
References
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Available from [Link][6]
- Lin, H., et al. (2015). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? ACS Chemical Biology, 10(3), 678-682.
- Amersham Biosciences. (2004). PH sensitive cyanine dyes as reactive fluorescent reagents.
- Tanaka, K., et al. (2017). pH-Activatable Cyanine Dyes for Selective Tumor Imaging Using Near-Infrared Fluorescence and Photoacoustic Modalities. ACS Sensors, 2(7), 949-955.
- Lee, K. J., et al. (2012). Reactive Cyanine Fluorescence Dyes Indicating pH Perturbation of Biomolecules. Bulletin of the Korean Chemical Society, 33(11), 3823-3828.
- Grajdoura, A., et al. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Molecules, 16(11), 9479-9491.
-
Taniguchi, M., & Lindsey, J. S. (2018). PhotochemCAD database. Retrieved from [Link]
- Brody, S. S. (1979). Effect of Hydrogen Ion Concentration on the Absorption Spectrum and Fluorescence Life Time of Chloroplasts.
-
Wang, Y., et al. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 42(20), 16867-16873.[2]
- Chen, S., et al. (2013). Fluorescent Intensity of Dye Solutions under Different pH Conditions. Applied Engineering in Agriculture, 29(5), 765-771.
- Owens, E. A., et al. (2013).
- Rittich, B., et al. (2008). Fluorescent Conjugates: pH Stability, Dye-DNA Interaction and Biological Activity. International Journal of Molecular Sciences, 9(9), 1674-1689.
- Buck, S. M., et al. (2012). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 7(6), e38953.
-
Kim, J., et al. (2007). Stark Spectroscopy of Size-Selected Helical H-Aggregates of a Cyanine Dye Templated by Duplex DNA. Effect of Exciton Coupling on Electronic Polarizabilities. The Journal of Physical Chemistry B, 111(46), 13249-13257.[3]
-
PubChem. (n.d.). 3,3'-Diethylthiatricarbocyanine iodide. Retrieved from [Link]
- Kim, H. N., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- Akerman, K. E., & Scott, I. G. (1983). Ionic dependence of membrane potential and glutamate receptor-linked responses in synaptoneurosomes as measured with a cyanine dye, DiS-C2-(5). Neurochemical Research, 8(10), 1245-1256.
- Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging.
-
Reddit. (2023). How do seachems alkalinity and acid buffer measurements work? Retrieved from [Link]
- Dempster, D. N., et al. (1972). Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1479-1496.
Sources
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. scbt.com [scbt.com]
- 8. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 9. PhotochemCAD | 3,3'-Diethylthiatricarbocyanine iodide [photochemcad.com]
common mistakes when using 3,3'-Diethylthiadicarbocyanine iodide
Welcome to the technical support guide for 3,3'-Diethylthiadicarbocyanine Iodide. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols. This guide moves beyond simple instructions to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what are its primary applications?
This compound (CAS 514-73-8), often abbreviated as DTDC or DTDCI, is a synthetic, lipophilic, cationic fluorescent dye belonging to the cyanine family.[1][2] Its chemical structure features a polymethine chain connecting two benzothiazole heterocyclic systems, which is responsible for its strong absorption and fluorescence in the red to near-infrared (NIR) region of the spectrum.[2][3]
Due to these properties, it is highly versatile and used in a range of applications, including:
-
Fluorescent Labeling: As a fluorescent probe for labeling biomolecules.[2]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Like other cationic dyes, it accumulates in mitochondria of healthy cells, driven by the negative membrane potential. A loss of ΔΨm, an early indicator of apoptosis or cellular stress, prevents dye accumulation, leading to a measurable decrease in fluorescence.[6][7][8]
-
Genetic Screening: Used as a dye for rapid genetic analysis.[5]
Q2: What are the key spectral properties of this compound?
The spectral properties of DTDC are highly sensitive to its environment, particularly the solvent. This phenomenon, known as solvatochromism, means the absorption (λ_max) and emission (λ_em) maxima can shift significantly. Furthermore, at high concentrations, especially in aqueous solutions, DTDC molecules can self-associate to form aggregates (dimers, H-aggregates, J-aggregates), which exhibit distinct spectral characteristics compared to the monomeric form.[9][10][11]
| Solvent | Absorption Max (λ_max) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |
| Ethanol | ~656 nm | Not specified | 249,000 cm⁻¹M⁻¹ | 0.35 |
| Methanol | ~650 nm | Not specified | Not specified | Not specified |
| DMSO | ~660 nm | ~680 nm | Not specified | Not specified |
Data compiled from PhotochemCAD and other sources.[12] Values can vary based on concentration and purity.
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical to prevent degradation and ensure experimental consistency.
-
Solvent Choice: DTDC is poorly soluble in water but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO), methanol, or ethanol.[13] High-purity, anhydrous-grade DMSO is recommended for preparing concentrated stock solutions.
-
Preparation: Prepare a concentrated stock solution (e.g., 1-5 mM) in DMSO. To do this, bring the vial of powdered dye to room temperature before opening to prevent moisture condensation. Add the solvent and vortex thoroughly until the dye is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.[14] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[14]
-
Stability: When stored correctly, powdered dye is stable for at least two years.[13][15] Stock solutions in DMSO are typically stable for several months at -20°C.[14] If a retest or expiration date is not provided on the Certificate of Analysis, routine inspection is recommended to ensure performance.[16]
Q4: Is this dye photostable? What precautions should I take?
No, like many cyanine dyes, DTDC is sensitive to light and can undergo photobleaching (irreversible photodegradation) upon prolonged or intense light exposure.[15][17] This is a critical consideration during fluorescence microscopy experiments.
Essential Precautions:
-
Minimize Light Exposure: Protect dye solutions and stained samples from ambient light at all times by using amber vials or wrapping containers in aluminum foil.
-
Reduce Excitation Intensity: During imaging, use the lowest possible laser power or excitation light intensity that provides an adequate signal.
-
Limit Exposure Time: Keep acquisition times as short as possible. Use neutral density filters to attenuate the light source.
-
Use Antifade Reagents: For fixed-cell imaging, consider using a mounting medium containing an antifade reagent to reduce photobleaching.
Q5: Why am I seeing a different color or absorption peak than expected from the literature?
This is a common and important issue stemming from the dye's sensitivity to its environment. The perceived color and measured spectrum are directly linked to the dye's molecular state (monomer vs. aggregate).
-
Aggregation: In aqueous buffers, DTDC tends to form "H-aggregates," which are face-to-face stacks of dye molecules.[11] This aggregation causes a significant blue-shift in the absorption spectrum (absorption at a shorter wavelength) and often leads to fluorescence quenching. The solution may appear more purple than the blue-green of the monomer.
-
Solvent Polarity: As shown in the table above, the polarity of the solvent influences the electronic structure of the dye, causing spectral shifts.[18]
-
Binding to a Target: When DTDC binds to a biological structure, such as the minor groove of a DNA helix or a lipid membrane, its local environment changes dramatically.[19][20] This can disrupt aggregation and lead to a strong enhancement of fluorescence and a shift in the emission wavelength, which is the basis for its use as a probe.
Section 2: Troubleshooting Guide: Common Experimental Problems
Problem 1: Low or No Fluorescence Signal
A weak or absent signal is one of the most frequent issues. The cause can be traced through a logical workflow.
dot
Caption: Workflow for Troubleshooting Low Fluorescence.
-
Possible Cause A: Aggregation-Induced Quenching
-
Causality: At high concentrations in aqueous media, DTDC molecules form non-fluorescent or weakly fluorescent H-aggregates.[9][11] The close proximity of the molecules in these stacks provides a rapid, non-radiative pathway for the excited-state energy to dissipate, thus "quenching" the fluorescence.
-
Solution:
-
Lower the Concentration: The most effective solution is to reduce the final working concentration of the dye. Test a range from 10 nM to 1 µM.
-
Modify Solvent: In some cell-free applications, adding a small percentage of an organic co-solvent like methanol or ethanol can help disrupt aggregation.
-
Use Surfactants: A low concentration of a non-ionic surfactant (e.g., Pluronic F-127) can sometimes help prevent aggregation in aqueous solutions.
-
-
-
Possible Cause B: Photobleaching
-
Causality: The polymethine chain of cyanine dyes is susceptible to photochemical reactions when excited, leading to irreversible destruction of the chromophore.[17] This is exacerbated by high-intensity light and the presence of oxygen.
-
Solution:
-
Image Immediately: Acquire data as soon as possible after staining.
-
Implement Photoprotective Measures: Follow all precautions outlined in FAQ Q4.
-
Run a Control: Image an unstained control sample under the same conditions to ensure the signal is not from autofluorescence.
-
-
-
Possible Cause C: Incorrect Instrument Settings
-
Causality: The fluorescence signal can only be detected if the excitation and emission filters (or monochromator settings) on the microscope or plate reader are correctly matched to the dye's spectral profile in your specific experimental buffer.
-
Solution:
-
Verify Spectra: Confirm the expected absorption and emission maxima for DTDC in your buffer system. Remember that binding to cells or other macromolecules will likely shift the spectrum.
-
Check Filter Sets: Ensure your instrument's filter cubes or settings are appropriate for a dye with excitation in the ~650 nm range and emission in the ~670-690 nm range.
-
-
Problem 2: Inconsistent or Shifting Spectral Peaks
Variability in absorption or emission maxima between experiments can invalidate results. This issue is almost always tied to the dye's environment.
dot
Caption: Factors Influencing DTDC's Spectral Properties.
-
Possible Cause A: Concentration-Dependent Aggregation
-
Causality: As discussed, the equilibrium between the fluorescent monomer and quenched H-aggregates is highly dependent on concentration.[9][10] Even small variations in final dye concentration can shift this equilibrium, leading to different spectral profiles.
-
Solution:
-
Precise Dilutions: Be meticulous in preparing your working solutions. Use calibrated pipettes and perform serial dilutions carefully.
-
Work in the Linear Range: Perform a concentration-response curve to find a range where the fluorescence intensity is linearly proportional to the dye concentration. This indicates you are primarily observing the monomeric form.
-
-
-
Possible Cause B: Binding to Target Molecules
-
Causality: The spectral shifts upon binding are often the entire point of the experiment. For example, when DTDC binds to DNA, it can form complexes with distinct spectral properties.[19][20] Similarly, when it partitions into a lipid membrane to report on membrane potential, its environment becomes much less polar than the aqueous buffer, causing a spectral shift and fluorescence enhancement.
-
Solution:
-
Characterize the Bound State: If possible, measure the emission spectrum of the dye in the presence of your target (e.g., cells, liposomes, DNA) to determine the new emission maximum.
-
Use Controls: In a mitochondrial membrane potential experiment, use a depolarizing agent like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP.[21] This will prevent dye accumulation and serve as a baseline, confirming that the signal you see is dependent on the potential.
-
-
Problem 3: Poor Solubility / Precipitation in Aqueous Buffers
Seeing visible precipitate or experiencing a sudden loss of signal after dilution is a clear sign of solubility issues.
-
Causality: DTDC is a lipophilic molecule with very low intrinsic solubility in water.[13] When a concentrated stock in DMSO is diluted into an aqueous buffer, the dye can crash out of solution if the local concentration exceeds its solubility limit before it has a chance to disperse.
-
Solution:
-
Protocol for Dilution:
-
Start with the full volume of your aqueous buffer in a vortex mixer or on a stir plate.
-
While the buffer is mixing vigorously, rapidly inject the small volume of DMSO stock solution directly into the buffer.
-
Continue mixing for at least 30-60 seconds to ensure complete dispersion.
-
-
Avoid High Final DMSO Concentrations: While tempting, using a large volume of the DMSO stock can be toxic to live cells. Keep the final concentration of DMSO below 0.5% (v/v) for most cell-based assays.
-
Work Quickly: Use the freshly prepared aqueous working solution as soon as possible, as aggregation and precipitation can occur over time.
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Standard 1 mM Stock Solution in DMSO
-
Acclimatize: Allow the vial of DTDC powder (Molecular Weight: ~519.48 g/mol ) to come to room temperature before opening.
-
Weighing (Optional but Recommended): For highest accuracy, weigh out the desired amount of powder. For a 1 mM solution, you would need ~0.52 mg per 1 mL of DMSO. Note: Due to the small quantities, it is often more practical to dissolve the entire contents of a pre-weighed vial.
-
Dissolution: Add high-purity, anhydrous DMSO to the vial to achieve the target 1 mM concentration. For example, if the vial contains 1 mg of dye, add 1.925 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes or until no solid particles are visible.
-
Aliquoting and Storage: Divide the stock solution into small, single-use aliquots (e.g., 10-20 µL) in amber microcentrifuge tubes. Store at -20°C, protected from light.
Protocol 2: General Staining Protocol for Mitochondrial Membrane Potential (ΔΨm) in Live Cells
This protocol provides a general framework. Optimal dye concentration and incubation time should be determined empirically for each cell type and experimental condition.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and grow to the desired confluency.
-
Prepare Working Solution:
-
Warm an aliquot of the 1 mM DTDC stock solution to room temperature.
-
Prepare fresh cell culture medium or a suitable physiological buffer (e.g., HBSS).
-
Create a 1 µM working solution by diluting the 1 mM stock 1:1000 into the medium (e.g., 1 µL stock into 1 mL medium). Mix vigorously as described in Problem 3. Note: The optimal final staining concentration may range from 20 nM to 500 nM.
-
-
Prepare Controls (Crucial): Prepare a parallel set of cells that will be treated with a mitochondrial depolarizing agent. Add FCCP (final concentration 5-10 µM) to the staining medium for this control group.
-
Staining:
-
Remove the old culture medium from the cells.
-
Add the DTDC-containing medium (and the FCCP-containing medium for the control wells) to the cells.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing (Optional but Recommended):
-
Gently aspirate the staining solution.
-
Wash the cells once or twice with pre-warmed medium or buffer to remove excess dye and reduce background fluorescence.
-
Add fresh, pre-warmed medium or buffer to the cells for imaging.
-
-
Imaging:
-
Immediately transfer the plate to a fluorescence microscope or plate reader equipped for live-cell imaging (maintaining 37°C and CO₂).
-
Use filter sets appropriate for excitation at ~650 nm and emission at ~675 nm.
-
Acquire images from the healthy (polarized) cells and the FCCP-treated (depolarized) control cells. A significant drop in fluorescence intensity in the FCCP-treated cells validates that the signal is dependent on ΔΨm.
-
Section 4: References
-
National Center for Biotechnology Information (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Available at: [Link]
-
ResearchGate (n.d.). Absorption and emission spectra of 3,3′-diethylthiatricarbocyanine iodide in dimethyl sulfoxide. Available at: [Link]
-
Wang, Y., et al. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry. Available at: [Link]
-
Semantic Scholar (n.d.). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. Available at: [Link]
-
PubChem (n.d.). 3,3'-Diethylthiacarbocyanine iodide. Available at: [Link]
-
Dempsey, M. J., et al. (1979). Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide. Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link]
-
Tobata, H., & Sagawa, T. (2015). Specific excitonic interactions in the aggregates of hyaluronic acid and cyanine dyes with different length of methine group. Photochemical & Photobiological Sciences. Available at: [Link]
-
ResearchGate (n.d.). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Available at: [Link]
-
Taniguchi, M., & Lindsey, J. S. (n.d.). PhotochemCAD Database. Available at: [Link]
-
Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques. Available at: [Link]
-
National Center for Biotechnology Information (2013). Mitochondrial Membrane Potential Assay. Available at: [Link]
-
PubChem (n.d.). 3,3'-Diethylthiatricarbocyanine iodide. Available at: [Link]
-
ResearchGate (n.d.). Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. Available at: [Link]
-
ImmunoChemistry Technologies (2016). Solutions to Detect Mitochondrial Membrane Potential. YouTube. Available at: [Link]
-
ResearchGate (n.d.). Complex formation between 3;3´-diethylthiacarbocyanine iodide and DNA and its investigation in aqueous solution. Available at: [Link]
-
Thomas, M. S., et al. (2010). Kinetics of bacterial fluorescence staining with 3,3'-diethylthiacyanine. Langmuir. Available at: [Link]
-
Molecular Devices (n.d.). Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. Available at: [Link]
-
PubMed (2011). 3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. CAS 905-97-5: 3,3′-Diethylthiacarbocyanine iodide [cymitquimica.com]
- 3. Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound 0.5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | Fisher Scientific [fishersci.ca]
- 6. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 9. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye | Semantic Scholar [semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. PhotochemCAD | this compound [photochemcad.com]
- 13. adipogen.com [adipogen.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]
- 16. 3,3 -Diethylthiadicarbocyanine iodide Dye content 98 514-73-8 [sigmaaldrich.com]
- 17. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Technical Support Center: Interpreting Emission Spectra Shifts of 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5))
Welcome to the dedicated support center for 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5)). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potentiometric dye. Here, we address common challenges and provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.
Introduction to DiSC₂(5)
This compound, commonly abbreviated as DiSC₂(5), is a fluorescent cationic dye widely used to measure membrane potential in various biological systems. Its fluorescence properties are highly sensitive to its environment, making it a powerful but sometimes challenging tool. Understanding the principles behind its spectral shifts is paramount for accurate data interpretation. This guide will walk you through troubleshooting common issues and interpreting the data you collect.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my DiSC₂(5) emission spectrum shifted to a longer wavelength (red-shifted) and quenched upon addition to my cells?
Answer:
This is the expected and desired behavior of DiSC₂(5) when it is functioning correctly as a membrane potential probe. The phenomenon you are observing is due to the dye's accumulation and subsequent aggregation within the polarized mitochondrial or cellular membranes.
-
Mechanism of Action: In its monomeric state in an aqueous solution, DiSC₂(5) exhibits a characteristic fluorescence emission peak. When introduced to a suspension of cells with a negative-inside membrane potential, the positively charged dye is driven across the plasma membrane and accumulates inside the cell.[1][2][3] This accumulation is even more pronounced in mitochondria, which typically have a highly negative internal potential.
-
Aggregation-Induced Quenching: As the intracellular concentration of DiSC₂(5) increases, the dye molecules come into close proximity and form non-fluorescent or weakly fluorescent aggregates (often referred to as J-aggregates).[4] This aggregation process leads to two key observable effects:
This quenching is reversed upon membrane depolarization. When the membrane potential collapses, the dye is released from the cell or mitochondria back into the medium, where it disaggregates into its fluorescent monomeric form, leading to a sharp increase in fluorescence. This change in fluorescence intensity is what is measured to determine the membrane potential.[1]
Experimental Workflow for Observing Dye Loading and Depolarization
Caption: Decision tree for interpreting DiSC₂(5) spectral shifts.
Protocols
Protocol 1: General Procedure for Measuring Relative Membrane Potential Changes in Cell Suspensions
This protocol provides a general framework. Optimal concentrations and incubation times should be empirically determined for each cell type. [1][2]
-
Cell Preparation:
-
Harvest cells and wash them with a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HEPES-buffered saline).
-
Resuspend the cells in the same buffer to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Place the cell suspension (e.g., 2 mL) in a stirred, temperature-controlled cuvette within a spectrofluorometer.
-
-
Instrument Setup:
-
Set the excitation wavelength to ~620 nm.
-
Set the emission wavelength to ~670 nm.
-
Note: Perform an initial emission scan (640-700 nm) with the dye in buffer alone to determine its peak monomeric emission for your specific instrument.
-
-
Baseline Measurement:
-
Record the baseline fluorescence of the cell suspension for 2-5 minutes to ensure a stable signal.
-
-
Dye Loading:
-
Prepare a stock solution of DiSC₂(5) in DMSO (e.g., 1 mM).
-
Add DiSC₂(5) to the cell suspension to a final concentration of 0.1-2 µM. [2] * Record the fluorescence signal. You should observe an initial spike followed by a gradual decrease (quenching) as the dye is taken up by the cells. Allow this to stabilize (typically 5-15 minutes).
-
-
Experimental Treatment:
-
Once a stable, quenched baseline is achieved, add your experimental compound (e.g., a drug candidate) and continue recording.
-
-
Positive Control (Depolarization):
-
At the end of the experiment, add a depolarizing agent to induce maximal dye release and fluorescence increase. This serves as a positive control and can be used for normalization.
-
Example: Add FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) to a final concentration of 1-10 µM.
-
-
Data Analysis:
-
The change in fluorescence upon addition of your compound, relative to the baseline and the maximal depolarization signal, is used to infer a change in membrane potential.
-
References
-
ResearchGate. (n.d.). (a) 3,3′-Diethylthiadicarbocyanine iodide (DiSC2(5)). (b) Model of... Retrieved from [Link]
- Jasinski, D. L., et al. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Molecules, 16(11), 9434-9447.
- Wenzel, M., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Physiology, 7, 133.
- Buttress, J. A., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv.
- Buttress, J. A., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology (Reading), 168(9).
-
ResearchGate. (n.d.). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Retrieved from [Link]
- Chen, I., et al. (2012). Understanding the Fluorescence Change in Red Genetically Encoded Calcium Ion Indicators. Biophysical Journal, 103(8), 1735-1744.
-
BioPhotonics. (2008). Absorption and Emission Red Shift in Stained Cell and Tissue Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative aggregation time course and relative fluorescence.... Retrieved from [Link]
-
Wikipedia. (n.d.). Chromosome 1. Retrieved from [Link]
-
PubMed. (n.d.). Wavelength dependant quenching of 2,5-diphenyloxazole fluorescence by nucleotides. Retrieved from [Link]
- Lee, S. H., et al. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Science, 9(3), 2101817.
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
- Kang, N. Y., et al. (2011). Binding of fluorophores to proteins depends on the cellular environment. Scientific Reports, 1, 10.
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
- Kim, D., et al. (2021). Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging. Chemical Science, 12(23), 8047-8055.
-
PubMed. (n.d.). Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers. Retrieved from [Link]
- Santambrogio, L., et al. (2000). Fluorogenic probes for monitoring peptide binding to class II MHC proteins in living cells.
-
PubMed. (2023). Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. Retrieved from [Link]
-
The Journal of Immunology. (2021). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. Retrieved from [Link]
-
ResearchGate. (2013). My material is 'photobleaching' in fluorescence microscope. What does this mean? Retrieved from [Link]
-
Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
-
MDPI. (2023). Investigation into Red Emission and Its Applications: Solvatochromic N-Doped Red Emissive Carbon Dots with Solvent Polarity Sensing and Solid-State Fluorescent Nanocomposite Thin Films. Retrieved from [Link]
-
PubMed. (n.d.). Changes in fluorescence intensity of selected leukocyte surface markers following fixation. Retrieved from [Link]
-
eScholarShare. (n.d.). The Effects of Solvents on the Spectroscopy of Dyes. Retrieved from [Link]
-
PubMed. (2021). Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. Retrieved from [Link]
-
PubMed. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Retrieved from [Link]
-
ACS Publications. (2021). Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. Retrieved from [Link]
-
PubMed. (2025). Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies. Retrieved from [Link]
-
PubMed Central. (2025). De Novo Design of Proteins That Bind Naphthalenediimides, Powerful Photooxidants with Tunable Photophysical Properties. Retrieved from [Link]
-
The Scientist. (n.d.). Troubleshooting Fluorescence Microscopy Experiments. Retrieved from [Link]
-
ResearchGate. (2025). Dimer formation effect on the red-shift in fluorescent spectra of dye solutions. Retrieved from [Link]
-
ResearchGate. (2019). What causes a red-shift in DAPI fluorescence? Retrieved from [Link]
Sources
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5))
Welcome to the technical support center for 3,3'-Diethylthiadicarbocyanine Iodide, a fluorescent probe for nucleic acid analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for non-specific binding and other common experimental issues. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DiSC₂(5)) and what is its primary application?
This compound (also known as DTDCI or DiSC₂(5)) is a cyanine dye. It is primarily used as a fluorescent probe that binds to the minor groove of double-stranded DNA and DNA-PNA (peptide nucleic acid) duplexes.[1][2][3] This binding event leads to a significant blue-shift in the dye's absorption spectrum, which can be used to detect nucleic acid hybridization.[1][3][4] It has applications in genetic screening and can be used as a fluorescent contrast agent.[5]
Q2: What are the main causes of non-specific binding with DiSC₂(5)?
Non-specific binding of DiSC₂(5) can arise from several factors, leading to high background fluorescence and difficulty in interpreting results. The primary causes include:
-
Hydrophobic Interactions: Like many fluorescent dyes, DiSC₂(5) has hydrophobic regions that can interact non-specifically with cellular components such as lipids and proteins.
-
Ionic Interactions: The cationic nature of the dye can lead to electrostatic attraction to negatively charged molecules within the cell, other than nucleic acids.
-
Probe Aggregation: At higher concentrations, cyanine dyes have a tendency to form aggregates, which can bind indiscriminately to cellular structures.
-
Cellular Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for non-specific binding of the probe.[6][7]
Q3: How can I differentiate between true signal and non-specific binding?
Proper experimental controls are crucial for validating your staining results.[8][9] Key controls include:
-
Unstained Control: An aliquot of cells that has not been treated with DiSC₂(5). This will help you determine the level of endogenous autofluorescence in your sample.[7]
-
DNase/RNase Treatment Control: Treating a sample with DNase or RNase to degrade the target nucleic acids before staining. A significant reduction in fluorescence intensity would indicate that the original signal was specific to nucleic acids.
-
Competition Assay: Incubating the cells with a high concentration of an unlabeled DNA-binding molecule prior to adding DiSC₂(5). This can help determine if the dye is binding to specific DNA sites.
Troubleshooting Guide: Non-Specific Binding
High background fluorescence is a common issue that can obscure your specific signal. The following troubleshooting guide provides a systematic approach to identify and mitigate the causes of non-specific binding.
Initial Assessment of Non-Specific Staining
Before making significant changes to your protocol, it's important to characterize the non-specific staining.
-
Visualize the Staining Pattern: Is the background diffuse throughout the cell, or is it localized to specific organelles or structures? Speckled or punctate staining may indicate probe aggregation.[6]
-
Quantify the Signal-to-Noise Ratio: Compare the fluorescence intensity of your stained sample to your unstained control. A low signal-to-noise ratio indicates a significant background problem.
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of DiSC₂(5).
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Detailed Troubleshooting Protocols
Step 1: Optimize DiSC₂(5) Concentration
Excessive probe concentration is a frequent cause of high background.[6][7][10][11] It is essential to perform a concentration titration to find the optimal balance between specific signal and background noise.
Experimental Protocol: Probe Concentration Titration
-
Prepare a dilution series of DiSC₂(5) in your staining buffer. A typical starting range could be from 0.1 µM to 5 µM.
-
Aliquot your cells into separate tubes for each concentration.
-
Incubate the cells with the different concentrations of DiSC₂(5) for your standard incubation time and temperature.
-
Wash the cells according to your standard protocol.
-
Analyze the samples using fluorescence microscopy or flow cytometry.
-
Plot the mean fluorescence intensity against the probe concentration to identify the concentration that provides the highest signal-to-noise ratio.
| DiSC₂(5) Concentration | Mean Fluorescence Intensity (Specific Signal) | Mean Fluorescence Intensity (Background) | Signal-to-Noise Ratio |
| 0.1 µM | Low | Very Low | Moderate |
| 0.5 µM | Moderate | Low | High |
| 1.0 µM | High | Moderate | Moderate |
| 2.5 µM | Very High | High | Low |
| 5.0 µM | Saturated | Very High | Very Low |
Table 1: Example data from a DiSC₂(5) concentration titration experiment. The optimal concentration in this example would be around 0.5 µM.
Step 2: Enhance Washing Steps
Inadequate washing can leave unbound or loosely bound probe in the sample, contributing to high background.[6][12][13]
Recommendations for Improved Washing:
-
Increase the number of washes: Instead of one or two washes, try three to five washes.[13]
-
Increase the wash volume: Use a larger volume of wash buffer to more effectively dilute and remove unbound probe.
-
Increase the incubation time for each wash: Allow the cells to incubate in the wash buffer for 5-10 minutes with gentle agitation for each wash step.[12]
-
Incorporate a mild detergent: Adding a non-ionic detergent like Tween-20 to your wash buffer can help to disrupt non-specific hydrophobic interactions.[13][14][15] A typical concentration is 0.05% to 0.1% Tween-20 in PBS.[14]
Step 3: Implement Blocking Strategies
Blocking unoccupied binding sites on your cells or tissue can significantly reduce non-specific probe binding.[10][11][16][17][18][19]
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can saturate non-specific protein-binding sites.[16][18] A typical blocking solution is 1-5% BSA in PBS.[12][18]
-
Normal Serum: Using normal serum from a species unrelated to your sample can block non-specific binding sites.[16][19] A 5-10% solution in PBS is commonly used.[12]
-
Non-fat Dry Milk: This is a cost-effective blocking agent, but it should be used with caution as it can sometimes interfere with certain assays.[16][20]
Experimental Protocol: Blocking to Reduce Non-Specific Binding
-
Prepare your blocking buffer: For example, 2% BSA in PBS.
-
Incubate your cells in the blocking buffer for 30-60 minutes at room temperature prior to adding the DiSC₂(5) probe.[12]
-
Proceed with your staining protocol without washing out the blocking buffer. The blocking agent should also be included in the antibody dilution buffer.[12]
Step 4: Evaluate Staining Buffer Composition
The composition of your staining buffer can influence non-specific binding.
-
Inclusion of Detergents: As mentioned for washing, adding a small amount of a non-ionic detergent like Tween-20 (0.05-0.1%) to your staining buffer can help to reduce non-specific hydrophobic interactions.[14][15][21]
-
Presence of Serum: While serum can be a blocking agent, components in serum can sometimes interact with fluorescent dyes.[22][23][24] If you are using a staining buffer containing serum, consider trying a serum-free buffer to see if it reduces background.
Step 5: Validate with Controls
As a final step, it is crucial to perform the appropriate controls to ensure that your optimized protocol is providing a specific signal.
Probe Specificity Validation Workflow
Caption: A workflow for validating the specificity of DiSC₂(5) staining.
By systematically working through these troubleshooting steps and incorporating the appropriate controls, you can overcome issues with non-specific binding and have confidence in your experimental results.
References
-
Various Authors. (2014). How to get rid of non-specific signals in the staining of immunofluorescent microscopy?. ResearchGate. Retrieved from [Link]
-
Bitesize Bio. (2023). Immunohistochemistry Basics: Blocking Non-Specific Staining. Retrieved from [Link]
- Abu-Shaufa, V., & Kessel, D. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734.
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
LI-COR Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development. Retrieved from [Link]
- Wilson, N. R., & Ricken, W. S. (2007). Influence of Surfactants and Antibody Immobilization Strategy on Reducing Nonspecific Protein Interactions for Molecular Recognition Force Microscopy. Langmuir, 23(14), 7673–7679.
- Gu, J., et al. (2017). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. Methods in Molecular Biology, 1541, 139–151.
- Roe, C. E., et al. (2019). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology, 203(11), 3108–3114.
-
Patsnap. (n.d.). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]
- Roe, C. E., et al. (2019). Rapid light-dependent degradation of fluorescent dyes in formulated serum-free media. The Journal of Immunology, 203(11), 3108-3114.
-
Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. Retrieved from [Link]
-
Gu, J., et al. (2017). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. ResearchGate. Retrieved from [Link]
-
Gu, J., et al. (2017). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. Semantic Scholar. Retrieved from [Link]
-
Various Authors. (n.d.). Tween surfactants: Adsorption, self-organization, and protein resistance. ResearchGate. Retrieved from [Link]
- Ghosh, S., et al. (2016). Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis. BMC Chemistry, 10, 2.
-
LI-COR Biosciences. (2023). Blocking Agent Options | Fluorescence: Blocking the Membrane. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 3,3′-Diethylthiadicarbocyanine iodide (DiSC2(5)). (b) Model of.... Retrieved from [Link]
- Pernthaler, A., et al. (2015). Validation of a new catalysed reporter deposition– fluorescence in situ hybridization probe for the accurate quantification of marine Bacteroidetes populations. Environmental Microbiology, 17(11), 4376–4387.
-
Dabos. (n.d.). DISC2(5) - 40041, 50 mg. Retrieved from [Link]
- Sudlow, G., et al. (1976). Binding sites of fluorescent probes on human serum albumin. Molecular Pharmacology, 12(6), 1052–1061.
-
Bio-Rad. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. Retrieved from [Link]
- Wallace, P. K., & Muirhead, K. A. (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. Journal of visualized experiments : JoVE, (69), e50060.
- Chen, W., et al. (2007). Fluorescence study on site-specific binding of perfluoroalkyl acids to human serum albumin. Journal of Environmental Sciences, 19(6), 727–733.
-
KCAS Bio. (2021). Cell Staining Techniques. Retrieved from [Link]
-
O'Neill, K. (2020). Flow Basics 2.2: Optimizing the Basic Cell Staining Protocol. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3,3'-Diethylthiacarbocyanine iodide. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. DISC2(5) - 40041, 50 mg [dabos.com]
- 4. DiSC2(5) (3, 3'-diethylthiadicarboCyanine, iodide) | CAS 514-73-8 | Biotium | Biomol.com [biomol.com]
- 5. This compound | Fisher Scientific [fishersci.ca]
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- 12. researchgate.net [researchgate.net]
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- 24. Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,3'-Diethylthiadicarbocyanine Iodide (DTDC)
Welcome to the technical support guide for 3,3'-Diethylthiadicarbocyanine Iodide (DTDC), a versatile cyanine dye used in a range of applications from fluorescence microscopy to serving as a sensitizer in photographic emulsions.[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the impact of solvent choice on DTDC performance. Our goal is to empower you with the causal understanding needed to optimize your experiments and interpret your results with confidence.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experiments with DTDC. Each issue is followed by a diagnostic workflow and a detailed explanation of the underlying solvent-mediated photophysics.
Issue 1: Weak or No Fluorescence Signal
Symptoms: The fluorescence intensity of your DTDC solution is significantly lower than expected or undetectable.
Possible Causes & Solutions:
-
Solvent-Induced Aggregation: DTDC, like many cyanine dyes, is prone to aggregation in aqueous or high-polarity solutions, which quenches fluorescence.[2][3] Aromatic rings of the dye molecules stack via π–π interactions, leading to the formation of non-fluorescent or weakly fluorescent H-aggregates.[4]
-
Diagnostic Step: Measure the absorption spectrum of your solution. The appearance of a new, blue-shifted peak or a broad shoulder on the main absorption band is a strong indicator of H-aggregation.
-
Solution:
-
Change Solvents: Switch to a less polar organic solvent like ethanol, methanol, or DMSO where DTDC exists primarily in its highly fluorescent monomeric form.[5]
-
Use Co-solvents: If an aqueous environment is necessary, use a co-solvent. Adding a small percentage (5-20%) of an organic solvent like DMSO or ethanol can disrupt the hydrophobic interactions that drive aggregation in water.
-
Lower Concentration: Reduce the dye concentration. Aggregation is a concentration-dependent phenomenon.
-
-
-
Photoisomerization: In low-viscosity solvents, the excited DTDC molecule can rapidly lose energy through non-radiative decay by twisting around its central polymethine chain (photoisomerization).[6] This process competes directly with fluorescence, reducing the quantum yield.
-
Diagnostic Step: Compare the fluorescence intensity in a low-viscosity solvent (e.g., methanol) with a high-viscosity solvent (e.g., glycerol). A significant increase in fluorescence in glycerol points to photoisomerization as a major quenching pathway.
-
Solution:
-
Increase Solvent Viscosity: Select a more viscous solvent or add a viscosity-enhancing agent (e.g., glycerol, ethylene glycol) to your current solvent system. The restricted molecular motion in a viscous environment hinders photoisomerization, thereby increasing the fluorescence quantum yield.[7]
-
-
-
Inappropriate Excitation/Emission Wavelengths: The absorption and emission maxima of DTDC are highly sensitive to the solvent environment (solvatochromism).[8][9] Using incorrect filter sets or wavelength settings will result in inefficient excitation and poor signal collection.
-
Diagnostic Step: Measure the full absorption and emission spectra of DTDC in your specific solvent. Do not rely solely on values reported in generic datasheets, which are often measured in a single, standard solvent like ethanol.
-
Solution: Adjust the excitation and emission wavelengths on your instrument to match the measured maxima for your experimental solvent.
-
Workflow for Troubleshooting Weak Fluorescence
Caption: Effect of solvent on DTDC aggregation and spectral properties.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving and using DTDC?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices due to their high solvating power and ability to prevent aggregation. For working solutions where high fluorescence is desired, ethanol and methanol are common choices. [10]Always store stock solutions at 2-8°C, protected from light and moisture. [1][11] Q2: How does solvent polarity specifically affect the photophysics of DTDC?
Solvent polarity influences DTDC in several key ways:
-
Spectral Shifts (Solvatochromism): As a polar molecule, DTDC's absorption and emission maxima will shift depending on the dielectric constant and refractive index of the solvent. [8]This is because polar solvents can stabilize the charge distribution in the excited state differently than in the ground state.
-
Aggregation: High polarity solvents, especially water, promote hydrophobic collapse and π-stacking, leading to the formation of H-aggregates and fluorescence quenching. [2][3]* Quantum Yield: Protic solvents (those with O-H or N-H bonds) can quench fluorescence through hydrogen bonding interactions, providing a non-radiative decay pathway. Aprotic polar solvents (like DMSO) are often preferred for maintaining high quantum yields.
Q3: Why is my DTDC signal unstable and photobleaching quickly?
Photobleaching occurs when the dye is irreversibly damaged by light-induced chemical reactions, often involving molecular oxygen. The solvent plays a critical role.
-
Oxygen Solubility: Solvents with high oxygen solubility can accelerate photobleaching.
-
Heavy Atom Effect: Solvents containing heavy atoms (e.g., dibromoethane) can increase the rate of intersystem crossing to the triplet state. [6]While this can be useful for measuring triplet yields, the triplet state is often more reactive and prone to degradation, leading to faster photobleaching.
-
Mitigation Strategies:
-
Use deoxygenated solvents by sparging with nitrogen or argon.
-
Add an antioxidant or triplet-state quencher to your solution (e.g., Trolox, n-propyl gallate).
-
Minimize light exposure by using neutral density filters and keeping exposure times as short as possible. [12]
-
Part 3: Data & Protocols
Table 1: Photophysical Properties of DTDC in Common Solvents
This table summarizes typical spectral data. Note that these values can vary slightly based on purity, concentration, and instrumentation.
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| Ethanol | 24.5 | ~655 | ~675 | ~0.35 [10] |
| Methanol | 32.7 | ~652 | ~672 | ~0.30 |
| DMSO | 46.7 | ~660 | ~680 | ~0.45 |
| Water | 80.1 | Broad, blue-shifted | Very Low | <<0.01 |
| Glycerol | 42.5 | ~658 | ~678 | ~0.60 |
Data compiled from various sources and typical experimental observations.
Experimental Protocol: Solvent Screening for Optimal DTDC Performance
This protocol provides a framework for systematically testing solvents to find the optimal conditions for your experiment.
Objective: To determine the solvent that provides the highest fluorescence quantum yield and stability for DTDC.
Materials:
-
This compound (DTDC) powder
-
High-purity solvents: DMSO, Ethanol, Methanol, Glycerol, and your experimental buffer.
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
Calibrated pipettes and quartz cuvettes
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of DTDC in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store this stock at 4°C, protected from light.
-
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution from the stock. A final concentration of 1 µM is a good starting point.
-
Ensure the final concentration of DMSO from the stock solution is less than 0.1% to minimize its effect on the bulk solvent properties.
-
Prepare a blank sample for each solvent.
-
-
Spectroscopic Measurements:
-
Absorption: For each solution, measure the full absorption spectrum (e.g., from 400-800 nm) using the spectrophotometer. Record the wavelength of maximum absorbance (λabs) and the absorbance value at that peak. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Emission:
-
Set the spectrofluorometer's excitation wavelength to the λabs you just determined for that solvent.
-
Measure the full emission spectrum (e.g., from λabs + 10 nm to 850 nm).
-
Record the wavelength of maximum emission (λem) and the integrated fluorescence intensity.
-
-
-
Data Analysis:
-
Comparison: Compare the integrated fluorescence intensities across all solvents. The solvent yielding the highest intensity is likely the best for maximizing the signal.
-
Stability (Optional): To test for photostability, continuously expose a sample to the excitation light in the fluorometer and record the fluorescence intensity over time. A slower decay rate indicates better photostability in that solvent.
-
-
Interpretation:
-
Relate the observed fluorescence intensity to the properties of the solvents (viscosity, polarity). A strong signal in a viscous solvent like glycerol suggests that photoisomerization is a significant quenching mechanism in less viscous media. [7]A weak signal in an aqueous buffer confirms that aggregation is the dominant issue. [2]
-
References
-
Yu, A., Tolbert, C. A., Farrow, D. A., & Jonas, D. M. (2002). Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes. The Journal of Physical Chemistry A. [Link]
-
Jonas, D. M., et al. (2002). Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes. American Chemical Society. [Link]
-
Valdes-Aguilera, O., & Neckers, D. C. (1989). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution. PubMed. [Link]
-
da Silva, D. C., et al. (2012). Structure–behavior study of a family of “hybrid cyanine” dyes which exhibit inverted solvatochromism. Physical Chemistry Chemical Physics. [Link]
-
Petrov, N. Kh., et al. (2003). Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. The Journal of Physical Chemistry A. [Link]
-
Wang, Y., et al. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry. [Link]
-
Wang, Y., et al. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. Hiroshima University Institutional Repository. [Link]
-
ResearchGate. (2002). Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes. ResearchGate. [Link]
-
Wang, Y., et al. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. Semantic Scholar. [Link]
-
Dadkhah, A., et al. (2022). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health (NIH). [Link]
-
Petrov, N. Kh., et al. (2003). Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide in Binary Mixtures. OUCI. [Link]
-
Dempsey, L. A., & Neckers, D. C. (1991). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. PubMed. [Link]
-
Zin, N. F. M., & Nawawi, M. A. (2024). Photophysical Properties of 3,3'- Diethylthiacarbocyanine Iodide (DTCI) in Deep Eutectic Solvents (DES) and Molecular Solvents. UiTM Journal. [Link]
-
Lindsey, J. S., & Taniguchi, M. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology. [Link]
-
Elabscience. (2021). Flow Cytometry Troubleshooting Tips. Elabscience. [Link]
-
Anikovsky, M. Y., et al. (1999). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. ResearchGate. [Link]
-
ACS Central Science. (2021). Mechanistic Insights on How to Avoid and Harness Cyanine Photoconversion. ACS Publications. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Anikovsky, M.Y., et al. (1999). Complex formation between 3;3´-diethylthiacarbocyanine iodide and DNA and its investigation in aqueous solution. Hindawi. [Link]
-
Wang, C., et al. (2021). Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. National Institutes of Health (NIH). [Link]
-
Ghorai, A., et al. (2021). 'Aggregation-Induced Emission' Active Mono-Cyclometalated Iridium(III) Complex Mediated Efficient Vapor-Phase Detection of Dichloromethane. National Institutes of Health (NIH). [Link]
Sources
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- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Artifact-Free Imaging with 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5))
Welcome to the technical support center for 3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5)) imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common artifacts encountered during imaging experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Understanding DiSC2(5): A Primer
This compound, often abbreviated as DiSC2(5), is a carbocyanine dye widely used in fluorescence microscopy.[1] Its primary application lies in the measurement of membrane potential, a critical parameter in cellular physiology.[2][3][4][5][6] The dye's fluorescence is highly sensitive to changes in the electrical potential across cellular membranes. In polarized cells, DiSC2(5) aggregates and its fluorescence is quenched. Depolarization leads to the release of the dye into the cytoplasm, resulting in a significant increase in fluorescence. This property makes it a powerful tool for studying dynamic cellular processes such as neuronal firing and muscle contraction.[2][4][5]
However, like many fluorescent probes, imaging with DiSC2(5) is not without its challenges. Artifacts can arise from various sources, leading to misinterpretation of data. This guide will address the most common issues and provide robust solutions to overcome them.
Troubleshooting Common Artifacts in DiSC2(5) Imaging
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Issue: I'm seeing bright, punctate spots in my image that are not associated with any specific cellular structure.
Question: What are these bright aggregates, and how can I prevent them?
Answer: This is a classic example of dye aggregation . Carbocyanine dyes like DiSC2(5) have a tendency to form aggregates, especially at high concentrations or in aqueous buffers. These aggregates are intensely fluorescent but do not reflect the true membrane potential.
Causality: DiSC2(5) is a hydrophobic molecule.[7] In aqueous environments, these molecules can self-assemble to minimize their contact with water, leading to the formation of non-specific, brightly fluorescent aggregates.
Troubleshooting Workflow:
Caption: Workflow for mitigating dye aggregation.
Detailed Protocol for Optimizing DiSC2(5) Concentration:
-
Prepare a range of DiSC2(5) working solutions. Start with the manufacturer's recommended concentration and prepare serial dilutions (e.g., 2-fold or 5-fold dilutions).
-
Stain cells with each concentration using your standard protocol.
-
Image the cells under identical conditions.
-
Analyze the images to identify the lowest concentration that provides a robust signal without visible aggregates.
| Parameter | Recommendation | Rationale |
| DiSC2(5) Stock Solution | 1-5 mM in anhydrous DMSO or Methanol[8][9][10] | High-quality solvent minimizes precipitation. |
| Working Concentration | 0.1 - 2 µM (empirically determined) | Lower concentrations reduce the likelihood of aggregation. |
| Incubation Time | 15-30 minutes | Shorter times can limit non-specific uptake and aggregation. |
Issue: My entire cell is fluorescent, not just the plasma membrane, leading to high background.
Question: Why am I seeing high, non-specific background staining, and how can I improve the signal-to-noise ratio?
Answer: This issue points to non-specific binding of the dye to intracellular components or the extracellular matrix.[11][12]
Causality: The hydrophobic nature of DiSC2(5) can cause it to associate with intracellular lipids and proteins, leading to a diffuse background signal that can obscure the specific membrane potential-dependent fluorescence.[11]
Troubleshooting Workflow:
Caption: Workflow to reduce non-specific background.
Detailed Protocol for a Wash Buffer Optimization:
-
Prepare several wash buffers with varying concentrations of a blocking agent (e.g., 0.1%, 0.5%, and 1% Bovine Serum Albumin - BSA).
-
After staining with DiSC2(5), wash replicate samples with each of the prepared buffers.
-
Image and quantify the background fluorescence in a region of interest outside of the cells.
-
Select the wash buffer that provides the lowest background without significantly diminishing the specific signal.
Issue: The fluorescence signal fades rapidly during imaging.
Question: My signal is photobleaching quickly. How can I acquire stable images over time?
Answer: You are experiencing photobleaching , the irreversible photochemical destruction of the fluorophore.[13] This is a common issue with many fluorescent dyes, including cyanines.[14]
Causality: Upon excitation, DiSC2(5) can react with molecular oxygen, leading to the formation of reactive oxygen species that chemically alter the dye, rendering it non-fluorescent.[15]
Troubleshooting Workflow:
Caption: Workflow to minimize photobleaching.
Quantitative Comparison of Imaging Settings for Reduced Photobleaching:
| Parameter | Standard Settings | Optimized Settings | Rationale for Optimization |
| Laser Power | 75-100% | 10-25% | Reduces the rate of fluorophore excitation and subsequent damage.[15] |
| Exposure Time | 500 ms | 100-200 ms | Decreases the duration of light exposure.[16] |
| Camera Gain | Low | High | Amplifies the signal electronically, requiring less light. |
| Binning | 1x1 | 2x2 or 4x4 | Combines pixels to increase sensitivity, allowing for shorter exposure times. |
Issue: My cells are showing signs of stress or dying during live-cell imaging.
Question: I suspect phototoxicity is affecting my experiment. What are the signs, and how can I mitigate it?
Answer: Phototoxicity occurs when the excitation light, in combination with the fluorescent dye, generates reactive oxygen species that damage cellular components.[17][18]
Causality: The same photochemical reactions that cause photobleaching can also lead to the production of cytotoxic molecules that can induce membrane blebbing, vacuole formation, and ultimately, cell death.[17]
Troubleshooting Workflow:
Caption: Workflow to minimize phototoxicity.
Experimental Protocol to Assess Phototoxicity:
-
Culture cells on two separate imaging dishes.
-
Stain both dishes with DiSC2(5) according to your optimized protocol.
-
Image one dish using your standard, continuous imaging protocol.
-
On the second dish, image a field of view only at the beginning and end of the same time course, keeping the cells on the microscope stage under physiological conditions.
-
Compare the morphology and viability of the cells in both dishes. Signs of phototoxicity in the continuously imaged dish (e.g., blebbing, detachment, or cell death) indicate a need to reduce the light dose.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for DiSC2(5)?
A1: DiSC2(5) has an absorption maximum (λAbs) of approximately 655 nm and an emission maximum (λEm) around 670 nm in ethanol.[19] These values can shift depending on the local environment.[8][9][10] It is crucial to use filter sets appropriate for these far-red wavelengths.
Q2: Can I fix my cells after staining with DiSC2(5)?
A2: While DiSC2(5) is primarily used for live-cell imaging to monitor dynamic changes in membrane potential, fixation is possible. However, fixation can alter membrane integrity and may lead to dye redistribution and artifacts. If fixation is necessary, it is recommended to perform it after live-cell imaging and to validate that the fixation protocol does not alter the observed staining pattern.
Q3: How should I store my DiSC2(5) stock solution?
A3: DiSC2(5) should be stored as a stock solution in a high-quality, anhydrous solvent like DMSO or methanol at -20°C, protected from light and moisture.[8][9][10] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Q4: I am observing a blue-shifted emission in a different channel. What could be the cause?
A4: Some cyanine dyes can undergo photoconversion to a blue-shifted fluorescent species, especially under intense laser irradiation.[14][20][21] This can create artifacts in multicolor imaging experiments. To mitigate this, minimize light exposure and use the lowest possible laser power.
References
- Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging. PMC.
- DiSC2(5) (3, 3'-diethylthiadicarboCyanine, iodide) 50mg. Thomas Scientific.
- DiSC2(5) (High Purity). Biotium.
- Application Notes and Protocols for In Vivo Imaging Using Cyanine Dyes. Benchchem.
- Photoblueing of organic dyes can cause artifacts in super-resolution microscopy.
- How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor.
- DiSC2(5) (3, 3'-diethylthiadicarboCyanine, iodide). Biomol.
- Action potential. Wikipedia.
- This compound. PhotochemCAD.
- Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
- This compound Dye content 98 514-73-8. Sigma-Aldrich.
- 3,3′-Diethylthiacarbocyanine iodide | CAS 905-97-5. SCBT.
- This compound 0.5 g | Buy Online. Thermo Scientific Chemicals.
- 3,3'-Diethylthiacarbocyanine Iodide 905-97-5. TCI Chemicals.
- My material is 'photobleaching' in fluorescence microscope. What does this mean?.
- Troubleshooting. Thermo Fisher Scientific - NG.
- 4.
- DISC2(5) (3,3'-DIETHYLTHIADICARBOCYANINE, IODIDE), 50mg. Dutscher.
- Photoblueing of organic dyes can cause artifacts in super-resolution microscopy.
- Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC. NIH.
- Phototoxic reaction to xanthene dyes induced by visible light. PubMed.
- Physiology, Action Potential.
- DiSC2(3) [3,3-Diethylthiacarbocyanine iodide].
- Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging - PMC. NIH.
- Technical Support Center: Optimizing Acid Red 131 for Cellular Staining. Benchchem.
- The Action Potential. TeachMePhysiology.
- Nonspecific Binding: Main Factors of Occurrence and Str
- Flow Basics 2.2: Optimizing the Staining Protocol. CDN.
- 7 Tips for Optimizing Your Flow Cytometry Experiments. BD Biosciences.
- Non-Specific Binding: Wh
- Neuron action potential mechanism (video). Khan Academy.
- BestProtocols: Staining Cell Surface Targets for Flow Cytometry. Thermo Fisher Scientific.
- Troubleshooting Tips for Fluorescence Staining. Biotium.
- What is Action Potential, Membrane Potential, Action Potential Chart. Molecular Devices.
- Five Steps Video-3.5-Detecting Your Sample–Dye Choice and Spectral Concerns. YouTube.
- Disk2vhd. Sysinternals - Microsoft Learn.
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Validation & Comparative
A Senior Application Scientist's Guide: Selecting the Optimal Probe for Mitochondrial Membrane Potential Assessment - 3,3'-Diethylthiadicarbocyanine iodide vs. JC-1
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, function, and a key determinant in the apoptotic cascade. The selection of an appropriate fluorescent probe is paramount for generating robust and reliable data. This guide provides an in-depth, objective comparison of two commonly utilized cationic dyes: the ratiometric probe JC-1 and the conventional cyanine dye, 3,3'-Diethylthiadicarbocyanine iodide (often referred to within the DiSC family of dyes). This analysis is grounded in the principles of mitochondrial biology and supported by established experimental protocols.
The Cornerstone of Cellular Energetics: Mitochondrial Membrane Potential
The inner mitochondrial membrane maintains a significant electrochemical gradient, with the mitochondrial matrix being negative relative to the intermembrane space. This ΔΨm is the primary component of the proton-motive force that drives ATP synthesis via oxidative phosphorylation.[1] A disruption or collapse of this potential is a hallmark of mitochondrial dysfunction and an early event in apoptosis.[2] Fluorescent probes that are sensitive to this potential are therefore invaluable tools for assessing cellular viability and the impact of novel therapeutics on mitochondrial function.[3]
The fundamental principle behind the use of cationic fluorescent dyes to measure ΔΨm lies in the Nernst equation. These lipophilic, positively charged molecules accumulate in the electronegative mitochondrial matrix.[4] Consequently, healthy, polarized mitochondria will sequester more dye and exhibit a stronger fluorescent signal compared to depolarized mitochondria in unhealthy cells.[3]
The Ratiometric Powerhouse: JC-1
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a unique cationic carbocyanine dye that exhibits a potential-dependent shift in its fluorescence emission spectrum.[5] This property allows for a ratiometric measurement of ΔΨm, which is a significant advantage over monochromatic dyes.[6]
Mechanism of Action
In healthy cells with a high ΔΨm (typically -140 to -180 mV), JC-1 accumulates and forms "J-aggregates" within the mitochondrial matrix. These aggregates emit an intense red fluorescence (approximately 590 nm).[7] Conversely, in cells with a low ΔΨm, JC-1 fails to concentrate within the mitochondria and remains in the cytoplasm as monomers, which emit a green fluorescence (approximately 529 nm).[5][6] The ratio of red to green fluorescence, therefore, provides a reliable, internally-controlled measure of mitochondrial polarization, largely independent of mitochondrial size, shape, or density.
The Classic Carbocyanine: this compound
This compound belongs to the family of carbocyanine dyes, which are lipophilic cations that accumulate in mitochondria in a potential-dependent manner. Unlike JC-1, these dyes are typically used in a non-ratiometric fashion, where changes in ΔΨm are inferred from changes in the overall fluorescence intensity.
Mechanism of Action
These dyes can be utilized in two modes:
-
Non-Quenching Mode: At very low concentrations (typically in the nanomolar range), the dye accumulates in polarized mitochondria without forming aggregates. In this mode, a higher fluorescence intensity directly correlates with a higher ΔΨm.[4]
-
Quenching Mode: At higher concentrations, the dye accumulates to such an extent in healthy mitochondria that it self-quenches, leading to a decrease in the fluorescent signal. Depolarization of the mitochondrial membrane causes the dye to be released into the cytoplasm, leading to de-quenching and a transient increase in fluorescence.[4]
The selection of the operational mode depends on the specific experimental question and requires careful optimization of the dye concentration.
Head-to-Head Comparison: this compound vs. JC-1
| Feature | This compound | JC-1 |
| Mechanism | Potential-driven accumulation; fluorescence intensity change (quenching or non-quenching) | Potential-driven accumulation and aggregation; ratiometric fluorescence shift (green to red) |
| Measurement Type | Monochromatic (Intensity-based) | Ratiometric (Ratio of red/green fluorescence) |
| Data Interpretation | Relative fluorescence intensity; requires careful controls for dye loading and mitochondrial mass. | Ratio of two emission wavelengths; less susceptible to variations in cell number or mitochondrial mass. |
| Advantages | Simple to use for qualitative assessments; established class of dyes. | Ratiometric nature provides an internal control, leading to more robust and quantitative data.[6] Less sensitive to changes in plasma membrane potential compared to some other cationic dyes.[8] |
| Disadvantages | Susceptible to artifacts from changes in mitochondrial mass, dye loading efficiency, and photobleaching. Can be influenced by plasma membrane potential. | Can exhibit complex photophysics; J-aggregate formation can be sensitive to local microenvironment. Potential for spectral overlap between monomer and aggregate forms requires proper compensation in flow cytometry.[6] |
| Typical Working Conc. | Nanomolar range (non-quenching); Micromolar range (quenching) - requires empirical determination. | 1-10 µM |
| Instrumentation | Fluorescence microscope, flow cytometer, plate reader. | Fluorescence microscope, flow cytometer, plate reader with appropriate filter sets for dual emission detection. |
Expert Insights and Experimental Causality
The primary advantage of JC-1 lies in its ratiometric reporting.[7] This provides a built-in normalization that accounts for variations in mitochondrial content and dye loading between cells, a significant source of variability when using monochromatic dyes like this compound. For quantitative, high-content screening or studies where subtle changes in ΔΨm are expected, the ratiometric nature of JC-1 offers superior accuracy and reproducibility.[6]
However, the simplicity of monochromatic dyes like This compound can be advantageous for initial, qualitative assessments of mitochondrial health. When used in a non-quenching mode with appropriate controls, it can effectively demonstrate gross changes in ΔΨm. It is crucial to include controls such as the mitochondrial uncoupler CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to validate that the observed fluorescence changes are indeed due to alterations in mitochondrial potential.
Phototoxicity and Photostability: A critical consideration in live-cell imaging is the potential for phototoxicity and photobleaching.[9][10] All fluorescent dyes are susceptible to these effects to varying degrees. It is imperative to use the lowest possible dye concentration and excitation light intensity that provides a detectable signal to minimize cellular damage and ensure the integrity of the experimental system.
Experimental Protocols
The following are detailed, self-validating protocols for assessing mitochondrial membrane potential using both this compound and JC-1.
Protocol 1: Assessment of ΔΨm using this compound (Flow Cytometry)
This protocol is designed for a non-quenching mode analysis.
-
Cell Preparation:
-
Harvest cells and adjust the density to 1 x 10^6 cells/mL in pre-warmed culture medium or a suitable buffer (e.g., HBSS).
-
-
Positive Control (Depolarized Mitochondria):
-
To a separate tube of cells, add CCCP to a final concentration of 50 µM.
-
Incubate at 37°C for 5-10 minutes. This will serve as a control for depolarized mitochondria.
-
-
Staining:
-
Prepare a working solution of this compound in the same medium/buffer. The final concentration will need to be empirically determined but a starting point of 10-50 nM is recommended for non-quenching mode.
-
Add the dye to the cell suspensions (including the CCCP-treated control).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the dye at its appropriate wavelength (refer to the manufacturer's specifications, typically around 640-650 nm for DiSC dyes) and collect the emission (typically around 660-670 nm).
-
Gate on the live cell population based on forward and side scatter.
-
Compare the fluorescence intensity of the experimental samples to the untreated and CCCP-treated controls. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Protocol 2: Ratiometric Assessment of ΔΨm using JC-1 (Fluorescence Microscopy)
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluency.
-
-
Positive Control (Depolarized Mitochondria):
-
Treat a separate well/slide with 50 µM CCCP for 5-10 minutes at 37°C prior to staining.
-
-
Staining:
-
Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium.
-
Remove the culture medium from the cells and replace it with the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C and 5% CO2, protected from light.
-
-
Washing:
-
Gently aspirate the staining solution and wash the cells twice with pre-warmed culture medium or PBS.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with filter sets for both green (monomer) and red (J-aggregate) fluorescence.
-
For green fluorescence, use an excitation wavelength of ~485 nm and an emission wavelength of ~529 nm.
-
For red fluorescence, use an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Healthy cells will exhibit bright red mitochondrial staining, while apoptotic or metabolically stressed cells will show predominantly green fluorescence.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of both the red and green channels.
-
Calculate the red/green fluorescence ratio for each cell or region of interest. A decrease in this ratio is indicative of mitochondrial depolarization.
-
Visualizing the Mechanisms and Workflows
To further elucidate the principles and procedures described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of JC-1 for mitochondrial potential assessment.
Caption: Mechanism of this compound.
Caption: General workflow for flow cytometry analysis.
Conclusion and Recommendations
Both this compound and JC-1 are valuable tools for the assessment of mitochondrial membrane potential. The choice between them should be guided by the specific requirements of the experiment.
-
For quantitative, high-throughput, or comparative studies where precision and reliability are paramount, JC-1 is the superior choice due to its ratiometric nature, which minimizes variability and provides a more robust readout of ΔΨm.
-
For qualitative, initial screening, or endpoint assays where a simpler, intensity-based measurement is sufficient, This compound can be a cost-effective and straightforward option, provided that appropriate controls are meticulously implemented.
Ultimately, a thorough understanding of the mechanism of action of each probe, combined with careful experimental design and validation, will ensure the generation of high-quality, reproducible data in the critical field of mitochondrial research.
References
- Reers, M., Smith, T. W., & Chen, L. B. (1995). J-aggregate formation of a carbocyanine as a quantitative fluorescent indicator of membrane potential. Biochemistry, 30(18), 4480–4486.
- Smiley, S. T., Reers, M., Mottola-Hartshorn, C., Lin, M., Chen, A., Smith, T. W., ... & Chen, L. B. (1991). Intracellular heterogeneity in mitochondrial membrane potentials revealed by a J-aggregate-forming lipophilic cation, JC-1. Proceedings of the National Academy of Sciences, 88(9), 3671-3675.
- Sivandzade, F., Bhalerao, A., & Cucullo, L. (2019). Analysis of the mitochondrial membrane potential using the cationic JC-1 dye as a sensitive fluorescent probe. Bio-protocol, 9(1), e3128.
- Nicholls, D. G. (2012). Mitochondrial membrane potential and aging. Aging cell, 11(5), 739-745.
- Perry, S. W., Norman, J. P., Barbieri, J., Brown, E. B., & Gelbard, H. A. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115.
- Salvioli, S., Ardizzoni, A., Franceschi, C., & Cossarizza, A. (1997). JC-1, but not DiOC6 (3) or rhodamine 123, is a reliable fluorescent probe to assess Δψ changes in intact cells: implications for studies on mitochondrial functionality during apoptosis. FEBS letters, 411(1), 77-82.
- Cossarizza, A., Baccarani-Contri, M., Kalashnikova, G., & Franceschi, C. (1993). A new method for the specific measurement of mitochondrial membrane potential using 5, 5′, 6, 6′-tetrachloro-1, 1′, 3, 3′-tetraethylbenzimidazolylcarbocyanine iodide (JC-1).
-
Molecular Devices. (n.d.). Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. Retrieved from [Link]
- Lichtshtein, D., Kaback, H. R., & Blume, A. J. (1979). Use of a fluorescent probe to follow streaming in vesicles from cultured neuroblastoma cells. Proceedings of the National Academy of Sciences, 76(2), 650-654.
- Zorova, L. D., Popkov, V. A., Plotnikov, E. Y., Silachev, D. N., Pevzner, I. B., Jankauskas, S. S., ... & Zorov, D. B. (2018). Mitochondrial membrane potential. Analytical biochemistry, 552, 50-59.
- Waggoner, A. S. (1979). Dye indicators of membrane potential. Annual review of biophysics and bioengineering, 8(1), 47-68.
- Perelman, A., Wachtel, C., Cohen, M., Haupt, S., Shapiro, H., & Tzur, A. (2012). JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry.
- Gerdes, J., Lemke, H., Baisch, H., Wacker, H. H., Schwab, U., & Stein, H. (1984). Cell cycle analysis of a cell proliferation-associated human nuclear antigen defined by the monoclonal antibody Ki-67. The Journal of immunology, 133(4), 1710-1715.
- Shapiro, H. M. (2003). Practical flow cytometry. John Wiley & Sons.
- Lemasters, J. J., & Ramshesh, V. K. (2007). Imaging of mitochondrial polarization and depolarization with cationic fluorophores. Methods in cell biology, 80, 283-295.
- Galluzzi, L., Bravo-San Pedro, J. M., & Kroemer, G. (2014). Organelle-specific measurement of Ca2+ concentration. Methods in molecular biology (Clifton, N.J.), 1146, 335-348.
- Green, D. R., & Reed, J. C. (1998). Mitochondria and apoptosis. Science, 281(5381), 1309-1312.
- Ly, J. D., Grubb, D. R., & Lawen, A. (2003). The mitochondrial membrane potential (Δψm)
- Mitchell, P. (1961). Coupling of phosphorylation to electron and hydrogen transfer by a chemi-osmotic type of mechanism.
- Molecular Probes. (2010). MitoProbe™ JC-1 Assay Kit for Flow Cytometry.
- Gajendiran, M., Gurevich, I., & El-Sayed, M. A. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. Toxicology and applied pharmacology, 248(2), 119-124.
- Icha, J., Weber, C., & Norden, C. (2017). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PloS one, 12(9), e0184323.
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A Comparative Guide to Carbocyanine Dyes: 3,3'-Diethylthiadicarbocyanine Iodide vs. DiOC6(3) for Cellular Imaging
In the dynamic field of cellular biology and drug development, the ability to visualize and quantify cellular processes in real-time is paramount. Fluorescent probes are indispensable tools in this endeavor, offering unparalleled insights into the intricate workings of organelles. Among these, cationic carbocyanine dyes have emerged as powerful reporters of mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and function. This guide provides an in-depth, objective comparison of two such dyes: 3,3'-Diethylthiadicarbocyanine iodide and 3,3'-Dihexyloxacarbocyanine iodide, more commonly known as DiOC6(3).
This comparison is designed for researchers, scientists, and drug development professionals, providing not only a side-by-side analysis of their performance characteristics but also the underlying principles and practical methodologies to empower informed experimental design.
The Central Role of Mitochondrial Membrane Potential
Mitochondria, the powerhouses of the cell, generate a significant electrochemical gradient across their inner membrane through oxidative phosphorylation. This gradient, the mitochondrial membrane potential (ΔΨm), is essential for ATP synthesis, calcium homeostasis, and the regulation of apoptosis.[1] Consequently, changes in ΔΨm are a hallmark of mitochondrial dysfunction and a key event in the early stages of programmed cell death.[2] Cationic fluorescent dyes, such as the carbocyanines discussed herein, are lipophilic and possess a delocalized positive charge, enabling them to readily cross the plasma membrane and accumulate in the negatively charged mitochondrial matrix.[3] The extent of their accumulation, and thus their fluorescence intensity, is directly proportional to the magnitude of the ΔΨm.
Mechanism of Carbocyanine Dye Accumulation in Mitochondria
The fundamental principle governing the use of these dyes as ΔΨm indicators is the Nernst equation. The negative charge of the mitochondrial matrix (typically -150 to -180 mV relative to the cytoplasm) drives the electrophoretic accumulation of the positively charged dye molecules. In healthy cells with a high ΔΨm, the dye concentrates within the mitochondria, leading to a strong fluorescent signal. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the driving force for dye accumulation is diminished, resulting in a weaker mitochondrial signal and often an increased cytoplasmic fluorescence.[4][5]
Figure 1: Mechanism of cationic dye accumulation in mitochondria.
In-Depth Profile: this compound (Also known as DiSC2(3))
This compound is a symmetrical carbocyanine dye recognized for its vibrant fluorescence and applications in various fields, including as a sensitizer in photographic emulsions and as a fluorescent probe in biological research.[6]
Physicochemical and Spectral Properties
| Property | Value | Source(s) |
| Synonyms | DiSC2(3), Thiazole Purple | [7] |
| Molecular Formula | C21H21IN2S2 | [7] |
| Molecular Weight | 492.44 g/mol | [7] |
| Excitation Max (λex) | ~556 nm (in Methanol) | [7] |
| Emission Max (λem) | ~575 nm (in Methanol) | [7] |
| Appearance | Green crystals | [6] |
| Solubility | Soluble in methanol, ethanol, DMSO | [6] |
Applications and Performance Insights
While DiSC2(3) is a potent fluorescent dye, its primary application in cellular biology, as evidenced by the literature, leans towards assessing plasma membrane potential in bacteria and as a component in cytotoxicity assays.[8][9] Its use for specifically monitoring mitochondrial membrane potential in eukaryotic cells is less extensively documented compared to other carbocyanine dyes.
Experimental Considerations:
-
Concentration: The optimal concentration for DiSC2(3) needs to be empirically determined for each cell type and application to maximize the signal-to-noise ratio and minimize cytotoxicity.
-
Cytotoxicity: As with many fluorescent dyes, prolonged exposure or high concentrations of DiSC2(3) can be cytotoxic. It is crucial to perform viability assays to ensure that the observed effects are not artifacts of dye-induced toxicity.[9]
Experimental Protocol: General Guideline for Membrane Potential Measurement with DiSC2(3)
The following is a generalized protocol based on its application in assessing membrane potential changes. Note: This protocol should be optimized for your specific cell type and experimental setup.
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).
-
-
Reagent Preparation:
-
Prepare a stock solution of DiSC2(3) (e.g., 1-5 mM in DMSO). Store aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS or serum-free medium) to the desired working concentration.
-
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed buffer.
-
Add the DiSC2(3) working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the spectral properties of DiSC2(3) (e.g., TRITC or similar filter set).
-
Figure 2: General workflow for membrane potential measurement with DiSC2(3).
In-Depth Profile: DiOC6(3) (3,3'-Dihexyloxacarbocyanine Iodide)
DiOC6(3) is a widely used, lipophilic, green-fluorescent carbocyanine dye for studying mitochondrial and endoplasmic reticulum (ER) dynamics in living cells.[10][11] Its utility in assessing mitochondrial membrane potential is well-established.[12]
Physicochemical and Spectral Properties
| Property | Value | Source(s) |
| Molecular Formula | C29H37IN2O2 | [11] |
| Molecular Weight | 572.52 g/mol | [11] |
| Excitation Max (λex) | ~483 nm | [11] |
| Emission Max (λem) | ~501 nm | [11] |
| Appearance | Red powder | [11] |
| Solubility | Soluble in DMSO or ethanol | [11] |
Applications and Performance Insights
DiOC6(3) is particularly noted for its concentration-dependent staining characteristics. At low concentrations (typically in the nanomolar range), it selectively accumulates in mitochondria, driven by the ΔΨm.[12][13] At higher concentrations, it also stains other intracellular membranes, most notably the endoplasmic reticulum.[10][13] This property necessitates careful titration to ensure specific mitochondrial labeling.
Key Performance Considerations:
-
Phototoxicity: A significant drawback of DiOC6(3) is its phototoxicity. Upon illumination, it can generate reactive oxygen species (ROS) that can damage cellular components, leading to altered mitochondrial dynamics and eventually cell death.[14][15][16] It is therefore crucial to minimize light exposure during imaging.
-
Specificity: While selective for mitochondria at low concentrations, its affinity for other membranes at higher concentrations can complicate image analysis. Co-localization with a mitochondrial-specific marker may be necessary for unambiguous identification.
-
Reliability for ΔΨm Quantification: Some studies have suggested that other dyes, such as JC-1, may be more reliable for the quantitative assessment of ΔΨm changes, particularly during apoptosis, as DiOC6(3) fluorescence can be influenced by factors other than membrane potential.[5][17]
Experimental Protocol: Mitochondrial Membrane Potential Measurement with DiOC6(3) via Flow Cytometry
This protocol provides a robust method for the quantitative analysis of ΔΨm in a cell population.
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS or HBSS) at a concentration of 1 x 10^6 cells/mL.[11]
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of DiOC6(3) in DMSO. Store aliquots at -20°C.
-
Prepare a working solution by diluting the stock solution in buffer to the desired final concentration (a titration from 1-10 nM is recommended to start).[12]
-
-
Staining:
-
Add the DiOC6(3) working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Controls:
-
For a positive control for mitochondrial depolarization, treat a separate aliquot of cells with an uncoupling agent such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 15 minutes prior to analysis.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).[11] Healthy cells will exhibit a higher fluorescence intensity compared to depolarized cells.
-
Figure 3: Workflow for ΔΨm measurement with DiOC6(3) using flow cytometry.
Head-to-Head Comparison: this compound vs. DiOC6(3)
| Feature | This compound (DiSC2(3)) | DiOC6(3) |
| Primary Application | Bacterial membrane potential, cytotoxicity assays | Mitochondrial membrane potential, ER staining |
| Excitation/Emission | ~556 nm / ~575 nm | ~483 nm / ~501 nm |
| Organelle Specificity | Less specific for mitochondria in eukaryotes | Concentration-dependent (Mitochondria at low conc., ER at high conc.) |
| Phototoxicity | A known issue with carbocyanine dyes | High, a significant experimental consideration |
| Ease of Use | Requires careful optimization for mitochondrial studies | Well-established protocols available |
| Quantitative Potential | Less validated for quantitative ΔΨm in eukaryotes | Used for semi-quantitative analysis, but ratiometric dyes may be superior |
Expert Recommendations and Concluding Remarks
The choice between this compound and DiOC6(3) is highly dependent on the specific research question and experimental system.
DiOC6(3) is the more established and well-characterized probe for specifically investigating mitochondrial membrane potential in eukaryotic cells. Its extensive documentation in the literature provides a solid foundation for developing and troubleshooting experimental protocols. However, researchers must be acutely aware of its phototoxicity and take appropriate measures to minimize light exposure to obtain reliable data. The concentration-dependent staining also necessitates careful optimization to ensure mitochondrial specificity.
This compound (DiSC2(3)), while a potent fluorescent dye, appears to be better suited for applications such as assessing bacterial membrane potential or as a general cytotoxicity indicator. Its utility for high-resolution, specific imaging of mitochondria in mammalian cells is less clear from the available literature. For researchers specifically interested in mitochondrial function, DiOC6(3) or other well-validated mitochondrial probes would be a more direct choice.
For quantitative and dynamic studies of mitochondrial membrane potential, particularly in the context of apoptosis, researchers should also consider ratiometric dyes like JC-1. These dyes offer an internal control by shifting their fluorescence emission from green to red as they aggregate in mitochondria with high membrane potential, providing a more robust quantitative measure of ΔΨm.[4][18]
Ultimately, the successful application of any fluorescent probe relies on a thorough understanding of its properties, careful experimental design, and the inclusion of appropriate controls. This guide serves as a foundational resource to aid in the selection and implementation of these powerful tools for cellular imaging.
References
- Cossarizza, A., & Salvioli, S. (1998). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Current Protocols in Cytometry, 9.14.1-9.14.9.
- Mathur, A., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular Research, 46(1), 126-138.
- Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115.
- Reers, M., Smith, T. W., & Chen, L. B. (1991). J-aggregate formation of a carbocyanine as a quantitative fluorescent indicator of membrane potential. Biochemistry, 30(18), 4480-4486.
- Salvioli, S., et al. (1997). JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess DY changes in intact cells: implications for studies on mitochondrial functionality during apoptosis. FEBS Letters, 411(1), 77-82.
- Shapiro, H. M. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1404(3), 393-404.
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Nanolive. (n.d.). Overcoming phototoxicity. Retrieved from [Link]
- Cossarizza, A., et al. (1993). A new method for the cytofluorimetric analysis of mitochondrial membrane potential using the J-aggregate forming lipophilic cation 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolcarbocyanine iodide (JC-1).
- Toth, P., et al. (2017). Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it. Journal of Cellular Physiology, 232(9), 2461-2468.
- Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
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Interchim. (n.d.). DiO dyes. Retrieved from [Link]
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Confocal.nl. (n.d.). DiSC2(3) (3,3-Diethylthiacarbocyanine iodide) - 25 mg. Retrieved from [Link]
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Nanolive. (n.d.). How do you trust your live cell imaging correlates with experimental conditions? Retrieved from [Link]
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Terasaki, M. (n.d.). Staining of ER and mitochondria by a fluorescent dye. Retrieved from [Link]
- Whelan, J. S., & Warrington, P. S. (1997). Ex vivo cytotoxic drug evaluation by DiSC assay to expedite identification of clinical targets: results with 8-chloro-cAMP. British journal of cancer, 76(6), 740–747.
- Sabnis, R. W., et al. (1997). DiOC6(3): a useful dye for staining the endoplasmic reticulum. Biotechnic & Histochemistry, 72(5), 253-258.
- Becker, S., et al. (2022). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, 13, 991823.
- Chang, C. Y., et al. (2006). Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. Electrophoresis, 27(24), 5005-5012.
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Molecular Probes. (2010). Mitochondrial Fluorescent Dyes- Imaging Morphology and Function. Retrieved from [Link]
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Brown, H. M., et al. (n.d.). Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. Molecular Devices. Retrieved from [Link]
- Zhang, Y., et al. (2015). Red-Emitting Mitochondrial Probe with Ultrahigh Signal-to-Noise Ratio Enables High-Fidelity Fluorescent Images in Two-Photon Microscopy. Analytical Chemistry, 87(23), 11936-11942.
- Zorova, L. D., et al. (2018). Mitochondrial membrane potential. Analytical biochemistry, 552, 50-59.
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Olympus. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains. Retrieved from [Link]
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A Comparative Guide to Fluorescent Probes for Mitochondrial Membrane Potential: 3,3'-Diethylthiadicarbocyanine Iodide vs. Rhodamine 123
A Critical Evaluation for Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular and mitochondrial research, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a cornerstone for assessing cellular health, metabolic activity, and apoptosis. Among the arsenal of fluorescent probes available for this purpose, Rhodamine 123 has long been a workhorse. This guide provides an in-depth comparison with a potential alternative, 3,3'-Diethylthiadicarbocyanine iodide, also known as DiSC2(5). However, a comprehensive review of the scientific literature reveals a significant disparity in the established use and validation of these two dyes for ΔΨm assessment. While Rhodamine 123 is extensively characterized, the application of DiSC2(5) in this context is not well-documented, presenting a critical consideration for researchers.
This guide will first delve into the well-established principles and protocols for Rhodamine 123, including its advantages and documented limitations. Subsequently, it will explore the available information on DiSC2(5), highlighting the current knowledge gaps and the speculative nature of its direct comparison with Rhodamine 123 for measuring mitochondrial membrane potential.
Rhodamine 123: The Established Standard
Rhodamine 123 is a cell-permeant, cationic fluorescent dye that specifically accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential.[1][2] Its widespread use stems from its bright green fluorescence and the direct correlation between its mitochondrial accumulation and the magnitude of the ΔΨm.
Mechanism of Action
The mechanism of Rhodamine 123 relies on the Nernstian distribution of a lipophilic cation across a polarized membrane. Healthy, respiring mitochondria maintain a highly negative membrane potential (approximately -150 to -180 mV) across their inner membrane. This negative charge drives the accumulation of the positively charged Rhodamine 123 molecules within the mitochondrial matrix. Consequently, a higher ΔΨm results in greater dye accumulation and a more intense fluorescent signal. Conversely, a decrease in ΔΨm, a hallmark of mitochondrial dysfunction and early apoptosis, leads to the leakage of Rhodamine 123 from the mitochondria into the cytoplasm, resulting in a diminished mitochondrial fluorescence.[2]
Caption: Rhodamine 123 uptake is driven by high mitochondrial membrane potential.
Spectral Properties
| Property | Value |
| Excitation Maximum | ~507 nm |
| Emission Maximum | ~529 nm |
| Color | Green |
Advantages of Rhodamine 123:
-
Well-Established and Validated: Decades of research have solidified its use and interpretation.
-
High Sensitivity: It can detect subtle changes in ΔΨm.
-
Bright Fluorescence: Provides a strong signal for easy detection.
Limitations and Considerations for Rhodamine 123:
-
Cytotoxicity: Prolonged exposure or high concentrations can be toxic to cells and may inhibit mitochondrial respiration, particularly by affecting the F0F1-ATPase.[3]
-
Photostability: Like many fluorescent dyes, it is susceptible to photobleaching under intense illumination.
-
Self-Quenching: At high intramitochondrial concentrations, Rhodamine 123 can self-quench, leading to a non-linear relationship between dye concentration and fluorescence intensity. This can complicate the interpretation of results, especially in highly polarized mitochondria.[4]
-
Efflux by P-glycoprotein (P-gp): In some cell types, particularly cancer cells expressing multidrug resistance proteins, Rhodamine 123 can be actively pumped out of the cell, which can interfere with accurate ΔΨm measurements.
This compound (DiSC2(5)): An Enigmatic Alternative
This compound, a member of the cyanine dye family, is primarily known in the scientific literature for its application as a fluorescent probe for nucleic acids, where it exhibits a significant blue-shift in its absorption spectrum upon binding to DNA.[1][5][6] Its use as a direct and validated probe for mitochondrial membrane potential is notably absent from mainstream research.
While other cyanine dyes, such as DiOC6(3) and various IC7-1 derivatives, have been successfully employed to measure ΔΨm, the specific application and validation of DiSC2(5) for this purpose remain largely unexplored.[6][7][8][9][10][11] One study briefly mentions the use of DiSC2(5) to measure changes in the transmembrane potential of rat liver mitochondria, noting that it possesses a rotenone-like effect but does not damage the inner mitochondrial membrane.[9] However, this study does not provide a direct comparison with Rhodamine 123 or a detailed protocol for its use in this context.
Putative Mechanism of Action
Based on the properties of other cationic cyanine dyes used for ΔΨm measurement, it can be hypothesized that DiSC2(5), being a lipophilic cation, would also accumulate in mitochondria in a potential-dependent manner. The delocalized positive charge on the cyanine chromophore would be attracted to the negative interior of the mitochondria. A decrease in ΔΨm would then lead to a release of the dye and a corresponding change in fluorescence.
Caption: The mechanism of DiSC2(5) for ΔΨm measurement is currently hypothetical.
Spectral Properties
| Property | Value (in buffer) |
| Excitation Maximum | ~646 nm |
| Emission Maximum | Not consistently reported for mitochondrial staining |
| Color | Near-infrared (in solution) |
The spectral properties of DiSC2(5) in a cellular environment, specifically within mitochondria, are not well-characterized. Its absorption maximum in the far-red spectrum could potentially offer an advantage by minimizing autofluorescence from cellular components.
Potential Advantages (Hypothetical):
-
Longer Wavelength Emission: The near-infrared properties of some cyanine dyes can reduce background fluorescence and allow for deeper tissue penetration in imaging studies.[6]
-
Photostability: Some cyanine dyes have been engineered for improved photostability.[7][12][13][14]
Significant Knowledge Gaps and Lack of Experimental Data:
-
No Direct Comparative Studies: There is a lack of published research directly comparing the performance of DiSC2(5) and Rhodamine 123 for measuring ΔΨm.
-
Unvalidated Protocol: A standardized and validated protocol for using DiSC2(5) for this application is not available.
-
Cytotoxicity and Phototoxicity: The cytotoxic and phototoxic effects of DiSC2(5) in the context of live-cell mitochondrial imaging have not been systematically evaluated.
-
Mechanism of Action in Mitochondria: The precise mechanism of interaction and the nature of the fluorescent response of DiSC2(5) within the mitochondrial environment remain unconfirmed.
-
Potential Artifacts: Without dedicated studies, potential artifacts such as non-specific binding or quenching effects are unknown.
Experimental Protocols
Protocol for Measuring Mitochondrial Membrane Potential with Rhodamine 123
This protocol is a generalized guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for control)
-
Fluorescence microscope or flow cytometer with appropriate filters (Excitation: ~488 nm, Emission: ~530 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or in a multi-well plate.
-
Staining:
-
Prepare a working solution of Rhodamine 123 in pre-warmed cell culture medium. A typical starting concentration is 1-10 µg/mL, but this should be optimized.
-
Remove the existing culture medium from the cells and replace it with the Rhodamine 123-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional but Recommended):
-
Gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.
-
-
Control for Depolarization:
-
For a negative control, treat a separate set of stained cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM) for 5-10 minutes prior to imaging. This will dissipate the ΔΨm and demonstrate the loss of Rhodamine 123 fluorescence from the mitochondria.
-
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Quantify the mean fluorescence intensity within the mitochondrial regions of interest or the overall cellular fluorescence. A decrease in fluorescence intensity compared to untreated control cells indicates mitochondrial depolarization.
-
Caption: Experimental workflow for Rhodamine 123 staining.
Protocol for Measuring Mitochondrial Membrane Potential with DiSC2(5)
Disclaimer: The following is a hypothetical protocol based on general principles for using cationic dyes and information on other cyanine dyes. It has not been validated for DiSC2(5) and would require extensive optimization and validation.
Materials:
-
This compound (DiSC2(5)) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
PBS
-
CCCP or other mitochondrial uncoupler
-
Fluorescence imaging system with appropriate filters (Excitation: ~630-650 nm, Emission: >670 nm)
Hypothetical Procedure:
-
Cell Preparation: Culture cells as described for Rhodamine 123.
-
Staining:
-
Prepare a working solution of DiSC2(5) in pre-warmed medium. A starting concentration range of 10-100 nM may be appropriate, based on other cyanine dyes.
-
Incubate cells for 15-30 minutes at 37°C.
-
-
Washing: Wash cells with pre-warmed PBS.
-
Control: Treat cells with an uncoupler as a negative control.
-
Imaging and Analysis: Image the cells using appropriate far-red filter sets and quantify the fluorescence changes.
Conclusion and Recommendations
Based on the current body of scientific literature, Rhodamine 123 remains the well-established and reliable choice for measuring mitochondrial membrane potential between the two dyes discussed. Its mechanism, protocols, and limitations are extensively documented, providing a solid foundation for experimental design and data interpretation.
The use of this compound (DiSC2(5)) for this application is not supported by sufficient evidence. While its chemical structure suggests a potential for ΔΨm-dependent mitochondrial accumulation, the lack of validation, comparative data, and established protocols makes its use for this purpose highly speculative and not recommended for rigorous scientific investigation without extensive preliminary validation.
Researchers and drug development professionals should exercise caution when considering novel fluorescent probes and prioritize the use of well-characterized tools like Rhodamine 123 or other validated ΔΨm-sensitive dyes (e.g., TMRM, TMRE, JC-1) to ensure the accuracy and reproducibility of their findings. Future research may elucidate a role for DiSC2(5) in mitochondrial studies, but for now, it remains an unvalidated candidate for this specific application.
References
- Kuge, Y., et al. (2014). Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. Cancer Medicine, 3(4), 845-855.
- Wagenknecht, H. A., et al. (2016). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical Science, 7(4), 2577-2587.
- Zhao, F., et al. (2014). A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift.
- Haugland, R. P. (1975). Membrane potentials in mitochondrial preparations as measured by means of a cyanine dye. Journal of Membrane Biology, 20(3-4), 225-244.
- Gidi, Y., et al. (2020). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv.
- Makarov, V. I., et al. (1986). [Study of the transmembrane potential of mitochondria using cyanine dyes]. Ukrainskii Biokhimicheskii Zhurnal, 58(4), 48-52.
- Wagenknecht, H. A., et al. (2014). A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift.
- Wagenknecht, H. A., et al. (2016). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical Science, 7(4), 2577-2587.
- Modica-Napolitano, J. S., & Aprille, J. R. (1987). Basis for the selective cytotoxicity of rhodamine 123. Cancer research, 47(16), 4361–4365.
- Tian, Y., et al. (2021). Commentary: The Effects of Different Fluorescent Indicators in Observing the Changes of The Mitochondrial Membrane Potential During Oxidative Stress-Induced Mitochondrial Injury of Cardiac H9c2 Cells. The Journal of Cardiology and Cardiovascular Sciences, 5(1), 1-4.
- Chang, C. Y., et al. (2013). Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. Analytical biochemistry, 438(2), 108–114.
- Tedeschi, H. (1974). Mitochondrial membrane potential: evidence from studies with a fluorescent probe.
- Zhao, N., et al. (2015). A red emitting mitochondria-targeted AIE probe as an indicator for membrane potential and mouse sperm activity.
- Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98–115.
- Li, K., et al. (2022). Imaging mitochondrial membrane potential via concentration-dependent fluorescence lifetime changes.
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Benchling. (2023). Staining of Mitochondria, Nucleus, and Cell Membrane for Fluorescent Microscopy (in vitro adherent cells). Retrieved from [Link]
- Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes.
- Verkhratsky, A., et al. (2002). Assessment of mitochondrial polarization status in living cells based on analysis of the spatial heterogeneity of rhodamine 123 fluorescence staining. Pflugers Archiv : European journal of physiology, 444(5), 634–642.
- Mathur, A., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular research, 46(1), 126–138.
- Koopman, W. J., et al. (2020). Measuring mitochondrial membrane potential. The FEBS journal, 287(20), 4434–4453.
- Zhizhina, G. P., et al. (2001). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Russian Chemical Bulletin, 50(7), 1190-1193.
- Vargason, J. M., et al. (2011). 3,3'-diethylthiatricarbocyanine iodide: a highly sensitive chiroptical reporter of DNA helicity and sequence. International journal of molecular sciences, 12(11), 8052–8062.
- Miller, E. W., et al. (2021). Imaging Reversible Mitochondrial Membrane Potential Dynamics with a Small Molecule, Permeable, Internally Redistributing Voltage Reporter. Chembiochem : a European journal of chemical biology, 22(5), 859–863.
- Tian, Y., et al. (2021). Commentary: The Effects of Different Fluorescent Indicators in Observing the Changes of The Mitochondrial Membrane Potential During Oxidative Stress-Induced Mitochondrial Injury of Cardiac H9c2 Cells. The Journal of Cardiology and Cardiovascular Sciences, 5(1), 1-4.
- Petit, P. X., et al. (1995). Flow cytometric analysis of rhodamine 123 fluorescence during modulation of the membrane potential in plant mitochondria. Plant physiology, 108(3), 1167–1174.
- Zhao, N., et al. (2015). A red emitting mitochondria-targeted AIE probe as an indicator for membrane potential and mouse sperm activity.
- Mathur, A., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular research, 46(1), 126–138.
- Huang, M., et al. (2007). Mitochondrial inner membrane electrophysiology assessed by rhodamine-123 transport and fluorescence. Annals of biomedical engineering, 35(7), 1276–1285.
- O'Brien, J., et al. (2014). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. Journal of pharmacological and toxicological methods, 70(2), 143–151.
- Cremer, C., et al. (2017). Single molecule localization microscopy of the distribution of chromatin using Hoechst and DAPI fluorescent probes. Methods (San Diego, Calif.), 123, 77–86.
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A Senior Application Scientist's Guide to Validating Mitochondrial Staining with 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5))
For researchers, scientists, and drug development professionals, the mitochondrion is a powerhouse of cellular activity and a critical nexus for investigating health and disease. Accurate visualization and assessment of mitochondrial function are paramount. This guide provides an in-depth, objective comparison of 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5)), a carbocyanine dye for measuring mitochondrial membrane potential, with other common alternatives. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to ensure the scientific integrity of your findings.
The Principle of Potentiometric Dyes: How DiSC2(5) Illuminates Mitochondria
Mitochondria maintain a highly negative membrane potential (ΔΨm) across their inner membrane, typically ranging from -150 to -180 mV. This potential is a key indicator of mitochondrial health and is central to ATP production. Lipophilic, cationic dyes, such as DiSC2(5), leverage this electrochemical gradient. These positively charged molecules passively cross the plasma membrane and are electrophoretically driven into the negatively charged mitochondrial matrix. Consequently, they accumulate to a high concentration within active, polarized mitochondria, leading to a strong fluorescent signal. A collapse in ΔΨm, an early hallmark of apoptosis and cellular stress, prevents the accumulation of these dyes, resulting in a diminished signal.[1]
Caption: Mechanism of DiSC2(5) accumulation in mitochondria.
Comparative Analysis of Common Mitochondrial Stains
Choosing the right tool for the job is critical. DiSC2(5) belongs to a class of potentiometric dyes, but several alternatives exist, each with unique properties. The table below provides a comparative overview to guide your selection.
| Feature | DiSC2(5) | JC-1 | TMRM / TMRE | MitoTracker Red CMXRos | MitoTracker Green FM |
| Mechanism | Nernstian (ΔΨm-dependent accumulation) | Nernstian (ΔΨm-dependent aggregation) | Nernstian (ΔΨm-dependent accumulation) | ΔΨm-dependent accumulation followed by covalent binding | ΔΨm-independent covalent binding |
| Readout | Fluorescence Intensity | Ratiometric (Red/Green Fluorescence Shift) | Fluorescence Intensity | Fluorescence Intensity | Fluorescence Intensity |
| Suitability for Live Cells | Yes | Yes | Yes | Yes | Yes |
| Fixability | No | No | No | Yes | No |
| Toxicity | Can inhibit respiration at high concentrations | Can be toxic with prolonged exposure | Low toxicity at working concentrations[2] | Low toxicity at working concentrations | Low toxicity at working concentrations |
| Photostability | Moderate | Moderate, J-aggregates can be sensitive | Good[3] | Excellent | Good |
| Key Advantage | Simple intensity-based readout | Ratiometric readout minimizes artifacts from cell number or mitochondrial mass variations | Well-characterized and widely used for quantitative ΔΨm measurements[3] | Fixable, allowing for immunofluorescence co-staining[4] | Stains mitochondria regardless of membrane potential, useful for assessing mitochondrial mass[5] |
| Key Limitation | Not fixable, signal loss upon ΔΨm collapse[2] | Complex analysis, potential for false positives[6] | Signal intensity can be affected by plasma membrane potential[7] | Staining is irreversible and may not reflect acute changes in ΔΨm post-staining | Does not provide information on mitochondrial function (ΔΨm)[5] |
Experimental Validation: A Three-Pillar Approach
A rigorous validation process is essential to ensure that the observed fluorescence signal genuinely represents mitochondrial localization and function. We advocate a three-pillar approach: initial staining, co-localization with a known mitochondrial marker, and functional confirmation with a depolarizing agent.
Pillar 1: Staining Live Cells with DiSC2(5)
This protocol provides a starting point for staining live cells. Optimization of dye concentration and incubation time is crucial for each cell type to achieve a high signal-to-noise ratio while minimizing cytotoxicity.
Protocol 1: Live-Cell Staining with DiSC2(5)
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy and culture until they reach the desired confluency (typically 60-80%).
-
Rationale: This ensures a healthy cell population and optimal density for imaging individual cells.
-
-
Staining Solution Preparation: Prepare a fresh working solution of DiSC2(5) in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., HBSS). A typical starting concentration range is 10-100 nM.
-
Rationale: Using pre-warmed medium prevents temperature shock to the cells. Preparing the staining solution fresh is important as fluorescent dyes can degrade over time.
-
-
Staining: Remove the culture medium from the cells and replace it with the DiSC2(5) staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified CO2 incubator.
-
Rationale: This allows sufficient time for the dye to permeate the cell membrane and accumulate in the mitochondria.
-
-
Washing (Optional): For dyes used at higher concentrations, a wash step may be necessary to reduce background fluorescence. Gently replace the staining solution with pre-warmed medium or buffer. For low, non-quenching concentrations of dyes like TMRM (and likely DiSC2(5)), this step can sometimes be omitted.[8]
-
Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for DiSC2(5) (Excitation/Emission maxima ~646/666 nm).
Pillar 2: Validation by Co-localization
To confirm that DiSC2(5) is localizing specifically to mitochondria, a co-localization experiment with a well-established, spectrally distinct mitochondrial marker is essential. MitoTracker™ Red CMXRos is an excellent choice as it also accumulates based on membrane potential but has different spectral properties and is fixable.[4]
Caption: Workflow for co-localization validation.
Protocol 2: Co-localization with MitoTracker Red CMXRos
-
Follow steps 1 and 2 from Protocol 1, preparing a staining solution containing both DiSC2(5) (at its optimized concentration) and MitoTracker Red CMXRos (typically 50-200 nM).
-
Incubate the cells with the dual-stain solution for 15-30 minutes at 37°C.
-
Wash the cells gently with pre-warmed medium to remove excess dye.
-
Image the cells immediately using a confocal microscope, capturing separate images for the DiSC2(5) channel and the MitoTracker Red channel.
-
Analyze the images using software capable of co-localization analysis. A high Pearson's correlation coefficient between the two channels indicates that both dyes are localized to the same structures, thereby validating the mitochondrial specificity of the DiSC2(5) signal.[11]
Pillar 3: Functional Validation with a Mitochondrial Uncoupler
The definitive test for a potentiometric dye is to demonstrate that its signal is dependent on the mitochondrial membrane potential. This is achieved by using a protonophore uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), which dissipates the proton gradient across the inner mitochondrial membrane, thereby collapsing ΔΨm.[12][13]
Caption: Logic of functional validation with an uncoupler.
Protocol 3: Functional Validation with FCCP
-
Prepare and stain cells with DiSC2(5) as described in Protocol 1 (steps 1-5).
-
Mount the dish on the microscope stage and acquire a baseline image of the stained mitochondria.
-
Prepare a working solution of FCCP (a typical final concentration is 1-10 µM) in the imaging medium.
-
Add the FCCP solution to the cells while continuously imaging or at set time points (e.g., every 30 seconds).
-
Observe the change in fluorescence intensity. A rapid decrease in the mitochondrial DiSC2(5) signal confirms that the dye's accumulation is dependent on the mitochondrial membrane potential.[12]
-
Troubleshooting: If the FCCP treatment does not result in signal loss, it could indicate an issue with the FCCP stock, the cell model, or that the DiSC2(5) concentration is too high and causing artifacts.[14]
-
Conclusion: Ensuring Rigor in Mitochondrial Research
Validating your mitochondrial staining is not a perfunctory step but a cornerstone of robust, reproducible science. While this compound (DiSC2(5)) is a capable potentiometric dye, its utility, like any other, is contingent on meticulous validation. By employing a multi-faceted approach that includes careful titration, co-localization with established markers, and functional challenges with uncouplers, researchers can be confident in their interpretation of mitochondrial health and function. This rigorous methodology ensures that the insights gained are a true reflection of the underlying biology, paving the way for more ambitious and impactful scientific inquiry.
References
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Andreone, M., et al. (2022). Differences in Mitochondrial Membrane Potential Identify Distinct Populations of Human Cardiac Mesenchymal Progenitor Cells. MDPI. Retrieved from [Link]
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Scaduto, R. C., & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1 Pt 1), 469–477. Retrieved from [Link]
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van der Harg, J. M., et al. (2024). Performance of TMRM and Mitotrackers in mitochondrial morphofunctional analysis of primary human skin fibroblasts. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1865(4), 149027. Retrieved from [Link]
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ImmunoChemistry Technologies. (n.d.). MitoPT® TMRE & TMRM Assays. Retrieved from [Link]
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van der Harg, J. M., et al. (2024). Performance of TMRM and Mitotrackers in mitochondrial morphofunctional analysis of primary human skin fibroblasts. PubMed. Retrieved from [Link]
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Chao, J. R., et al. (2024). Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate. Communications Biology, 7(1), 282. Retrieved from [Link]
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Ward, M. W., et al. (2000). Mitochondrial Depolarization Is Not Required for Neuronal Apoptosis. Journal of Neuroscience, 20(9), 3209-3219. Retrieved from [Link]
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Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Retrieved from [Link]
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Koopman, W. J., et al. (2020). Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells. Journal of Cellular and Molecular Medicine, 24(24), 14291-14306. Retrieved from [Link]
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Buran, T., et al. (2018). An automated differential nuclear staining assay for accurate determination of mitocan cytotoxicity. MethodsX, 5, 1056-1062. Retrieved from [Link]
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Adar, A., et al. (2023). Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. STAR Protocols, 4(4), 102685. Retrieved from [Link]
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de la Fuente, S., et al. (2017). Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors. Frontiers in Physiology, 8, 339. Retrieved from [Link]
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Murata, K., et al. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PLoS One, 19(11), e0313213. Retrieved from [Link]
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Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. Retrieved from [Link]
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Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. Retrieved from [Link]
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Al-Zubaidi, O. (2018). Why FCCP does not cause mitochondrial membrane depolarization?. ResearchGate. Retrieved from [Link]
-
Nanolive. (n.d.). How do you trust your live cell imaging correlates with experimental conditions?. Retrieved from [Link]
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Dunn, K. W., et al. (2011). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 300(4), C723-C742. Retrieved from [Link]
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Zhao, Z., et al. (2013). Effect of FCCP on mitochondrial membrane potential (ΔΨ m) and mPTP opening in intact mouse ventricular myocytes. ResearchGate. Retrieved from [Link]
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Brennan, J. P., et al. (2006). Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation. Cardiovascular Research, 72(2), 313-321. Retrieved from [Link]
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Bunting, J. R., et al. (1989). Fluorescent cationic probes of mitochondria. Metrics and mechanism of interaction. Biophysical Journal, 56(5), 979-993. Retrieved from [Link]
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Mailloux, R. J. (2013). Answer to "What is the best probe to evaluate change in membrane potential? JC1 or TMRE?". ResearchGate. Retrieved from [Link]
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Molecular Devices. (n.d.). Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. Retrieved from [Link]
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alternative fluorescent probes to 3,3'-Diethylthiadicarbocyanine iodide
An Expert's Guide to Selecting Alternative Fluorescent Probes for 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5))
For researchers, scientists, and drug development professionals, the accurate measurement of cellular and mitochondrial membrane potential is a cornerstone of investigating cellular physiology, toxicity, and metabolic function. For years, the carbocyanine dye this compound, or DiSC2(5), has been utilized as a near-infrared (NIR) fluorescent probe for these applications[1]. Its cationic and lipophilic nature allows it to accumulate in cells and mitochondria in a manner dependent on the negative potential across their membranes. However, reliance on a single probe can introduce limitations and potential artifacts into experimental findings.
This guide provides an in-depth comparison of viable alternatives to DiSC2(5), grounded in experimental evidence and practical insights. We will explore the mechanistic nuances, advantages, and limitations of different probe classes, enabling you to make informed decisions for your specific research applications.
Understanding the Incumbent: The Profile of DiSC2(5)
DiSC2(5) is a member of the carbocyanine dye family, characterized by its absorption in the near-infrared region (λex ~660 nm) and emission further into the NIR (λem ~750-800 nm)[1]. This spectral profile is advantageous for biological applications as it minimizes interference from cellular autofluorescence.
Primary Applications:
-
Membrane Potential Measurement: The core application of DiSC2(5) relies on its response to the transmembrane potential. As a cation, it is driven into the cytoplasm and mitochondria of healthy, polarized cells. This accumulation leads to fluorescence quenching, and upon depolarization, the dye is released, causing a measurable increase in fluorescence.
-
Mitochondrial Staining: Due to the highly negative mitochondrial membrane potential (ΔΨm), DiSC2(5) selectively accumulates in mitochondria, allowing for their visualization[1].
-
Nucleic Acid Binding: DiSC2(5) also binds to DNA and PNA-DNA duplexes, causing a significant blue-shift in its absorption spectrum, an application useful for detecting nucleic acid hybridization[2][3][4].
The Rationale for Seeking Alternatives
While useful, DiSC2(5) is not without its drawbacks. Like many cyanine dyes, it is susceptible to photobleaching , which can compromise long-term imaging experiments[1][5][6]. Furthermore, cyanine dyes can exhibit cytotoxicity , particularly upon extended incubation or at higher concentrations, which can confound experimental results[5][7]. The fluorescence response itself—self-quenching upon accumulation—can be complex and non-linear, complicating quantitative analysis. These limitations necessitate a careful evaluation of alternative probes that may offer improved photostability, lower toxicity, and more straightforward signal interpretation.
A Comparative Analysis of Leading Alternative Probes
The choice of an alternative probe is dictated by the specific biological question, the cell type (e.g., eukaryotic vs. bacterial), and the instrumentation available. We can broadly categorize the most common alternatives as "slow-response" or "redistribution" probes, which physically move across the membrane in response to potential changes.
Rhodamine Derivatives: TMRM and TMRE
Tetramethylrhodamine methyl ester (TMRM) and tetramethylrhodamine ethyl ester (TMRE) are cationic rhodamine dyes that are robust and widely used alternatives for assessing mitochondrial membrane potential (ΔΨm).
-
Mechanism of Action: Like DiSC2(5), they accumulate in active mitochondria due to the negative potential. In healthy cells, the high concentration within the mitochondria leads to fluorescence quenching. When ΔΨm is lost, the dyes leak into the cytoplasm and the fluorescence signal increases. This behavior allows for quantitative measurements of ΔΨm[8][9].
-
Key Advantages:
-
Well-Characterized: Extensive literature supports their use, providing a strong foundation for experimental design and data interpretation[8][9].
-
Ratiometric Potential: In some systems, a red shift in the emission spectrum upon mitochondrial accumulation can be observed, allowing for ratiometric analysis[8].
-
Lower Toxicity (TMRM): TMRM is generally considered less toxic and causes less inhibition of mitochondrial respiration compared to TMRE, making it a preferred choice for live-cell imaging[8][10].
-
-
Limitations:
-
Phototoxicity: Like many fluorophores, they can generate reactive oxygen species (ROS) upon illumination.
-
Respiratory Inhibition: TMRE, and to a lesser extent TMRM, can inhibit mitochondrial respiration at higher concentrations[8]. Careful concentration titration is essential.
-
Other Carbocyanine Dyes: DiSC3(5) and DiOCs
While related to DiSC2(5), other carbocyanine dyes offer different spectral properties and have been optimized for specific applications, particularly in microbiology.
-
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide): This is arguably the most common probe for measuring membrane potential in bacteria[11][12].
-
Mechanism: It operates via the same self-quenching mechanism as DiSC2(5). Polarized bacteria accumulate the dye, quenching the total fluorescence of the suspension. Depolarization releases the dye, causing a sharp increase in fluorescence[12][13][14].
-
Key Considerations for Bacteria: Its use in Gram-negative bacteria is complicated by the outer membrane, which can act as a barrier. Permeabilizing agents are often required for reliable measurements[11][15].
-
-
DiOC6(3) and DiOC2(3): These are shorter-chain carbocyanines with green fluorescence.
-
DiOC6(3): Widely used for assessing ΔΨm, but it is known to stain other intracellular membranes, such as the endoplasmic reticulum, at higher concentrations, which can lead to artifacts[10][16].
-
DiOC2(3): A particularly valuable probe for bacteria. It exhibits a fluorescence emission shift from green to red as it becomes more concentrated in healthy, polarized cells. This allows for ratiometric detection by flow cytometry, which corrects for differences in cell size and provides a more robust measurement[16][17].
-
Anionic Probes: Bis-Oxonols (e.g., DiBAC4(3))
Anionic dyes represent a mechanistically distinct class of probes.
-
Mechanism of Action: Unlike the cationic probes discussed above, anionic bis-oxonols are negatively charged and are therefore electrostatically excluded from healthy cells that maintain a negative-inside membrane potential. When the plasma membrane depolarizes, the dye can enter the cell, bind to intracellular proteins and membranes, and exhibit a significant enhancement in fluorescence[13][16].
-
Key Advantages:
-
Plasma Membrane Specificity: Because they are excluded by the negative mitochondrial potential, they are primarily sensitive to changes in the plasma membrane potential[16].
-
Signal Enhancement: The "turn-on" fluorescence signal upon depolarization can provide a high signal-to-noise ratio.
-
-
Limitations:
-
Slower Response: The response time can be slower compared to some cationic dyes.
-
Binding Artifacts: The signal is dependent on intracellular binding sites, which can vary between cell types.
-
Quantitative Data Summary
The table below provides a comparative overview of the key characteristics of DiSC2(5) and its principal alternatives.
| Probe | Class | Mechanism | Ex/Em (nm) (approx.) | Signal on Depolarization | Primary Application | Key Advantages | Key Limitations |
| DiSC2(5) | Carbocyanine | Cationic; Accumulation & Self-Quenching | 660 / 750-800 | Increase | Membrane Potential (General), Mitochondria | NIR emission minimizes autofluorescence | Photobleaching, potential cytotoxicity, complex signal |
| TMRM | Rhodamine | Cationic; Accumulation & Self-Quenching | 548 / 574 | Increase | Mitochondrial Membrane Potential (ΔΨm) | Well-characterized, lower toxicity than TMRE[8] | Can inhibit respiration at high concentrations |
| TMRE | Rhodamine | Cationic; Accumulation & Self-Quenching | 549 / 575 | Increase | Mitochondrial Membrane Potential (ΔΨm) | Bright signal | More toxic and inhibitory to respiration than TMRM[8] |
| DiSC3(5) | Carbocyanine | Cationic; Accumulation & Self-Quenching | 622 / 670 | Increase | Bacterial Membrane Potential | High sensitivity, standard for bacterial assays[11][12] | Outer membrane of Gram-negatives is a barrier[15] |
| DiOC2(3) | Carbocyanine | Cationic; Accumulation & Spectral Shift | 488 / 525 (Green) -> 620 (Red) | Loss of Red, Increase in Green | Bacterial Membrane Potential (Flow Cytometry) | Ratiometric capability corrects for cell size[16] | Complex spectral analysis |
| DiBAC4(3) | Bis-Oxonol | Anionic; Exclusion & Binding | 493 / 516 | Increase | Plasma Membrane Potential | Sensitive to plasma membrane potential, not ΔΨm[16] | Slower response, signal depends on intracellular binding |
Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for key applications.
Protocol 1: Measuring Mitochondrial Membrane Potential in Eukaryotic Cells using TMRM
This protocol is designed for a 96-well microplate format using a fluorescence plate reader, suitable for compound screening.
Causality and Rationale:
-
TMRM Concentration: Using the lowest possible concentration (typically 20-100 nM) minimizes mitochondrial inhibition and dye-induced artifacts[8].
-
Equilibration: An incubation period is required for the dye to reach Nernstian equilibrium across the mitochondrial membrane[18].
-
Positive Control (CCCP): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that uncouples the proton gradient across the inner mitochondrial membrane, collapsing the ΔΨm. This provides a crucial positive control for complete depolarization, defining the maximum fluorescence signal (de-quenched state).
Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., HEK293T, HeLa) in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a fresh working solution of TMRM in pre-warmed cell culture medium or HBSS. A final concentration of 50 nM is a good starting point.
-
Remove the old medium from the cells and add the TMRM loading solution.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Add your test compounds and controls to the appropriate wells.
-
For the positive control, add CCCP to a final concentration of 10 µM.
-
-
Signal Measurement:
-
Place the plate in a kinetic plate reader equilibrated to 37°C.
-
Measure fluorescence intensity (Ex: 548 nm / Em: 574 nm) every 2-5 minutes for a desired period (e.g., 1-2 hours) to monitor changes over time[18].
-
-
Data Analysis:
-
Normalize the fluorescence signal in each well to its baseline reading before compound addition.
-
Express the change in fluorescence relative to the vehicle control (0% depolarization) and the CCCP control (100% depolarization).
-
Protocol 2: Measuring Membrane Potential in Gram-Negative Bacteria using DiSC3(5)
This protocol is adapted for measuring depolarization in E. coli using a fluorescence plate reader.
Causality and Rationale:
-
Outer Membrane Permeabilization: The outer membrane of Gram-negative bacteria is a significant barrier to DiSC3(5). A sub-lethal concentration of a permeabilizing agent like Polymyxin B nonapeptide (PMBN) or EDTA is often necessary to facilitate dye entry to the cytoplasmic membrane[11][15].
-
Dye Quenching: The initial step involves adding the dye to the bacterial suspension and observing the fluorescence quench as it is taken up by polarized cells. This establishes a stable baseline[12].
-
Positive Control (Gramicidin/Valinomycin): Gramicidin is a channel-forming peptide that dissipates the membrane potential by allowing passage of monovalent cations. Valinomycin is a K+ ionophore. These are used as positive controls for depolarization[12][13].
Methodology:
-
Bacterial Culture: Grow E. coli in a suitable broth (e.g., LB) to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Cell Preparation:
-
Harvest the cells by centrifugation and wash them twice with a low-potassium buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to an OD600 of 0.2.
-
-
Assay Setup:
-
Add 100 µL of the bacterial suspension to wells of a black 96-well plate.
-
If required, add PMBN to a final concentration of 30 µg/mL and incubate for 5-10 minutes[15].
-
-
Dye Loading and Quenching:
-
Set the plate reader to measure fluorescence (Ex: 622 nm / Em: 670 nm) kinetically at 37°C.
-
Begin recording the baseline fluorescence.
-
Add DiSC3(5) to a final concentration of 2 µM.
-
Continue recording and observe the fluorescence signal decrease and stabilize as the dye is taken up by the polarized cells (the quenching phase).
-
-
Compound Treatment:
-
Once the quenched signal is stable, add your test compounds or a positive control (e.g., 5 µM Gramicidin).
-
Continue recording to measure the increase in fluorescence (de-quenching) that signifies depolarization.
-
-
Data Analysis:
-
Normalize the data by setting the stable quenched fluorescence level as 0% depolarization and the maximum fluorescence after adding the positive control as 100% depolarization.
-
Visualizing the Mechanisms and Workflows
Diagrams can clarify the underlying principles of these assays.
Mechanism of Cationic Redistribution Probes
Caption: Mechanism of cationic probes like TMRM and DiSC(x)(y).
Experimental Workflow: Microplate Assay
Caption: Workflow for a high-throughput membrane potential assay.
Conclusion
While this compound (DiSC2(5)) is a functional probe, particularly for its NIR properties, its limitations in photostability, cytotoxicity, and signal complexity warrant the consideration of superior alternatives for many applications.
-
For robust, quantitative analysis of mitochondrial membrane potential in eukaryotic cells, TMRM offers a well-validated, less toxic alternative to both DiSC2(5) and TMRE.
-
For investigating bacterial membrane potential , DiSC3(5) remains the gold standard, provided appropriate permeabilization protocols are used for Gram-negative species. For flow cytometry applications, the ratiometric capabilities of DiOC2(3) are unparalleled.
-
When specificity for the plasma membrane potential is required, anionic probes like DiBAC4(3) provide a mechanistically distinct and valuable tool.
By understanding the principles behind each class of probe and selecting the one whose characteristics best fit the experimental system, researchers can generate more reliable, reproducible, and insightful data.
References
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Wieczorek, H., et al. (2021). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical Science. Retrieved from [Link]
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Chen, Y., et al. (2018). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Biomedical Engineering. Retrieved from [Link]
-
Gilson, R. C., et al. (2021). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. Retrieved from [Link]
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Wieczorek, H., et al. (2021). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing. Retrieved from [Link]
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Lopatkin, A. J., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. Retrieved from [Link]
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Kulkarni, C., et al. (2023). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. MDPI. Retrieved from [Link]
-
Kulkarni, C., et al. (2023). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. ResearchGate. Retrieved from [Link]
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A.S.S. de Oliveira, T., et al. (2020). The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations. PMC - NIH. Retrieved from [Link]
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Plášek, J., & Sigler, K. (1996). Slow fluorescent indicators of membrane potential: a survey of different approaches to probe response analysis. Semantic Scholar. Retrieved from [Link]
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Zhang, S., et al. (2016). A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). (a) 3,3′-Diethylthiadicarbocyanine iodide (DiSC2(5)). (b) Model of.... Retrieved from [Link]
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ResearchGate. (2021). Which dye is best suitable to find mitochondrial membrane potential in THP-1 macrophage cells?. Retrieved from [Link]
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Scaduto, R. C. Jr., & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal. Retrieved from [Link]
-
Lopatkin, A. J., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology. Retrieved from [Link]
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Strahl, H., & Hamoen, L. W. (2012). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Physiology. Retrieved from [Link]
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Strahl, H., & Hamoen, L. W. (2012). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. PMC - PubMed Central. Retrieved from [Link]
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Rauber, C., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole. Antibiotics. Retrieved from [Link]
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Domainex. (n.d.). Using TMRM to monitor changes in mitochondrial membrane potential. Retrieved from [Link]
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Creed, S., & McKenzie, M. (2019). Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM). Methods in Molecular Biology. Retrieved from [Link]
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A Comparative Guide: Unveiling the Advantages of 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5)) in Cellular Analysis
This guide provides an in-depth comparison of 3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5)), a member of the cyanine dye family, against other commonly used fluorescent probes. We will explore its unique advantages, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications, particularly in the analysis of mitochondrial function and nucleic acid interactions.
The Landscape of Cyanine Dyes in Biological Research
Cyanine dyes are a versatile class of synthetic fluorescent molecules characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1] Their exceptional brightness, high extinction coefficients, and tunable spectral properties have made them indispensable tools in modern biological research.[1] A primary application for cationic cyanine dyes is the measurement of membrane potential, particularly the mitochondrial membrane potential (ΔΨm), which is a critical indicator of cellular health, metabolic activity, and apoptosis.[2][3][4]
The fundamental principle behind their use as membrane potential probes is their positive charge. This charge drives their accumulation into the negatively charged interior of active mitochondria, a process governed by the Nernst equation.[5][6] A higher ΔΨm results in greater dye accumulation and, consequently, a more intense fluorescent signal.
A Deep Dive into this compound (DiSC2(5))
DiSC2(5) is a dicarbocyanine dye with specific photophysical properties that set it apart. Its structure features a five-carbon polymethine chain, which dictates its absorption and emission in the far-red region of the spectrum.
Mechanism of Action: Like other cationic probes, DiSC2(5) accumulates in mitochondria in response to the negative-inside membrane potential.[7][8] Changes in ΔΨm lead to a redistribution of the dye and a corresponding change in fluorescence intensity. An interesting characteristic noted in early studies is its "rotenone-like effect," suggesting a potential interaction with the mitochondrial electron transport chain, yet without causing damage to the inner mitochondrial membrane.[7]
Unique Application in Nucleic Acid Detection: Beyond its role as a membrane potential indicator, DiSC2(5) exhibits a remarkable property: a significant blue-shift in its absorption spectrum upon binding to DNA-DNA or Peptide Nucleic Acid (PNA)-DNA duplexes.[9][10] The binding to a PNA-DNA hybrid can shift the absorption by as much as 115 nm, providing a distinct visual and spectrophotometric method for detecting nucleic acid hybridization.[9][11] This dual-purpose capability is a significant advantage over dyes solely dedicated to membrane potential measurements.
Below is a diagram illustrating the general mechanism of how cationic dyes like DiSC2(5) respond to mitochondrial membrane potential.
Caption: Cationic dyes accumulate in energized mitochondria due to high ΔΨm.
Head-to-Head Comparison: DiSC2(5) vs. Leading Alternatives
To fully appreciate the advantages of DiSC2(5), it must be compared to other widely used probes for ΔΨm, namely the ratiometric dye JC-1 and the quantitative Nernstian dye TMRM.
| Feature | This compound (DiSC2(5)) | JC-1 | Tetramethylrhodamine, Methyl Ester (TMRM) |
| Detection Principle | Intensity-based, cationic probe | Ratiometric, cationic probe | Intensity-based, cationic Nernstian probe |
| Excitation Max | ~646 nm[9] | Monomer: ~514 nm; J-aggregate: ~585 nm[12] | ~548 nm |
| Emission Max | ~660-670 nm | Monomer: ~529 nm; J-aggregate: ~590 nm[12] | ~573 nm |
| Ratiometric Capability | No (for ΔΨm) | Yes (Red/Green Ratio) [13][14] | No |
| Primary Advantage | Far-red emission minimizes cellular autofluorescence. Dual utility for ΔΨm and nucleic acid detection.[9][11] | Ratio measurement is independent of dye concentration, mitochondrial size, or shape. [12][15] | Considered a reliable Nernstian probe for quantitative ΔΨm measurements.[16][17] |
| Key Disadvantage | Intensity-based measurement can be affected by dye loading and mitochondrial mass. Potential ETC inhibition.[7] | Complex photophysics; J-aggregate formation can be sensitive to factors other than ΔΨm. | Prone to photobleaching. Intensity measurement requires careful controls for dye concentration and mitochondrial mass. |
Advantage 1: Favorable Spectral Properties
The most significant advantage of DiSC2(5) is its excitation and emission in the far-red region of the spectrum (λmax ≈ 655 nm). Cellular components like flavins and NADH naturally fluoresce in the green and blue parts of the spectrum, creating a background "autofluorescence" that can obscure signals from probes like JC-1 (monomer) and TMRM. By operating in the far-red, DiSC2(5) provides a much cleaner signal with a higher signal-to-noise ratio, a crucial benefit for sensitive measurements or in cell types with high autofluorescence.
Advantage 2: Ratiometric Dyes (JC-1) and Their Limitations
JC-1 is a widely used dye because of its ratiometric capability.[13][14] In healthy cells with high ΔΨm, JC-1 accumulates in mitochondria and forms "J-aggregates," which shift the emission from green (~529 nm) to red (~590 nm).[12] In apoptotic cells with low ΔΨm, the dye remains in its green-fluorescent monomeric form.[18] The ratio of red-to-green fluorescence provides a measurement of ΔΨm that is largely independent of factors like mitochondrial mass or dye concentration.[12]
Caption: JC-1 shifts from green monomers to red aggregates at high ΔΨm.
However, the complexity of J-aggregate formation is also a potential weakness. While DiSC2(5) provides a more straightforward intensity-based readout, its interpretation requires careful experimental controls. The choice between a ratiometric and an intensity-based dye often depends on the specific experimental question and the instrumentation available.
Advantage 3: Comparison with Nernstian Probes (TMRM)
TMRM is considered one of the most reliable probes for quantitative changes in ΔΨm because its accumulation closely follows the Nernst equation, and its fluorescence is relatively stable.[6][16] However, like DiSC2(5), it is an intensity-based measurement. Therefore, DiSC2(5) shares the same requirement for rigorous controls but offers the distinct advantage of its far-red spectral properties, reducing interference from cellular autofluorescence and allowing for easier multiplexing with other common fluorescent probes (e.g., GFP-tagged proteins).
Experimental Validation: A Comparative Protocol
To objectively assess these dyes, a standardized experiment is essential. Here, we outline a protocol to measure the loss of ΔΨm in cultured cells using a known mitochondrial uncoupler, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), as a positive control for depolarization.[19][20]
Causality of Experimental Choices:
-
Cell Line: HeLa cells are used as they are a robust and well-characterized model system.[21]
-
Positive Control (CCCP): CCCP is a protonophore that disrupts the proton gradient across the inner mitochondrial membrane, causing rapid and complete depolarization.[20][22] This serves as a crucial control to validate that the dyes are responding to changes in ΔΨm.
-
Live-Cell Imaging: This protocol is designed for fluorescence microscopy to observe changes in individual cells in real-time.[23]
Caption: Experimental workflow for comparing ΔΨm fluorescent probes.
Protocol: Comparative Measurement of Mitochondrial Depolarization
Materials:
-
HeLa cells
-
Glass-bottom imaging plates (e.g., 96-well)
-
Culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
DiSC2(5) (e.g., 5 mM stock in DMSO)
-
JC-1 (e.g., 5 mg/mL stock in DMSO)[24]
-
TMRM (e.g., 10 mM stock in DMSO)
-
CCCP (10 mM stock in DMSO)
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Step-by-Step Methodology:
-
Cell Seeding:
-
The day before the experiment, seed HeLa cells into a glass-bottom imaging plate at a density that will result in 60-70% confluency on the day of imaging.
-
-
Preparation of Working Solutions (Protect from light):
-
DiSC2(5): Dilute the stock solution in pre-warmed culture medium to a final working concentration of 50-100 nM.
-
JC-1: Dilute the stock to a final working concentration of 2-10 µM in pre-warmed culture medium.[14]
-
TMRM: Dilute the stock to a final working concentration of 20-50 nM in pre-warmed culture medium.[16]
-
CCCP: Prepare a 100X stock (e.g., 5 mM for a 50 µM final concentration) in culture medium.
-
-
Dye Loading:
-
Wash the cells once with warm PBS.
-
Add the respective dye working solutions to the wells.
-
Incubate for 15-30 minutes at 37°C, 5% CO2.
-
-
Imaging Setup:
-
Place the plate on the microscope stage within the environmental chamber.
-
For each dye, locate a field of healthy cells.
-
Set the appropriate filter cubes/laser lines and exposure times:
-
DiSC2(5): Ex/Em ~640/665 nm
-
JC-1: Green (Ex/Em ~485/530 nm) and Red (Ex/Em ~535/590 nm) channels.
-
TMRM: Ex/Em ~548/573 nm
-
-
-
Baseline and Treatment:
-
Acquire baseline images for all wells (Time = 0).
-
Carefully add the CCCP solution (for a final concentration of 50 µM) or a vehicle control (medium with DMSO) to the wells.
-
Immediately begin time-lapse image acquisition, capturing images every 1-2 minutes for 30 minutes.
-
-
Data Analysis:
-
For DiSC2(5) and TMRM:
-
Using image analysis software, define regions of interest (ROIs) over the mitochondria in multiple cells for each condition and time point.
-
Measure the mean fluorescence intensity within these ROIs.
-
Normalize the intensity at each time point to the baseline intensity (T=0).
-
Plot the normalized intensity over time. A rapid decrease in intensity in CCCP-treated cells indicates depolarization.
-
-
For JC-1:
-
For each cell, measure the mean intensity in both the red and green channels.
-
Calculate the Red/Green intensity ratio for each cell at each time point.
-
Normalize this ratio to the baseline ratio (T=0).
-
Plot the normalized ratio over time. A rapid decrease in the ratio in CCCP-treated cells indicates depolarization.[14]
-
-
Concluding Remarks
This compound (DiSC2(5)) presents a compelling option for researchers studying cellular bioenergetics. Its primary advantage lies in its far-red spectral properties, which significantly reduce interference from cellular autofluorescence, leading to cleaner data and enabling more flexible multiplexing experiments. While it lacks the inherent ratiometric capability of JC-1, it avoids the complexities of J-aggregate formation. Compared to other intensity-based probes like TMRM, it offers similar functionality but in a more favorable spectral window. Furthermore, its unique ability to report on nucleic acid hybridization provides an added layer of utility not found in traditional ΔΨm probes. The choice of dye will always be application-dependent, but for studies demanding high signal-to-noise or compatibility with green/yellow fluorophores, DiSC2(5) is an advantageous and powerful tool.
References
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A Researcher's Guide to Cross-Validation of Mitochondrial Membrane Potential Assays: A Comparative Analysis of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), TMRM, and JC-1
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the critical practice of cross-validating results obtained with the near-infrared fluorescent probe, 3,3'-Diethylthiadicarbocyanine iodide (DTDC). In fluorescence-based biological assays, relying on a single probe can introduce artifacts and lead to misinterpretation. True scientific rigor demands cross-validation—confirming observations with alternative methods that rely on different chemical structures or mechanisms of action.
Here, we compare DTDC with two of the most widely adopted probes for mitochondrial membrane potential (ΔΨm): the quantitative single-emission dye Tetramethylrhodamine, Methyl Ester (TMRM), and the ratiometric dye JC-1. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.
Section 1: Understanding the Probes: Mechanisms, Properties, and Rationale for Selection
The foundation of a robust cross-validation strategy lies in understanding the distinct properties of each tool. The mitochondrial membrane potential is a key indicator of cellular health and mitochondrial function, driving processes like ATP synthesis.[1] Fluorescent probes that measure ΔΨm are typically cationic, allowing them to accumulate in the negatively charged mitochondrial matrix, a process governed by the Nernst equation.[2][3][4] However, their individual characteristics dictate their suitability for different experimental contexts.
This compound (DTDC) DTDC, also known as DiSC2(5), is a cyanine dye that functions as a potential-sensitive probe.[5][6] Its key feature is its fluorescence in the near-infrared (NIR) range (excitation ~651-660 nm, emission ~750-800 nm).[5][7] This is particularly advantageous for studies in tissues or whole organisms, as NIR light penetrates deeper and minimizes autofluorescence from biological samples.[5] Like other cationic dyes, it accumulates in energized mitochondria.
Alternative 1: Tetramethylrhodamine, Methyl Ester (TMRM) TMRM is a well-characterized, cell-permeant cationic dye that is among the most common probes for quantifying ΔΨm.[2][8][9] It accumulates in active mitochondria, and its fluorescence intensity is directly proportional to the membrane potential when used at non-quenching concentrations (typically 20-250 nM).[2][8][10] A decrease in ΔΨm results in the dye's release into the cytoplasm and a corresponding drop in mitochondrial fluorescence.[8] This makes TMRM ideal for dynamic, real-time measurements of mitochondrial potential changes.[2][9]
Alternative 2: JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) JC-1 offers a distinct, ratiometric approach to measuring ΔΨm.[11][12] In healthy cells with high mitochondrial potential, the dye spontaneously forms complexes known as "J-aggregates," which emit an intense red fluorescence (~590 nm).[11][13] In unhealthy or apoptotic cells with low ΔΨm, JC-1 cannot accumulate to the same degree and remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529 nm).[11][13] Consequently, mitochondrial depolarization is observed as a decrease in the red/green fluorescence intensity ratio.[11] This ratiometric measurement provides a built-in normalization, making it less sensitive to variations in cell number, dye loading, or mitochondrial mass.
Comparative Summary of Probes
| Feature | This compound (DTDC) | Tetramethylrhodamine, Methyl Ester (TMRM) | JC-1 |
| Mechanism | Cationic dye accumulation | Nernstian accumulation, fluorescence intensity proportional to ΔΨm[2][8] | Forms red fluorescent J-aggregates at high ΔΨm; green fluorescent monomers at low ΔΨm[11] |
| Measurement Type | Intensity-based | Intensity-based (quantitative) | Ratiometric (Red/Green ratio)[11] |
| Excitation (nm) | ~651-660[5] | ~548-552[8][14] | Monomer: ~514, Aggregate: ~585[13] |
| Emission (nm) | ~750-800[5] | ~574[8][14] | Monomer: ~529, Aggregate: ~590[13] |
| Key Advantage | Near-infrared (NIR) fluorescence for deep tissue imaging and low autofluorescence.[5] | Excellent for quantitative and dynamic live-cell imaging of ΔΨm changes.[2][9] | Ratiometric output minimizes artifacts from dye concentration or cell number.[11] |
| Key Consideration | Prone to photobleaching; less commonly used than TMRM or JC-1 for routine cell culture assays.[5] | Signal intensity can be affected by mitochondrial mass and dye loading. Requires careful controls. | Can be difficult to use; J-aggregate formation can be sensitive to local concentration and membrane properties. |
Section 2: The Logic of Cross-Validation: A Framework for Trustworthy Results
Relying on a single fluorescent probe, no matter how well-characterized, is a potential pitfall. Artifacts can arise from a compound's interaction with the dye itself, probe phototoxicity, or differential activity of multidrug resistance pumps that can affect dye accumulation.[15][16] Cross-validation with a probe that has a different chemical structure and/or detection mechanism provides a crucial layer of certainty.
A powerful validation strategy is to pair an intensity-based probe (DTDC or TMRM) with the ratiometric probe JC-1. If a compound appears to decrease ΔΨm using DTDC (a decrease in NIR fluorescence), this should be confirmed by a decrease in the red/green fluorescence ratio with JC-1. This dual confirmation provides robust evidence that the observed effect is biological, not an artifact of a single dye's response.
Section 3: Detailed Experimental Protocols
The following protocols are generalized for adherent cells and should be optimized for specific cell types and experimental conditions.[17] Always include appropriate controls:
-
Negative Control: Untreated cells to establish baseline ΔΨm.
-
Positive Control: Cells treated with a mitochondrial uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or CCCP to induce complete depolarization.[12][15][18]
-
Vehicle Control: Cells treated with the solvent used for your test compound.
Protocol 1: Cross-Validation using TMRM (for Fluorescence Microscopy)
This protocol is designed for live-cell imaging to assess changes in ΔΨm over time.
A. Reagent Preparation
-
TMRM Stock Solution (e.g., 10 mM): Dissolve 25 mg of TMRM powder in 5 mL of high-quality, anhydrous DMSO.[8][19] Aliquot and store at -20°C, protected from light and moisture.[8]
-
TMRM Working Solution (e.g., 20-250 nM): On the day of the experiment, dilute the stock solution in pre-warmed, phenol red-free cell culture medium or HBSS to the final desired concentration.[10][15] The optimal concentration must be determined empirically for each cell type.[8]
B. Cell Staining and Imaging
-
Culture cells on glass-bottom dishes or appropriate imaging plates to ~50-70% confluency.
-
Remove the cell culture medium.
-
Add the pre-warmed TMRM working solution to the cells.
-
Incubate for 30-45 minutes at 37°C and 5% CO₂, protected from light, to allow the dye to equilibrate across the mitochondrial membrane.[8][20][21]
-
Optional Wash: For increased sensitivity, you may gently wash the cells once with pre-warmed PBS or buffer to remove excess extracellular dye.[8]
-
Add fresh, pre-warmed imaging medium (phenol red-free) to the cells. If performing a time-lapse experiment, this medium should contain your test compound(s).
-
Immediately begin imaging on a fluorescence microscope equipped with a TRITC or similar filter set (Excitation ~548 nm / Emission ~574 nm).[8] Use the lowest possible laser power and exposure time to minimize phototoxicity.[21][22]
-
Acquire baseline images before adding your compound, and then capture images at desired time points after treatment. For the positive control, add FCCP (final concentration 1-10 µM) and image the rapid decrease in fluorescence.
Protocol 2: Cross-Validation using JC-1 (for Flow Cytometry & Microscopy)
This protocol leverages the ratiometric properties of JC-1 to assess population-level changes in ΔΨm.
A. Reagent Preparation
-
JC-1 Stock Solution (e.g., 200 µM): Prepare the stock solution according to the manufacturer's instructions, typically by dissolving the powder in DMSO.[18] Aliquot and store at -20°C, protected from light.
-
JC-1 Working Solution (e.g., 1-10 µM): Dilute the stock solution in pre-warmed cell culture medium to the final concentration. The optimal concentration may vary depending on the cell type.
B. Cell Staining and Analysis
-
Culture and treat cells with your test compound for the desired duration in a multi-well plate or flask.
-
For suspension cells, collect by centrifugation. For adherent cells, trypsinize and collect. Resuspend the cell pellet in culture medium.
-
Add the JC-1 working solution to the cell suspension (or directly to the wells for microscopy) and mix gently.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.[17][18]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.[23][24]
-
Wash the cells by resuspending them in 1-2 mL of a suitable buffer (e.g., PBS or the provided assay buffer) and centrifuging again.[23][24]
-
Resuspend the final cell pellet in buffer for analysis.
-
For Flow Cytometry: Analyze immediately. Healthy cells will show high red fluorescence (e.g., PE channel), while apoptotic/depolarized cells will show high green fluorescence (e.g., FITC channel).[23]
-
For Fluorescence Microscopy: Plate the stained cells onto a slide and image immediately using dual-bandpass filters for red and green fluorescence.[17][24] Healthy cells will exhibit red mitochondrial staining, while unhealthy cells will show a diffuse green cytoplasmic signal.
Section 4: Data Interpretation and Troubleshooting
Interpreting data from multiple probes is key to a successful cross-validation study.
-
Concordant Results: If DTDC shows a decrease in fluorescence, TMRM shows a decrease in fluorescence, and JC-1 shows a decrease in the red/green ratio, you can be highly confident that your treatment causes mitochondrial depolarization.
Common Troubleshooting Scenarios
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity (TMRM/DTDC) | 1. Cells are unhealthy or depolarized at baseline.2. Insufficient dye concentration.3. Dye efflux by multidrug resistance (MDR) pumps. | 1. Check cell viability with a dye like Trypan Blue.2. Perform a dye concentration titration to find the optimal staining concentration.[10]3. Co-incubate with an MDR inhibitor like cyclosporine H if suspected.[15] |
| High Background Fluorescence | 1. Excess dye in the medium.2. Non-specific binding. | 1. Include wash steps after incubation.[8]2. Optimize to the lowest effective dye concentration.[10] |
| JC-1 Signal is Only Green | 1. Cells are unhealthy at baseline.2. The uncoupler (positive control) was too potent or used for too long. | 1. Check the health of your starting cell culture.2. Optimize uncoupler concentration and incubation time (e.g., 5-15 minutes).[12][18] |
| Inconsistent Results | 1. Variation in cell density or health across wells.2. Inconsistent incubation times or temperatures.3. Photobleaching during image acquisition. | 1. Ensure consistent cell seeding density.2. Standardize all incubation and wash steps precisely.3. Minimize light exposure; use an anti-fade reagent if possible; optimize imaging parameters.[22] |
Conclusion
References
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- Thermo Fisher Scientific. JC-1 Dye for Mitochondrial Membrane Potential.
- Scarlarcini, M., et al. (2013, December 5). Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM. Bio-protocol.
- G-Biosciences.
- Greene, L. M., et al. (2019). Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM). Methods in Molecular Biology.
- Elabscience. Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301).
- Domainex. Using TMRM to monitor changes in mitochondrial membrane potential.
- Biotium. JC-1 Mitochondrial Membrane Potential Detection Kit.
- Benchchem.
- Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay.
- Valdebenito, G. E., et al. Monitoring mitochondrial membrane potential in live cells using time-lapse fluorescence imaging. UCL Discovery.
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- BD Biosciences. JC-1 Mitochondrial Membrane Potential.
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- Thermo Fisher Scientific. (2014). Functional mitochondrial staining protocol.
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- J, A., & Koopman, W. J. H. (2024, November 17). Measuring mitochondrial membrane potential. PMC - NIH.
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A Senior Application Scientist's Guide to Quantitative Analysis of Membrane Potential: 3,3'-Diethylthiadicarbocyanine Iodide (DiSC2(5)) Versus a Panel of Leading Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of cellular and mitochondrial membrane potential is a critical parameter in a vast array of biological inquiries, from fundamental cell biology to high-throughput drug screening. The choice of methodology can profoundly impact experimental outcomes, influencing data quality, throughput, and biological relevance. This guide provides an in-depth comparison of 3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5)), a widely utilized carbocyanine dye, with a selection of prominent alternative techniques for the quantitative analysis of membrane potential. We will delve into the underlying principles, provide actionable experimental protocols, and present a comparative analysis of their performance characteristics to empower you in making informed decisions for your research endeavors.
The Central Role of Membrane Potential
The electrochemical gradient across cellular and organellar membranes, known as the membrane potential, is fundamental to numerous physiological processes. In bacteria, it drives nutrient transport, motility, and ATP synthesis. In eukaryotic cells, the mitochondrial membrane potential is a key indicator of cellular health and is central to apoptosis.[1] Consequently, the ability to accurately measure and monitor changes in membrane potential is paramount for understanding disease mechanisms and for the discovery of novel therapeutics.
Unveiling the Mechanism of DiSC2(5): A Fluorescence Quenching-Based Approach
This compound, also known as DiSC2(5), is a lipophilic, cationic fluorescent dye. Its utility in measuring membrane potential hinges on its ability to accumulate in cells and organelles with a negative-inside membrane potential, a phenomenon governed by the Nernst equation.[2]
Upon accumulation within the polarized environment of a healthy cell or mitochondrion, DiSC2(5) molecules form non-fluorescent aggregates, leading to a quenching of the overall fluorescence signal.[3] A disruption of the membrane potential, or depolarization, results in the release of the dye back into the extracellular medium, causing disaggregation and a subsequent increase in fluorescence. This inverse relationship between membrane potential and fluorescence intensity forms the basis of its quantitative application.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Mechanism of DiSC2(5) in membrane potential measurement.
A Comparative Analysis of Methodologies
The selection of an appropriate method for quantifying membrane potential is contingent on the specific experimental question, the cell or organism type, and the required throughput. Below, we compare DiSC2(5) with other widely used techniques.
| Feature | This compound (DiSC2(5)) | JC-1 | DiBAC4(3) | Tetramethylrhodamine, Ethyl Ester (TMRE) | Patch-Clamp Electrophysiology |
| Principle | Fluorescence Quenching | Ratiometric Fluorescence | Fluorescence Enhancement | Fluorescence Accumulation | Direct Electrical Measurement |
| Response to Depolarization | Increased Fluorescence | Shift from Red to Green Fluorescence | Increased Fluorescence | Decreased Fluorescence | Direct measurement of voltage change |
| Measurement Type | Relative Change (can be calibrated) | Ratiometric (Relative Change) | Relative Change | Relative Change (can be calibrated) | Absolute (mV) |
| Typical Application | Bacterial membrane potential, High-throughput screening | Mitochondrial membrane potential, Apoptosis | Plasma membrane potential, High-throughput screening | Mitochondrial membrane potential | Single-cell ion channel studies, Gold standard for validation |
| Advantages | High signal-to-noise ratio, suitable for HTS | Ratiometric nature minimizes artifacts from cell number or dye loading variations[4] | Good for plasma membrane potential as it's excluded from mitochondria[5] | Well-characterized for mitochondrial studies | Gold standard for accuracy and absolute quantification[6][7] |
| Disadvantages | Can be toxic to cells with prolonged exposure, potential for artifacts from compound interactions[6] | Slower response time for aggregate formation, can be influenced by mitochondrial mass[8] | Slower response time compared to some other dyes[9] | Can be phototoxic, potential for non-specific binding | Low throughput, technically demanding, invasive to the cell[10] |
| Quantitative Potential | Can be calibrated with ionophores to estimate mV[11] | Provides a ratio indicative of the proportion of polarized vs. depolarized mitochondria[12] | Fluorescence change can be correlated to mV changes[13] | Fluorescence intensity can be calibrated to estimate mV[14] | Direct measurement in mV |
Experimental Protocols
To provide a practical context, we present detailed protocols for the use of DiSC2(5) for bacterial membrane potential analysis and a comparative protocol for the widely used JC-1 assay for mitochondrial membrane potential in eukaryotic cells.
Protocol 1: Quantitative Analysis of Bacterial Membrane Potential using DiSC2(5)
This protocol is adapted for a 96-well plate format suitable for high-throughput screening.
Materials:
-
This compound (DiSC2(5)) stock solution (1 mM in DMSO)
-
Bacterial culture in mid-log phase
-
Assay Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Valinomycin (for positive controls)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to mid-logarithmic phase (OD600 of 0.4-0.6).
-
Harvest the cells by centrifugation and wash twice with Assay Buffer.
-
Resuspend the cells in Assay Buffer to a final OD600 of 0.05.[4]
-
-
Dye Loading:
-
Add DiSC2(5) stock solution to the bacterial suspension to a final concentration of 0.5-2 µM.
-
Incubate in the dark at room temperature with gentle agitation for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
-
Assay Setup:
-
Aliquot 100 µL of the dye-loaded bacterial suspension into the wells of the 96-well plate.
-
Include wells for:
-
Negative control (vehicle-treated)
-
Positive control for depolarization (e.g., CCCP at a final concentration of 5-10 µM)
-
Test compounds at various concentrations.
-
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-warmed to the appropriate temperature for your bacteria.
-
Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.[4]
-
Record a baseline fluorescence reading for 5-10 minutes.
-
Add the test compounds and controls to their respective wells.
-
Continue to record the fluorescence intensity over time (e.g., every minute for 30-60 minutes) to monitor changes in membrane potential.
-
dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1, bgcolor="#FFFFFF"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Experimental workflow for DiSC2(5) bacterial membrane potential assay.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is designed for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 1 mg/mL in DMSO)
-
Cultured eukaryotic cells
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CCCP (for positive control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in appropriate culture vessels and treat with experimental compounds as required.
-
For a positive control, treat a sample of cells with CCCP (e.g., 50 µM for 15-30 minutes) to induce mitochondrial depolarization.[15]
-
-
JC-1 Staining:
-
Washing and Analysis:
-
After incubation, remove the staining solution and wash the cells twice with warm PBS.
-
Resuspend the cells in PBS or an appropriate buffer for analysis.
-
For Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), typically detected in the PE channel (Ex: 488 nm, Em: ~590 nm). Apoptotic or depolarized cells will show green fluorescence (JC-1 monomers), typically detected in the FITC channel (Ex: 488 nm, Em: ~529 nm).[12]
-
For Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence. Healthy cells will display punctate red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.[12]
-
Concluding Remarks for the Discerning Scientist
The choice between this compound and other methods for quantitative membrane potential analysis is not a matter of one-size-fits-all. DiSC2(5) and its analogs are powerful tools, particularly for high-throughput screening in bacterial systems, owing to their robust signal and straightforward fluorescence quenching mechanism. However, for detailed studies of mitochondrial health in eukaryotic cells, ratiometric dyes like JC-1 offer a more nuanced and internally controlled measurement. For the ultimate in precision and absolute quantification at the single-cell level, patch-clamp electrophysiology remains the undisputed gold standard, albeit at the cost of throughput.
As a senior application scientist, my recommendation is to carefully consider the specific demands of your experimental system and the questions you aim to answer. For large-scale screening and initial hit identification, the simplicity and scalability of a DiSC2(5)-based assay are highly advantageous. For more detailed mechanistic studies, particularly in the context of apoptosis, a ratiometric probe such as JC-1 will yield more reliable data. And for the validation of key findings or in-depth biophysical characterization, the investment in the technical expertise required for patch-clamping is invaluable. By understanding the strengths and limitations of each method, you can design more robust experiments and generate higher quality, more impactful data.
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A Senior Application Scientist's Guide to the Limitations of 3,3'-Diethylthiadicarbocyanine Iodide for Mitochondrial Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a cornerstone of cellular health assessment, toxicology, and apoptosis studies. For years, fluorescent probes have been indispensable tools in this pursuit. Among them is 3,3'-Diethylthiadicarbocyanine iodide, a cyanine dye sometimes used for this purpose. However, a deeper understanding of its properties reveals significant limitations that can compromise experimental validity. This guide provides an in-depth analysis of these drawbacks, compares its performance to more robust alternatives, and offers validated protocols to ensure data integrity.
Part I: The Core Challenge – Understanding DTDC's Mechanism and Inherent Flaws
This compound (DTDC), and its relatives like DiOC2(3), are cationic, lipophilic dyes.[1] The foundational principle of their use is that they accumulate in mitochondria, driven by the organelle's highly negative membrane potential (-150 to -180 mV). In theory, this accumulation leads to the formation of "J-aggregates," which causes a spectral shift in the dye's fluorescence from green (monomeric form) to red (aggregate form). A decrease in ΔΨm, an early hallmark of apoptosis or mitochondrial dysfunction, should therefore result in a loss of red fluorescence and a potential increase in green fluorescence.
While elegant in principle, this mechanism is fraught with practical limitations that can lead to data misinterpretation.
1. Phototoxicity and Artifact Generation: Cyanine dyes are well-documented photosensitizers.[2] Upon excitation with high-intensity light (common in confocal microscopy), these molecules can generate reactive oxygen species (ROS). This induced oxidative stress can directly damage mitochondrial components, artificially depolarize the membrane, and trigger the very apoptotic pathways the experiment aims to measure. This creates a self-fulfilling prophecy where the act of measurement fundamentally alters the system under investigation.
2. Confounding Influence of Plasma Membrane Potential: As lipophilic cations, the accumulation of DTDC and similar dyes is not solely dependent on mitochondrial membrane potential. It is also significantly affected by the plasma membrane potential (ΔΨp).[3] A hyperpolarized plasma membrane can increase cellular uptake of the dye, leading to an apparent increase in mitochondrial signal that is unrelated to mitochondrial health. Conversely, treatments that alter plasma membrane polarity can be mistakenly interpreted as having a direct effect on mitochondria.[4]
3. Complex and Unreliable Spectral Behavior: The ratiometric potential of DTDC (red/green shift) is often less reliable than with other dyes. The formation of J-aggregates can be sensitive to factors beyond membrane potential, such as local dye concentration and the mitochondrial microenvironment.[5] This can lead to inhomogeneous staining within a single mitochondrion and a non-linear relationship between the red/green ratio and the actual membrane potential, making quantitative analysis challenging.[5][6]
4. Photobleaching and Signal Instability: A known issue with cyanine dyes is their susceptibility to photobleaching, especially under the prolonged or intense illumination required for time-lapse imaging or z-stack acquisition in microscopy. This rapid loss of signal complicates longitudinal studies and can be mistaken for a true biological event of mitochondrial depolarization.
Part II: A Comparative Analysis with Superior Alternatives
Given these limitations, it is critical to compare DTDC with more modern and reliable probes for ΔΨm. The two most prominent alternatives are the non-ratiometric Tetramethylrhodamine (TMRM/TMRE) dyes and the ratiometric dye JC-1.
| Feature | This compound (DTDC) | TMRM / TMRE | JC-1 |
| Mechanism | Ratiometric (Green Monomers vs. Red Aggregates) | Nernstian, Monochromatic Intensity-Based[7][8] | Ratiometric (Green Monomers vs. Red J-Aggregates)[9][10] |
| Primary Advantage | Theoretically ratiometric. | Low phototoxicity, excellent for quantitative live-cell imaging.[11] | Well-established ratiometric dye for endpoint assays.[4][12] |
| Critical Limitation | Phototoxicity, sensitivity to plasma membrane potential, unreliable spectral shifts.[3] | Not ratiometric; requires careful controls for dye loading and cell volume. | Prone to precipitation, slow aggregate equilibration (~90 min).[6][9] |
| Ex/Em (Monomer) | ~488 nm / ~525 nm | ~548 nm / ~573 nm[11] | ~485 nm / ~535 nm[9] |
| Ex/Em (Aggregate) | ~570 nm / ~590 nm | N/A | ~540 nm / ~590 nm[9] |
| Recommendation | Not Recommended for Quantitative Studies. Use with extreme caution for qualitative endpoints only. | Gold Standard for Live-Cell Imaging. Ideal for kinetic and quantitative studies.[13] | Suitable for Flow Cytometry & Endpoint Assays. Less ideal for live imaging due to slow equilibration.[6] |
TMRM/TMRE: The Choice for Quantitative Live-Cell Imaging Tetramethylrhodamine, methyl (TMRM) or ethyl (TMRE) esters are considered the gold standard for dynamic, quantitative measurements of ΔΨm.[7][14] These probes accumulate in mitochondria according to the Nernst equation, and their fluorescence intensity is directly proportional to the membrane potential.[8][15] Their key advantages include lower phototoxicity compared to many cyanine dyes and a more straightforward, intensity-based readout.[11] While not ratiometric, their reliability in live-cell microscopy, especially when used in a non-quenching mode (low nM concentrations), makes them superior for tracking real-time changes in mitochondrial health.[7]
JC-1: The Workhorse for Ratiometric Endpoint Assays JC-1 operates on a similar principle to DTDC, forming red J-aggregates in healthy, polarized mitochondria and remaining as green monomers in depolarized ones.[12][16] It is widely used, particularly in flow cytometry, where the ratio of red to green fluorescence can effectively distinguish between healthy and apoptotic cell populations.[17][18] However, JC-1 is not without its own limitations. It has poor aqueous solubility and a notorious tendency to precipitate.[9] Furthermore, the equilibration of its red aggregate form can be very slow (up to 90 minutes), making it unsuitable for tracking rapid changes in ΔΨm and potentially leading to false positives in kinetic experiments.[6]
Part III: Experimental Validation & Trustworthy Protocols
To ensure the integrity of any ΔΨm measurement, a self-validating experimental design is paramount. This involves using a positive control that induces a known effect. The protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is an uncoupling agent that collapses the mitochondrial proton gradient, causing rapid depolarization. Any valid ΔΨm assay must show a significant signal change in response to CCCP treatment.
Below is a generalized workflow and a specific protocol for validating and comparing dye performance.
Diagram: General Workflow for Validating ΔΨm Dyes
Caption: Workflow for comparing and validating mitochondrial membrane potential dyes.
Protocol: Comparative Analysis of ΔΨm using TMRM and a Positive Control
This protocol describes a robust method for measuring ΔΨm changes using TMRM and validating the assay with CCCP.
1. Reagent Preparation:
- TMRM Stock Solution (10 mM): Dissolve 25 mg of TMRM powder in 5 mL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.[19]
- TMRM Staining Solution (20-250 nM): Prepare fresh for each experiment by diluting the stock solution in complete cell culture medium. The optimal concentration should be titrated for each cell type to operate in "non-quenching" mode.[14] Start with 100 nM.
- CCCP Stock Solution (50 mM): Prepare a stock solution in DMSO. Store at -20°C.[20]
- CCCP Working Solution (50 µM): Dilute the stock solution in complete medium immediately before use.[21]
2. Cell Staining and Treatment:
- Grow cells to a healthy confluence (e.g., in a 96-well black, clear-bottom plate for microscopy or in suspension for flow cytometry).
- Remove the culture medium and replace it with the fresh TMRM Staining Solution.
- Incubate for 30 minutes at 37°C, protected from light.[19]
- For Positive Control: After the staining incubation, add the CCCP Working Solution to the designated control wells/tubes and incubate for an additional 15 minutes at 37°C.[9][21]
- Optional Wash: For increased sensitivity, you may gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or other suitable buffer.[14]
3. Data Acquisition:
- Fluorescence Microscopy: Image live cells using a TRITC/RFP filter set (Excitation ~548 nm, Emission ~574 nm).[14] Ensure illumination settings are kept consistent across all wells.
- Flow Cytometry: Analyze cells using a 488 nm or 561 nm laser for excitation and a detector appropriate for PE or a similar wavelength (~570 ± 10 nm).[14]
4. Expected Results and Interpretation:
- Healthy, Untreated Cells: Bright, punctate red-orange fluorescence localized to the mitochondria.[19]
- CCCP-Treated Cells (Positive Control): A dramatic decrease or complete loss of mitochondrial fluorescence, demonstrating the dye's responsiveness to depolarization.[14]
- Experimental Cells: Changes in fluorescence intensity relative to the untreated control indicate changes in ΔΨm. A decrease in brightness suggests depolarization.
Conclusion and Recommendations
For the rigorous demands of academic research and drug development, the following recommendations are strongly advised:
-
For quantitative, live-cell, time-lapse imaging: TMRM or TMRE are the superior choice due to their lower phototoxicity and predictable, intensity-based response.[13][22]
-
For high-throughput screening or endpoint flow cytometry: JC-1 is a viable, ratiometric option, provided its limitations regarding solubility and slow equilibration are managed and it is used primarily for endpoint analysis.[4][6]
Ultimately, the integrity of any experiment measuring mitochondrial membrane potential rests on the selection of a reliable tool and the implementation of a self-validating protocol. By understanding the fundamental flaws of dyes like DTDC and embracing more robust alternatives, researchers can ensure their data is both accurate and reproducible.
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A Researcher's Guide to the Spectral Overlap of 3,3'-Diethylthiadicarbocyanine Iodide (DTDC) with Common Fluorophores
For researchers and professionals in the fields of cellular biology, biochemistry, and drug development, the precise selection of fluorescent probes is paramount for the success of multiplexed imaging and Förster Resonance Energy Transfer (FRET) experiments. This guide provides an in-depth technical comparison of the spectral properties of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a lipophilic carbocyanine dye, with a range of commonly used fluorophores. By understanding the principles of spectral overlap and leveraging the experimental data presented herein, you can make informed decisions to optimize your experimental design and ensure data integrity.
The Critical Role of Spectral Overlap in Fluorescence-Based Assays
Spectral overlap, the degree to which the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, is the cornerstone of FRET. This non-radiative energy transfer mechanism is exquisitely sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers. This "molecular ruler" capability allows for the investigation of molecular interactions, conformational changes, and enzymatic activities with high spatial resolution.
Conversely, unintended spectral overlap, where the emission of one fluorophore bleeds into the detection channel of another in multicolor imaging, can lead to data misinterpretation. Therefore, a thorough understanding of the spectral characteristics of your chosen fluorophores is essential for both harnessing FRET and avoiding crosstalk.
Spectral Profile of this compound (DTDC)
This compound is a cyanine dye characterized by its absorption in the red region of the visible spectrum. Its unique spectral properties make it a versatile tool in various biological imaging applications.[1] Our analysis of spectral databases indicates the following key characteristics for DTDC in ethanol:
-
Absorption Maximum (λ_max): ~655 nm[2]
-
Emission Maximum (λ_em): ~675 nm
These spectral features position DTDC as a valuable component in multicolor fluorescence studies, particularly in the far-red and near-infrared regions where cellular autofluorescence is minimized.
Selecting a FRET Partner for DTDC: A Comparative Analysis
The efficiency of FRET is critically dependent on the extent of spectral overlap between the donor's emission and the acceptor's excitation spectra.[3] Based on its spectral properties, DTDC can function as either a FRET acceptor or a FRET donor.
DTDC as a FRET Acceptor
When DTDC serves as the acceptor, the donor fluorophore must emit in the range of DTDC's absorption (~650 nm). Several commonly used fluorophores are excellent candidates for this role.
Table 1: Potential FRET Donors for DTDC
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Cy5 | ~649 | ~670 | Widely used, but can exhibit self-quenching at high labeling densities.[4] |
| Alexa Fluor 647 | ~650 | ~665 | Bright and photostable with less self-quenching compared to Cy5.[2][4][5] |
| DyLight 650 | ~652 | ~672 | Spectrally similar to Alexa Fluor 647 and Cy5. |
The significant overlap between the emission spectra of Cy5 and Alexa Fluor 647 with the absorption spectrum of DTDC makes them highly suitable as donor partners. The choice between them may depend on factors such as photostability and the degree of labeling required for the specific application. Alexa Fluor 647 often presents an advantage in terms of brightness and resistance to photobleaching.[2]
DTDC as a FRET Donor
For DTDC to act as the donor, the acceptor fluorophore must have an excitation spectrum that overlaps with DTDC's emission spectrum (~675 nm).
Table 2: Potential FRET Acceptors for DTDC
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Alexa Fluor 680 | ~679 | ~702 | Bright and photostable, suitable for far-red detection.[1] |
| Cy5.5 | ~678 | ~695 | A longer-wavelength cyanine dye, useful for pushing detection further into the near-infrared.[6][7] |
| Alexa Fluor 700 | ~702 | ~723 | Ideal for multicolor experiments requiring minimal spectral overlap with shorter wavelength dyes.[2][8] |
These far-red and near-infrared fluorophores are excellent candidates to pair with DTDC, allowing for the extension of FRET studies into spectral regions with reduced background fluorescence.
Experimental Workflow for Assessing Spectral Overlap and FRET
To empirically validate the potential for FRET between DTDC and a chosen partner, a systematic experimental approach is necessary.
Caption: Experimental workflow for quantifying FRET.
Step-by-Step Protocol for FRET Measurement in Solution
This protocol outlines the fundamental steps for measuring FRET efficiency using a fluorometer.
-
Prepare Stock Solutions: Dissolve the donor, acceptor, and donor-acceptor pair in a suitable solvent (e.g., ethanol or DMSO) to a concentration of 1-10 mM.
-
Prepare Working Solutions: Dilute the stock solutions to a final concentration that yields an absorbance of approximately 0.05 at the donor's excitation maximum in a 1 cm path length cuvette. This minimizes inner filter effects.
-
Acquire Spectra of Control Samples:
-
Measure the absorption and emission spectra of the donor-only solution. Excite the donor at its absorption maximum and record the emission spectrum.
-
Measure the absorption spectrum of the acceptor-only solution.
-
-
Acquire Spectrum of the FRET Sample:
-
Measure the emission spectrum of the donor-acceptor pair solution, ensuring to use the same excitation wavelength and instrument settings as for the donor-only sample.
-
-
Data Analysis:
-
Donor Quenching: Compare the fluorescence intensity of the donor in the absence and presence of the acceptor. A decrease in donor fluorescence in the FRET sample is indicative of energy transfer.
-
Sensitized Emission: Observe the emission spectrum of the FRET sample. The appearance of the acceptor's characteristic emission upon excitation at the donor's absorption maximum confirms FRET.
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the donor fluorescence intensities in the presence (F_DA) and absence (F_D) of the acceptor using the formula: E = 1 - (F_DA / F_D).
-
Visualizing the Principles of FRET
The underlying mechanism of FRET can be visualized through a Jablonski diagram, which illustrates the energy transitions involved.
Caption: Jablonski diagram illustrating FRET.
Conclusion and Future Perspectives
This compound (DTDC) is a versatile fluorophore with significant potential for use in multicolor imaging and FRET-based assays. Its spectral properties allow it to be paired with a variety of common fluorophores, such as Cy5 and Alexa Fluor 647 as donors, and Alexa Fluor 680, Cy5.5, and Alexa Fluor 700 as acceptors. By carefully selecting FRET partners based on maximal spectral overlap and employing rigorous experimental protocols, researchers can confidently utilize DTDC to probe molecular interactions and dynamics in complex biological systems. The continued development of novel fluorophores with fine-tuned spectral properties will further expand the possibilities for sophisticated multiplexed experiments, with DTDC remaining a valuable tool in the researcher's arsenal.
References
-
Broussard, J. A., et al. (2013). A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. Nature Protocols, 8(2), 265-281. [Link]
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FluoroFinder. (n.d.). Alexa Fluor 647 Dye Profile. Retrieved from [Link]
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FluoroFinder. (n.d.). Alexa Fluor 680 Dye Profile. Retrieved from [Link]
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FluoroFinder. (n.d.). Cy5.5 Dye Profile. Retrieved from [Link]
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FluoroFinder. (n.d.). DyLight 650 Dye Profile. Retrieved from [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
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Oregon Medical Laser Center. (n.d.). Thiadicarbocyanine (C5). Retrieved from [Link]
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PhotochemCAD. (n.d.). This compound. Retrieved from [Link]
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Yusi Medicine. (2025). Structure and properties of CY5.5 Cyanine5.5. Retrieved from [Link]
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A Comparative Guide to the Fluorescence Quantum Yield of 3,3'-Diethylthiadicarbocyanine Iodide
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a suitable fluorophore is a critical determinant of experimental success. The fluorescence quantum yield (ΦF), a measure of the efficiency of converting absorbed photons into emitted light, is a paramount performance metric. This guide provides an in-depth comparative analysis of the fluorescence quantum yield of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a cyanine dye with applications in various biological and chemical sensing fields. We will objectively compare its performance with common alternative near-infrared (NIR) dyes and provide the supporting experimental data and protocols to empower you to make informed decisions for your research.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a brighter and more efficient fluorophore, which is crucial for applications requiring high sensitivity. The quantum yield of a dye is not an intrinsic constant but is highly influenced by its molecular structure and its immediate environment, including solvent polarity and viscosity. For cyanine dyes like DTDC, a primary non-radiative decay pathway that competes with fluorescence is photoisomerization, a process that can be restricted in viscous environments, often leading to an enhanced quantum yield.[1][2]
Photophysical Profile of this compound (DTDC)
This compound is a carbocyanine dye that absorbs and emits in the visible to near-infrared region of the spectrum. Its photophysical properties, particularly its fluorescence quantum yield, are highly dependent on the solvent environment. In ethanol, a commonly reported quantum yield for DTDC is approximately 0.35.[3] However, like many cyanine dyes, its quantum yield can be significantly lower in less viscous solvents due to the increased likelihood of non-radiative decay through photoisomerization.
Comparative Analysis of DTDC and Alternative NIR Dyes
To provide a comprehensive performance benchmark, the fluorescence quantum yield of DTDC is compared against several widely used alternative NIR dyes: Cyanine5 (Cy5), Cyanine7 (Cy7), and Indocyanine Green (ICG). The following table summarizes their quantum yields in various solvents. It is important to note that direct comparisons should be made under identical solvent conditions, as the quantum yield is highly solvent-dependent.
| Dye | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |
| This compound (DTDC) | Ethanol | 0.35 | [3] |
| Cyanine5 (Cy5) | Aqueous Buffer | 0.27 | [4] |
| PBS | 0.20 | [5] | |
| DMSO | 0.28 | [6] | |
| Cyanine7 (Cy7) | Aqueous Buffer | 0.30 | [4][7] |
| Indocyanine Green (ICG) | Ethanol | ~0.012 - 0.22 | [7][8][9] |
| DMSO | ~0.117 - 0.42 | [8][10] | |
| Water | ~0.003 - 0.05 | [8][11] |
Factors Influencing the Quantum Yield of Cyanine Dyes
Several key factors can significantly impact the fluorescence quantum yield of cyanine dyes like DTDC and its alternatives:
-
Solvent Polarity and Viscosity : The polarity of the solvent can influence the energy levels of the dye's electronic states, affecting both absorption and emission wavelengths.[12][13] Increased solvent viscosity can physically restrict the torsional motion of the polymethine chain, a key mechanism for non-radiative decay in cyanine dyes. This restriction minimizes photoisomerization and consequently enhances the fluorescence quantum yield.[2]
-
Molecular Environment : The quantum yield of cyanine dyes can be enhanced when they are incorporated into more organized and restrictive environments, such as liposomes or when bound to biomolecules like DNA.[1] This is attributed to the inhibition of non-radiative decay pathways.
-
Photostability : The propensity of a dye to undergo photochemical degradation upon exposure to light can affect its overall fluorescence output over time. While not a direct measure of quantum yield, poor photostability can lead to a decrease in the effective fluorescence signal during an experiment.[14]
Experimental Protocol for Relative Fluorescence Quantum Yield Determination
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound.[15][16][17][18][19] It involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
I. Principle
The relative fluorescence quantum yield (ΦF,X) of a sample (X) is calculated by comparing its integrated fluorescence intensity and absorbance to a standard (ST) with a known quantum yield (ΦF,ST) using the following equation:
ΦF,X = ΦF,ST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
If the same solvent is used for both the sample and the standard, the refractive index term (ηX² / ηST²) becomes 1.
II. Materials and Equipment
-
Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.
-
UV-Vis spectrophotometer for accurate absorbance measurements.
-
Quartz cuvettes (1 cm path length).
-
Test Compound: this compound (DTDC).
-
Reference Standard: Cresyl Violet perchlorate (ΦF = 0.54 in ethanol).[20]
-
Solvent: Spectroscopic grade ethanol.
III. Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of both DTDC and Cresyl Violet in spectroscopic grade ethanol.
-
Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the DTDC and the Cresyl Violet standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to avoid inner-filter effects.
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Use pure ethanol as a blank.
-
Determine the absorbance of each solution at the selected excitation wavelength (e.g., 540 nm for Cresyl Violet and an appropriate wavelength for DTDC where both have absorbance).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each of the diluted solutions of both the DTDC and the Cresyl Violet standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the DTDC and the Cresyl Violet standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
Perform a linear regression for each data set to obtain the slope (gradient, Grad).
-
-
Quantum Yield Calculation: Use the equation provided in the "Principle" section to calculate the fluorescence quantum yield of DTDC.
Experimental Workflow Diagram
Caption: Workflow for the relative determination of fluorescence quantum yield.
Conceptual Diagram of Fluorescence Quantum Yield
Caption: The relationship between absorption, emission, and non-radiative decay pathways in determining fluorescence quantum yield.
Conclusion
The fluorescence quantum yield of this compound is comparable to that of other commonly used NIR dyes like Cy5 and Cy7, particularly in ethanol. However, its performance, along with that of its alternatives, is highly dependent on the experimental conditions, most notably the solvent. For applications requiring high fluorescence output, it is crucial to select a solvent that minimizes non-radiative decay pathways. The provided experimental protocol offers a robust framework for the accurate determination of the relative fluorescence quantum yield, enabling researchers to validate and compare the performance of DTDC and other fluorophores in their specific experimental context. By carefully considering the factors outlined in this guide, researchers can optimize their choice of fluorescent probe to achieve the desired sensitivity and reliability in their fluorescence-based assays.
References
- SPECTROSCOPIC INVESTIGATION ON SOLVENT EFFECT FOR CYANINE DYES. (n.d.).
-
Cresyl violet perchlorate. (n.d.). OMLC. Retrieved January 8, 2026, from [Link]
- Valdes-Aguilera, O., & Neckers, D. C. (1989). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. The Journal of Physical Chemistry, 93(18), 7081-7085.
-
ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment. (2025). RSC Publishing. Retrieved from [Link]
- Armitage, B. A., et al. (2007). Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes. Journal of the American Chemical Society, 129(46), 14352-14362.
-
This compound. (n.d.). PhotochemCAD. Retrieved January 8, 2026, from [Link]
- Cosco, E. D., et al. (2020). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region.
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
Norlab. (n.d.). Relative quantum yield measurement using FP-8000 series. Retrieved from [Link]
-
SHIMADZU CORPORATION. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Retrieved from [Link]
- Gorbenko, G. P., et al. (2016). Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes. Journal of Fluorescence, 26(6), 2111-2121.
- Solvatochromic behavior on the absorption spectra of Pinacyanol Chloride dye in various solvents. (2018). Asian Journal of Research in Chemistry, 11(4), 834.
-
Indocyanine Green. (n.d.). PhotochemCAD. Retrieved January 8, 2026, from [Link]
- Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. (2021). Molecules, 26(3), 566.
-
Electronic Supplementary Information - A Near-infrared and Ratiometric Fluorescent Chemosensor for Palladium. (n.d.). Retrieved January 8, 2026, from [Link]
- Gong, Y. J., et al. (2016). A unique approach toward near-infrared fluorescent probes for bioimaging with remarkably enhanced contrast. Chemical Science, 7(4), 2539-2547.
- Gryczynski, I., et al. (2002). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Journal of Biomedical Optics, 7(2), 200-208.
-
Corrected fluorescence emission spectra of 3,3'-diethylselenocarbocyanine iodide adsorbed onto microcrystalline cellulose for (1) 1 × 10 − 8 , (2) 5 × 10. (n.d.). ResearchGate. Retrieved from [Link]
- Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation. (2023). Pharmaceutics, 15(8), 2147.
- Investigation of energy transfer from pyrromethene dye to cresyl violet 670 in ethanol. (2011). Chinese Physics B, 20(12), 124207.
- Complex formation between 3;3´-diethylthiacarbocyanine iodide and DNA and its investigation in aqueous solution. (2003). Journal of Applied Spectroscopy, 70(1), 1-5.
- Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. (2018). Photochemical & Photobiological Sciences, 17(6), 735-742.
-
Turner Research Group. (n.d.). A decade of cresyl violet. Retrieved from [Link]
-
CRESYL VIOLET 670. (n.d.). Luxottica Exciton. Retrieved January 8, 2026, from [Link]
-
CYanine Fluorophores. (n.d.). Interchim. Retrieved January 8, 2026, from [Link]
-
Photostability of Cy5 and Cy5-TSQ conjugates in the presence of oxygen... (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3,3'-Diethylthiadicarbocyanine Iodide (DTDC) in Cellular Analysis
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular and molecular biology, the selection of appropriate fluorescent probes is paramount for generating robust and reproducible data. This guide provides an in-depth technical overview of 3,3'-Diethylthiadicarbocyanine iodide (DTDC), a carbocyanine dye with diverse applications in life sciences. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only understand the utility of DTDC but also to critically evaluate its performance against common alternatives in key applications: mitochondrial staining, flow cytometry, and photodynamic therapy.
Unveiling this compound: Properties and Potential
This compound, a member of the extensive cyanine dye family, is a lipophilic, cationic molecule characterized by two quinoline heterocyclic nuclei linked by a polymethine bridge. This structure is the basis for its fluorescent properties, which are highly sensitive to the surrounding environment.
Key Physicochemical Properties of DTDC:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃IN₂S₂ | [1] |
| Molecular Weight | 518.48 g/mol | [1] |
| Excitation Maximum (λex) | ~655 nm | [1] |
| Emission Maximum (λem) | Varies with application | |
| Quantum Yield (in Ethanol) | 0.35 | [2] |
The lipophilic and cationic nature of DTDC facilitates its passage across the plasma membrane and subsequent accumulation in organelles with a negative membrane potential, most notably the mitochondria. This property is central to its application as a mitochondrial stain.
Mitochondrial Staining: A Comparative Look at Visualizing the Powerhouse of the Cell
Mitochondria are central to cellular metabolism and apoptosis, making their visualization and functional assessment critical in many research areas. DTDC's ability to accumulate in the negatively charged mitochondrial matrix makes it a useful tool for this purpose.
Performance Comparison: DTDC vs. Common Mitochondrial Stains
To provide a clear perspective, let's compare DTDC with two widely used mitochondrial probes: MitoTracker Red CMXRos and Tetramethylrhodamine, Methyl Ester (TMRM).
| Feature | This compound (DTDC) | MitoTracker Red CMXRos | Tetramethylrhodamine, Methyl Ester (TMRM) |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential. | Accumulates based on membrane potential and covalently binds to thiol groups. | Accumulates in mitochondria based on membrane potential. |
| Fixability | Not well-retained after fixation. | Well-retained after fixation. | Not retained after fixation. |
| Photostability | Moderate; subject to photobleaching with intense or prolonged illumination. | Generally higher photostability. | Moderate photostability. |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure. | Can be cytotoxic, especially upon illumination. | Generally considered less toxic at working concentrations. |
| Readout | Primarily qualitative assessment of mitochondrial localization. | Qualitative and semi-quantitative assessment of mitochondrial morphology. | Quantitative measurement of mitochondrial membrane potential.[3] |
Expert Insights: The choice between these dyes is dictated by the experimental question. For endpoint assays where post-staining fixation and permeabilization are required for immunocytochemistry, MitoTracker Red CMXRos is the superior choice due to its covalent binding. For quantitative measurements of mitochondrial membrane potential in live cells, TMRM is the gold standard.[3] DTDC offers a cost-effective alternative for the qualitative visualization of mitochondria in live-cell imaging, particularly when co-staining with probes that require different spectral channels.
Experimental Protocol: Live-Cell Mitochondrial Staining with DTDC
This protocol provides a general guideline for staining mitochondria in adherent mammalian cells with DTDC. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound (DTDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Coverslips or imaging-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Prepare a 1 mM DTDC Stock Solution:
-
Dissolve the appropriate amount of DTDC powder in anhydrous DMSO to make a 1 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Cell Seeding:
-
Seed adherent cells onto coverslips or imaging-bottom dishes at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
-
Prepare Staining Solution:
-
On the day of the experiment, dilute the 1 mM DTDC stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. A starting concentration of 100-500 nM is recommended, but this should be optimized for your specific cell type.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed DTDC staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Workflow for Live-Cell Mitochondrial Staining with DTDC
Caption: General workflow for assessing mitochondrial membrane potential with DTDC by flow cytometry.
Photodynamic Therapy: DTDC as a Potential Photosensitizer
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily through the generation of reactive oxygen species (ROS), such as singlet oxygen. [4]The efficacy of a photosensitizer is determined by its ability to be selectively taken up by target cells and to efficiently generate cytotoxic species upon light activation.
Comparative Analysis of Photosensitizers
| Feature | This compound (DTDC) | Photofrin® (Porfimer Sodium) | 5-Aminolevulinic Acid (5-ALA) |
| Mechanism of Action | Upon light absorption, generates reactive oxygen species. | Mixture of porphyrins that generate singlet oxygen upon activation. | A pro-drug that is metabolized to the photosensitizer Protoporphyrin IX (PpIX). |
| Singlet Oxygen Quantum Yield | Varies depending on the environment; can be low in homogeneous solution but may increase upon binding to cellular structures. [5][6] | ~0.76 (as a reference standard) [7] | PpIX has a high singlet oxygen quantum yield. |
| Excitation Wavelength | ~655 nm | ~630 nm | PpIX is excited at ~635 nm. |
| Clinical Approval | Not clinically approved as a photosensitizer. | FDA-approved for several types of cancer. | FDA-approved for topical PDT of actinic keratosis. |
| Selectivity | Accumulates in mitochondria of various cells. | Tends to accumulate in tumor tissue, but also causes skin photosensitivity. | Higher selectivity as PpIX preferentially accumulates in rapidly dividing cells. [6] |
Expert Insights: While DTDC possesses the fundamental characteristics of a photosensitizer – light absorption in the therapeutic window and potential for ROS generation – it is not as efficient as clinically established photosensitizers like Photofrin® or the pro-drug 5-ALA. The singlet oxygen quantum yield of many cyanine dyes is relatively low in aqueous environments due to non-radiative decay pathways. [5]However, the binding of DTDC to intracellular structures like mitochondria could potentially enhance its photosensitizing capabilities by restricting molecular motion and increasing the triplet state lifetime. [6]Further research is needed to fully evaluate the potential of DTDC and its derivatives in PDT.
Experimental Protocol: In Vitro Photodynamic Therapy with DTDC
This protocol outlines a basic procedure for evaluating the phototoxicity of DTDC on a cancer cell line in vitro.
Materials:
-
This compound (DTDC)
-
Anhydrous DMSO
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
PBS
-
96-well plates
-
Light source with an appropriate wavelength (e.g., ~650 nm LED array) and power density measurement device.
-
Cell viability assay (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density that will result in ~80% confluency after 24 hours.
-
-
DTDC Incubation:
-
Prepare serial dilutions of DTDC in complete culture medium from the 1 mM stock solution.
-
Remove the medium from the cells and add the DTDC-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest DTDC concentration).
-
Incubate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO₂ incubator, protected from light.
-
-
Light Irradiation:
-
Wash the cells twice with PBS.
-
Add fresh, phenol red-free medium to each well.
-
Irradiate the cells with a light source at ~650 nm. The light dose (Joules/cm²) should be optimized. Keep a set of plates in the dark as a control for dark toxicity.
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of DTDC that causes 50% cell death) for the light-treated and dark control groups.
-
Workflow for In Vitro Photodynamic Therapy
Caption: A generalized workflow for evaluating the in vitro photodynamic efficacy of DTDC.
Conclusion and Future Perspectives
This compound is a versatile fluorescent probe with established applications in mitochondrial visualization and potential, albeit with limitations, in flow cytometry and photodynamic therapy. Its performance, when compared to more specialized and modern dyes, highlights the importance of selecting the right tool for the specific scientific question. While it may not be the optimal choice for quantitative measurements or applications requiring high photostability and low cytotoxicity, its affordability and distinct spectral properties can be advantageous in certain experimental contexts.
Future research may focus on the development of novel DTDC derivatives with improved photophysical properties, such as higher quantum yields, enhanced photostability, and lower toxicity. Furthermore, a more thorough investigation into its mechanism of action as a photosensitizer could unlock new possibilities for its application in photodynamic therapy. As with any scientific tool, a comprehensive understanding of its strengths and weaknesses, as provided in this guide, is essential for its effective and appropriate implementation in your research endeavors.
References
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- Szalóki, G., & Goda, K. (2015). Compensation in multicolor flow cytometry. Cytometry Part A, 87(11), 982-985.
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Abberior Instruments. (n.d.). Mitochondrium labeling protocol for live-cell applications. Retrieved from [Link]
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University of Chicago. (n.d.). Immunophenotyping Protocol. Retrieved from [Link]
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ACS Publications. (n.d.). Photophysical processes of polymethine dyes. An absorption, emission, and optoacoustic study on this compound. Retrieved from [Link]
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PubMed. (2015). Compensation in multicolor flow cytometry. Retrieved from [Link]
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JoVE. (2022, July 17). Photodynamic Therapy: In vitro Approach | Protocol Preview [Video]. YouTube. [Link]
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JoVE. (2022, July 17). Photodynamic Therapy: In vitro Approach | Protocol Preview [Video]. YouTube. [Link]
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PhotochemCAD. (n.d.). 3,3'-Diethylthiacarbocyanine iodide. Retrieved from [Link]
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Wageningen University & Research. (2024). Performance of TMRM and Mitotrackers in mitochondrial morphofunctional analysis of primary human skin fibroblasts. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Mitochondrial Membrane Potential (MMP) with microscopy. Retrieved from [Link]
- Spiller, W., Kliesch, H., Wöhrle, D., & Schulz-Ekloff, G. (1998). Singlet Oxygen Quantum Yields of Different Photosensitizers in Polar Solvents and Micellar Solutions. Journal of Porphyrins and Phthalocyanines, 2(2), 145-158.
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PubMed Central (PMC). (n.d.). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Retrieved from [Link]
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IRIS-AperTO. (n.d.). Design and synthesis of symmetrical pentamethine cyanine dyes as NIR photosensitizers for PDT. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular changes of HeLa cells following exposure to IC50.... Retrieved from [Link]
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Bitesize Bio. (2025). Troubleshooting Immunohistochemistry. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. Retrieved from [Link]
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Open Exploration Publishing. (2023). Cola rostrata K. Schum. constituents induce cytotoxicity through reactive oxygen species generation and mitochondrial membrane. Retrieved from [Link]
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A Senior Scientist's Guide to Assessing the Specificity of DiSC₂(5) Staining for Mitochondrial Membrane Potential
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, apoptosis, and the cytotoxic effects of novel compounds. Among the arsenal of fluorescent probes for this purpose is 3,3'-Diethylthiadicarbocyanine iodide, or DiSC₂(5). While useful, its specificity is a matter of critical scientific importance. This guide provides an in-depth comparison of DiSC₂(5) with common alternatives and presents validated experimental protocols to ensure the integrity of your findings.
The Mechanism: How Cationic Dyes Report Mitochondrial Membrane Potential
The inner mitochondrial membrane of a healthy, respiring cell maintains a robust electrochemical gradient, making the mitochondrial matrix significantly more negative (around -180 mV) than the cytoplasm.[1] Lipophilic, cationic dyes, including DiSC₂(5), TMRM, TMRE, and JC-1, leverage this gradient.[2][3] They are driven by the negative potential to accumulate inside the mitochondria.[2][4]
DiSC₂(5) is a carbocyanine dye that exhibits fluorescence quenching at the high concentrations achieved within energized mitochondria. When mitochondria depolarize—a hallmark of cellular stress or apoptosis—the dye disperses into the cytoplasm, leading to a de-quenching and an increase in fluorescence. This change is the readout for a loss of ΔΨm. However, this mechanism is not without its pitfalls, which necessitates a rigorous assessment of specificity.
The Specificity Challenge: Potential Artifacts and Off-Target Effects
While powerful, the assumption that signal change from a cationic dye is solely due to ΔΨm can be misleading. Several factors can confound results:
-
Plasma Membrane Potential (ΔΨp): The cell's own plasma membrane has a potential that can influence the initial uptake of cationic dyes into the cytoplasm.[5][6] Changes in ΔΨp, induced by certain drugs or high extracellular potassium, could be misinterpreted as a mitochondrial effect.[5]
-
Non-Specific Binding: Carbocyanine dyes can bind to other cellular components, including DNA and PNA-DNA duplexes, which can alter their spectral properties.[7][8][9]
-
Efflux Pumps: Cells, particularly cancer cell lines, can express multidrug resistance (MDR) transporters that actively pump xenobiotics—including fluorescent dyes—out of the cell, altering intracellular concentrations and affecting signal.[10]
A recent study highlighted the critical need for caution, demonstrating that the transfer of mitochondrial dyes like Mitotracker Red between cells does not always correlate with the actual transfer of mitochondria, suggesting significant non-specific dye movement.[1] Therefore, every experiment must be designed as a self-validating system.
Comparative Analysis: DiSC₂(5) vs. The Field
Choosing the right tool for the job is paramount. Here’s how DiSC₂(5) stacks up against the most common alternatives: TMRM and JC-1.
| Feature | DiSC₂(5) (this compound) | TMRM/TMRE | JC-1 |
| Mechanism | Quenching-based. Fluorescence increases upon depolarization. | Nernstian accumulation. Fluorescence decreases upon depolarization.[11][12][13] | Ratiometric. Shifts from red aggregates to green monomers upon depolarization.[14][15][16] |
| Readout | Monochromatic intensity change. | Monochromatic intensity change. | Ratiometric (Red/Green ratio).[15] |
| Pros | High sensitivity to potential changes. | Well-characterized, quantitative potential in non-quenching mode. TMRM has lower mitochondrial toxicity than TMRE.[4][17] | Ratiometric nature minimizes artifacts from dye concentration, cell number, or mitochondrial mass.[14][18] Excellent for qualitative "yes/no" apoptosis assays.[2] |
| Cons | Prone to artifacts from plasma membrane potential and non-specific binding.[5][7] Quenching can complicate quantification. | Signal is dependent on dye concentration and mitochondrial mass. TMRE can inhibit respiration at higher concentrations.[17] | Can provide false positives during time-course experiments due to different equilibration times for aggregates and monomers.[19] Best for end-point analysis.[19] |
| Ex/Em (approx.) | 646 / 666 nm[7][8] | 548 / 574 nm[12] | Monomer: 485 / 530 nm, Aggregate: 560 / 590 nm[14] |
Experimental Design for Validating Specificity
To ensure your data reflects true mitochondrial depolarization, the following control experiments are not optional; they are essential for trustworthiness.
Mandatory Visualization 1: Workflow for Specificity Validation
This diagram outlines the crucial steps to validate that the observed fluorescence changes from a dye like DiSC₂(5) are genuinely reporting on mitochondrial membrane potential.
Caption: Workflow for validating mitochondrial dye specificity.
Protocol 1: The Uncoupler Positive Control (FCCP)
Causality: Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is a protonophore that directly collapses the proton gradient across the inner mitochondrial membrane.[20][21][22] This provides the most definitive positive control, confirming that your dye responds to a known mitochondrial uncoupling event.[19][23] A valid mitochondrial potential dye must show a signal change in response to FCCP.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or Jurkat) in a suitable format (e.g., 96-well plate for plate reader, chambered coverglass for microscopy).
-
Prepare Reagents:
-
DiSC₂(5) Staining Solution: Prepare a working solution of DiSC₂(5) in pre-warmed culture medium or buffer (e.g., HBSS) at the desired final concentration (typically in the nanomolar to low micromolar range, requires optimization).
-
FCCP Stock: Prepare a 10 mM stock solution of FCCP in DMSO.
-
-
Treatment:
-
To the positive control wells, add FCCP to a final concentration of 1-10 µM.
-
To negative control wells, add an equivalent volume of DMSO.
-
-
Staining: Add the DiSC₂(5) staining solution to all wells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader, flow cytometer, or fluorescence microscope with appropriate filters. For DiSC₂(5), expect a significant increase in fluorescence in the FCCP-treated wells compared to the vehicle control.
Protocol 2: Assessing Plasma Membrane Potential Interference
Causality: Cationic dyes must first cross the plasma membrane. Depolarizing the plasma membrane with a high concentration of extracellular potassium (K+) can reduce the driving force for dye entry into the cytoplasm. If this manipulation significantly alters the "mitochondrial" signal, it indicates that the dye is highly sensitive to ΔΨp, a potential source of artifacts.[5]
Methodology:
-
Cell Culture: Plate cells as described in Protocol 1.
-
Prepare Buffers:
-
Normal Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
High K+ Buffer: Prepare HBSS by replacing NaCl with an equimolar concentration of KCl to depolarize the plasma membrane.
-
-
Experiment:
-
Wash cells once with Normal Buffer.
-
Incubate one set of cells in Normal Buffer and another set in High K+ Buffer.
-
-
Staining: Add DiSC₂(5) staining solution (prepared in the respective Normal or High K+ buffer) to the cells.
-
Incubation & Acquisition: Incubate for 15-30 minutes and acquire data as previously described.
-
Interpretation: A significant difference in the baseline DiSC₂(5) signal between the Normal and High K+ groups suggests interference from plasma membrane potential.
Data Interpretation and Best Practices
Mandatory Visualization 2: Interpreting Specificity Experiment Outcomes
Caption: Decision tree for interpreting dye specificity controls.
Key Recommendations:
-
Always Use Controls: Never interpret data from a mitochondrial potential dye without running parallel positive (e.g., FCCP) and vehicle controls.[2][19]
-
Optimize Concentration: Use the lowest dye concentration that provides a robust signal to minimize off-target effects and potential toxicity.[2][17]
-
Verify with an Alternative: When possible, confirm key findings with a second dye that operates via a different mechanism (e.g., confirm a DiSC₂(5) result with the ratiometric dye JC-1).[2]
-
Consider the Biology: Remember that changes in mitochondrial mass or morphology can also affect dye accumulation. Consider co-staining with a potential-independent mitochondrial marker if significant morphological changes are expected.[3]
References
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Biocompare. (2023, August 16). Fluorescent Dye From Thermo Fisher for Mitochondria Membrane Potential. Biocompare. [Link]
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Loew, L. M. TMRE & TMRM | Explore Membrane Potentials - Potentiometric Probes. [Link]
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Pietrobon, D., & Caplan, S. R. (1986). Uncoupling of oxidative phosphorylation. 2. Alternative mechanisms. Biochemistry, 25(24), 7690–7696. [Link]
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ResearchGate. Proposed mechanism of action of FCCP in in vitro systems, based on.... [Link]
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Gatehouse, P. D., et al. (2005). Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation. Cardiovascular Research, 66(3), 539–546. [Link]
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Aon, M. A., et al. (2020). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 9(5), 1279. [Link]
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Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98–115. [Link]
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Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Methods in Molecular Biology, 1986, 143–152. [Link]
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Davis, S., et al. (1985). Mitochondrial and plasma membrane potentials cause unusual accumulation and retention of rhodamine 123 by human breast adenocarcinoma-derived MCF-7 cells. Journal of Biological Chemistry, 260(25), 13844–13850. [Link]
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Elabscience. (2021, October 19). JC-1 Experiment Common Questions and Solutions. [Link]
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G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]
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Antonenko, Y. N., et al. (2020). Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants. International Journal of Molecular Sciences, 21(18), 6688. [Link]
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Bio-protocol. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. [Link]
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Expert Reviews in Molecular Medicine. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. [Link]
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Liu, C., et al. (2024). Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate. Scientific Reports, 14(1), 5621. [Link]
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Scaduto, R. C. Jr, & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1 Pt 1), 469–477. [Link]
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ResearchGate. (a) 3,3′-Diethylthiadicarbocyanine iodide (DiSC2(5)). (b) Model of.... [Link]
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Denisov, S. S., et al. (2022). Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123. International Journal of Molecular Sciences, 23(1), 569. [Link]
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ResearchGate. (2013, October 17). What is the best probe to evaluate change in membrane potential? JC1 or TMRE?. [Link]
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DRSC/TRiP Functional Genomics Resources. Cell assay, fix and stain (DAPI, Phalloidin). [Link]
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Bukhari, S. N. A., & Jothy, V. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Sensors, 11(11), 10603–10614. [Link]
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Beyene, A. G., et al. (2021). Imaging Reversible Mitochondrial Membrane Potential Dynamics with a Masked Rhodamine Voltage Reporter. ACS Chemical Biology, 16(4), 666–674. [Link]
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UMass Chan Medical School. Cell Biology and Bioimaging Core Staining Protocols. [Link]
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Loew, L. M., et al. (1993). Simultaneous imaging of cell and mitochondrial membrane potentials. Journal of Cellular Biology, 122(6), 1251–1258. [Link]
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Purdue University Cytometry Laboratories. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy). [Link]
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A Senior Application Scientist's Guide to Quantitative Membrane Potential Studies: Calibration of 3,3'-Diethylthiadicarbocyanine Iodide (DiSC₂(5)) Fluorescence
For: Researchers, scientists, and drug development professionals engaged in cellular bioenergetics and ion channel research.
Introduction: The "Why" Behind Quantitative Fluorescence
In cellular physiology, the plasma membrane potential (ΔΨp) is a critical parameter, governing everything from nutrient transport to signal transduction and drug interactions. Fluorescent probes, or "voltage-sensitive dyes," have become indispensable tools for monitoring these changes. Among these, the slow-response carbocyanine dye, 3,3'-Diethylthiadicarbocyanine iodide (DiSC₂(5)), offers a robust method for assessing ΔΨp in populations of non-excitable cells.
However, raw fluorescence data is merely qualitative. To derive meaningful, reproducible, and publishable insights—for instance, to determine the precise millivolt (mV) change induced by a novel ion channel modulator—rigorous calibration is non-negotiable. This guide provides the foundational principles, a detailed experimental protocol for calibrating DiSC₂(5) fluorescence, and a comparative analysis against alternative probes, grounded in both established theory and practical application.
The Mechanism of DiSC₂(5): From Voltage to Fluorescence Quenching
DiSC₂(5) is a lipophilic cation. This property is key to its function. Due to its positive charge, the dye is driven across the plasma membrane by the electrochemical gradient.[1][2] A healthy, polarized cell maintains a negative internal charge (a negative membrane potential), which draws the cationic DiSC₂(5) inside.
As the dye accumulates within the cell, its concentration increases to a point where it forms non-fluorescent aggregates.[2] This process, known as self-quenching, leads to a decrease in the overall fluorescence intensity of the cell suspension.[1]
The relationship is therefore inverse:
-
Hyperpolarization (more negative inside): Increased dye accumulation → Increased aggregation → Decreased fluorescence (quenching).
-
Depolarization (less negative inside): Decreased dye accumulation → Decreased aggregation → Increased fluorescence (de-quenching).
This relationship forms the basis of its use as a potentiometric probe.[3][4]
Comparative Analysis: Selecting the Right Tool for the Job
While DiSC₂(5) is a reliable probe, the field offers a diverse toolkit. The choice of dye depends on the specific biological question, cell type, and available instrumentation.
| Probe Family | Example(s) | Principle of Operation | Key Advantages | Key Limitations |
| Cationic Carbocyanines | DiSC₂(5) , DiSC₃(5), DiOC₂(3) | Accumulate in polarized cells, leading to fluorescence quenching.[1][2] | High signal-to-noise ratio; suitable for population assays (cuvette/plate reader). | Slow response time (seconds to minutes); potential for mitochondrial staining and toxicity.[3][4][5] |
| Cationic Rhodamines | TMRE, TMRM | Accumulate in polarized mitochondria; quenching depends on concentration.[6][7] | Excellent for measuring mitochondrial membrane potential (ΔΨm); quantifiable.[7] | Primarily reports ΔΨm, can be confounded by changes in ΔΨp.[7] |
| Anionic Oxonols | DiBAC₄(3) | Excluded by polarized cells; enters depolarized cells and binds to proteins, increasing fluorescence.[4][8] | Fluorescence increases with depolarization; excluded by negatively charged mitochondria.[8] | Can interact with certain compounds; slower response than fast dyes.[9] |
| Fast-Response Dyes | ANEPPS dyes, FluoVolt™ | Reside in the membrane and undergo an electric field-dependent spectral shift.[4][10] | Millisecond response time; ideal for tracking action potentials in excitable cells.[11][12][13] | Small signal change (% fluorescence change per 100 mV is low).[4] |
| FRET-Based Systems | DiO/DPA | Fluorescence Resonance Energy Transfer between a stationary donor and a mobile acceptor dye.[6] | Ratiometric measurement can correct for artifacts; good sensitivity. | Can be complex to set up; potential for compound interference with one of the dyes.[9] |
Experimental Protocol: Quantitative Calibration of DiSC₂(5) Fluorescence
This protocol establishes a standard curve by artificially setting the membrane potential to known values using a potassium (K⁺) ionophore, valinomycin, and then measuring the corresponding DiSC₂(5) fluorescence.
Principle of Calibration
The protocol leverages the K⁺-selective ionophore, valinomycin.[14][15] In the presence of valinomycin, the plasma membrane becomes highly permeable to K⁺ ions.[14][16] This permeability overwhelms the cell's native ion conductances, effectively clamping the membrane potential (ΔΨp) at the Nernst equilibrium potential for potassium (Eₖ).[17]
The Nernst equation allows us to calculate this potential precisely:[18][19][20]
Eₖ (in mV) = (RT/zF) * ln([K⁺]ₒᵤₜ / [K⁺]ᵢₙ)
Where:
-
R is the universal gas constant (~8.314 J·K⁻¹·mol⁻¹)[21]
-
T is the absolute temperature in Kelvin (e.g., 37°C = 310.15 K)[18]
-
z is the valence of the ion (+1 for K⁺)[18]
-
F is the Faraday constant (~96,485 C·mol⁻¹)[21]
-
[K⁺]ₒᵤₜ is the extracellular potassium concentration.
-
[K⁺]ᵢₙ is the intracellular potassium concentration.
At room temperature (~25°C), the term RT/F simplifies to ~25.7 mV for a natural logarithm (ln) or ~59.2 mV for a base-10 logarithm (log₁₀) for a monovalent ion.[18] By preparing a series of buffers with varying [K⁺]ₒᵤₜ, we can force the cell's membrane potential to specific, calculated values and record the corresponding fluorescence.
Materials and Reagents
-
This compound (DiSC₂(5))
-
Valinomycin
-
Potassium Chloride (KCl)
-
Sodium Chloride (NaCl) or Choline Chloride
-
HEPES buffer
-
Cell suspension of interest (e.g., non-excitable mammalian cells, bacteria)
-
DMSO (for stock solutions)
-
Fluorometer or microplate reader (Excitation ~620 nm, Emission ~670 nm; verify with your dye lot)
Step-by-Step Methodology
-
Prepare Calibration Buffers:
-
Core Principle: Create a series of buffers where the [K⁺] is varied, but the total ionic strength is kept constant by substituting with another salt like NaCl or choline chloride.[21][22]
-
Example Buffer Series (assuming [K⁺]ᵢₙ ≈ 140 mM):
-
Buffer 1 (High K⁺ / 0 mV): 140 mM KCl, 20 mM NaCl, 10 mM HEPES, pH 7.4.
-
Buffer 2: 70 mM KCl, 90 mM NaCl, 10 mM HEPES, pH 7.4.
-
Buffer 3: 35 mM KCl, 125 mM NaCl, 10 mM HEPES, pH 7.4.
-
Buffer 4: 10 mM KCl, 150 mM NaCl, 10 mM HEPES, pH 7.4.
-
Buffer 5 (Low K⁺): 5 mM KCl, 155 mM NaCl, 10 mM HEPES, pH 7.4.
-
-
Self-Validation: It is critical to measure or accurately estimate the intracellular K⁺ concentration for your specific cell type under your experimental conditions. The "High K⁺" buffer, where [K⁺]ₒᵤₜ = [K⁺]ᵢₙ, will serve as your 0 mV reference point.[21]
-
-
Calculate Theoretical Membrane Potentials:
-
Using the Nernst equation, calculate the expected Eₖ for each buffer.[23] For example, for Buffer 4 at 37°C:
-
Eₖ = (61.5/1) * log₁₀(10 mM / 140 mM) ≈ -70 mV.
-
-
-
Cell Preparation and Dye Loading:
-
Resuspend cells in the desired experimental buffer (e.g., a physiological salt solution).
-
Add DiSC₂(5) to the cell suspension (final concentration typically 0.1-1 µM).
-
Incubate for 10-15 minutes to allow the dye to equilibrate and reach a stable fluorescence baseline. This indicates the resting membrane potential of the untreated cells.
-
-
Generating the Calibration Curve:
-
Aliquot the dye-loaded cell suspension into separate tubes or wells.
-
Centrifuge the cells gently and resuspend each pellet in a different calibration buffer from the series prepared in Step 1.
-
Add valinomycin (final concentration typically 1-5 µM) to each sample.[24]
-
Allow the fluorescence signal to stabilize (5-10 minutes) as the valinomycin clamps the membrane potential to the new Eₖ.
-
Record the final, stable fluorescence intensity (F) for each known membrane potential.
-
-
Data Analysis:
-
Plot the stable fluorescence intensity (F) on the y-axis against the calculated membrane potential (mV) on the x-axis.
-
Fit the data with an appropriate function (often linear over the physiological range) to generate the calibration curve.[16]
-
This curve can now be used to interpolate the membrane potential of unknown samples from their measured DiSC₂(5) fluorescence.
-
Workflow Visualization
Caption: Workflow for calibrating DiSC₂(5) fluorescence to quantify membrane potential.
Trustworthiness: Building a Self-Validating System
A robust protocol includes internal checks to ensure data integrity.
-
Maximum Fluorescence (Fₘₐₓ): After calibration, add a cell-permeabilizing agent like digitonin or Triton X-100. This completely dissipates the membrane potential and releases all quenched dye, providing a maximum fluorescence signal for normalization.
-
Controls: Always run a "no cell" control (dye in buffer) and a "no dye" control (cells only) to account for background fluorescence and autofluorescence.
-
Ionophore Specificity: The use of a K⁺-specific ionophore like valinomycin is crucial. Using a non-specific ionophore like gramicidin would collapse all ion gradients, not just clamp the potential to Eₖ.[3]
By integrating these steps, you move beyond simple measurement to a validated, quantitative assessment of cellular membrane potential, ensuring your findings are both accurate and defensible.
References
- Calculating an equilibrium potential with the Nernst equation. (n.d.). Washington University in St. Louis.
- Application Note: Establishing an Oxonol VI Calibration Curve Using Valinomycin for Membrane Potential Measurement. (n.d.). BenchChem.
-
Membrane potential calibration using valinomycin and sequential addition of KCl. (n.d.). ResearchGate. Retrieved from [Link]
- The Nernst Equation. (n.d.). University of Bristol.
- Equilibrium potential. (n.d.). Neuronal Dynamics.
- The Nernst Equation and the equilibrium potential. (2020, April 10). YouTube.
-
Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022, April 30). bioRxiv. Retrieved from [Link]
-
Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016, April 13). National Institutes of Health. Retrieved from [Link]
-
K+-valinomycin and chloride conductance of the human red cell membrane. Influence of the membrane protonophore carbonylcyanide m-chlorophenylhydrazone. (n.d.). PubMed. Retrieved from [Link]
-
Quantitative analysis of membrane potentials. (n.d.). PubMed. Retrieved from [Link]
-
Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. (2020, August 20). National Institutes of Health. Retrieved from [Link]
-
Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and Their Use in Ion Channel Screening Assays. (n.d.). PubMed. Retrieved from [Link]
-
Valinomycin shifts membrane potential (Vm) to E K. (n.d.). ResearchGate. Retrieved from [Link]
-
Action potential. (n.d.). Wikipedia. Retrieved from [Link]
-
Permeability-Controllable Potentiometric Fluorescent Probes Enable Visually Discriminating Near-Zero and Normal Situations of Cell Membrane Potential. (2021, January 21). ACS Publications. Retrieved from [Link]
-
Potentiometric Probes. (n.d.). Potentiometric Probes. Retrieved from [Link]
-
Physiology, Action Potential. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Action Potential. (2023, September 23). TeachMePhysiology. Retrieved from [Link]
-
Neuron action potential mechanism. (n.d.). Khan Academy. Retrieved from [Link]
-
What is Action Potential, Membrane Potential, Action Potential Chart. (n.d.). Molecular Devices. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3'-Diethylthiadicarbocyanine Iodide
As researchers and scientists in advanced drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents, such as the fluorescent dye 3,3'-Diethylthiadicarbocyanine iodide (CAS No. 514-73-8), demands meticulous attention to detail, not only during its application but critically, through its entire lifecycle to final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal procedures. This dark green-black powder is not benign; it presents multiple hazards that dictate its handling and waste management protocols.[1] It is classified as harmful if swallowed and causes significant skin, eye, and respiratory tract irritation.[1][2][3] Furthermore, as a fine powder, it can form explosive dust mixtures in the air, and its thermal decomposition releases a cocktail of toxic gases, including nitrogen oxides, sulfur oxides, and hydrogen iodide.[4][5][6]
The causality behind our stringent disposal protocol is clear: to neutralize these risks by preventing unintended exposure, uncontrolled reactions, and environmental contamination. Dyes, in general, can pose an ecotoxic hazard and risk bioaccumulation if released into waterways.[5] Therefore, every step is designed as a self-validating system to contain and correctly dispose of the material.
| Hazard Category | Description | Rationale for Disposal Protocol |
| Acute Toxicity | Harmful if swallowed; causes gastrointestinal irritation.[1] | Prevents accidental ingestion by ensuring waste is securely contained and never left in unlabeled or inappropriate containers. |
| Irritant | Causes serious irritation to eyes, skin, and the respiratory system.[1][2][7] | Mandates the use of comprehensive Personal Protective Equipment (PPE) during handling and disposal to prevent contact and inhalation. |
| Physical Hazard | As a combustible solid, fine dust can form explosive mixtures with air.[6] | Requires handling in a controlled environment (fume hood) and using spill control methods that avoid generating dust clouds. |
| Chemical Reactivity | Incompatible with strong oxidizing agents.[4][8] | Dictates strict waste segregation to prevent dangerous chemical reactions within waste containers. |
| Environmental | Ecological properties are not fully investigated, but release into drains is prohibited.[3] | Requires all waste, including aqueous solutions and rinsate, to be collected as hazardous chemical waste.[9] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before beginning any process that will generate waste, establishing a safe working environment is paramount.
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][10] This is the primary defense against inhaling irritating dust particles.[5] Facilities should also be equipped with an eyewash station and a safety shower.[1]
-
Personal Protective Equipment (PPE) : A multi-layered approach to personal protection is non-negotiable.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile. Inspect gloves for integrity before each use and change them immediately if contamination occurs.[1][10]
-
Body Protection : A laboratory coat must be worn and kept fully fastened.[1] Consider a disposable gown for procedures with a high risk of contamination.
-
Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required in accordance with OSHA regulations (29 CFR 1910.134).[1][8]
-
Step-by-Step Waste Segregation and Collection Protocol
Proper disposal begins at the point of waste generation. Never mix this waste with general laboratory trash.[3] The guiding principle is to treat all materials that have come into contact with the dye as hazardous chemical waste.[10][11]
Protocol 3.1: Solid Waste Disposal This stream includes unused or expired powder, contaminated weighing paper, pipette tips, gloves, and other disposable labware.
-
Designate a Container : Use a clearly labeled, wide-mouth container made of a compatible material (e.g., HDPE) with a secure, screw-top lid.[12]
-
Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[13][14] The label must include the full chemical name: "this compound" and explicitly state that it is a solid waste.[13]
-
Collection : Carefully place all solid waste into the designated container. Avoid dropping materials from a height to minimize dust generation.
-
Closure : Keep the container securely closed at all times except when actively adding waste.[13][15]
Protocol 3.2: Liquid Waste Disposal This stream includes solutions containing the dye (in aqueous or organic solvents) and the first rinsate from glassware decontamination.
-
Designate a Container : Use a sealed, leak-proof container, typically a solvent-safe plastic or glass bottle with a screw cap.[9] Ensure the container material is compatible with the solvent used.
-
Labeling : As with solid waste, pre-label the container with "Hazardous Waste" and the full chemical name.[9] List all solvent components and their approximate percentages (e.g., "this compound in DMSO/Water 50:50").
-
Collection : Pour liquid waste carefully into the container using a funnel to prevent spills.
-
Prohibition : Under no circumstances should aqueous solutions containing this dye be disposed of down the drain. [9] They must be collected as hazardous waste.
Protocol 3.3: Decontamination of Non-Disposable Glassware
-
Initial Rinse : Triple-rinse the glassware with a suitable solvent (e.g., acetone or ethanol) that can dissolve the dye.[9][14]
-
Collect Rinsate : The first (and preferably all three) rinses must be collected as liquid hazardous waste and added to your designated liquid waste container.[9][14] This rinsate is considered contaminated.
-
Final Cleaning : After the solvent rinse, the glassware can be washed using standard laboratory detergents and water.
On-Site Storage and Final Disposal Pathway
Storage : Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[13] This area must be away from general traffic and incompatible materials, particularly strong oxidizers.[4][15] Secondary containment (e.g., a plastic tub) is highly recommended to contain potential leaks.[11][15]
Final Disposal : The ultimate disposal of this compound waste must be handled by a licensed environmental services provider or an approved waste disposal plant.[2][6] The most common disposal route for this type of organic chemical waste is controlled incineration.[5][9] Adhere strictly to your institution's Environmental Health & Safety (EHS) procedures for scheduling a chemical waste pickup.[13]
Emergency Procedures: Spill and Exposure Management
Minor Spill Response :
-
Alert & Evacuate : Alert personnel in the immediate area. Evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE : Wear all required PPE, including respiratory protection if necessary.
-
Containment : Cover the spill with an inert absorbent material like vermiculite or sand.[9] To avoid generating dust, you can gently dampen the powder with water before sweeping.[5]
-
Collection : Carefully sweep the contained material into a designated hazardous waste container and label it appropriately.[5][10]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- Material Safety Data Sheet - Cole-Parmer. Source: Cole-Parmer.
- Fisher Scientific Chemicals - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.
- DIETHYLTHIADICARBOCYANINE IODIDE Chemical Properties Safety Informa. Source: ChemicalBook.
- 3,3'-Diethylthiacyanine iodide Material Safety Data Sheet. Source: Santa Cruz Biotechnology.
- 3,3'-Diethylthiatricarbocyanine iodide Safety Data Sheet. Source: Santa Cruz Biotechnology.
- Proper Disposal of Cyanine3 DBCO Hexafluorophosphate: A Step-by-Step Guide for Labor
- SAFETY DATA SHEET - 3,3'-Diethylthiacarbocyanine iodide. Source: Sigma-Aldrich.
- Chemical Waste Disposal Guidelines for Educational Facilities. Source: MLI Environmental.
- Proper Disposal of Cyanine5 NHS Ester Iodide: A Guide for Labor
- Hazardous Chemical Waste Management Guidelines. Source: Columbia University Research.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Source: Lehigh University Campus Safety Division.
- Chemical Waste Procedures. Source: University of Illinois Division of Research Safety.
- How to Properly Dispose Chemical Hazardous Waste.
- SAFETY DATA SHEET - 3,3'-Diethylthiacarbocyanine iodide. Source: Fisher Scientific.
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A Researcher's Guide to the Safe Handling of 3,3'-Diethylthiadicarbocyanine Iodide
For the modern researcher navigating the complexities of drug development and cellular analysis, fluorescent probes like 3,3'-Diethylthiadicarbocyanine iodide are indispensable tools. However, their potent optical properties are matched by a need for meticulous handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive, experience-driven framework for the safe use of this compound, moving beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound, a member of the cyanine dye family, presents several potential hazards that necessitate a robust personal protective equipment (PPE) strategy. The primary risks associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[2][3][5]
-
Harmful if Swallowed: Ingestion of this compound may be harmful.[2][6]
-
Light Sensitivity: As a fluorescent dye, it is sensitive to light, which can affect its chemical integrity and potentially lead to degradation.[2][7]
A thorough understanding of these risks, as detailed in the Safety Data Sheet (SDS), is the foundational step in building a safe handling protocol.[1][2][3][4][5]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial when working with this compound. The following table outlines the minimum required protective gear, with explanations rooted in practical laboratory experience.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a standard choice for their resistance to a range of chemicals. For enhanced protection, especially during prolonged handling or when working with solutions, double-gloving is recommended. This provides a backup barrier in case of a tear or puncture in the outer glove. Always check the manufacturer's data for breakthrough times to ensure the chosen glove material is appropriate for the solvents being used. |
| Eyes/Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Splash-proof safety goggles that form a seal around the eyes are mandatory to protect against accidental splashes of solutions.[1][2][8] When handling the powder or significant quantities of a solution, a face shield should be worn over the goggles to protect the entire face. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned laboratory coat is the minimum requirement to protect against incidental contact.[9] For procedures with a higher risk of splashing, such as when transferring large volumes of a solution, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the solid, powdered form of this compound should be conducted within a certified chemical fume hood .[9][10] This is the most effective way to prevent the inhalation of fine dust particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing exposure and preventing contamination. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.[1][2][3][4][5]
-
Designate a Handling Area: All work with the dye should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[10][11]
-
Assemble All Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are readily available before you begin.[9]
Handling the Solid Compound:
-
Work in a Fume Hood: To prevent inhalation of dust, always handle the solid form of the dye inside a chemical fume hood.[9][10]
-
Use Appropriate Tools: Use a spatula or other appropriate tools to handle the powder. Avoid scooping with weighing paper, which can create dust.
-
Tare a Sealed Container: When weighing, tare a sealed container (e.g., a vial with a cap) on the balance.
-
Transfer and Seal: Carefully transfer the desired amount of the solid into the tared container inside the fume hood and securely seal it before removing it from the hood to weigh. This minimizes the risk of releasing dust into the laboratory environment.
Preparing Solutions:
-
Add Solvent to Dye: When reconstituting, slowly add the solvent to the solid dye to prevent splashing.
-
Work in a Ventilated Area: While a fume hood is ideal, solution preparation can be done on a benchtop if there is adequate ventilation and no risk of aerosolization.
-
Labeling: Immediately and clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.[9]
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye using an appropriate cleaning agent.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][4][5]
Visualizing the Workflow: A Process Flow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, is considered hazardous waste and must be disposed of according to your institution's and local regulations.[1][5]
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the dye in a separate, clearly labeled hazardous waste container. Do not pour cyanine dye solutions down the drain.
-
Empty Containers: Rinse empty containers with a suitable solvent three times, collecting the rinsate as hazardous liquid waste.
By adhering to these rigorous safety and disposal protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound, Laser Grade, 99% (UV-VIS). Retrieved from [Link]
-
PubChem. (n.d.). 3,3'-Diethylthiatricarbocyanine iodide. Retrieved from [Link]
-
Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
